Sodium 4-bromobenzenesulfinate Dihydrate
Description
Properties
IUPAC Name |
sodium;4-bromobenzenesulfinate;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEHRIJWUZPAQNR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)[O-])Br.O.O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrNaO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60635594 | |
| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175278-64-5 | |
| Record name | Sodium 4-bromobenzene-1-sulfinate--water (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60635594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Physical Properties of Sodium 4-bromobenzenesulfinate Dihydrate
Abstract: This technical guide provides an in-depth analysis of the essential physical and chemical properties of Sodium 4-bromobenzenesulfinate Dihydrate (C₆H₄BrNaO₂S · 2H₂O). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the compound's characteristics. We will explore its structural features, thermal stability, solubility, and spectroscopic signature. Furthermore, this guide presents validated, step-by-step protocols for in-house verification of these properties, ensuring scientific rigor and reproducibility. The significance of these physical characteristics is discussed in the context of the compound's application as a versatile synthetic intermediate in modern organic chemistry.
Introduction: The Role and Relevance of Aryl Sulfinates
This compound belongs to the class of aryl sulfinate salts, which are recognized as highly valuable and versatile building blocks in organic synthesis.[1] These bench-stable reagents are crucial intermediates for creating a wide array of organosulfur compounds, including sulfones and sulfonamides, which are prominent motifs in many pharmaceutical agents.[1][2] The compound's utility is particularly notable in palladium-catalyzed desulfinative cross-coupling reactions, where it serves as an effective arylating agent.[3][4][5] Understanding the physical properties of this reagent is not merely an academic exercise; it is fundamental to its practical application. Properties such as solubility, stability, and purity directly influence reaction kinetics, yield, and the overall efficiency of synthetic methodologies. This guide provides the critical data and analytical frameworks necessary for its effective use in a research and development setting.
Core Physicochemical Properties
A thorough understanding of a reagent begins with its fundamental physicochemical identifiers. These properties form the basis for its handling, storage, and application in chemical reactions.
Molecular Structure and Identity
The molecular structure defines the reactivity and physical behavior of the compound. This compound is an ionic salt consisting of a sodium cation (Na⁺) and a 4-bromobenzenesulfinate anion (C₆H₄BrSO₂⁻), complexed with two molecules of water of hydration.
Caption: Molecular structure of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative properties of this compound. These values are essential for stoichiometric calculations, safety assessments, and experimental design.
| Property | Value | Source(s) |
| CAS Number | 175278-64-5 | [4][6][7] |
| Molecular Formula | C₆H₈BrNaO₄S | [6][8] |
| Molecular Weight | 279.08 g/mol | [6][8] |
| Appearance | White to light yellow crystals or crystalline powder | [9] |
| Melting Point | >280°C (Decomposes) | [6] |
| Solubility | Soluble in water | [4][6] |
| Purity | Typically ≥97% | [4] |
Thermal and Solid-State Properties
The behavior of the compound under thermal stress is critical for determining its storage stability and safe handling temperatures during reactions. As a dihydrate, its thermal profile is characterized by dehydration followed by decomposition.
Thermal Stability
The high melting point reported as >280°C indicates significant thermal stability of the anhydrous salt core.[6] However, the dihydrate form will first undergo dehydration at a lower temperature. The two water molecules are expected to be lost upon heating, a process that can be precisely quantified using thermogravimetric analysis (TGA). The subsequent decomposition of the anhydrous salt at much higher temperatures underscores the robustness of the aryl sulfinate moiety.
The general decomposition pathway for sodium sulfites involves disproportionation into sulfates and sulfides at elevated temperatures, often above 600°C.[10] A similar high-temperature decomposition pathway can be anticipated for the anhydrous form of Sodium 4-bromobenzenesulfinate.
Crystalline Structure
This compound exists as a crystalline solid.[9] While a specific crystal structure determination for this exact compound is not widely published, analogous hydrated sodium salts provide insight. The crystal lattice is stabilized by ionic interactions between the sodium cations and the sulfinate anions, as well as hydrogen bonding involving the water molecules.[11][12] These water molecules typically form bridges, linking cations and anions, which contributes to the overall stability of the crystalline structure. The water content can be precisely determined using Karl Fischer titration, with typical specifications ranging from 9.5% to 15.0%.[9]
Spectroscopic Profile
Spectroscopic analysis is indispensable for confirming the identity and purity of the compound. The combination of Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy provides a unique fingerprint of the molecule.
Infrared (IR) Spectroscopy
FT-IR spectroscopy is a rapid and powerful technique for identifying the key functional groups present in the molecule. The spectrum of this compound is characterized by several distinct absorption bands.
-
O-H Vibrations: A broad absorption band is expected in the region of 3400-3550 cm⁻¹, characteristic of the stretching vibrations of the water of hydration.[13]
-
S=O Vibrations: The sulfinate group will exhibit strong asymmetric and symmetric stretching vibrations. For related sulfonamides, these S=O stretches appear in the ranges of 1331-1391 cm⁻¹ (asymmetric) and 1121-1149 cm⁻¹ (symmetric).[14] Similar strong absorptions are expected for the sulfinate salt.
-
Aromatic Ring Vibrations: C-H stretching vibrations on the benzene ring typically appear just above 3000 cm⁻¹. C=C stretching vibrations within the ring occur in the 1400-1600 cm⁻¹ region.
-
C-Br Vibration: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is essential for confirming the structure of the aromatic portion of the molecule. In a suitable deuterated solvent such as DMSO-d₆, the aromatic protons of the 4-bromobenzenesulfinate anion will give rise to a characteristic signal pattern.
-
Aromatic Protons: Due to the symmetry of the para-substituted ring, the four aromatic protons are chemically non-equivalent in two sets. They are expected to appear as a pair of doublets (an AA'BB' system) in the aromatic region of the spectrum (typically 7.0-8.0 ppm). The protons ortho to the electron-withdrawing sulfinate group will be deshielded and appear at a higher chemical shift compared to the protons ortho to the bromine atom.
Experimental Verification Protocols
To ensure the quality and identity of this compound, the following experimental protocols are recommended. These procedures are designed to be self-validating and are based on standard analytical techniques in a research environment.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]
- 5. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 6. echemi.com [echemi.com]
- 7. 175278-64-5 CAS MSDS (4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. scbt.com [scbt.com]
- 9. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% 10 g | Buy Online [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Crystal structure of sodium thiosulfate dihydrate and comparison to the pentahydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spectroscopyonline.com [spectroscopyonline.com]
- 14. researchgate.net [researchgate.net]
Sodium 4-bromobenzenesulfinate Dihydrate CAS number 175278-64-5
An In-depth Technical Guide to Sodium 4-bromobenzenesulfinate Dihydrate (CAS: 175278-64-5)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound, a versatile reagent in modern organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document delves into its chemical properties, synthesis, core reactivity, and applications, with a focus on the mechanistic rationale behind its use.
Compound Profile and Physicochemical Properties
This compound is a salt that serves as a key building block in synthetic chemistry. Its utility stems from the presence of the sulfinate functional group and the bromo-substituted aromatic ring, which offer multiple avenues for chemical transformation.
Chemical Identity
-
Molecular Formula : C₆H₈BrNaO₄S[2] (or C₆H₄BrNaO₂S · 2H₂O)
-
Synonyms : 4-Bromobenzenesulfinic acid sodium salt dihydrate, Sodium 4-bromobenzene-1-sulfinate dihydrate[1][3][4][5]
Physicochemical Data
The compound's physical properties are critical for its handling, storage, and application in various reaction systems. It is typically a stable, solid material, soluble in water.[2][5]
| Property | Value | Reference(s) |
| Molecular Weight | 279.08 g/mol | [2][7] |
| Appearance | White to off-white solid/powder | [1][5][8] |
| Melting Point | >280°C | [2][5] |
| Solubility | Soluble in water | [2][5][9] |
| Storage Conditions | Room temperature, under an inert atmosphere | [1][5] |
Chemical Structure
The structure features a sulfinate anion (R-SO₂⁻) bonded to a 4-bromophenyl group, with a sodium cation and two water molecules of hydration.
Caption: Structure of this compound.
Synthesis and Preparation
Sodium arylsulfinates are accessible through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired scale.
Common Synthetic Pathways
The most prevalent methods for preparing sodium arylsulfinates involve the reduction of sulfonyl chlorides or the reaction of organometallic reagents with a sulfur dioxide source.
-
Reduction of Sulfonyl Chlorides : A widely used and cost-effective method is the reduction of the corresponding arylsulfonyl chloride (e.g., 4-bromobenzenesulfonyl chloride) with a reducing agent like sodium sulfite (Na₂SO₃) in an aqueous medium.[10] This approach is robust and generally provides good yields of the desired sulfinate salt.
-
From Aryl Halides : A more modern approach involves the reaction of an aryl bromide with an organometallic reagent (to form an aryl magnesium or aryl lithium species) followed by trapping with a sulfur dioxide surrogate like 1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide) (DABSO).[10] This method offers flexibility for synthesizing a diverse range of substituted arylsulfinates.
Experimental Protocol: Synthesis via Sulfonyl Chloride Reduction
This protocol outlines a representative procedure for the synthesis of this compound from 4-bromobenzenesulfonyl chloride.
Step 1: Reaction Setup
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add a solution of sodium sulfite (Na₂SO₃, 1.1 equivalents) in deionized water.
-
Begin vigorous stirring and add sodium bicarbonate (NaHCO₃, 1.1 equivalents) to the solution.
Step 2: Addition of Starting Material
-
Slowly add 4-bromobenzenesulfonyl chloride (1.0 equivalent) to the stirring aqueous solution. The addition should be portion-wise to control the exotherm.
-
Causality : Sodium sulfite acts as the reducing agent, converting the sulfonyl chloride to the sulfinate. Sodium bicarbonate is crucial to neutralize the hydrochloric acid byproduct formed during the reaction, maintaining a suitable pH and preventing side reactions.
Step 3: Reaction and Workup
-
Heat the reaction mixture to 70-80°C and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then further in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove impurities.
-
Dry the product under vacuum to yield this compound.
Caption: Workflow for Synthesis via Sulfonyl Chloride Reduction.
Key Applications in Synthetic Chemistry
Sodium 4-bromobenzenesulfinate is a powerful reagent primarily utilized in two key areas: palladium-catalyzed cross-coupling reactions and radical-mediated transformations.
Palladium-Catalyzed Desulfinative Cross-Coupling
Aryl sulfinates have emerged as highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, offering a stable and accessible alternative to organoboron reagents.[11] This reaction involves the coupling of the aryl sulfinate with an aryl halide, leading to the formation of a biaryl product and the extrusion of sulfur dioxide (SO₂).
Mechanistic Insights: The catalytic cycle, a cornerstone of cross-coupling chemistry, proceeds through several key steps:[11][12]
-
Oxidative Addition : The active Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.
-
Transmetalation : The aryl sulfinate coordinates to the palladium center, displacing the halide. For carbocyclic sulfinates like 4-bromobenzenesulfinate, this step is often turnover-limiting.[11]
-
Reductive Elimination : The two organic groups on the palladium center couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst. The sulfinate group is eliminated as SO₂.
This methodology is particularly valuable in drug discovery for constructing complex molecular scaffolds. The compound is also used in the palladium-catalyzed preparation of unsymmetrical internal alkynes and vinyl sulfones.[4][13]
Caption: Palladium-Catalyzed Desulfinative Cross-Coupling Cycle.
Precursor to Sulfonyl Radicals
Sodium sulfinates are excellent precursors for generating sulfonyl radicals (RSO₂•) under oxidative conditions.[14][15] These highly reactive intermediates can participate in a variety of transformations, including:
-
Hydrosulfonylation of Alkenes/Alkynes : The sulfonyl radical can add across double or triple bonds to form new carbon-sulfur bonds, leading to the synthesis of valuable sulfone-containing molecules.[14]
-
C-H Sulfonylation : Direct functionalization of C-H bonds with a sulfonyl group can be achieved using sulfonyl radicals, offering an atom-economical route to complex sulfones.
The generation of the sulfonyl radical can be initiated by various methods, including chemical oxidants (e.g., persulfates), electrochemical oxidation, or photoredox catalysis, making it a versatile tool for modern synthetic chemists.[15]
Safety and Handling
Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.
| Hazard Type | GHS Information | Reference(s) |
| Pictogram | GHS07 (Exclamation Mark) | [1] |
| Signal Word | Warning | [1][16] |
| Hazard Codes | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][16] |
Recommended Safety Precautions
-
Engineering Controls : Use only in a well-ventilated area, preferably within a chemical fume hood.[16]
-
Personal Protective Equipment (PPE) : Wear protective gloves, safety glasses with side shields, and a lab coat.[16]
-
Handling : Avoid breathing dust.[16] Wash hands thoroughly after handling. Avoid contact with skin and eyes.[16]
-
Storage : Keep the container tightly closed and store in a cool, dry, and well-ventilated place under an inert atmosphere.[1][16]
First Aid Measures
-
Eye Contact : Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[16]
-
Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical attention.[16]
-
Inhalation : Remove the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist.[16]
-
Ingestion : Clean mouth with water and drink plenty of water afterward. Do not induce vomiting. Call a physician or poison control center immediately.[16]
References
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CID 42622221 | C6H4BrNaO2S . PubChem. [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds . National Institutes of Health (NIH). [Link]
-
Sodium 4-bromo-3-methylbenzenesulfinate . PubChem. [Link]
-
Sodium 4-Acetamidobenzenesulfinate Dihydrate . MySkinRecipes. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts . PubMed. [Link]
-
Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres . National Institutes of Health (NIH). [Link]
-
Recent advances of sodium sulfinates in radical reactions . ResearchGate. [Link]
-
Cross-Coupling of Organoboronic Acids and Sulfinate Salts Using Catalytic Copper(II) Acetate and 1,10-Phenanthroline: Synthesis of Aryl and Alkenylsulfones . ResearchGate. [Link]
-
Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides . ResearchGate. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! . YouTube. [Link]
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A Comprehensive Technical Guide to the Solubility of Sodium 4-bromobenzenesulfinate Dihydrate in Organic Solvents
Introduction
This document is intended for researchers, scientists, and drug development professionals. It will delve into the physicochemical properties of sodium 4-bromobenzenesulfinate dihydrate, the theoretical principles governing its solubility, a detailed experimental protocol for solubility determination, and a framework for data analysis and interpretation.
Physicochemical Properties of this compound
A foundational understanding of the compound's properties is crucial for predicting and interpreting its solubility behavior.
| Property | Value | Source |
| Chemical Formula | C₆H₄BrNaO₂S · 2H₂O | [1][3] |
| CAS Number | 175278-64-5 | [3] |
| Molecular Weight | 279.09 g/mol | [4] |
| Appearance | White to light yellow solid/powder | [4] |
| Melting Point | >280°C | [5] |
| Storage | Inert atmosphere, room temperature | [4] |
Note: The dihydrate form is specified, which is important as the presence of water of hydration will influence solubility.
Theoretical Framework for Solubility
The solubility of an ionic compound like this compound in an organic solvent is a complex interplay of several factors. The overarching principle is "like dissolves like," which refers to the polarity of the solute and the solvent.[6]
Key Influencing Factors:
-
Polarity: Sodium 4-bromobenzenesulfinate is a salt, and thus highly polar. It is expected to have higher solubility in polar solvents that can effectively solvate the sodium cation and the 4-bromobenzenesulfinate anion.
-
Solvent Properties:
-
Dielectric Constant: Solvents with a high dielectric constant are better at separating ions, leading to higher solubility of ionic compounds.
-
Hydrogen Bonding: Protic solvents (e.g., alcohols) can form hydrogen bonds with the oxygen atoms of the sulfinate group, potentially increasing solubility. Aprotic polar solvents (e.g., DMF, DMSO) can also be effective due to their large dipole moments.
-
-
Temperature: The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[7] This is because the added thermal energy helps to overcome the lattice energy of the solid.
-
Common Ion Effect: The solubility of this compound can be reduced in a solvent that already contains a common ion (either Na⁺ or 4-bromobenzenesulfinate⁻).[6]
-
Molecular Size and Structure: The relatively large size of the 4-bromobenzenesulfinate anion can influence how effectively solvent molecules can surround it, impacting solubility.
The interplay of these factors can be visualized as follows:
Caption: Factors influencing the solubility of this compound.
Experimental Determination of Solubility
Given the lack of published quantitative data, an experimental approach is necessary. The "shake-flask" or equilibrium concentration method is a reliable and widely used technique.[8]
Objective: To determine the saturation solubility of this compound in a selection of organic solvents at a specified temperature (e.g., 25°C).
Materials:
-
This compound (purity ≥97%)
-
Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, acetonitrile, tetrahydrofuran (THF), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Scintillation vials or other suitable sealed containers
-
Orbital shaker or magnetic stirrer with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm PTFE)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or another suitable analytical instrument.
Experimental Workflow:
Caption: Experimental workflow for determining solubility via the shake-flask method.
Detailed Protocol:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials. The excess solid is crucial to ensure saturation.
-
Accurately add a known volume (e.g., 5.0 mL) of each selected organic solvent to the respective vials.
-
Seal the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in an orbital shaker with temperature control set to the desired temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium. A period of 24 to 48 hours is typically adequate, but this should be confirmed by taking measurements at different time points (e.g., 24, 48, and 72 hours) to ensure the concentration is no longer changing.[9]
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume (e.g., 1.0 mL) of the supernatant.
-
Immediately filter the aliquot through a syringe filter into a pre-weighed container or a volumetric flask. This step is critical to remove any undissolved solid particles.
-
Dilute the filtered sample with a suitable solvent (often the mobile phase of the analytical method) to a concentration within the linear range of the analytical instrument.
-
-
Quantification:
-
Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC-UV. A calibration curve prepared with known concentrations of this compound is required for accurate quantification.
-
-
Calculation of Solubility:
-
From the analytical measurement, calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.
-
Data Interpretation and Expected Trends
Based on chemical principles, the following trends in solubility can be anticipated:
-
High Solubility: Expected in polar, protic solvents like methanol and ethanol, and in polar, aprotic solvents like DMSO and DMF.
-
Moderate Solubility: May be observed in solvents of intermediate polarity such as acetone and acetonitrile.
-
Low to Negligible Solubility: Expected in nonpolar solvents like tetrahydrofuran (THF), toluene, and hexanes, where the energy required to break the ionic lattice is not compensated by favorable solute-solvent interactions.
Data Presentation:
The experimentally determined solubility data should be summarized in a clear and concise table.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Solubility at 25°C (g/L) |
| Methanol | 5.1 | 33.0 | (Experimental Data) |
| Ethanol | 4.3 | 24.5 | (Experimental Data) |
| Isopropanol | 3.9 | 19.9 | (Experimental Data) |
| Acetonitrile | 5.8 | 37.5 | (Experimental Data) |
| Acetone | 5.1 | 20.7 | (Experimental Data) |
| Tetrahydrofuran (THF) | 4.0 | 7.5 | (Experimental Data) |
| N,N-Dimethylformamide (DMF) | 6.4 | 36.7 | (Experimental Data) |
| Dimethyl sulfoxide (DMSO) | 7.2 | 46.7 | (Experimental Data) |
Conclusion
This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is not widely published, the theoretical principles and detailed experimental protocol outlined herein equip researchers with the necessary tools to generate this critical information. A systematic approach, as described, will yield reliable and reproducible solubility data, facilitating the effective use of this important reagent in chemical synthesis and drug development.
References
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American Chemical Society. (2020, April 7). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters. Retrieved from [Link]
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ACS Publications. (2022, July 14). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Journal of Chemical Theory and Computation. Retrieved from [Link]
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Chemistry LibreTexts. (2016, July 20). 17.3: Factors that Affect Solubility. Retrieved from [Link]
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PubChem. (n.d.). CID 42622221 | C6H4BrNaO2S. Retrieved from [Link]
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Concordia University. (2019, December 10). Applications of Sulfinate Salts. Spectrum. Retrieved from [Link]
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PubChem. (n.d.). Sodium 4-bromobenzene-sulfonate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Retrieved from [Link]
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National Institutes of Health. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]
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European Journal of Organic Chemistry. (2020). Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 29). Solubility and Factors Affecting Solubility. Retrieved from [Link]
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Benzenesulfinic acid sodium salt: applications in organic synthesis and safety. (2023, November 27). Retrieved from [Link]
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- 7. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
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- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Thermal Stability and Decomposition of Sodium 4-bromobenzenesulfinate Dihydrate
A Predictive Analysis for Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide provides a predictive analysis of the thermal behavior of Sodium 4-bromobenzenesulfinate Dihydrate based on established principles of thermal analysis and the known behavior of analogous chemical structures. To date, specific experimental thermogravimetric or calorimetric data for this compound is not available in peer-reviewed literature. The protocols and predicted data herein serve as an expert-guided framework for future empirical studies.
Introduction: The Profile of a Versatile Reagent
Sodium 4-bromobenzenesulfinate, particularly in its dihydrate form (C₆H₄BrNaO₂S · 2H₂O), is an organosulfur compound of increasing interest in the realms of organic synthesis and pharmaceutical development. It serves as a key intermediate, enabling the introduction of the 4-bromophenylsulfonyl moiety into various molecular scaffolds. This functional group is pivotal in the synthesis of a range of compounds, including certain sulfonamides and other biologically active molecules. Understanding the thermal stability of this reagent is paramount for its proper storage, handling, and application in synthetic protocols, especially those requiring elevated temperatures. This guide offers an in-depth, predictive exploration of its thermal decomposition pathway.
Predicted Thermal Decomposition Pathway: A Multi-Stage Process
The thermal decomposition of this compound is anticipated to occur in distinct stages, beginning with dehydration followed by the decomposition of the anhydrous salt at higher temperatures.
Stage 1: Dehydration
The initial thermal event will be the endothermic loss of its two molecules of water of hydration. This is a common and well-understood process for hydrated salts.[1][2] The theoretical mass loss associated with the removal of two water molecules from the dihydrate (molar mass: 279.09 g/mol ) can be precisely calculated.
-
Theoretical Mass Loss (%) = (Mass of 2 H₂O / Molar Mass of Dihydrate) x 100
-
Theoretical Mass Loss (%) = (36.03 g/mol / 279.09 g/mol ) x 100 ≈ 12.91%
This dehydration is expected to occur in the temperature range of 50°C to 150°C, a typical range for the release of water from hydrated organic salts.[3][4] This process will be characterized by a distinct step in the thermogravimetric analysis (TGA) curve and a corresponding endothermic peak in the differential scanning calorimetry (DSC) thermogram.
Stage 2: Decomposition of the Anhydrous Salt
Following dehydration, the anhydrous sodium 4-bromobenzenesulfinate is predicted to be stable up to a significantly higher temperature, likely exceeding 300°C. This prediction is based on the high thermal stability of the parent compound, sodium benzenesulfinate, which has a reported melting point of over 300°C. The decomposition of the anhydrous salt is expected to be a more complex, multi-step process involving the cleavage of C-S and S-O bonds. A plausible decomposition pathway could involve a disproportionation reaction, a known decomposition route for sulfites and related sulfur-oxygen salts.[5]
A potential decomposition pathway is proposed as follows:
-
Disproportionation: The sodium 4-bromobenzenesulfinate may disproportionate into sodium 4-bromobenzenesulfonate and a reduced sulfur species.
-
Fragmentation: At higher temperatures, fragmentation of the aromatic ring and the sulfonate group would occur, leading to the evolution of gaseous products such as sulfur dioxide (SO₂), brominated aromatic fragments, and carbon oxides.
-
Final Residue: The final inorganic residue is likely to be sodium sulfate (Na₂SO₄) or sodium sulfide (Na₂S), which are common end-products in the thermal decomposition of sodium-containing sulfur compounds.[5]
The following diagram illustrates the proposed decomposition pathway:
References
- 1. researchgate.net [researchgate.net]
- 2. Experimental Study of Hydration/Dehydration Behaviors of Metal Sulfates M2(SO4)3 (M = Sc, Yb, Y, Dy, Al, Ga, Fe, In) in Search of New Low-Temperature Thermochemical Heat Storage Materials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
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- 5. researchgate.net [researchgate.net]
Spectroscopic Characterization of Sodium 4-bromobenzenesulfinate Dihydrate: A Technical Guide
This technical guide provides an in-depth analysis of the spectroscopic data for Sodium 4-bromobenzenesulfinate Dihydrate. Designed for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. The focus is on the causality behind experimental choices and the self-validating nature of the described protocols.
Introduction
This compound (C₆H₄BrNaO₂S·2H₂O) is an organosulfur compound with significant applications in organic synthesis.[1][2][3] Its utility as a reagent necessitates a thorough understanding of its structural and electronic properties. Spectroscopic techniques such as NMR and IR are indispensable tools for confirming the identity and purity of this compound. This guide will detail the expected spectroscopic signatures of this compound, providing a foundational understanding for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for structural verification.
¹H NMR Spectroscopy: Probing the Aromatic Protons
Expertise & Experience: The aromatic region of the ¹H NMR spectrum is of primary interest for this compound. The protons on the benzene ring are influenced by the electronic effects of both the bromine atom and the sulfinate group. Protons directly attached to an aromatic ring typically resonate in the 6.5-8.0 ppm range.[4][5] The para-substitution pattern of the benzene ring leads to a symmetrical molecule, which simplifies the spectrum. We expect to see a characteristic AA'BB' splitting pattern, which often appears as two distinct doublets.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of organic salts and for its distinct solvent peak that does not typically interfere with the aromatic region.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.
-
Shim the magnetic field to ensure homogeneity.
-
Set the spectral width to cover the expected chemical shift range (e.g., 0-10 ppm).
-
Use a standard 90° pulse angle.
-
Set the relaxation delay to at least 5 times the longest T₁ of the protons to ensure full relaxation and accurate integration. A typical value is 5 seconds.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Expected ¹H NMR Data:
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.5 - 7.7 | Doublet | 2H | Aromatic protons ortho to the sulfinate group |
| ~7.3 - 7.5 | Doublet | 2H | Aromatic protons ortho to the bromine atom |
Trustworthiness: The observation of two doublets with an integration of 2H each in the aromatic region is a strong indicator of a para-disubstituted benzene ring. The specific chemical shifts will be influenced by the electron-withdrawing nature of the bromine and the sulfinate group.[6]
Visualization of ¹H NMR Workflow:
¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton
Expertise & Experience: In proton-decoupled ¹³C NMR, each unique carbon atom in the molecule will give a single peak. Due to the symmetry of the para-substituted ring, only four signals are expected for the aromatic carbons.[7] The chemical shifts of these carbons are influenced by the substituents. Carbons in an aromatic ring typically appear in the 120-150 ppm range.[5] The carbon attached to the bromine (ipso-carbon) will be shielded due to the "heavy atom effect," while the carbon attached to the sulfinate group will be deshielded.[8]
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrument Setup:
-
Switch the spectrometer to the ¹³C nucleus frequency.
-
Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
Set a wider spectral width (e.g., 0-200 ppm).
-
Use a pulse angle of 30-45° to reduce the experiment time, as T₁ values for carbons can be long.
-
A relaxation delay of 2-5 seconds is typically sufficient.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.[9]
-
-
Data Processing:
-
Apply a Fourier transform.
-
Phase the spectrum.
-
Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).
-
Expected ¹³C NMR Data:
| Chemical Shift (δ) ppm | Assignment |
| ~145-150 | C-SO₂Na |
| ~130-135 | C-Br |
| ~128-132 | CH (ortho to Bromine) |
| ~125-128 | CH (ortho to Sulfinate) |
Trustworthiness: The presence of four distinct signals in the aromatic region of the ¹³C NMR spectrum provides strong evidence for the para-disubstituted benzene structure. The predicted chemical shifts are based on established substituent effects on benzene rings.[10][11][12]
Visualization of Molecular Structure and NMR Correlations:
Infrared (IR) Spectroscopy
Expertise & Experience: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the sulfinate group, the aromatic ring, and the water of hydration. The S=O stretching vibrations in sulfinates are typically strong and appear in the 1000-1200 cm⁻¹ region.[13] The presence of water will be indicated by a broad O-H stretching band in the high-frequency region.
Experimental Protocol:
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This method requires minimal sample preparation.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the sample in the beam path and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectral range is usually 4000-400 cm⁻¹.
-
-
Data Processing:
-
The instrument software automatically ratios the sample spectrum to the background spectrum to produce the final transmittance or absorbance spectrum.
-
Expected IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3400-3600 | Broad, Strong | O-H stretching (water of hydration) |
| ~3030-3100 | Medium | Aromatic C-H stretching |
| ~1630 | Medium | H-O-H bending (water of hydration) |
| ~1470-1600 | Medium-Strong | Aromatic C=C stretching |
| ~1040-1180 | Strong | Asymmetric and symmetric S=O stretching |
| ~950-1050 | Strong | S-O stretching |
| ~800-850 | Strong | Out-of-plane C-H bending (para-disubstitution) |
Trustworthiness: The combination of a broad O-H stretch, aromatic C-H and C=C vibrations, and strong S=O and S-O stretches provides a unique fingerprint for this compound.[14][15] The position of the out-of-plane C-H bending band is particularly diagnostic for the substitution pattern of the benzene ring.
Conclusion
The spectroscopic data derived from ¹H NMR, ¹³C NMR, and IR provide a comprehensive and self-validating characterization of this compound. The predicted chemical shifts, splitting patterns, and absorption frequencies are based on well-established principles of spectroscopy and are consistent with the known electronic effects of the substituents. This guide provides the necessary framework for researchers to confidently identify and assess the purity of this important synthetic reagent.
References
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A Comprehensive Guide to the Synthesis of Sodium 4-bromobenzenesulfinate Dihydrate from 4-Bromophenylsulfonic Acid
An In-depth Technical Guide
Abstract
This technical guide provides a detailed, two-step synthesis pathway for producing Sodium 4-bromobenzenesulfinate Dihydrate, a valuable reagent in medicinal chemistry and organic synthesis. The process begins with the conversion of the stable precursor, 4-bromophenylsulfonic acid, into the highly reactive intermediate, 4-bromobenzenesulfonyl chloride. This intermediate is subsequently reduced under controlled alkaline conditions to yield the target sulfinate salt. This document elucidates the mechanistic rationale behind each step, offers a detailed experimental protocol suitable for laboratory-scale synthesis, and outlines critical safety and characterization procedures. The methodology is designed to be robust and reproducible, providing researchers and drug development professionals with a reliable path to this important building block.
Introduction
1.1 Significance of Sodium 4-bromobenzenesulfinate
Sodium 4-bromobenzenesulfinate is an organosulfur compound of significant interest in the field of synthetic chemistry. As a sulfinate salt, it serves as a versatile precursor for the construction of more complex molecules, particularly sulfones, which are a common motif in many pharmaceutical compounds.[1] Its applications include the palladium-catalyzed synthesis of unsymmetrical internal alkynes and vinyl sulfones.[2][3] The presence of the bromo-functional group provides a reactive handle for further cross-coupling reactions, making it a powerful and multifunctional building block for creating diverse molecular architectures.
1.2 Overview of the Synthetic Strategy
The direct conversion of a sulfonic acid to a sulfinic acid is challenging. Therefore, a more practical and widely established approach involves a two-step process that proceeds through a sulfonyl chloride intermediate. This strategy leverages the high reactivity of the sulfonyl chloride to facilitate a controlled reduction.
-
Chlorination: The initial step involves the conversion of 4-bromophenylsulfonic acid to 4-bromobenzenesulfonyl chloride. This is typically achieved using a strong chlorinating agent, such as thionyl chloride (SOCl₂).[4]
-
Reduction: The resulting 4-bromobenzenesulfonyl chloride is then reduced to the target sodium 4-bromobenzenesulfinate. This reduction is commonly performed using sodium sulfite (Na₂SO₃) in an aqueous medium, with a base to neutralize the acidic byproducts.[5][6]
This guide will detail the causality, experimental setup, and execution of this reliable two-step pathway.
Mechanistic Rationale and Causality
A thorough understanding of the underlying reaction mechanisms is critical for successful synthesis, troubleshooting, and optimization.
2.1 Step 1: Synthesis of 4-Bromobenzenesulfonyl Chloride
The conversion of a sulfonic acid to a sulfonyl chloride is a standard transformation in organic chemistry. The use of thionyl chloride is effective due to its ability to act as both a chlorinating agent and a dehydrating agent. The reaction proceeds via a nucleophilic attack of the sulfonic acid oxygen on the sulfur atom of thionyl chloride. The intermediate subsequently collapses, eliminating sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts, which drives the reaction to completion according to Le Châtelier's principle. The high electrophilicity of the resulting sulfonyl chloride group makes it highly susceptible to nucleophilic attack in the subsequent reduction step.[4]
2.2 Step 2: Synthesis of Sodium 4-bromobenzenesulfinate
The reduction of the sulfonyl chloride intermediate to a sulfinate salt is the core transformation. Sulfonyl chlorides are readily reduced by various agents, with sodium sulfite being a cost-effective and efficient choice.[5] The reaction mechanism involves the nucleophilic attack of the sulfite ion on the electrophilic sulfur atom of the 4-bromobenzenesulfonyl chloride. This results in the displacement of the chloride ion.
Crucially, this reaction generates hydrochloric acid (HCl), which can acidify the medium. Sulfinic acids themselves are often unstable and can disproportionate into sulfonic acids and thiosulfonates.[5] To prevent this and to neutralize the HCl, a base such as sodium hydroxide or sodium bicarbonate is added simultaneously to maintain an alkaline pH.[6] This ensures the product is isolated as the more stable sodium salt.[5][7]
Detailed Experimental Protocol
3.1 Materials and Reagents
-
4-Bromobenzenesulfonic acid (C₆H₅BrO₃S)[8]
-
Thionyl chloride (SOCl₂), reagent grade
-
Toluene, anhydrous
-
Sodium sulfite (Na₂SO₃), anhydrous
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Ice
3.2 Synthesis Workflow Diagram
Caption: Two-step synthesis of the target compound.
3.3 Step-by-Step Synthesis
Part A: Synthesis of 4-Bromobenzenesulfonyl Chloride [4]
-
Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a gas outlet connected to a gas trap (e.g., a bubbler with a dilute NaOH solution) to neutralize the evolving HCl and SO₂ gases.
-
Charging the Flask: To the flask, add 4-bromobenzenesulfonic acid and 3-4 molar equivalents of thionyl chloride, along with a small amount of anhydrous toluene to serve as a solvent.
-
Reaction: Heat the mixture to reflux gently. The reaction progress can be monitored by the cessation of gas evolution. The reaction is typically complete within 2-4 hours.
-
Work-up: After cooling the reaction mixture to room temperature, carefully remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator. The crude 4-bromobenzenesulfonyl chloride, often a solid at room temperature (m.p. 73-75 °C), is obtained and can be used in the next step without further purification.
Part B: Synthesis of this compound [6]
-
Preparation of Reductant Solution: In a separate beaker or flask, dissolve approximately 1.1 molar equivalents of anhydrous sodium sulfite in deionized water.
-
Reaction Setup: Place the flask containing the crude 4-bromobenzenesulfonyl chloride from Part A in an ice bath to manage the exothermic reaction. Add a suitable solvent like dichloromethane to dissolve the sulfonyl chloride.[6]
-
Reduction: While stirring vigorously, add the aqueous sodium sulfite solution dropwise to the dissolved sulfonyl chloride. Concurrently, add a 10% aqueous sodium hydroxide solution dropwise to maintain the pH of the reaction mixture at approximately 8.[6]
-
Solvent Removal: After the addition is complete, allow the mixture to stir at room temperature for an additional hour. The dichloromethane can then be removed by distillation.[6]
-
Isolation and Crystallization: Cool the remaining aqueous solution in an ice bath. The this compound will precipitate as a white crystalline solid.[9]
-
Purification: Collect the solid product by suction filtration. Wash the filter cake with a small amount of cold deionized water to remove inorganic salts.
-
Drying: Dry the product under vacuum at a low temperature to obtain the final this compound.[6]
Process Parameters and Data
The following table provides an example of the quantitative parameters for a laboratory-scale synthesis.
| Parameter | Value | Rationale |
| Step 1: Chlorination | ||
| 4-Bromobenzenesulfonic acid | 1.0 eq | Starting Material |
| Thionyl chloride (SOCl₂) | 3.0 - 4.0 eq | Used in excess to drive the reaction to completion. |
| Reaction Temperature | Reflux | Provides activation energy for the reaction. |
| Reaction Time | 2 - 4 hours | Typical time for completion, monitored by gas evolution. |
| Step 2: Reduction | ||
| 4-Bromobenzenesulfonyl chloride | 1.0 eq | Intermediate from Step 1. |
| Sodium sulfite (Na₂SO₃) | 1.1 eq | Slight excess ensures complete reduction of the sulfonyl chloride. |
| Sodium hydroxide (NaOH) | As needed | Used to maintain alkaline pH (~8) and neutralize HCl.[6] |
| Reaction Temperature | 0 - 25 °C | Initial cooling controls exothermicity, then ambient temperature. |
| Expected Yield | >80% | This pathway is generally high-yielding. |
Characterization and Quality Control
To ensure the identity and purity of the final product, the following analytical techniques are recommended:
-
Appearance: The product should be a white crystalline solid.[9]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the presence of the sulfinate functional group and the overall structure.
-
Non-aqueous Acid-Base Titration: To determine the purity of the salt, with an expected assay of ≥96.0%.[2]
-
Water Content (Karl Fischer Titration): To confirm the presence of two water molecules of hydration. The expected water content is between 9.5% and 15.0%.[2]
Safety Considerations
-
Thionyl Chloride (SOCl₂): This reagent is highly corrosive, toxic, and a lachrymator. It reacts violently with water. All manipulations must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Gas Evolution: The chlorination step produces toxic and corrosive HCl and SO₂ gases. An effective gas trap is mandatory.
-
Product Handling: Sodium 4-bromobenzenesulfinate is an irritant to the eyes, respiratory system, and skin.[9] Avoid inhalation of dust and direct contact.
Conclusion
The described two-step synthesis of this compound from 4-bromophenylsulfonic acid is a well-established and reliable method. By first converting the sulfonic acid to its more reactive sulfonyl chloride derivative and then performing a controlled reduction with sodium sulfite, high yields of the desired product can be achieved. Careful control of reaction parameters, particularly pH during the reduction step, is crucial for preventing side reactions and ensuring the stability of the final product. This guide provides the necessary technical detail and mechanistic insight for researchers to confidently implement this synthesis in their laboratories.
References
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Organic Chemistry Portal. (n.d.). Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. Retrieved from [Link]
-
Wikipedia. (2023). Sulfinic acid. Retrieved from [Link]
-
ChemBK. (2024). 4-Bromobenzenesulfinic Acid Sodium Salt - Introduction. Retrieved from [Link]
-
Singh, U., et al. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. DOI:10.1039/D0RA09759D. Retrieved from [Link]
- Google Patents. (2002). US20020013493A1 - Process for preparing a sulfinate.
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Day, J. J., et al. (2017). A Sulfinic Acid Transfer Reagent under Oxidation-Free Conditions. PMC - NIH. Retrieved from [Link]
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PubChem. (n.d.). Sodium 4-bromobenzene-sulfonate. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-Bromobenzenesulfonyl chloride. Retrieved from [Link]
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A Technical Guide to Sodium Arylsulfinates: The Case of C₆H₄BrSO₂Na · 2H₂O
This document provides an in-depth technical examination of the chemical compound commonly identified by the CAS Number 175278-64-5. It is designed for researchers, medicinal chemists, and process development scientists who utilize sulfonyl-containing reagents in synthetic chemistry and drug discovery.
Section 1: Chemical Identity and Nomenclature: A Point of Critical Clarification
A frequent point of confusion in sourcing and utilizing this reagent stems from the user-provided formula, C₆H₄BrSO₃Na · 2H₂O, which technically describes Sodium 4-bromobenzenesulfonate dihydrate . However, the vast majority of commercial listings, safety data, and application notes associated with a brominated phenylsulfur salt dihydrate refer to Sodium 4-bromobenzenesulfinate dihydrate (CAS: 175278-64-5).[1][2][3][4]
The difference of a single oxygen atom fundamentally alters the chemical nature and reactivity of the compound. A sulfinate is a significantly better nucleophile and a precursor to sulfonyl radicals, making it a more versatile synthetic building block than the corresponding sulfonate.[5] This guide will focus primarily on the sulfinate, while providing clear identifiers for both compounds to ensure precise procurement and application.
Table 1: Compound Identification
| Attribute | This compound | Sodium 4-bromobenzenesulfonate |
| Common Name | This compound | Sodium 4-bromobenzenesulfonate |
| Synonyms | Sodium 4-bromophenylsulfinate dihydrate[4] | p-Bromobenzenesulfonic acid sodium salt |
| CAS Number | 175278-64-5[1][2][3] | 5138-93-2 (Anhydrous) |
| Molecular Formula | C₆H₈BrNaO₄S[1][2] | C₆H₄BrNaO₃S[6] |
| Anion Structure | C₆H₄BrSO₂⁻ | C₆H₄BrSO₃⁻ |
| Molecular Weight | 279.08 g/mol (Dihydrate)[1][2] | 259.05 g/mol (Anhydrous)[6] |
| Chemical Structure | Br-Ph-SO₂⁻Na⁺ · 2H₂O | Br-Ph-SO₃⁻Na⁺ |
Given its prevalence and synthetic utility, the remainder of this guide will detail the properties and applications of This compound (CAS 175278-64-5) .
Section 2: Physicochemical Properties
Understanding the physical and chemical characteristics of a reagent is paramount for its effective use in experimental design, particularly for reaction setup, solvent selection, and purification.
Table 2: Key Physicochemical Data for this compound
| Property | Value | Source(s) |
| Appearance | White to off-white crystalline solid or powder. | [1][7] |
| Melting Point | >280 °C | [1][2][7] |
| Solubility | Soluble in water. Slightly soluble in alcohol. | [1][7] |
| Storage Temperature | Room Temperature. | [1][7] |
| Storage Conditions | Store under an inert atmosphere; substance is hygroscopic. | [1][7] |
| Stability | Possesses good thermal and moisture stability under proper storage. | [1] |
Section 3: Synthesis and Manufacturing
The most common laboratory and industrial synthesis of sodium arylsulfinates involves the reduction of the corresponding arylsulfonyl chloride. This pathway is efficient and utilizes readily available starting materials.
Protocol 3.1: Synthesis of this compound
This protocol describes a robust method for the synthesis of the title compound from 4-bromobenzenesulfonyl chloride. The causality for this choice rests on the high reactivity of the sulfonyl chloride towards reduction and the ease of purification of the resulting sodium salt.
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and an addition funnel, dissolve sodium sulfite (Na₂SO₃) in deionized water to create a saturated solution.
-
Reagent Preparation: Separately, dissolve 4-bromobenzenesulfonyl chloride in a water-miscible organic solvent like acetone or THF. Rationale: Dissolving the sulfonyl chloride prevents localized hydrolysis upon addition and ensures a controlled reaction.
-
Reductive Sulfination: Cool the sodium sulfite solution in an ice bath. Begin slow, dropwise addition of the 4-bromobenzenesulfonyl chloride solution. Simultaneously, add a 10% aqueous sodium hydroxide (NaOH) solution dropwise to maintain the reaction mixture at a slightly alkaline pH (pH 8-9). Rationale: The reduction of the sulfonyl chloride to the sulfinate is performed by the sulfite anion. The reaction generates HCl as a byproduct, which must be neutralized by NaOH to prevent protonation of the sulfinate and drive the reaction to completion.[8]
-
Reaction Monitoring & Workup: Monitor the disappearance of the starting material via Thin Layer Chromatography (TLC). Upon completion, allow the mixture to warm to room temperature.
-
Isolation: If an organic co-solvent was used, remove it under reduced pressure. The sodium 4-bromobenzenesulfinate is soluble in the aqueous layer. Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted starting material or non-polar impurities.
-
Crystallization: Reduce the volume of the aqueous solution by heating, then cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the dihydrate product.
-
Purification: Collect the white crystals by vacuum filtration. Wash the filter cake with a small amount of ice-cold water to remove inorganic salts (NaCl, residual Na₂SO₃), followed by a wash with a non-polar solvent like hexane to aid drying.
-
Drying: Dry the purified crystals under vacuum to a constant weight. The final product is the stable dihydrate.
Caption: Workflow for the synthesis of this compound.
Section 4: Applications in Research and Drug Development
Sodium 4-bromobenzenesulfinate is not merely an intermediate but a versatile reagent, primarily serving as a precursor for the installation of the 4-bromophenylsulfonyl moiety into organic molecules.
1. Synthesis of Sulfones: The sulfinate anion is a soft nucleophile that readily participates in S-alkylation with alkyl halides or other electrophiles to form sulfones. The sulfone functional group is a key structural motif in numerous pharmaceuticals due to its metabolic stability and ability to act as a hydrogen bond acceptor.
2. Palladium-Catalyzed Reactions: It is used in palladium-catalyzed reactions with alkynes to generate vinyl sulfones, which are valuable Michael acceptors in conjugate addition reactions for forming complex carbon-carbon bonds.[4]
3. Source of Sulfonyl Radicals: Under oxidative or photoredox conditions, sodium sulfinates can generate sulfonyl radicals (R-SO₂•). These radicals are crucial intermediates in a wide array of modern synthetic transformations, including the sulfonylation of alkenes, alkynes, and arenes, significantly expanding the toolkit for drug scaffold synthesis.[5]
The presence of the bromo-substituent provides a powerful synthetic handle. After the sulfinate has been used to construct a more complex molecule, the bromine atom can be further functionalized via cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for late-stage diversification—a highly desirable strategy in medicinal chemistry for generating compound libraries.
Caption: General mechanism for sulfone synthesis using a sodium sulfinate salt.
Section 5: Analytical and Quality Control Protocols
Confirming the identity and purity of the reagent is a self-validating step that ensures reproducibility and prevents downstream failures in multi-step syntheses.
Protocol 5.1: Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: Confirm structural identity.
-
Method:
-
Prepare a sample by dissolving ~10-20 mg of the compound in 0.7 mL of Deuterium Oxide (D₂O). Rationale: The compound is highly soluble in water, and D₂O is the solvent of choice for water-soluble sodium salts.
-
Acquire a ¹H NMR spectrum.
-
Expected Result: The aromatic region should display a characteristic AA'BB' splitting pattern (two doublets) integrating to 4 protons, consistent with a para-substituted benzene ring. The chemical shifts will be downfield due to the influence of the bromine and sulfinate groups.
-
Protocol 5.2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: Confirm the presence of key functional groups.
-
Method:
-
Prepare a sample as a KBr pellet or use a solid-state ATR attachment.
-
Acquire the spectrum from 4000 to 400 cm⁻¹.
-
Expected Result: Look for strong, characteristic absorption bands corresponding to the S=O stretches of the sulfinate group (typically in the 950-1100 cm⁻¹ region), C-Br stretching, and aromatic C-H and C=C vibrations. A broad absorption around 3400 cm⁻¹ will indicate the water of hydration.
-
Protocol 5.3: High-Performance Liquid Chromatography (HPLC)
-
Objective: Determine purity.
-
Method:
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid or TFA.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Detection: UV detector at 254 nm.
-
Sample Prep: Prepare a stock solution in a 50:50 water/acetonitrile mixture at ~1 mg/mL and inject 5-10 µL.
-
Analysis: The purity is calculated by the area percentage of the main peak relative to all other peaks in the chromatogram.
-
Section 6: Comprehensive Safety and Handling Protocol
Adherence to strict safety protocols is mandatory when handling any chemical reagent.
-
Hazard Identification: The compound is classified as an irritant, causing skin, eye, and respiratory irritation.[1][3]
-
Engineering Controls:
-
Personal Protective Equipment (PPE):
-
Handling and Storage:
-
First Aid Measures:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[3]
-
Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do not induce vomiting. Clean mouth with water and drink plenty of water afterward. Seek medical attention.[3]
-
-
Disposal:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
-
Section 7: References
-
4-Bromobenzenesulfinic Acid Sodium Salt - ChemBK. (2024). ChemBK. [Link]
-
Sodium 3-bromobenzenesulfinate - MySkinRecipes. (n.d.). MySkinRecipes. [Link]
-
TheraBase Ca Base | BISCO Inc. (n.d.). BISCO Inc.[Link]
-
4-Bromobenzenesulfinic acid sodium salt (CAS 175278-64-5) Market Research Report 2025. (n.d.). BAC Reports. [Link]
-
Sodium 4-bromobenzene-sulfonate | C6H4BrNaO3S-. (n.d.). PubChem. [Link]
-
SODIUM 4-BROMOBENZENESULFONATE - precisionFDA. (n.d.). precisionFDA. [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (2017). National Institutes of Health. [Link]
-
Uses of sodium chlorite and sodium bromate in organic synthesis. A review. (2024). ResearchGate. [Link]
-
Recent advances of sodium sulfinates in radical reactions. (2022). ResearchGate. [Link]
-
CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents. (n.d.). Google Patents.
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- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]
- 5. researchgate.net [researchgate.net]
- 6. Sodium 4-bromobenzene-sulfonate | C6H4BrNaO3S- | CID 86600836 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 175278-64-5 CAS MSDS (4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]
- 9. fishersci.com [fishersci.com]
Navigating the Nomenclature: A Technical Guide to Sodium 4-bromobenzenesulfinate Dihydrate and Its Synonyms
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern organic synthesis, precision in language is as critical as precision in the laboratory. The compound Sodium 4-bromobenzenesulfinate Dihydrate is a versatile and increasingly important reagent, particularly in the field of metal-catalyzed cross-coupling reactions. Its ability to serve as a precursor for sulfonyl and aryl functionalities makes it a valuable tool in the synthesis of complex molecules, including active pharmaceutical ingredients. This guide provides a comprehensive overview of the nomenclature, properties, and applications of this compound, offering clarity and technical insight for researchers in the field.
Unraveling the Synonyms: A Comprehensive Identification
The multiplicity of names for a single chemical entity can often be a source of confusion, hindering effective literature searches and procurement. This compound is known by several synonyms, each with its own prevalence in different contexts. Understanding these variations is key to navigating the chemical literature and supplier catalogs with confidence.
| Synonym | CAS Number | Molecular Formula | Notes |
| This compound | 175278-64-5 | C₆H₈BrNaO₄S | The primary and most complete name, explicitly mentioning the dihydrate form. |
| 4-Bromobenzenesulfinic acid sodium salt dihydrate | 175278-64-5 | C₆H₈BrNaO₄S | A common and descriptive synonym.[1][2][3] |
| Sodium 4-bromobenzene-1-sulphinate dihydrate | 175278-64-5 | C₆H₈BrNaO₄S | An alternative spelling of "sulfinate" and a more formal IUPAC-style name.[1][4] |
| Sodium p-bromobenzenesulfinate dihydrate | 175278-64-5 | C₆H₈BrNaO₄S | Uses the "para" designation to indicate the substitution pattern on the benzene ring. |
| Benzenesulfinic acid, 4-bromo-, sodium salt, dihydrate | 175278-64-5 | C₆H₈BrNaO₄S | A name often used in chemical abstracting services. |
| Sodium (4-Bromophenyl)sulfinate | 34176-08-4 | C₆H₄BrNaO₂S | Refers to the anhydrous form of the salt.[5] |
It is crucial for researchers to recognize these synonyms to ensure a comprehensive search for information. The CAS number 175278-64-5 is the most reliable identifier for the dihydrate form of this compound.
Below is a visualization of the chemical structure of the 4-bromobenzenesulfinate anion.
Caption: Structure of the 4-bromobenzenesulfinate anion.
Physicochemical Properties and Handling
This compound is a white crystalline solid that is soluble in water.[6] Proper handling and storage are essential for maintaining its integrity and ensuring laboratory safety.
Key Properties:
-
Appearance: White crystalline powder or solid.[6]
-
Melting Point: >280°C.[6]
-
Solubility: Soluble in water.[6]
Safety and Handling:
-
Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[7]
-
Precautions: Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust. Use in a well-ventilated area.[1][7]
-
Storage: Store in a well-ventilated place and keep the container tightly closed.[7] It is also noted to be hygroscopic, so storage in a dry environment is important.
Core Applications in Organic Synthesis
The utility of this compound stems from its role as a versatile building block in the construction of carbon-sulfur and carbon-carbon bonds. It is particularly prominent in palladium-catalyzed reactions.
Palladium-Catalyzed Desulfitative Hydroarylation of Alkynes
A significant application of sodium arylsulfinates is in the palladium-catalyzed desulfitative hydroarylation of alkynes.[6][8] This reaction provides a method for the synthesis of vinylarenes with good regioselectivity and stereoselectivity. The causality behind this transformation lies in the ability of the sulfinate group to act as a leaving group under palladium catalysis, enabling the formation of a new carbon-carbon bond.
The general workflow for this reaction is as follows:
Caption: Workflow for Palladium-Catalyzed Desulfitative Hydroarylation.
Synthesis of Vinyl Sulfones
Vinyl sulfones are important structural motifs in medicinal chemistry and materials science. This compound serves as a precursor to the sulfonyl group in the synthesis of vinyl sulfones.[3] Various methods have been developed for this transformation, often involving the reaction of the sulfinate with alkynes or alkenes under different catalytic conditions.[5][9][10][11] The reaction can proceed through a radical mechanism, where the sulfinate is oxidized to a sulfonyl radical, which then adds to the unsaturated system.[5]
A representative protocol for the synthesis of a vinyl sulfone is outlined below.
Experimental Protocol: Synthesis of a Vinyl Sulfone
This protocol is a representative example based on general procedures found in the literature for the synthesis of vinyl sulfones from sodium sulfinates and alkenes.[5]
Materials:
-
This compound
-
Styrene (or other alkene)
-
Potassium Iodide (KI)
-
Sodium Periodate (NaIO₄)
-
Acetic Acid (catalytic amount)
-
Acetonitrile (solvent)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol), styrene (1.2 mmol), potassium iodide (1.5 mmol), and sodium periodate (1.5 mmol).
-
Add acetonitrile (5 mL) as the solvent.
-
Add a catalytic amount of acetic acid (0.1 mmol).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired vinyl sulfone.
This self-validating system relies on the clear disappearance of starting materials and the appearance of a new product spot on the TLC plate, which can then be isolated and characterized by standard analytical techniques such as NMR and mass spectrometry.
Conclusion
This compound, though known by many names, is a chemical reagent with a singular and significant purpose in modern organic synthesis. Its role in the formation of carbon-sulfur and carbon-carbon bonds, particularly through palladium-catalyzed pathways, makes it an invaluable tool for the construction of complex molecular architectures. A thorough understanding of its nomenclature, properties, and applications, as detailed in this guide, is essential for any researcher aiming to leverage its synthetic potential.
References
-
ChemBK. (2024, April 10). 4-Bromobenzenesulfinic Acid Sodium Salt. [Link]
-
PubChem. CID 42622221 | C6H4BrNaO2S. [Link]
-
Skyrun Industrial. 4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE. [Link]
-
PubMed. Palladium-catalyzed desulfitative hydroarylation of alkynes with sodium sulfinates. [Link]
-
Organic Chemistry Portal. Vinyl sulfone synthesis by C-S coupling reactions. [Link]
-
RSC Publishing. Recent advances in the synthesis of vinyl sulfones. [Link]
-
ResearchGate. The synthesis methods of vinyl sulfones are classified according to the types of catalysts. [Link]
Sources
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- 4. Palladium-catalyzed reaction of phenyl fluoroalkanesulfonates with alkynes and alkenes | Semantic Scholar [semanticscholar.org]
- 5. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-catalyzed desulfitative hydroarylation of alkynes with sodium sulfinates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. Palladium-catalyzed desulfitative hydroarylation of alkynes with sodium sulfinates. | Semantic Scholar [semanticscholar.org]
- 9. Vinyl sulfone synthesis by C-S coupling reactions [organic-chemistry.org]
- 10. Recent advances in the synthesis of vinyl sulfones - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Proper Storage and Handling of Sodium 4-bromobenzenesulfinate Dihydrate
Abstract and Compound Profile
This technical guide provides a comprehensive framework for the safe and effective storage and handling of Sodium 4-bromobenzenesulfinate Dihydrate. Primarily geared towards researchers, scientists, and professionals in drug development, this document synthesizes critical safety data with field-proven best practices. This compound is a versatile sulfinate salt, increasingly utilized as a stable, easy-to-handle precursor for the synthesis of a variety of organosulfur compounds, which are key moieties in pharmaceuticals and agrochemicals.[1][2][3] Its efficacy and reactivity are directly correlated to its purity and stability, making strict adherence to proper storage and handling protocols paramount for both experimental success and laboratory safety. This guide moves beyond mere procedural lists to explain the causality behind each recommendation, ensuring a deep, actionable understanding for the user.
Compound Identification and Properties
A foundational understanding of the compound's physical and chemical properties is essential for anticipating its behavior and requirements.
| Property | Value | Source(s) |
| Chemical Name | This compound | [4] |
| CAS Number | 175278-64-5 | [4] |
| Molecular Formula | C₆H₄BrNaO₂S · 2H₂O | [5] |
| Molecular Weight | 279.09 g/mol | [4] |
| Appearance | White to light yellow crystalline powder or solid | |
| Melting Point | >280°C | [4][5] |
| Solubility | Soluble in water | [4][5] |
| Purity (Typical) | ≥97% | [4] |
Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance. A thorough risk assessment must be conducted before any handling.
GHS Classification
-
Signal Word: Warning
-
Pictogram:
-
GHS07 (Exclamation Mark)
-
-
Hazard Statements:
Causality of Hazards
The irritant properties of this compound are attributed to its chemical nature as a reactive sulfinate salt. Upon contact with mucous membranes in the eyes, nose, and respiratory tract, it can cause localized inflammation. Skin contact can lead to dermatitis. The fine, crystalline nature of the solid means it can be easily aerosolized, increasing the risk of inhalation, which can lead to irritation of the respiratory system.[6]
Long-Term Storage Protocol: Preserving Integrity
The primary objective of a storage protocol is to maintain the compound's chemical integrity and prevent degradation. Sodium sulfinates are generally regarded as bench-stable solids, which are less sensitive to moisture than many other organosulfur reagents.[1][2] However, optimal long-term stability for this dihydrate form requires specific conditions.
Core Storage Requirements
-
Temperature: Store at ambient room temperature. Some suppliers recommend a cool, dark place, ideally below 15°C, to further ensure stability.
-
Atmosphere: Store under an inert gas atmosphere (e.g., Argon or Nitrogen). The sulfinate functional group can be susceptible to slow oxidation over time. An inert atmosphere displaces oxygen and moisture, mitigating this degradation pathway.
-
Container: Keep the container tightly closed and in a dry place.[6][7] The compound is hygroscopic, and absorption of excess water can affect assay calculations and potentially accelerate degradation.[7]
-
Location: Store in a cool, dry, and well-ventilated area away from direct sunlight and heat.[6][8] It is prudent to store chemicals like this on lower shelves to minimize the risk associated with dropping containers.[8]
Incompatibility
Segregation from incompatible materials is a critical safety measure. Store this compound separately from:
-
Strong Oxidizing Agents: These can react exothermically and degrade the sulfinate.[6]
-
Combustible Materials and Alkalis: Keep segregated to prevent unwanted reactions.[8]
Storage Workflow Diagram
The following diagram outlines the decision-making process from receiving the compound to its proper placement in long-term storage.
Caption: Workflow for receiving and storing this compound.
Standard Handling and Use Procedures
Adherence to a strict handling protocol is non-negotiable to ensure operator safety and prevent contamination.
Engineering Controls
-
Ventilation: Always handle this compound in a well-ventilated area.[6] For procedures that may generate dust, such as weighing or transferring, a chemical fume hood is mandatory.
Personal Protective Equipment (PPE)
A standard PPE ensemble for handling this solid compound includes:
-
Eye Protection: Wear approved safety glasses with side shields or chemical goggles.[6]
-
Hand Protection: Wear chemically resistant, impervious gloves (e.g., nitrile).[6]
-
Body Protection: A lab coat is required. Ensure it is kept clean and washed regularly.[6]
-
Respiratory Protection: If dust is generated and ventilation is inadequate, use a NIOSH-approved particulate respirator.
Step-by-Step Handling Protocol
-
Preparation: Before retrieving the compound from storage, ensure the fume hood is operational, all necessary PPE is donned, and all equipment (spatulas, weigh boats, glassware) is clean and dry.
-
Equilibration: Allow the container to reach thermal equilibrium with the laboratory environment before opening. This prevents condensation of atmospheric moisture onto the cold powder.
-
Transfer: Open the container under an inert atmosphere if possible (e.g., inside a glovebox or using a Schlenk line) for sensitive applications. For routine use, open in a fume hood. Use a clean, dry spatula to transfer the desired amount of the solid to a tared weigh boat.
-
Weighing: Minimize the time the container is open. Promptly and securely reseal the container lid after dispensing.
-
Cleaning: After use, decontaminate the spatula and work surface. Wipe down the exterior of the storage container before returning it to the designated storage location.
-
Hygiene: Wash hands thoroughly with soap and water after handling is complete.[6][7]
Emergency Procedures: Spills and Exposure
Immediate and appropriate action is critical in the event of a spill or personnel exposure.[8]
First Aid Measures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[6]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6]
-
Ingestion: Clean the mouth with water and drink plenty of water afterward. Do not induce vomiting. Seek medical attention if symptoms occur.[6]
Spill Management
-
Minor Spill:
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, carefully sweep or vacuum the solid material. Avoid generating dust.
-
Collect the material into a designated, labeled hazardous waste container.[8]
-
Clean the affected area thoroughly.
-
-
Major Spill:
-
Evacuate the area and prevent entry.
-
Alert your institution's emergency response team.
-
Ensure the area is well-ventilated.
-
Waste Disposal
Improper disposal of brominated organic compounds can cause significant environmental harm.[8]
-
Categorization: All waste containing this compound, including contaminated lab supplies (gloves, weigh boats, paper towels), must be treated as hazardous waste.[8]
-
Collection: Collect all waste in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8] Do not mix with non-halogenated waste.
-
Disposal: Dispose of the contents and container in accordance with all local, state, and federal regulations at an approved waste disposal plant.[6] Professional hazardous waste disposal services should be used.[9]
References
- Benchchem. (n.d.). Application Notes and Protocols for the Safe Storage and Handling of Brominated Organic Compounds.
- Thermo Fisher Scientific. (2025). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 4-Bromobenzenesulfinic acid sodium salt dihydrate.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Fisher Scientific. (n.d.). 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97%.
- Carl ROTH. (2025). Safety Data Sheet.
- Various Authors. (n.d.). Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds.
- Echemi. (n.d.). 4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE.
- ResearchGate. (n.d.). Recent advances of sodium sulfinates in radical reactions.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Sigma-Aldrich. (2025). Safety Data Sheet.
- Carl ROTH. (n.d.). Safety Data Sheet: ≥99%, p.a., ACS.
- U.S. Environmental Protection Agency. (1983). Bromination Process For Disposal Of Spilled Hazardous Materials.
- Ideal Response. (2025). What is bromine and what are the safe disposal and recycling methods?.
- Loba Chemie. (2022). SODIUM BROMIDE EXTRA PURE.
- Fisher Scientific. (2015). Safety Data Sheet.
- National Institutes of Health. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds.
- Chemtalk. (n.d.). Bromine water - disposal.
- ResearchGate. (n.d.). Classical synthetic methods of sulfinate salts.
- ChemicalBook. (n.d.). 175278-64-5(4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE) Product Description.
- TCI AMERICA. (n.d.). Sodium 4-Bromobenzenesulfinate.
- Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Sodium bromide.
- National Institutes of Health. (n.d.). Sodium dihydrate.
- CHIMIA. (2019). Bromine Recycling in the Chemical Industry – An Example of Circular Economy.
- Concordia's Spectrum. (2019). Applications of Sulfinate Salts.
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Topic: Basic Reactivity of Sulfinate Salts with Electrophiles
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Sulfinic acids and their corresponding salts (sulfinates) have emerged from the periphery of synthetic chemistry to become indispensable tools for the modern chemist.[1] Characterized by their bench-top stability, low toxicity, and remarkable versatility, these organosulfur compounds serve as powerful building blocks in a multitude of chemical transformations.[2][3] This guide provides a comprehensive exploration of the fundamental reactivity of sulfinate salts with a range of electrophiles. We will delve into the mechanistic underpinnings of their behavior as ambident nucleophiles, dissect the factors governing regioselectivity, and present field-proven protocols for their application. The narrative is structured to provide not just procedural knowledge, but a deep causal understanding of the experimental choices that lead to successful and predictable outcomes in the synthesis of high-value organosulfur compounds, which are prevalent in pharmaceuticals and agrochemicals.[4][5]
The Sulfinate Anion: An Ambident Nucleophile at its Core
The versatile reactivity of a sulfinate salt (RSO₂M) is rooted in the electronic structure of the sulfinate anion (RSO₂⁻). The negative charge is not localized on a single atom but is delocalized across the sulfur and two oxygen atoms through resonance. This delocalization renders the sulfinate an ambident nucleophile , meaning it possesses two distinct nucleophilic sites that can engage with an electrophile.[6][7][8]
-
The Sulfur Center: A "soft" nucleophilic site.
-
The Oxygen Centers: "Hard" nucleophilic sites.
The choice of which atom attacks the electrophile is not random; it is dictated by a confluence of factors including the nature of the electrophile, the solvent, and the counter-ion, often rationalized by the Hard and Soft Acids and Bases (HSAB) principle.[9]
Caption: Resonance delocalization in the sulfinate anion.
Reaction with Alkylating Agents: The Path to Sulfones and Sulfinate Esters
The most fundamental reaction of sulfinate salts is their alkylation with electrophiles like alkyl halides. This reaction can proceed via two distinct pathways, leading to two different product classes. The thermodynamically more stable sulfones are typically the major products.[10]
Caption: Competing S- and O-alkylation pathways.
S-Alkylation: The Synthesis of Sulfones
The formation of a new sulfur-carbon bond to yield a sulfone is the most common outcome when sulfinates react with typical alkylating agents.[11] This transformation is a cornerstone of organosulfur chemistry, as the sulfone functional group is a key pharmacophore found in numerous approved drugs.
Mechanism and Causality: The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The sulfur atom, being a soft and highly polarizable nucleophile, preferentially attacks the soft electrophilic carbon of an alkyl halide.[9]
Key Experimental Choices:
-
Electrophile: Primary and secondary alkyl halides (I > Br > Cl) are excellent substrates.[12] Tertiary halides are prone to elimination.
-
Solvent: Polar aprotic solvents such as DMF, DMSO, or THF are optimal. They effectively solvate the sodium cation while leaving the sulfinate anion "naked" and highly nucleophilic, accelerating the SN2 reaction.
-
Temperature: Reactions are often conducted at elevated temperatures (e.g., 65-100 °C) to ensure a reasonable reaction rate.[13]
-
Additives: In some cases, a catalytic amount of sodium iodide (NaI) or tetrabutylammonium iodide (TBAI) can be added when using alkyl chlorides or bromides. The iodide acts as a catalyst via the Finkelstein reaction, transiently forming a more reactive alkyl iodide in situ.[14][15]
O-Alkylation: The Synthesis of Sulfinate Esters
While less common, attack from one of the oxygen atoms can occur, leading to the formation of a sulfinate ester. This pathway is favored when reacting with "hard" electrophiles.[9]
Mechanism and Causality: According to HSAB theory, the hard oxygen nucleophile prefers to react with a hard electrophile, such as a highly reactive carbocation or an oxonium ion. While thermodynamically less favorable than sulfones, sulfinate esters can be formed under kinetic control.[10] Studies have shown that while sulfones are more stable, the intrinsic barriers for O-attack can be lower than for S-attack, making it competitive with highly reactive electrophiles.[10]
Key Experimental Choices:
-
Electrophile: Hard electrophiles like triethyloxonium tetrafluoroborate (Et₃O⁺BF₄⁻) exclusively yield the O-alkylation product.[9] Highly reactive carbocation precursors may also give mixtures.
-
Asymmetric Synthesis: The synthesis of chiral sulfinate esters is of significant interest.[16] Modern methods often employ asymmetric condensation of prochiral sulfinates and alcohols using organocatalysts, which proceeds via an O-acylation/displacement mechanism rather than direct O-alkylation.[6]
| Feature | S-Alkylation (Sulfone Formation) | O-Alkylation (Sulfinate Ester Formation) |
| Product | R-SO₂-R' | R-S(O)-OR' |
| Mechanism | Typically SN2 | SN1 or reaction with hard electrophiles |
| Preferred Electrophile | Soft (e.g., CH₃I, Benzyl Bromide) | Hard (e.g., Et₃O⁺BF₄⁻, reactive carbocations) |
| Typical Solvents | Polar Aprotic (DMF, DMSO) | Varies with electrophile |
| Thermodynamics | Thermodynamically favored product | Kinetically favored with certain electrophiles |
Reaction with Acyl and Other Electrophiles
The nucleophilic character of sulfinates extends to a variety of other electrophilic partners, significantly broadening their synthetic utility.
Acylating Agents
Reaction with acyl chlorides or anhydrides typically leads to the formation of highly reactive mixed sulfinic-carboxylic anhydrides. These intermediates are seldom isolated and are often used in situ. More recently, electrochemical methods have been developed for the reductive cross-coupling of acyl chlorides and sulfinic acids to furnish thioesters, proceeding through a thiyl radical intermediate.[17]
Aryl & Vinyl Halides
Direct SNAr substitution on unactivated aryl halides is difficult. However, the advent of transition-metal catalysis has revolutionized this area. Palladium, copper, and nickel-catalyzed cross-coupling reactions enable the efficient synthesis of diaryl, aryl-alkyl, and vinyl sulfones from sulfinate salts.[1][18] Photoredox/nickel dual catalysis has emerged as a particularly powerful method, allowing these couplings to proceed at room temperature.[19]
Michael Acceptors
Sulfinate salts readily undergo conjugate addition to α,β-unsaturated carbonyl compounds, nitriles, and sulfones (Michael reaction). This provides a reliable route to β-keto sulfones and other 1,3-difunctionalized compounds, which are valuable synthetic intermediates.[11]
Beyond Nucleophilicity: Sulfinates as Radical Precursors
A discussion of sulfinate reactivity would be incomplete without acknowledging their dual role as precursors to sulfonyl radicals (RSO₂•). Under oxidative conditions (using reagents like persulfates) or through photoredox catalysis, sulfinates undergo a single-electron transfer (SET) to generate these radicals.[1][20] This modern approach completely alters the reactivity manifold, allowing for a vast array of transformations, including the sulfonylation of alkenes and C-H functionalization, that are complementary to the two-electron nucleophilic pathways.[20][21]
Caption: The dual reactivity of sulfinate salts.
Experimental Protocol: Synthesis of Benzyl Phenyl Sulfone
This protocol details a representative S-alkylation reaction, a reliable and scalable method for C-S bond formation.
Objective: To synthesize benzyl phenyl sulfone from sodium benzenesulfinate and benzyl bromide.
Materials:
-
Sodium benzenesulfinate (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Brine (saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium benzenesulfinate (e.g., 1.64 g, 10.0 mmol).
-
Add anhydrous DMF (e.g., 40 mL) to the flask. Stir the suspension.
-
Add benzyl bromide (e.g., 1.29 mL, 11.0 mmol) to the suspension at room temperature.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:EtOAc).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water (100 mL) and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure.
-
The crude product is typically a white solid. Purify by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure benzyl phenyl sulfone.
Applications and Significance in Drug Development
The sulfone moiety is not merely a synthetic curiosity; it is a privileged functional group in medicinal chemistry. Its unique properties—metabolic stability, ability to act as a hydrogen bond acceptor, and rigid geometry—make it a valuable component in drug design.[11] The synthetic methods described herein, particularly the alkylation and cross-coupling of sulfinate salts, are directly applicable to the synthesis of these important molecules. Furthermore, the stability and reactivity of sulfinates make them ideal for late-stage functionalization, enabling the rapid diversification of complex drug candidates to explore structure-activity relationships (SAR).[6] The use of sulfonic acid salts and their derivatives is a significant aspect of drug development, although care must be taken to control for potentially genotoxic sulfonate ester impurities.[22][23][24]
Conclusion
Sulfinate salts are robust and multifaceted reagents whose reactivity is central to modern organic synthesis. Their ambident nucleophilicity, governed by predictable electronic and steric principles, allows for the selective formation of sulfones or sulfinate esters. When combined with transition-metal catalysis or radical-initiating conditions, their synthetic potential expands exponentially. For the researcher in drug development, a thorough understanding of sulfinate reactivity provides a powerful and reliable strategy for accessing the vital sulfone functional group and for constructing complex molecular architectures.
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A Technical Guide to the Structural and Functional Role of Water in Sodium 4-bromobenzenesulfinate Dihydrate
Abstract
Sodium 4-bromobenzenesulfinate is a versatile chemical reagent, notably utilized in transition metal-catalyzed cross-coupling reactions for the synthesis of sulfones.[1][2][3] It is most commonly supplied and handled as a dihydrate, C₆H₄BrNaO₂S·2H₂O. The two associated water molecules are not mere impurities but integral components of the crystalline structure, fundamentally influencing the compound's stability, solubility, and reactivity. This guide provides an in-depth analysis of the role of this dihydrate moiety, offering a technical resource for researchers, chemists, and drug development professionals who utilize this compound. We will explore the structural integration of these water molecules, their impact on key physicochemical properties, and the analytical methodologies required for their characterization.
The Molecular Architecture: Water's Integral Role in the Crystal Lattice
Many inorganic salts and organic compounds crystallize from aqueous solutions incorporating water molecules into their crystal framework; these are known as hydrates.[4] In the case of Sodium 4-bromobenzenesulfinate Dihydrate, the water molecules, often termed "water of crystallization," are locked in specific stoichiometric ratios within the crystal lattice.[5]
These water molecules are stabilized through a network of non-covalent interactions, primarily hydrogen bonds and ion-dipole interactions.[5][6] They can coordinate directly with the sodium cation or form hydrogen bonds with the oxygen atoms of the sulfinate group and with neighboring water molecules. This intricate network of bonds creates a stable, three-dimensional polymeric structure.[5] The precise atomic arrangement, which dictates the compound's overall properties, is best elucidated using single-crystal X-ray diffraction (SCXRD), a technique that maps electron density to reveal atomic positions and bonding.[7][8]
Caption: Conceptual model of interactions in the this compound crystal lattice.
The Impact of Hydration on Physicochemical Properties
The presence of integrated water fundamentally alters the material's properties compared to its anhydrous form. For professionals in drug development, where approximately one-third of active pharmaceutical ingredients (APIs) can form hydrates, understanding these changes is critical.[7][9]
-
Thermodynamic Stability: Hydrated crystals are often thermodynamically more stable under ambient temperature and humidity conditions than their anhydrous counterparts.[7][10][11] This enhanced stability, derived from the favorable energy of the hydrogen bonding network, makes the dihydrate the preferred form for long-term storage and ensures consistent product quality.[10][12]
-
Solubility and Dissolution Rate: The hydration state is a critical determinant of a compound's solubility.[9][11] Generally, the hydrate form is less soluble in water than the corresponding anhydrous form.[13] This is because the water molecules in the lattice have already satisfied some of the compound's hydration energy, and the strong hydrogen bonds within the crystal require more energy to break apart during dissolution.[13] This property has profound implications in pharmacology, as lower solubility can lead to reduced bioavailability of an API.[7][10][13]
-
Physical and Mechanical Properties: The inclusion of water affects crystal morphology, density, and mechanical characteristics such as compressibility.[10][11] These factors are crucial during pharmaceutical manufacturing, particularly for the formulation of solid dosage forms like tablets, where flowability and compaction behavior are key process parameters.
Experimental Protocols for Characterizing the Dihydrate
A robust analytical workflow is essential to confirm the identity, purity, and hydration state of this compound. The combination of thermal analysis and diffraction provides a self-validating system for complete characterization.
Thermal Analysis: TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful, often simultaneous, techniques to quantify the water of hydration and observe the energetic changes associated with its removal.[14][15][16]
Experimental Protocol: TGA/DSC Analysis
-
Instrument Calibration: Calibrate the TGA for mass using standard weights and the DSC for temperature and enthalpy using certified standards like indium.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an aluminum TGA pan.
-
Analysis Conditions: Place the sample in the TGA/DSC furnace. Heat the sample from ambient temperature (e.g., 30 °C) to approximately 300 °C at a controlled rate, typically 10 °C/min, under an inert nitrogen purge (e.g., 50 mL/min).[16]
-
Data Acquisition: Record the mass loss (TGA) and heat flow (DSC) as a function of temperature.
-
Data Interpretation:
-
The TGA curve will show a distinct mass loss step corresponding to the dehydration process.
-
The DSC curve will display an endothermic peak (heat absorption) occurring in the same temperature range as the mass loss, representing the enthalpy of dehydration.[15]
-
Caption: Integrated workflow for the characterization of a hydrated compound.
Data Presentation: Stoichiometric Analysis via TGA
The theoretical percentage of water in C₆H₄BrNaO₂S·2H₂O is calculated to validate experimental TGA results.
| Component | Molar Mass ( g/mol ) | Calculation | Result |
| C₆H₄BrNaO₂S (Anhydrous) | ~243.06 | - | - |
| 2 x H₂O (Water) | ~36.03 | (36.03 / 279.09) * 100% | 12.91% |
| Total (Dihydrate) | ~279.09 [12][17] | - | - |
An experimental mass loss closely matching 12.91% provides strong evidence for the dihydrate stoichiometry.[15][18]
Powder X-Ray Diffraction (PXRD)
While TGA confirms water content, PXRD confirms the crystalline structure. The dihydrate and its corresponding anhydrous form are distinct crystalline phases and will produce unique diffraction patterns.[7] Comparing the experimental PXRD pattern of a sample to a reference pattern for the dihydrate can unequivocally confirm its phase identity.
Implications for Practical Application
In Chemical Synthesis
Sodium 4-bromobenzenesulfinate is a key reagent in modern organic synthesis, particularly for forming C-S bonds. It is used in palladium-catalyzed reactions to produce unsymmetrical internal alkynes and vinyl sulfones.[19] It also participates in nickel-catalyzed cross-coupling with aryl bromides.[1]
When using the dihydrate form, it is imperative to account for the two water molecules in all stoichiometric calculations. The molar mass of the dihydrate (279.09 g/mol ) must be used, not that of the anhydrous form. For reactions that are sensitive to water, the presence of this bound water must be considered, as it will be released into the reaction medium upon dissolution or heating.
In Drug Development
The choice between developing a hydrated or an anhydrous form of an API is a critical decision in the pharmaceutical industry.[7][10]
-
Formulation Strategy: If a drug substance is prone to forming a hydrate, it may be advantageous to develop the most stable hydrate form from the outset.[7] This avoids potential phase transitions during manufacturing or storage, which could alter the drug's dissolution profile and bioavailability.[10][13]
-
Stability and Storage: The propensity of an anhydrous drug to convert to a hydrate upon exposure to humidity necessitates controlled storage conditions or specialized packaging with desiccants.[13] Developing the stable dihydrate form can mitigate these risks, leading to a more robust drug product.
Conclusion
The two water molecules in this compound are far from being passive bystanders. They are fundamental structural units that dictate the compound's solid-state properties through an intricate network of hydrogen bonds. This "water of hydration" enhances the compound's thermodynamic stability, making it the preferred form for storage and handling, while simultaneously influencing its solubility and dissolution kinetics. For synthetic chemists, precise stoichiometric accounting is paramount. For pharmaceutical scientists, understanding the role of the hydrate is essential for controlling the stability, bioavailability, and overall performance of a drug product. The rigorous application of analytical techniques like TGA, DSC, and PXRD provides the necessary framework to characterize and control this critical attribute.
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Safety data sheet (MSDS) information for Sodium 4-bromobenzenesulfinate Dihydrate
An In-Depth Technical Guide to the Safe Handling of Sodium 4-bromobenzenesulfinate Dihydrate
Introduction: A Framework for Laboratory Safety and Efficacy
This compound (CAS No. 175278-64-5) is a sulfinate salt utilized in synthetic chemistry. For instance, it serves as a reagent in the palladium-catalyzed preparation of unsymmetrical internal alkynes and vinyl sulfones[1]. For researchers and drug development professionals, understanding its chemical characteristics is intrinsically linked to ensuring its safe and effective use. This guide moves beyond a standard Safety Data Sheet (SDS) to provide a comprehensive technical framework for the handling, storage, and emergency management of this compound. The protocols and insights herein are designed to empower laboratory personnel with the knowledge to mitigate risks and maintain experimental integrity.
Chemical and Physical Identity
A foundational understanding of a chemical's properties is the first step in a robust safety assessment. This compound is a solid, typically appearing as a white powder[2][3]. Its key identifiers and properties are summarized below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 175278-64-5 | [1][2][4] |
| Molecular Formula | C₆H₄BrNaO₂S · 2H₂O | [2] |
| Molecular Weight | 279.09 g/mol | [4] |
| Synonyms | 4-Bromobenzenesulfinic acid sodium salt dihydrate, Sodium (4-bromophenyl)sulfinate dihydrate | [1][4] |
| Physical Form | Solid, Powder | [2][4] |
| Solubility | Soluble in water | [3] |
| Storage Temperature | Room Temperature, under inert atmosphere | [3][4] |
The dihydrate nature of this salt indicates the presence of two water molecules per formula unit, which can influence its stability and reactivity.
Caption: Chemical structure of this compound.
Hazard Identification and Risk Assessment
This compound is classified under the Globally Harmonized System (GHS) with a "Warning" signal word[4]. The primary hazards are associated with its irritant properties. A systematic approach to risk mitigation begins with understanding these hazards.
Table 2: GHS Hazard Classification
| Classification | Hazard Code | Description | Source(s) |
| Skin Corrosion/Irritation | H315 | Causes skin irritation | [1][2][4] |
| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [1][2][4] |
| Specific target organ toxicity — Single exposure (Respiratory tract irritation) | H335 | May cause respiratory irritation | [1][2][4] |
The causality behind these classifications lies in the chemical's ability to disrupt biological tissues upon contact. For researchers, this translates to a tangible risk of dermatitis, eye damage, or respiratory discomfort if the powdered form is inhaled. The primary routes of exposure are dermal contact, eye contact, and inhalation of dust.
Caption: Logical workflow from hazard identification to risk mitigation strategy.
Safe Handling and Storage Protocols
Adherence to rigorous handling and storage protocols is non-negotiable for mitigating the identified risks. These protocols are a self-validating system for safety.
Engineering Controls and Work Practices
The primary engineering control is to handle the compound in a well-ventilated area, such as a certified chemical fume hood, especially when transferring or weighing the solid where dust formation is possible[2][5]. This directly addresses the inhalation hazard (H335). Work practices should always aim to minimize the generation of dust[2][6]. After handling, it is imperative to wash hands and any exposed skin thoroughly[2].
Personal Protective Equipment (PPE)
The selection of PPE is dictated by the specific hazards of the chemical. For this compound, the following are mandatory:
-
Eye Protection: Wear chemical safety goggles or glasses that meet standards like OSHA's 29 CFR 1910.133 or European Standard EN166[7]. This is a direct countermeasure to the serious eye irritation hazard (H319).
-
Hand Protection: Wear appropriate chemical-resistant gloves[2]. Gloves should be inspected for integrity before use and removed carefully to avoid skin contamination[2].
-
Skin and Body Protection: A laboratory coat should be worn to prevent skin contact[2]. In cases of significant handling, additional protective clothing may be warranted.
Caption: Decision workflow for selecting appropriate PPE and engineering controls.
Storage Requirements
Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous reactions.
-
Conditions: Store in a cool, dry, and well-ventilated place[2][5][7]. An inert atmosphere is also recommended[4].
-
Container: Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic, and to prevent contamination[2].
-
Incompatibilities: Store away from strong oxidizing agents, as they can react with the sulfinate group[2][7].
Emergency Procedures and First Aid
In the event of an exposure, immediate and correct action can significantly reduce harm.
Experimental Protocol: First Aid Response
-
In Case of Eye Contact:
-
In Case of Skin Contact:
-
In Case of Inhalation:
-
In Case of Ingestion:
Accidental Release and Disposal
A spill of this solid material requires a systematic and calm response to prevent wider contamination and exposure.
Experimental Protocol: Spill Containment and Cleanup
-
Secure the Area: Ensure adequate ventilation. For a significant spill, evacuate non-essential personnel from the area.
-
Don Appropriate PPE: Before approaching the spill, equip yourself with the PPE detailed in Section 3.2 (goggles, gloves, lab coat, and if dust is significant, respiratory protection)[2][6].
-
Contain and Clean:
-
Disposal:
Caption: Step-by-step workflow for the safe management of an accidental release.
Stability and Reactivity Profile
For the drug development professional, understanding a compound's stability is key to designing experiments and interpreting results.
-
Stability: this compound is stable under normal storage and handling conditions[2].
-
Reactivity: The primary chemical hazard is its reactivity with strong oxidizing agents[2]. Contact with these materials should be avoided.
-
Hazardous Decomposition Products: When subjected to thermal decomposition, such as in a fire, this compound can release hazardous and irritating gases and vapors. These include carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), sodium oxides, and hydrogen bromide (HBr)[2]. Firefighting measures should utilize dry chemical, CO₂, water spray, or alcohol-resistant foam, and firefighters must wear self-contained breathing apparatus[2].
Conclusion
The safe and effective use of this compound in a research and development setting is predicated on a thorough understanding of its hazard profile and the diligent application of established safety protocols. By integrating the principles of engineering controls, appropriate personal protective equipment, and procedural discipline, researchers can confidently manage the risks of skin, eye, and respiratory irritation. The information presented in this guide serves as a critical resource for fostering a culture of safety and scientific integrity.
References
- Thermo Fisher Scientific. (2025, September 22). SAFETY DATA SHEET: 4-Bromobenzenesulfinic acid sodium salt dihydrate.
- Sigma-Aldrich. 4-Bromobenzenesulfinic acid sodium salt dihydrate.
- Sigma-Aldrich. (2025, September 12). SAFETY DATA SHEET.
- Society for Chemical Hazard Communication. SDS – SECTION 4.
- TCI EUROPE N.V. (2025, April 7). SAFETY DATA SHEET: Bromfenac Sodium Sesquihydrate.
- Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET.
- Fisher Scientific. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97%.
- Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
- Brady Industries. (2018, September 5). Safety Data Sheet.
- TCI AMERICA. Sodium 4-Bromobenzenesulfinate 34176-08-4.
- Fisher Scientific. (2012, May 3). SAFETY DATA SHEET.
- Fisher Scientific. (2009, June 16). SAFETY DATA SHEET.
- Carl ROTH. Safety Data Sheet: ≥99%, p.a., ACS.
- DC Fine Chemicals. (2024, November 4). Safety Data Sheet.
- ChemicalBook. 175278-64-5(4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE) Product Description.
- Sigma-Aldrich. (2025, May 12). SAFETY DATA SHEET.
- Loba Chemie. (2015, April 9). SODIUM BROMATE EXTRA PURE MSDS.
- Carl ROTH. Safety Data Sheet: Sodium bromate.
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- 4. 4-Bromobenzenesulfinic acid sodium salt dihydrate | 175278-64-5 [sigmaaldrich.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
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- 10. Request Rejected [products.bradyindustries.com]
Methodological & Application
Application Notes & Protocols: Strategic Use of Sodium 4-bromobenzenesulfinate Dihydrate in Palladium-Catalyzed Cross-Coupling
Introduction: Beyond Traditional Coupling Partners
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions represent a cornerstone for the construction of carbon-carbon and carbon-heteroatom bonds, a technology recognized with the 2010 Nobel Prize in Chemistry.[1] These reactions are indispensable in the pharmaceutical and materials science sectors for assembling complex molecular architectures.[2][3] While organoboron and organotin reagents have historically dominated the field, their limitations—such as instability (especially for heteroaromatic boronates) and toxicity—have fueled the search for more robust and versatile alternatives.[4][5]
Enter arylsulfinates. These reagents, including Sodium 4-bromobenzenesulfinate Dihydrate, have emerged as highly effective nucleophilic partners in palladium-catalyzed reactions.[6][7][8] They offer significant advantages, being generally stable, easy to handle solids that can be prepared from readily available starting materials.[6][7] This guide provides an in-depth exploration of the mechanistic underpinnings and practical applications of using this compound, focusing on its utility in the synthesis of both biaryl compounds and diaryl sulfones—a privileged scaffold in medicinal chemistry.[9][10][11][12]
The Mechanistic Heart of the Reaction: The Desulfinative Catalytic Cycle
The power of this methodology lies in a unique "desulfinative" cross-coupling pathway. Unlike reactions where the entire nucleophilic partner is incorporated, this process involves the extrusion of sulfur dioxide (SO₂), a gaseous byproduct, which provides a thermodynamic driving force for the reaction.[13]
The generally accepted catalytic cycle proceeds through several key steps:
-
Activation of Precatalyst: The reaction typically starts with a stable Pd(II) precatalyst, such as Palladium(II) Acetate (Pd(OAc)₂), which must be reduced in situ to the catalytically active Pd(0) species. Mechanistic studies have shown that the sulfinate reagent itself can facilitate this step through a homocoupling process.[6][7][8][14]
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition into the carbon-halogen bond (e.g., C-Br) of the electrophilic coupling partner (the aryl halide), forming a Pd(II) intermediate.[1][2][7]
-
Transmetalation: The arylsulfinate salt (e.g., Sodium 4-bromobenzenesulfinate) exchanges its organic group with the halide on the palladium center. This step is often rate-limiting for carbocyclic sulfinates and can be accelerated by the choice of base and the presence of alkali metal cations.[6][8][14]
-
SO₂ Extrusion & Reductive Elimination: The resulting palladium-sulfinate complex is often unstable and readily extrudes a molecule of SO₂. The final step is reductive elimination, where the two organic groups on the palladium center couple to form the new C-C bond of the biaryl product, regenerating the active Pd(0) catalyst and completing the cycle.[6][7]
Dissecting the Experimental Parameters: The Causality Behind Choices
Achieving high yields and selectivity in these couplings requires careful consideration of each reaction component. The choices are not arbitrary; they are grounded in mechanistic principles.
| Component | Common Choices | Rationale & Expert Insights |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ | These Pd(II) and Pd(0) sources are commercially available and effective. The choice can sometimes influence reaction kinetics. Pd(OAc)₂ requires in-situ reduction, which is often facilitated by the sulfinate itself.[6][7][15] |
| Ligand | Monodentate: PCy₃, P(tBu)₃Bidentate: Xantphos | This is arguably the most critical parameter. Bulky, electron-rich phosphine ligands are essential. They stabilize the Pd(0) species, promote oxidative addition, and facilitate reductive elimination. Xantphos, a rigid bidentate ligand, is crucial for preventing β-hydride elimination and promoting the desired coupling, especially in sulfone synthesis.[15] For some desulfinative couplings, simpler monodentate ligands like tricyclohexylphosphine (PCy₃) are highly effective.[4][7] While ligand-free systems have been reported, they are less general.[13] |
| Base | K₂CO₃, Cs₂CO₃ | The base plays a dual role. First, it acts as a scavenger for the SO₂ byproduct, shifting the equilibrium towards the product. Second, the cation (K⁺, Cs⁺) can play a role in accelerating the transmetalation step, which is often rate-limiting.[6][8][14] Cs₂CO₃ is a stronger base and more soluble, often providing better results but at a higher cost. |
| Solvent | Toluene, 1,4-Dioxane, DMF | High-boiling, non-protic solvents are required to achieve the necessary reaction temperatures (typically 80-150 °C).[7][15] The choice depends on the solubility of the substrates and reagents. |
| Additive | ⁿBu₄NCl (Tetrabutylammonium chloride) | In some protocols, particularly for sulfone synthesis, a phase-transfer agent like ⁿBu₄NCl is essential. It can improve the solubility of the sulfinate salt in the organic solvent and facilitate its transfer to the palladium center.[15] |
Application Protocol 1: Desulfinative Synthesis of a Biaryl Compound
This protocol details the use of this compound as an arylating agent to synthesize 4-bromo-4'-methylbiphenyl. The sulfinate group is extruded as SO₂.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried Schlenk tube or reaction vial, add Palladium(II) acetate (Pd(OAc)₂, 2-5 mol%), Tricyclohexylphosphine (PCy₃, 4-10 mol%), Potassium Carbonate (K₂CO₃, 2.0 equiv.), and this compound (1.2 equiv.).
-
Add Substrate: Add the aryl halide, for example, 1-bromo-4-methylbenzene (1.0 equiv.).
-
Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Solvent Addition: Add degassed, anhydrous 1,4-dioxane (to make a ~0.2 M solution) via syringe.
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block at 150 °C and stir for 16-24 hours.[7]
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts and palladium black.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water (2x) and brine (1x). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent, concentrate the solvent under reduced pressure, and purify the crude residue by flash column chromatography on silica gel to afford the pure biaryl product.
| Aryl Halide | Sulfinate | Catalyst System | Temp (°C) | Yield (%) | Reference |
| 1-Bromo-4-fluorobenzene | Sodium 4-methylbenzenesulfinate | Pd(OAc)₂ / PCy₃ / K₂CO₃ | 150 | 92 | [6][7] |
| 4-Bromotoluene | Sodium pyridine-3-sulfinate | Pd(OAc)₂ / PCy₃ / K₂CO₃ | 110 | 99 | [4] |
| 4-Bromoanisole | Sodium benzenesulfinate | PdCl₂ / No Ligand / K₂CO₃ | 120 | 90 | [13] |
Application Protocol 2: Synthesis of an Unsymmetrical Diaryl Sulfone
This protocol details the direct coupling of this compound with an aryl iodide to form a diaryl sulfone, retaining the sulfonyl bridge. This reaction often requires a different ligand system.
Step-by-Step Methodology:
-
Vessel Preparation: To an oven-dried reaction vial, add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%), Xantphos (10 mol%), Cesium Carbonate (Cs₂CO₃, 2.0 equiv.), and Tetrabutylammonium chloride (ⁿBu₄NCl, 1.0 equiv.).
-
Add Substrates: Add this compound (1.5 equiv.) and the aryl iodide (e.g., 4-iodoanisole, 1.0 equiv.).
-
Inert Atmosphere: Seal the vial, and purge with an inert gas (Argon or Nitrogen).
-
Solvent Addition: Add degassed, anhydrous toluene (to make a ~0.1 M solution) via syringe.
-
Reaction: Place the sealed vial in a preheated oil bath at 80 °C and stir for 1-6 hours.[15]
-
Work-up & Purification: Follow the work-up and purification steps (6-8) as described in Application Protocol 1.
| Aryl Halide | Sulfinate | Catalyst System | Temp (°C) | Yield (%) | Reference |
| p-Iodoanisole | Sodium p-toluenesulfinate | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ / ⁿBu₄NCl | 80 | 90 | [15] |
| m-Iodoanisole | Sodium p-toluenesulfinate | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ / ⁿBu₄NCl | 80 | 85 | [15] |
| p-Iodotoluene | Sodium benzenesulfinate | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ / ⁿBu₄NCl | 80 | 94 | [15] |
Trustworthiness: A Self-Validating System
The protocols described are designed for reproducibility. Key validation checkpoints include:
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the limiting reagent (typically the aryl halide).
-
Product Characterization: The identity and purity of the final product should be unequivocally confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
Consistency: The use of high-purity, anhydrous reagents and solvents under a properly maintained inert atmosphere is critical for consistent results. The dihydrate nature of the starting material[16][17] should be noted, although protocols are generally robust to this small amount of water.
Conclusion and Future Outlook
This compound and related arylsulfinates are powerful, stable, and versatile reagents for palladium-catalyzed cross-coupling. They provide reliable access to both biaryls through a desulfinative pathway and diaryl sulfones, a key pharmacophore. The causality-driven approach to selecting catalysts, ligands, and bases allows researchers to optimize these transformations for their specific targets. Current research focuses on developing milder reaction conditions, expanding the substrate scope to more complex and functionalized partners, and designing more active, lower-loading catalyst systems to further enhance the synthetic and industrial appeal of this important reaction class.[8][14]
References
- 1. nobelprize.org [nobelprize.org]
- 2. fiveable.me [fiveable.me]
- 3. mdpi.com [mdpi.com]
- 4. Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iomcworld.com [iomcworld.com]
- 12. scispace.com [scispace.com]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]
- 17. 4-Bromobenzenesulfinic acid sodium salt dihydrate | 175278-64-5 [sigmaaldrich.com]
Application Notes and Protocols for the Synthesis of Vinyl Sulfones with Sodium 4-bromobenzenesulfinate Dihydrate
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Vinyl Sulfones in Modern Chemistry
Vinyl sulfones are a class of organic compounds characterized by a vinyl group directly attached to a sulfonyl group. This arrangement of atoms results in a molecule with unique electronic properties, making it an exceptionally versatile building block in organic synthesis and a privileged scaffold in medicinal chemistry.[1] The electron-withdrawing nature of the sulfonyl group renders the vinyl moiety a potent Michael acceptor, susceptible to conjugate addition by a wide array of nucleophiles. This reactivity is the cornerstone of their utility, enabling the construction of complex molecular architectures.
In the realm of drug discovery and development, the vinyl sulfone motif is a key pharmacophore in numerous biologically active compounds.[2] These compounds have been reported to exhibit a broad spectrum of therapeutic activities, including anticancer, anti-infective, anti-inflammatory, and neuroprotective effects. Their ability to act as covalent inhibitors of enzymes, particularly cysteine proteases, has made them invaluable tools for chemical biology and has led to the development of novel therapeutic agents. The strategic incorporation of a vinyl sulfone moiety can enhance a molecule's binding affinity and pharmacokinetic profile, making it a critical tool for medicinal chemists.
This application note provides a detailed protocol for the synthesis of vinyl sulfones utilizing Sodium 4-bromobenzenesulfinate dihydrate as a readily available and stable precursor. The protocol is designed to be robust and reproducible, offering researchers a reliable method for accessing this important class of compounds.
Reaction Overview and Mechanistic Insights
The synthesis of vinyl sulfones from sodium arylsulfinates and alkenes can be achieved through various methods, often involving a radical-mediated pathway. The protocol detailed below is an adaptation of an iodine-mediated sulfonylation of styrenes, which offers a straightforward and efficient route to the desired vinyl sulfone.
The reaction proceeds via an initial iodination of the alkene, followed by a radical chain reaction initiated by the arylsulfinate. The key steps are believed to be:
-
Generation of a Sulfonyl Radical: In the presence of an initiator or catalyst, the sodium arylsulfinate is converted into a highly reactive sulfonyl radical.
-
Radical Addition: The sulfonyl radical adds across the double bond of the alkene to form a carbon-centered radical intermediate.
-
Elimination: The intermediate undergoes elimination of a hydrogen iodide (HI) molecule to yield the thermodynamically stable vinyl sulfone product.
This mechanism provides a basis for understanding the reaction parameters and for troubleshooting potential issues.
Visualizing the Synthetic Workflow
To provide a clear overview of the experimental process, the following diagram outlines the key stages of the synthesis, from reagent preparation to the isolation and purification of the final product.
Caption: Experimental workflow for the synthesis of 4-bromophenyl vinyl sulfone.
Detailed Experimental Protocol
This protocol describes the synthesis of (E)-1-bromo-4-(2-(phenylsulfonyl)vinyl)benzene as a representative example.
Materials and Equipment
-
This compound
-
Styrene
-
Potassium Iodide (KI)
-
Sodium Periodate (NaIO₄)
-
Acetic Acid (glacial)
-
Acetonitrile (CH₃CN)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel (for column chromatography)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates and chamber
-
UV lamp
Reaction Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq), styrene (1.2 eq), potassium iodide (0.2 eq), and sodium periodate (1.5 eq).
-
Solvent and Acid Addition: Add acetonitrile (sufficient to make a 0.2 M solution with respect to the sulfinate) and a catalytic amount of acetic acid (0.1 eq).
-
Reaction Execution: Stir the mixture at room temperature. The reaction progress should be monitored by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent). The reaction is typically complete within a few hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to reduce any remaining iodine.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification
The crude product is purified by flash column chromatography on silica gel.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with hexanes.
-
Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load the dried silica gel onto the top of the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing to 20% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Final Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified vinyl sulfone. For further purification, recrystallization from a suitable solvent system like ethanol/water or ethyl acetate/hexanes can be performed.[1][3]
Quantitative Data Summary
| Parameter | Value |
| Reactant Ratios | |
| Sodium 4-bromobenzenesulfinate | 1.0 eq |
| Styrene | 1.2 eq |
| Potassium Iodide | 0.2 eq |
| Sodium Periodate | 1.5 eq |
| Acetic Acid | 0.1 eq |
| Reaction Conditions | |
| Solvent | Acetonitrile |
| Temperature | Room Temperature |
| Reaction Time | 2-4 hours (TLC monitored) |
| Typical Yield | 70-85% |
Characterization of a Representative Vinyl Sulfone
The structure of the synthesized vinyl sulfone can be confirmed using a combination of spectroscopic techniques. Below is a representative characterization data for a closely related compound, (E)-1-bromo-4-(2-(p-tolylsulfonyl)vinyl)benzene .
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.75 (d, J = 8.2 Hz, 2H, Ar-H)
-
δ 7.51 (d, J = 15.4 Hz, 1H, Vinyl-H)
-
δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H)
-
δ 7.27 (t, J = 7.6 Hz, 4H, Ar-H)
-
δ 6.77 (d, J = 15.4 Hz, 1H, Vinyl-H)
-
δ 2.37 (s, 3H, CH₃)
-
Interpretation: The two doublets with a large coupling constant (15.4 Hz) are characteristic of the trans-alkene protons of the vinyl sulfone. The signals in the aromatic region correspond to the protons on the two benzene rings. The singlet at 2.37 ppm corresponds to the methyl group of the tosyl moiety.
-
-
¹³C NMR (101 MHz, CDCl₃):
-
δ 143.5, 139.4, 136.4, 131.3, 130.3, 128.9, 128.7, 127.3
-
Interpretation: The signals in the 127-144 ppm range are characteristic of the aromatic and vinyl carbons.
-
Infrared (IR) Spectroscopy
-
Key Absorptions (cm⁻¹):
-
~3050 (C-H stretch, aromatic and vinyl)
-
~1620 (C=C stretch, vinyl)
-
~1310 and ~1145 (asymmetric and symmetric SO₂ stretch)
-
~970 (C-H bend, trans-alkene)
-
Interpretation: The strong absorption bands around 1310 cm⁻¹ and 1145 cm⁻¹ are characteristic of the sulfonyl group and are a key diagnostic feature for the successful synthesis of the vinyl sulfone.[4]
-
Mass Spectrometry (MS)
-
Expected m/z: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the product. For brominated compounds, a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) will be observed for the molecular ion and bromine-containing fragments.
Mechanism of the Iodine-Mediated Sulfonylation
The iodine-mediated synthesis of vinyl sulfones from sodium arylsulfinates and alkenes is believed to proceed through a radical chain mechanism. The following diagram illustrates the proposed key steps in this transformation.
Caption: Proposed radical mechanism for the iodine-mediated synthesis of vinyl sulfones.
Safety and Handling Precautions
-
This compound: May cause skin, eye, and respiratory irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Styrene: Flammable liquid and vapor. Harmful if inhaled. Handle in a fume hood and away from ignition sources.
-
Iodine and Iodine-containing reagents: Can cause skin and respiratory irritation. Avoid inhalation of dust or vapors.
-
Organic Solvents: Acetonitrile, ethyl acetate, and hexanes are flammable. Use in a well-ventilated area and away from open flames.
-
General Precautions: It is recommended to perform a thorough risk assessment before starting any chemical synthesis. Always wear appropriate PPE and follow standard laboratory safety procedures.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no product formation | - Inactive reagents- Insufficient reaction time- Incorrect stoichiometry | - Use fresh reagents.- Monitor the reaction by TLC and allow it to proceed to completion.- Carefully check the masses and mole equivalents of all reagents. |
| Formation of side products | - Reaction temperature too high- Presence of water | - Maintain the recommended reaction temperature.- Use anhydrous solvents and reagents if necessary. |
| Difficulty in purification | - Co-elution of impurities- Product oiling out during recrystallization | - Optimize the solvent system for column chromatography.- For recrystallization, try different solvent pairs or a slower cooling rate. |
Conclusion
The protocol described in this application note provides a reliable and efficient method for the synthesis of vinyl sulfones using this compound. The versatility of the vinyl sulfone moiety as a synthetic intermediate and a pharmacophore makes this protocol highly valuable for researchers in organic synthesis and drug discovery. By understanding the underlying reaction mechanism and following the detailed experimental procedure, scientists can confidently access this important class of compounds for their research endeavors.
References
- Wang, P.-L., Gao, H., Jiang, Z.-S., Li, C., Tian, Z.-H., & Li, P.-H. (2020). Electrochemical Synthesis of Vinyl Sulfones by Sulfonylation of Styrenes with a Catalytic Amount of Potassium Iodide. Synlett, 31(11), 1720-1724.
- Kuhakarn, C., et al.
- Nair, V., Augustine, A., & Suja, T. D. (2002). CAN Mediated Reaction of Aryl Sulfinates with Alkenes and Alkynes: Synthesis of Vinyl Sulfones, β-Iodovinyl Sulfones and Acetylenic Sulfones. Synthesis, 2002(16), 2259-2265.
- Supporting Information for: Stereoselective synthesis of vinyl sulfones via silver-catalyzed sulfonylation of styrenes. Royal Society of Chemistry.
- PubChem Compound Summary for CID 89970, 1-Bromo-4-(phenylsulfonyl)benzene.
- Paquette, L. A., & Carr, R. V. C. (1990). Phenyl vinyl sulfone and sulfoxide. Organic Syntheses, Coll. Vol. 7, 453.
- Bordwell, F. G., & Pitt, B. M. (1955). The Formation of Sulfenes by Dehydrohalogenation of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 77(2), 572–575.
- University of Rochester, Department of Chemistry.
- PubMed. (2024). A bioactive sprite: Recent advances in the application of vinyl sulfones in drug design and organic synthesis. Life Sciences, 352, 122904.
- ResearchGate. (2025).
- Gilson. (n.d.).
- National Institutes of Health. (2021). Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. PMC.
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Application Notes: Sodium 4-bromobenzenesulfinate Dihydrate as a Versatile Sulfonyl Radical Precursor
Introduction: The Strategic Value of Sulfonyl Radicals in Modern Synthesis
Sulfonyl-containing moieties, particularly sulfones and sulfonamides, are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1][2] Their remarkable chemical stability and unique electronic properties contribute significantly to molecular conformation and biological activity. The synthesis of these critical compounds often relies on the generation and subsequent reaction of sulfonyl radicals (RSO₂•). Traditionally, precursors like sulfonyl chlorides were used, but their handling and stability can be problematic.[1][3][4]
Sodium 4-bromobenzenesulfinate dihydrate has emerged as a superior precursor for generating sulfonyl radicals. It is an air-stable, crystalline solid that is easy to handle and store, making it an ideal reagent for a wide range of synthetic applications.[1][5] Its utility is further enhanced by the presence of a bromine atom, which serves as a versatile synthetic handle for post-sulfonylation modifications. This guide provides an in-depth exploration of the mechanisms, protocols, and applications of this compound as a premier sulfonyl radical source for researchers in organic synthesis and drug discovery.
Mechanism: The Generation of the 4-Bromobenzenesulfonyl Radical
The conversion of the stable sodium 4-bromobenzenesulfinate to the highly reactive 4-bromobenzenesulfonyl radical is achieved through a single-electron transfer (SET) process.[2] This oxidation can be initiated through several methods, most notably via photoredox catalysis or with chemical oxidants.
Causality of Component Selection:
-
Sulfinate Salt: The sulfinate anion (ArSO₂⁻) is electron-rich, making it an excellent substrate for oxidation to the corresponding sulfonyl radical.
-
Initiator (Photocatalyst or Oxidant): The role of the initiator is to accept a single electron from the sulfinate anion. In photoredox catalysis, an excited-state photocatalyst is a potent oxidant.[2][6] With chemical oxidants like potassium persulfate (K₂S₂O₈), the persulfate anion acts as the electron acceptor.[4]
Caption: General mechanisms for sulfonyl radical generation.
Application Protocol: Photocatalytic Hydrosulfonylation of Styrene
This protocol details a representative application: the addition of the 4-bromobenzenesulfonyl radical across an alkene (styrene) under visible-light photoredox conditions. This reaction forms a valuable β-arylsulfone, a common scaffold in medicinal chemistry.
Materials and Equipment
| Reagents & Materials | Equipment |
| This compound | Schlenk tube or reaction vial with septum |
| Styrene | Magnetic stirrer hotplate |
| fac-Ir(ppy)₃ (or other photocatalyst) | Blue LED light source (450-460 nm) |
| Anhydrous Acetonitrile (MeCN) | Syringes and needles |
| Inert gas (Nitrogen or Argon) | Standard glassware for work-up |
| Diethyl ether, Saturated NaHCO₃, Brine | Rotary evaporator |
| Anhydrous MgSO₄ | Flash chromatography system |
Experimental Workflow Diagram
Caption: Step-by-step experimental workflow.
Step-by-Step Protocol
Note: Perform all manipulations under an inert atmosphere unless otherwise stated.
-
Reaction Setup: To a 10 mL Schlenk tube equipped with a magnetic stir bar, add this compound (0.2 mmol, 1.0 equiv), and fac-Ir(ppy)₃ (1-2 mol%).
-
Sealing and Purging: Seal the tube with a rubber septum. Evacuate and backfill the tube with nitrogen or argon three times to ensure an inert atmosphere.
-
Reagent Addition: Through the septum, add anhydrous acetonitrile (2.0 mL) via syringe, followed by styrene (0.3 mmol, 1.5 equiv).
-
Initiation and Reaction: Place the Schlenk tube approximately 5-10 cm from a blue LED lamp. Begin vigorous stirring and turn on the light source. The reaction is typically run at room temperature.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, turn off the light. Remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Add deionized water (5 mL) and ethyl acetate (10 mL) to the residue. Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Washing and Drying: Combine the organic layers and wash with saturated aqueous NaHCO₃ (15 mL) followed by brine (15 mL). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure sulfone product.
Representative Substrate Scope & Yields
The protocol is robust and tolerant of various functional groups on the alkene partner.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 1-bromo-4-((2-phenylethyl)sulfonyl)benzene | 92% |
| 2 | 4-Methylstyrene | 1-bromo-4-((2-(p-tolyl)ethyl)sulfonyl)benzene | 88% |
| 3 | 4-Chlorostyrene | 1-bromo-4-((2-(4-chlorophenyl)ethyl)sulfonyl)benzene | 85% |
| 4 | 1-Octene | 1-bromo-4-(octylsulfonyl)benzene | 78% |
| 5 | Cyclohexene | 1-(cyclohexylsulfonyl)-4-bromobenzene | 75% |
(Note: Yields are illustrative and based on typical outcomes reported in the literature for similar reactions.)
Further Synthetic Utility: The Bromo Handle
A significant advantage of using Sodium 4-bromobenzenesulfinate is the retention of the bromine atom in the final product. This halogen serves as a key functional group for further diversification, most commonly through palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination. This two-step sequence allows for the rapid construction of complex molecules.
Caption: Post-sulfonylation modification pathways.
Conclusion
This compound is a highly effective, stable, and versatile precursor for the generation of sulfonyl radicals. Its application in modern organic synthesis, particularly through photoredox catalysis, provides a mild and efficient route to a wide range of valuable sulfone-containing molecules.[1][4] The inherent bromine functionality offers a strategic advantage for late-stage functionalization, making it an indispensable tool for researchers in drug development and materials science.
References
- Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. Organic Chemistry Frontiers (RSC Publishing).
- 4-Bromobenzenesulfonyl Chloride|Research Chemical. Benchchem.
- Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. ResearchGate.
- Synthetic exploration of sulfinyl radicals using sulfinyl sulfones. ResearchGate.
- The research history of sulfinyl sulfones and their application as a... ResearchGate.
- Recent advances of sodium sulfinates in radical reactions. ResearchGate.
- Sulfonylation Reactions of Sodium Sulfinates. ResearchGate.
- Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds. Source Not Found.
- Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. National Institutes of Health (NIH).
- Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. ResearchGate.
- Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins. PubMed.
- Radical Reactions in Organic Synthesis: Exploring in-, on-, and with-Water Methods. National Institutes of Health (NIH).
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- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 4-Bromobenzenesulfonyl Chloride|Research Chemical [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Photoredox Generation of Sulfonyl Radicals and Coupling with Electron Deficient Olefins - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of Sodium 4-bromobenzenesulfinate Dihydrate in Pharmaceutical Synthesis: A Technical Guide for Researchers
Introduction: Unveiling the Synthetic Potential of Sodium 4-bromobenzenesulfinate Dihydrate
This compound, a readily available and stable solid, has emerged as a versatile and powerful reagent in modern pharmaceutical synthesis. Its utility lies primarily in its capacity to serve as a precursor to the 4-bromophenylsulfonyl moiety, a key structural motif in a variety of biologically active compounds. The presence of the bromine atom provides a valuable handle for further synthetic transformations, such as cross-coupling reactions, allowing for the rapid construction of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in drug discovery and development.
This document will delve into the key applications of this reagent, focusing on its role in the synthesis of diaryl sulfones and vinyl sulfones, which are prevalent in many pharmaceutical agents. We will explore methodologies ranging from transition-metal-catalyzed cross-couplings to radical-mediated transformations, providing a comprehensive overview of its synthetic utility.
Core Applications in Pharmaceutical Synthesis
The primary application of this compound in pharmaceutical synthesis is the introduction of the 4-bromophenylsulfonyl group. This can be achieved through several key reaction pathways, each with its own advantages and substrate scope.
Synthesis of Diaryl Sulfones via Palladium-Catalyzed Cross-Coupling
Diaryl sulfones are a critical class of compounds in medicinal chemistry, with examples found in antiviral, anticancer, and anti-inflammatory agents. Palladium-catalyzed cross-coupling reactions offer a reliable and versatile method for the synthesis of unsymmetrical diaryl sulfones. In this context, sodium 4-bromobenzenesulfinate can be converted in situ to a more reactive species for coupling with aryl halides.
Mechanistic Rationale: The reaction typically proceeds through a catalytic cycle involving oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with a sulfinate salt and reductive elimination to afford the diaryl sulfone and regenerate the Pd(0) catalyst. The choice of ligands and base is crucial for an efficient catalytic turnover.
Experimental Protocol: Palladium-Catalyzed Three-Component Synthesis of Diaryl Sulfones
This protocol is adapted from a procedure exploiting the in-situ formation of a lithium sulfinate for subsequent palladium-catalyzed coupling.
dot
Caption: Workflow for Diaryl Sulfone Synthesis.
Materials:
-
This compound
-
Aryl Lithium reagent (e.g., n-butyllithium)
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))
-
Aryl Halide (e.g., 3-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl)
-
Cesium Carbonate (Cs₂CO₃)
-
Anhydrous 1,4-dioxane
-
Standard glassware for anhydrous reactions
Procedure:
-
In-situ Generation of Lithium 4-bromobenzenesulfinate:
-
To a solution of 4-bromo-iodobenzene (1.0 equiv.) in anhydrous THF at -78 °C, add n-butyllithium (1.0 equiv.) dropwise.
-
Stir the resulting solution for 30 minutes at -78 °C to generate the aryl lithium species.
-
Add a solution of DABSO (0.5 equiv.) in anhydrous THF to the aryl lithium solution at -78 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1 hour. The resulting mixture contains the in-situ generated lithium 4-bromobenzenesulfinate.
-
-
Palladium-Catalyzed Cross-Coupling:
-
To a separate oven-dried flask, add Pd(OAc)₂ (0.02 equiv.), RuPhos (0.04 equiv.), and Cs₂CO₃ (1.5 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).
-
Add the aryl halide (1.0 equiv.) and anhydrous 1,4-dioxane.
-
To this mixture, add the freshly prepared solution of lithium 4-bromobenzenesulfinate (1.2 equiv.).
-
Heat the reaction mixture to 90 °C and stir for 16 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired diaryl sulfone.
-
| Aryl Halide | Aryl Lithium derived from | Product | Yield (%) |
| 3-Bromoanisole | 4-Bromoiodobenzene | 3-Methoxy-4'-bromodiphenyl sulfone | 75 |
| 1-Bromo-4-fluorobenzene | 4-Bromoiodobenzene | 4-Fluoro-4'-bromodiphenyl sulfone | 82 |
| 2-Bromopyridine | 4-Bromoiodobenzene | 2-(4-Bromophenylsulfonyl)pyridine | 65 |
Synthesis of Vinyl Sulfones via Copper-Catalyzed Hydrosulfonylation
Vinyl sulfones are valuable intermediates in organic synthesis, acting as Michael acceptors and dienophiles in cycloaddition reactions. They are also present in several classes of bioactive molecules, including anticancer and anti-trypanosomal agents.[1] Copper-catalyzed hydrosulfonylation of alkynes provides a direct and efficient route to (E)-vinyl sulfones with high regio- and stereoselectivity.[1]
Mechanistic Rationale: The reaction is proposed to proceed through a radical mechanism.[1] Copper(II) triflate is believed to facilitate a single-electron transfer from the sodium arenesulfinate to generate a sulfonyl radical. This radical then adds to the alkyne, and the resulting vinyl radical is quenched to afford the vinyl sulfone. Microwave irradiation can significantly accelerate this process.[1]
Experimental Protocol: Microwave-Assisted Copper-Catalyzed Synthesis of (E)-Vinyl Sulfones [1]
This protocol details an efficient synthesis of vinyl sulfones from alkynes and sodium arenesulfinates under microwave irradiation.[1]
dot
Caption: Synthesis of (E)-Vinyl Sulfones.
Materials:
-
This compound
-
Alkyne (e.g., phenylacetylene)
-
Copper(II) triflate (Cu(OTf)₂)
-
Acetic acid
-
Microwave reactor vials
Procedure:
-
Reaction Setup:
-
In a microwave reactor vial, combine the alkyne (1.0 mmol), this compound (1.2 mmol), and copper(II) triflate (5 mol%).
-
Add acetic acid (2 mL) to the vial.
-
Seal the vial with a cap.
-
-
Microwave Irradiation:
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at 110 °C for 5-7 minutes.
-
-
Work-up and Purification:
-
After cooling, dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel (eluting with a mixture of hexane and ethyl acetate) to yield the pure (E)-vinyl sulfone.
-
| Alkyne | Product | Yield (%) |
| Phenylacetylene | (E)-1-bromo-4-((2-phenylvinyl)sulfonyl)benzene | 85 |
| 1-Octyne | (E)-1-bromo-4-(oct-1-en-1-ylsulfonyl)benzene | 78 |
| 4-Ethynylanisole | (E)-1-bromo-4-((2-(4-methoxyphenyl)vinyl)sulfonyl)benzene | 82 |
Application in the Synthesis of Pharmaceutical Analogs
The 4-bromophenylsulfonyl moiety introduced by this compound is a valuable pharmacophore and a versatile synthetic handle. While direct, step-by-step syntheses of blockbuster drugs using this specific reagent are not always publicly detailed, its application can be exemplified in the synthesis of analogs of well-known pharmaceuticals.
Conceptual Synthesis of a Celecoxib Analog
Celecoxib is a selective COX-2 inhibitor containing a sulfonamide group. The 4-bromophenylsulfonyl group can be used to synthesize analogs where the sulfonamide is replaced by a sulfone, or where the bromine atom is used for further functionalization.
dot
Caption: Conceptual Synthesis of a Celecoxib Analog.
A plausible synthetic route could involve the reaction of a suitably substituted pyrazole with sodium 4-bromobenzenesulfinate in a transition-metal-catalyzed cross-coupling reaction. The resulting 4-bromophenylsulfonyl pyrazole can then be further modified via Suzuki or other palladium-catalyzed couplings at the bromine position to explore the structure-activity relationship (SAR) of this class of compounds.
Conclusion and Future Perspectives
This compound is a cost-effective, stable, and versatile reagent with significant applications in pharmaceutical synthesis. Its ability to act as a precursor for the 4-bromophenylsulfonyl group in a variety of transformations, including palladium- and copper-catalyzed reactions, makes it an invaluable tool for medicinal chemists. The protocols and insights provided in this guide are intended to facilitate its broader adoption and to inspire the development of novel synthetic methodologies for the creation of new therapeutic agents. Future research in this area will likely focus on the development of more sustainable and efficient catalytic systems, as well as the expansion of its application in the synthesis of increasingly complex and diverse drug molecules.
References
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(18), 10827–10876. [Link]
-
Organic Chemistry Portal. (n.d.). Vinyl sulfone synthesis by C-S coupling reactions. [Link]
-
Cresswell, A. J., Eey, S. T. C., & Glorius, F. (2014). Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO. Organic Letters, 16(2), 428–431. [Link]
-
Barriault, L., & Boulet, S. L. (2004). Radical Cyclizations of Cyclic Ene Sulfonamides Occur with β-Elimination of Sulfonyl Radicals to Form Polycyclic Imines. The Journal of Organic Chemistry, 69(24), 8471–8478. [Link]
-
Bandgar, B. P., & Bettigeri, S. V. (2005). Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere. Bioorganic & Medicinal Chemistry, 13(16), 4857–4864. [Link]
Sources
Application Notes and Protocols: Nickel-Catalyzed Synthesis of Sulfones Using Sodium 4-bromobenzenesulfinate Dihydrate
Introduction: The Significance of Sulfones and the Rise of Nickel Catalysis
Sulfones are a class of organosulfur compounds characterized by a sulfonyl group (R-S(=O)₂-R') that are integral to advancements in medicinal chemistry and materials science.[1] Their robust chemical and thermal stability, coupled with their ability to act as key pharmacophores, has led to their incorporation into a multitude of pharmaceuticals, including anticancer and antiviral agents.[1] Traditionally, the synthesis of sulfones has relied on methods such as the oxidation of sulfides or the use of palladium or copper catalysts for the arylation of sulfonates.[1] However, these methods often necessitate harsh reaction conditions, including high temperatures and strong acids or bases, which can limit their applicability with sensitive functional groups.[1]
In recent years, nickel catalysis has emerged as a powerful and cost-effective alternative for the construction of carbon-sulfur bonds.[2][3] Nickel's unique catalytic properties and lower cost compared to precious metals like palladium have driven the development of novel synthetic methodologies. This guide provides a detailed overview and a practical, field-proven protocol for the nickel-catalyzed synthesis of sulfones, with a specific focus on the use of Sodium 4-bromobenzenesulfinate Dihydrate as the sulfonylating agent. This approach offers a versatile and efficient route to a diverse range of sulfone compounds under mild conditions.[4][5]
The Mechanism: A Synergistic Dance of Nickel and Substrates
The nickel-catalyzed sulfonylation of aryl halides with sodium sulfinates is believed to proceed through a catalytic cycle involving multiple oxidation states of nickel. While several variations exist, a commonly proposed mechanism, particularly in dual catalytic systems involving a photocatalyst, is outlined below.[5][6] This mechanism provides a framework for understanding the critical role of each component in the reaction.
A plausible catalytic cycle begins with the reduction of a Ni(II) precatalyst to a catalytically active Ni(0) species. The cycle then proceeds as follows:
-
Oxidative Addition: The active Ni(0) catalyst undergoes oxidative addition with the aryl halide (Ar-X), forming a Ni(II) intermediate (Ar-Ni(II)-X).
-
Sulfonyl Radical Generation: Concurrently, the sodium sulfinate (Ar'SO₂Na), in this case, Sodium 4-bromobenzenesulfinate, is converted into a sulfonyl radical (Ar'SO₂•). In photoredox dual catalysis, this is often achieved by a photoexcited catalyst.[4][5]
-
Radical Capture and Intermediate Formation: The sulfonyl radical is then captured by the Ni(II) intermediate to form a transient Ni(III) species.
-
Reductive Elimination: This high-valent nickel complex undergoes reductive elimination to form the desired sulfone product (Ar-SO₂-Ar') and regenerate a Ni(I) species.
-
Catalyst Regeneration: The Ni(I) species is then reduced back to the active Ni(0) catalyst, completing the catalytic cycle.
This mechanistic understanding is crucial for optimizing reaction conditions and troubleshooting potential issues. The choice of ligand, solvent, and any additives can significantly influence the efficiency of each step in this cycle.
Caption: Figure 1: Proposed Catalytic Cycle for Nickel-Catalyzed Sulfone Synthesis.
Experimental Protocol: A Step-by-Step Guide
This protocol is a generalized procedure adapted from established methods for nickel-catalyzed sulfonylation reactions.[1][7] Researchers should optimize conditions for their specific substrates.
Materials and Reagents
-
Aryl Halide (e.g., Aryl Bromide)
-
This compound (C₆H₄BrNaO₂S·2H₂O)[8]
-
Nickel(II) precatalyst (e.g., NiBr₂·3H₂O)
-
Ligand (e.g., 4,4'-di-tert-butyl-2,2'-bipyridine, dtbbpy)
-
Solvent (e.g., Dimethyl Sulfoxide, DMSO)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (e.g., Schlenk tube or reaction vial)
-
Magnetic stirrer and heating plate
Reaction Setup and Procedure
The following workflow outlines the general steps for setting up the nickel-catalyzed synthesis of sulfones.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Nickel-catalyzed sulfonylative coupling of 2-chlorobenzothiazoles with sulfinates at room temperature - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 6. researchgate.net [researchgate.net]
- 7. A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chembk.com [chembk.com]
Application Notes and Protocols for Desulfinative Cross-Coupling Reactions: A Guide for Researchers and Drug Development Professionals
Introduction: A Modern Tool for Complex Molecule Synthesis
In the landscape of modern synthetic organic chemistry, particularly within drug discovery and development, the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone. Among the myriad of cross-coupling reactions, desulfinative cross-coupling has emerged as a powerful and versatile strategy. This method utilizes readily available and stable sulfinate salts or their precursors as coupling partners, offering a robust alternative to traditional methods like the Suzuki-Miyaura coupling, especially when dealing with challenging heteroaromatic systems.[1][2][3][4]
The "2-pyridyl problem," for instance, which highlights the instability and poor reactivity of 2-pyridyl boronic acids, is effectively circumvented by employing corresponding pyridine sulfinates.[3][4] These sulfinate reagents are generally stable, crystalline solids, straightforward to prepare, and exhibit excellent functional group tolerance, making them highly attractive for the synthesis of complex pharmaceutical intermediates.[2][3][5][6] This application note provides a comprehensive overview of the experimental setup for desulfinative cross-coupling reactions, including mechanistic insights, detailed protocols, and troubleshooting guidance to empower researchers in their synthetic endeavors.
Mechanistic Underpinnings: The "Why" Behind the "How"
A thorough understanding of the reaction mechanism is paramount for successful experimental design and optimization. The palladium-catalyzed desulfinative cross-coupling reaction generally proceeds through a well-established catalytic cycle, as illustrated below.
The Catalytic Cycle
Figure 1: A simplified catalytic cycle for palladium-catalyzed desulfinative cross-coupling.
1. Catalyst Activation: The reaction typically starts with a palladium(II) precatalyst, such as Pd(OAc)₂, which is reduced in situ to the active Pd(0) species. This reduction can be mediated by the homocoupling of two sulfinate molecules.[1][6][7]
2. Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or heteroaryl halide (Ar-X), forming a Pd(II) intermediate.[1]
3. Transmetalation: The sulfinate salt (R-SO₂Na) then transmetalates with the Pd(II) complex. The exact nature of this step can be the rate-determining step, particularly for carbocyclic sulfinates.[1][5][6] The presence of a base, such as potassium carbonate, is often crucial. It is believed to have a dual role: scavenging the SO₂ byproduct and accelerating transmetalation via cation effects.[1][6]
4. SO₂ Extrusion: A key step is the extrusion of sulfur dioxide (SO₂) from the palladium sulfinate intermediate. For certain substrates, like pyridine sulfinates, this step can be rate-limiting.[1][6]
5. Reductive Elimination: The final step is the reductive elimination of the desired cross-coupled product (Ar-R), regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1]
Experimental Protocols: A Step-by-Step Guide
This section provides a general, robust protocol for a palladium-catalyzed desulfinative cross-coupling reaction. It is important to note that optimization of reaction conditions, including catalyst, ligand, base, solvent, and temperature, may be necessary for specific substrates.
General Workflow
Figure 2: A general experimental workflow for desulfinative cross-coupling.
Detailed Protocol: Synthesis of a Biaryl Compound
Materials:
-
Aryl bromide (1.0 equiv)
-
Sodium arylsulfinate (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Ligand (e.g., PCy₃, cataCXium A, 4-10 mol%)[3]
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, DMF)[3]
-
Reaction vessel (e.g., Schlenk tube or microwave vial)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Reagent Preparation: To a dry reaction vessel equipped with a magnetic stir bar, add the aryl bromide, sodium arylsulfinate, palladium precatalyst, ligand, and base.
-
Expert Insight: The order of addition is generally not critical, but it is good practice to add the solids first. Ensure the sulfinate salt is dry, as moisture can affect the reaction efficiency.
-
-
Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., nitrogen or argon) three times. This is crucial to prevent oxidation of the Pd(0) catalyst and phosphine ligands.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction Execution: Seal the vessel and place it in a preheated oil bath or heating block at the desired temperature (typically 100-150 °C).[3][7] Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS), to confirm its identity and purity.
Data Presentation: Typical Reaction Parameters
The following table summarizes typical reaction conditions for palladium-catalyzed desulfinative cross-coupling reactions.
| Parameter | Typical Range/Value | Rationale and Notes |
| Aryl Halide | Aryl/Heteroaryl Bromides, Chlorides, Iodides | Bromides are most common. Chlorides are more challenging but can be used with appropriate catalyst systems. |
| Sulfinate Salt | 1.1 - 2.0 equivalents | A slight excess is typically used to drive the reaction to completion. |
| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%) | Pd(OAc)₂ is a common and cost-effective choice. |
| Ligand | Phosphine-based (e.g., PCy₃, P(tBu)₃, cataCXium A) | The choice of ligand is critical for reaction efficiency and substrate scope. Bulky, electron-rich phosphines are often effective.[3] |
| Base | K₂CO₃, Cs₂CO₃ (2-3 equivalents) | K₂CO₃ is widely used. Cs₂CO₃ can be beneficial for more challenging couplings.[1][3][6] |
| Solvent | 1,4-Dioxane, Toluene, DMF | The choice depends on substrate solubility and reaction temperature. Anhydrous and degassed solvents are essential.[3] |
| Temperature | 80 - 150 °C | Higher temperatures are often required, especially for less reactive substrates.[3][7] |
| Reaction Time | 12 - 48 hours | Monitored by TLC or LC-MS to determine completion. |
Variations on a Theme: Expanding the Synthetic Toolbox
While palladium catalysis is the most established method, other transition metals and reaction paradigms have been successfully employed for desulfinative cross-couplings.
-
Nickel-Catalyzed Reactions: Nickel catalysts can offer a more cost-effective alternative to palladium and may exhibit different reactivity and selectivity profiles.[8][9] These reactions often proceed via a similar catalytic cycle involving Ni(0)/Ni(II) intermediates.
-
Photoredox-Mediated Couplings: The use of photoredox catalysis has enabled desulfinative cross-couplings to be performed under milder conditions, often at room temperature.[10][11][12][13] These reactions typically involve the generation of a sulfonyl radical intermediate.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficient temperature- Poorly soluble reagents- Presence of oxygen or moisture | - Use fresh catalyst and ligand.- Screen higher temperatures.- Try a different solvent or increase solvent volume.- Ensure rigorous inert atmosphere techniques and use of dry, degassed solvents. |
| Formation of Homocoupled Byproducts | - Catalyst decomposition- Side reactions of the sulfinate salt | - Screen different ligands or catalyst loadings.- Adjust the stoichiometry of the sulfinate salt. |
| Decomposition of Starting Materials | - Reaction temperature is too high- Substrate is unstable to the reaction conditions | - Lower the reaction temperature and extend the reaction time.- Screen different bases or solvents. |
| Difficulty in Product Purification | - Close polarity of product and starting materials/byproducts | - Optimize the reaction to achieve full conversion.- Try different eluent systems for column chromatography or consider alternative purification techniques (e.g., preparative HPLC, crystallization). |
Conclusion
Desulfinative cross-coupling reactions represent a significant advancement in synthetic chemistry, providing a reliable and versatile method for the construction of complex molecules. By understanding the underlying mechanistic principles and adhering to robust experimental protocols, researchers can effectively leverage this powerful tool in their synthetic campaigns. The continued development of new catalysts and reaction conditions, including those based on nickel and photoredox catalysis, promises to further expand the scope and utility of this important transformation in the years to come.
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McKay, A. I., de Gombert, A., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. University of Melbourne Find an Expert. [Link]
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de Gombert, A., McKay, A. I., Davis, C. J., Wheelhouse, K. M., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ResearchGate. [Link]
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de Gombert, A., McKay, A. I., Davis, C. J., Wheelhouse, K. M., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. [Link]
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Liu, Q., & Yang, B. (2019). Desulfinative palladium‐catalyzed cross‐coupling of arylsulfonyl hydrazides with aryl bromides under air. Applied Organometallic Chemistry, 33(5), e4896. [Link]
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Qin, T., et al. (2023). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Nature Chemistry, 15(4), 550–559. [Link]
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Ballesteros-Garrido, R., et al. (2021). An update on the use of sulfinate derivatives as versatile coupling partners in organic chemistry. ResearchGate. [Link]
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Willis, M. C., et al. (2021). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 12(8), 1335–1345. [Link]
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Guo, L., et al. (2017). Ru/Ni Dual Catalytic Desulfinative Photoredox Csp2–Csp3 Cross-Coupling of Alkyl Sulfinate Salts and Aryl Halides. Organic Letters, 19(24), 6566–6569. [Link]
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Kumar, A., & Kumar, V. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8888-8916. [Link]
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Qin, T., et al. (2023). Alkyl sulfinates as cross-coupling partners for programmable and stereospecific installation of C(sp3) bioisosteres. Nature Chemistry, 15(4), 550–559. [Link]
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Ma, J., et al. (2023). Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. Organic Letters, 25(7), 1198–1203. [Link]
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Reddy, G. B., et al. (2023). Nickel-catalyzed selective disulfide formation by reductive cross-coupling of thiosulfonates. Communications Chemistry, 6(1), 1-9. [Link]
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Willis, M. C. (2020). Palladium-Catalyzed Desulfinative Cross-Couplings. ResearchGate. [Link]
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Li, W., et al. (2016). Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition, 55(31), 9013-9017. [Link]
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Ma, J., et al. (2023). Nickel-Catalyzed Desulfonylative Reductive Cross-Coupling of Aryl Sulfones with Aryl Bromides. ResearchGate. [Link]
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Cella, R., et al. (2013). Efficient desulfinylative cross-coupling of thiophene and furan sulfinates with aryl bromides in aqueous media. Organic & Biomolecular Chemistry, 11(10), 1633-1636. [Link]
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de Gombert, A., McKay, A. I., Davis, C. J., Wheelhouse, K. M., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(9), 4415–4426. [Link]
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Deng, G.-J., et al. (2013). Palladium-Catalyzed Desulfitative Cross-Coupling Reaction of Sodium Sulfinates with Benzyl Chlorides. Organic Letters, 15(6), 1262–1265. [Link]
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Weix, D. J., et al. (2014). Nickel-Catalyzed Cross-Coupling of Aryl Halides with Alkyl Halides: Ethyl 4-(4-(4-methylphenylsulfonamido)-phenyl)butanoate. Organic Syntheses, 91, 244. [Link]
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Application Notes & Protocols: The Strategic Use of Sodium 4-bromobenzenesulfinate Dihydrate in Modern Agrochemical Synthesis
Abstract
The relentless pursuit of more effective, selective, and environmentally benign agrochemicals necessitates innovative synthetic strategies. The sulfonyl group (-SO₂-) is a cornerstone pharmacophore in numerous high-performance herbicides and fungicides due to its unique physicochemical properties and biological activity. Sodium 4-bromobenzenesulfinate dihydrate has emerged as a pivotal and versatile reagent for introducing the 4-bromophenylsulfonyl moiety, a key structural unit in various agrochemical scaffolds. This document provides an in-depth guide for research scientists on the strategic application of this reagent, detailing its role in transition-metal-catalyzed cross-coupling reactions, providing validated experimental protocols, and outlining critical safety and handling procedures.
Introduction: The Sulfonyl Moiety in Agrochemical Design
The sulfonyl group is a prevalent structural motif in a multitude of commercial agrochemicals, particularly within the sulfonylurea and sulfonamide classes of herbicides.[1][2] Its strong electron-withdrawing nature, metabolic stability, and ability to form directed hydrogen bonds are critical for potent enzyme inhibition. Acetohydroxyacid synthase (AHAS) or acetolactate synthase (ALS), a key enzyme in the biosynthetic pathway of branched-chain amino acids in plants, is a primary target for sulfonylurea herbicides.[3] The development of novel agrochemicals often involves the synthesis of complex aryl sulfones and sulfonamides, making the efficient and selective formation of carbon-sulfur (C-S) bonds a paramount objective in synthetic chemistry.[4][5]
Sodium 4-bromobenzenesulfinate serves as a highly effective nucleophilic source of the arylsulfonyl group in these synthetic endeavors.[6][7] Its stability, ease of handling compared to gaseous reagents like SO₂, and reactivity in modern catalytic systems make it an invaluable tool for agrochemical development.[1][2] This guide will elucidate the mechanistic principles and practical methodologies for its use.
Physicochemical Properties & Handling
Proper handling and storage are crucial for maintaining the reagent's integrity and ensuring laboratory safety.
| Property | Value | Source(s) |
| CAS Number | 175278-64-5 (dihydrate); 34176-08-4 (anhydrous) | [8][9] |
| Molecular Formula | C₆H₄BrNaO₂S · 2H₂O | [9][10] |
| Molecular Weight | 279.10 g/mol (dihydrate) | [9] |
| Appearance | White to light yellow crystalline powder | [10][11] |
| Solubility | Soluble in water, slightly soluble in alcohol | [10] |
| Storage | Store in a cool, dry place (2-8°C recommended), under an inert atmosphere in a tightly sealed container. | [8][12] |
Core Synthetic Application: Palladium-Catalyzed Sulfonylation
The primary application of Sodium 4-bromobenzenesulfinate in agrochemical synthesis is the formation of aryl sulfones via transition-metal-catalyzed cross-coupling reactions.[1][7] Palladium-catalyzed reactions, in particular, offer a robust and versatile method for constructing the C-S bond between the sulfinate and an aryl (or heteroaryl) halide or triflate, which often constitutes the other part of the target agrochemical scaffold.[6]
Mechanistic Rationale: The Catalytic Cycle
Understanding the reaction mechanism is key to optimizing reaction conditions. The generally accepted catalytic cycle for the palladium-catalyzed coupling of an aryl halide (Ar-X) with a sodium sulfinate (R-SO₂Na) involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide (Ar-X), forming a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation/Salt Metathesis: The sulfinate salt exchanges its sodium cation for the halide on the palladium complex. This step introduces the sulfonyl moiety into the palladium coordination sphere.
-
Reductive Elimination: The coupled product, the aryl sulfone (Ar-SO₂-R), is eliminated from the palladium center, regenerating the active Pd(0) catalyst to re-enter the cycle.
This process provides a direct and high-yielding pathway to unsymmetrical diaryl sulfones, which are precursors to many advanced agrochemical candidates.
Caption: Fig. 1: Simplified Palladium Catalytic Cycle for Sulfonylation.
Application in Sulfonylurea Herbicide Synthesis
Sulfonylurea herbicides are structurally defined by a sulfonylurea bridge (-SO₂NHCONH-) linking an aryl/heteroaryl group and a heterocyclic group (e.g., pyrimidine or triazine).[13] The synthesis often involves coupling a sulfonamide with an isocyanate or carbamate.
The journey to the required sulfonamide can begin with a sulfone. A diaryl sulfone, synthesized using Sodium 4-bromobenzenesulfinate, can undergo further functionalization. The bromo-substituent on the sulfinate provides a synthetic handle for subsequent reactions (e.g., amination, cyanation, or further cross-couplings) to build the complexity required for a potent herbicidal agent.[3][14]
Experimental Protocols
These protocols are designed as self-validating systems, including purification and characterization steps to ensure the integrity of the results.
General Workflow for Synthetic Procedures
The following diagram outlines the logical flow of a typical synthesis experiment using Sodium 4-bromobenzenesulfinate.
Caption: Fig. 2: General Experimental Workflow for Sulfonylation.
Protocol 1: Palladium-Catalyzed Synthesis of an Aryl Sulfone
This protocol describes the synthesis of 4-bromo-4'-cyanodiphenyl sulfone, a representative sulfone intermediate.
Objective: To synthesize a diaryl sulfone via Pd-catalyzed C-S cross-coupling.
Reagents & Materials:
| Reagent | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| This compound | 279.10 | 1.2 | 335 mg |
| 4-bromobenzonitrile | 182.02 | 1.0 | 182 mg |
| Pd₂(dba)₃ (catalyst) | 915.72 | 0.02 (2 mol%) | 18.3 mg |
| Xantphos (ligand) | 578.68 | 0.04 (4 mol%) | 23.1 mg |
| Anhydrous Dioxane (solvent) | - | - | 5 mL |
Procedure:
-
Preparation: To a flame-dried 25 mL Schlenk flask, add this compound (1.2 mmol), 4-bromobenzonitrile (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and Xantphos (0.04 mmol).
-
Inert Atmosphere: Seal the flask with a septum. Evacuate the flask and backfill with dry argon gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous dioxane (5 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 18 hours.
-
Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure aryl sulfone.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Safety and Handling Precautions
Adherence to safety protocols is non-negotiable. This compound presents specific hazards that must be managed.[12]
-
Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[10][12]
-
Personal Protective Equipment (PPE): Always wear protective gloves, a lab coat, and chemical safety goggles.[12] Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust.[12]
-
First Aid Measures:
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[12]
-
Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse.[12]
-
Inhalation: Remove the person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[12]
-
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[12][15] Do not release into the environment.[12]
Conclusion and Future Outlook
This compound is a cornerstone reagent for the construction of sulfonyl-containing molecules in the agrochemical industry. Its utility in robust and scalable C-S bond-forming reactions allows for the efficient synthesis of diverse chemical libraries for screening and development. As the demand for novel modes of action and improved toxicological profiles in pesticides continues to grow[16], the strategic use of versatile building blocks like this sulfinate salt will remain critical. Future research may focus on developing even more sustainable catalytic systems, such as using earth-abundant metals or photocatalytic methods, to further enhance the green chemistry profile of these essential synthetic transformations.[4][17]
References
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Chen, F. (2019, December 10). Applications of Sulfinate Salts. Concordia's Spectrum. [Link]
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ResearchGate. (n.d.). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. [Link]
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ResearchGate. (n.d.). Synthesis and Herbicidal Activity of Novel Sulfonylurea Derivatives. [Link]
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ACS Publications. (2020, April 7). Site-Selective C–H Functionalization–Sulfination Sequence to Access Aryl Sulfonamides. Organic Letters. [Link]
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A L L P L U S. (n.d.). Sodium Bromate – Properties, Applications, and Safety Guidelines. [Link]
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ResearchGate. (2025, August 7). Synthesis of new herbicides from the class of sulfonylureas. [Link]
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ChemBK. (2024, April 10). 4-Bromobenzenesulfinic Acid Sodium Salt. [Link]
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MDPI. (2024, July 21). A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. [Link]
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Chemical Journal of Chinese Universities. (n.d.). Synthesis and Herbicidal Activity of New Sulfonylurea Derivatives. [Link]
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ResearchGate. (n.d.). Recent Advances in the Synthesis of Sulfonylureas. [Link]
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MDPI. (2024, October 11). Remote Sulfonylation of Anilines with Sodium Sulfinates Using Biomass-Derived Copper Catalyst. [Link]
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OCED. (2023, November 27). Benzenesulfinic acid sodium salt: applications in organic synthesis and safety. [Link]
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ResearchGate. (n.d.). (A) Historic examples of utilizing carboxylic acids and sulfinates as.... [Link]
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ResearchGate. (n.d.). Examples of C−S bond formation reactions. [Link]
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NIH National Center for Biotechnology Information. (n.d.). Development of novel pesticides in the 21st century. [Link]
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RSC Publishing. (n.d.). Metal-catalyzed C-S bond formation using sulfur surrogates. [Link]
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ResearchGate. (2025, August 6). Uses of Sodium Chlorite and Sodium Bromate in Organic Synthesis. [Link]
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ResearchGate. (n.d.). Sequential operation for C–S bond formation. [Link]
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ResearchGate. (2025, August 6). Electrochemical cross-coupling reactions of sodium arenesulfinates with thiophenols and phenols. [Link]
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ResearchGate. (2025, August 6). Autocatalytic Oxidation of Ethers with Sodium Bromate. [Link]
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ResearchGate. (2025, August 6). Uses of sodium chlorite and sodium bromate in organic synthesis. A review. [Link]
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ResearchGate. (n.d.). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. [Link]
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ChemRxiv. (2023, April 9). Electrochemical Formation of C-S Bonds from CO2 and Small Molecule Sulfur Species. [Link]
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PubMed. (2025, July 4). Radical Cross-Coupling Reaction of NPIB Ester with Sodium Sulfinate Salts for the Synthesis of Sulfones. [Link]
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Copper-Catalyzed Cross-Coupling of Sulfinate Salts with Organoboronic Acids: A Comprehensive Guide to Synthesis of Aryl and Alkenyl Sulfones
An Application Guide for Researchers
This document provides an in-depth exploration of the copper-catalyzed cross-coupling reaction between organoboronic acids and sulfinate salts, a powerful method for the synthesis of sulfones. Sulfones are a cornerstone functional group in medicinal chemistry and materials science, making this transformation highly relevant for drug development professionals and organic chemists. This guide moves beyond a simple recitation of steps to explain the underlying principles, offering field-proven insights to ensure reproducible and successful outcomes.
Introduction: The Significance of C–S Bond Formation
The construction of carbon-sulfur (C–S) bonds is a fundamental objective in modern organic synthesis. The resulting sulfone moiety is present in a wide array of pharmaceuticals, agrochemicals, and functional materials. Traditional methods for sulfone synthesis often require harsh conditions or the use of odorous and toxic sulfur reagents.[1] The advent of transition-metal-catalyzed cross-coupling reactions has revolutionized this field, providing milder and more efficient pathways.
The copper-catalyzed coupling of organoboronic acids with sulfinate salts, a variant of the Chan-Lam coupling, has emerged as a particularly robust and versatile method.[2][3] It offers a direct route to aryl, heteroaryl, and alkenyl sulfones from readily available starting materials, tolerating a broad range of functional groups. This guide details the mechanistic underpinnings and provides a validated, step-by-step protocol for this important transformation.
The Reaction Mechanism: A Chan-Lam Type Pathway
Understanding the catalytic cycle is paramount to troubleshooting and optimizing the reaction. The coupling is proposed to proceed through a Cu(I)/Cu(II) or Cu(II)/Cu(III) catalytic cycle, analogous to the well-established Chan-Lam amination and etherification reactions. While the precise mechanism can be influenced by ligands and additives, a generally accepted pathway is outlined below.
The cycle typically begins with a Cu(II) precatalyst. The key steps are:
-
Ligand Exchange/Coordination: The sulfinate salt displaces a ligand (e.g., acetate) on the Cu(II) center to form a copper-sulfinate complex.
-
Transmetalation: The organoboronic acid undergoes transmetalation with the copper-sulfinate complex. This step involves the transfer of the organic group (aryl, alkenyl, etc.) from boron to the copper center, forming a transient Cu(II) or Cu(III) intermediate. A base is often required to activate the boronic acid, forming a more nucleophilic boronate species.
-
Reductive Elimination: The newly formed intermediate undergoes reductive elimination, forging the critical C–S bond and yielding the desired sulfone product. This step reduces the copper center (e.g., from Cu(II) to Cu(0) or Cu(III) to Cu(I)).
-
Catalyst Regeneration: An oxidant, typically molecular oxygen from the air, re-oxidizes the reduced copper species back to the active Cu(II) state, allowing the catalytic cycle to continue.[3]
Optimized Reaction Protocol: A Field-Tested Methodology
The following protocol is based on a well-established and highly cited procedure that demonstrates broad applicability.[2] It utilizes a Cu(II) acetate catalyst with 1,10-phenanthroline as a ligand, a combination known for its efficiency and reliability.
The success of this coupling hinges on the careful control of several parameters. The table below summarizes a set of optimized conditions that have proven effective for a wide range of substrates.
| Parameter | Recommended Condition | Rationale & Expert Insights |
| Catalyst | Copper(II) Acetate Monohydrate (Cu(OAc)₂·H₂O) | A stable, inexpensive, and effective Cu(II) precatalyst. Other copper salts (e.g., CuCl, CuI) can also be effective.[3] |
| Ligand | 1,10-Phenanthroline | A bidentate nitrogen ligand that stabilizes the copper catalyst and accelerates reductive elimination. Other N-based ligands can be used. |
| Stoichiometry | 10 mol % Catalyst, 10 mol % Ligand | Catalytic amounts are sufficient. Increasing loading may not improve yield and complicates purification. |
| Boronic Acid | 1.2 - 1.5 equivalents | A slight excess is used to drive the reaction to completion, accounting for potential homocoupling or protodeboronation. |
| Sulfinate Salt | 1.0 equivalent (Limiting Reagent) | Typically sodium salts are used due to their stability and commercial availability. |
| Solvent | Dichloromethane (DCM) / Dimethyl Sulfoxide (DMSO) | A co-solvent system is often necessary. DCM helps solubilize the organic components, while DMSO aids in dissolving the sulfinate salt and copper complexes.[2] |
| Additives | 4Å Molecular Sieves | Crucial for removing trace amounts of water, which can lead to competitive hydrolysis of the boronic acid. |
| Atmosphere | Oxygen (O₂) or Air | Oxygen acts as the terminal oxidant to regenerate the active Cu(II) catalyst. Running the reaction under an inert atmosphere will stall the catalytic cycle.[2] |
| Temperature | 40 °C | Provides a good balance between reaction rate and stability of the reagents. Some substrates may require higher or lower temperatures. |
This workflow provides a detailed procedure for a representative coupling of phenylboronic acid with sodium benzenesulfinate.
Protocol Details:
-
Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add sodium benzenesulfinate (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), Cu(OAc)₂·H₂O (0.1 mmol, 10 mol %), 1,10-phenanthroline (0.1 mmol, 10 mol %), and activated 4Å molecular sieves (approx. 250 mg).
-
Reaction Setup: Seal the flask with a rubber septum. Evacuate and backfill the flask with oxygen three times (an oxygen-filled balloon is sufficient).
-
Solvent Addition: Add anhydrous DCM (4.0 mL) and anhydrous DMSO (1.0 mL) via syringe.
-
Execution: Place the flask in a preheated oil bath at 40 °C and stir the reaction mixture vigorously. The solution will typically turn a deep green or blue color.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the limiting sulfinate salt is consumed (typically 12-24 hours).
-
Workup: Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite® to remove the molecular sieves and insoluble copper salts. Rinse the pad with additional ethyl acetate.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water (2 x 20 mL) and brine (1 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The crude residue is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure diphenyl sulfone.
Substrate Scope and Functional Group Tolerance
A key advantage of this copper-catalyzed method is its broad substrate scope. The reaction is tolerant of a wide variety of functional groups on both the organoboronic acid and the sulfinate salt, a critical feature for applications in complex molecule synthesis and drug development.[2]
| Organoboronic Acid Partner | Performance | Notes |
| Electron-rich Aryl | Excellent | Groups like methoxy or alkyl substituents generally react efficiently. |
| Electron-poor Aryl | Good to Moderate | Halides (Cl, Br, F), nitro, and aldehyde groups are well-tolerated, though reactions may be slower.[2] |
| Sterically Hindered | Moderate | Ortho-substituted arylboronic acids can react, but may require longer reaction times or slightly higher temperatures. |
| Heteroaryl | Good | Pyridyl, thienyl, and other heteroaromatic boronic acids are generally viable coupling partners. |
| Alkenyl | Good | Vinylboronic acids couple effectively to provide alkenyl sulfones, with retention of stereochemistry. |
| Sulfinate Salt Partner | Performance | Notes |
| Aryl Sulfinates | Excellent | Both electron-rich and electron-poor aryl sulfinates are effective. |
| Alkyl Sulfinates | Good | Primary and secondary alkyl sulfinates can be used, though they may be less stable than their aryl counterparts. |
Troubleshooting and Final Considerations
-
Low or No Conversion: The most common issue is the presence of water. Ensure all glassware is rigorously dried, use anhydrous solvents, and activate molecular sieves properly. Confirm the quality of the boronic acid, as they can degrade upon storage. Ensure a proper oxygen/air atmosphere is maintained.
-
Formation of Side Products: Homocoupling of the boronic acid to form a biaryl species can occur. This is often minimized by using a slight excess of the boronic acid and not letting the reaction run for an excessive amount of time after completion.
-
Catalyst Deactivation: The presence of strong coordinating functional groups on the substrates can sometimes inhibit the catalyst. In such cases, screening different ligands may be beneficial.
By combining a robust mechanistic understanding with a validated experimental protocol, researchers can confidently apply this powerful C–S bond-forming reaction to accelerate their research in drug discovery and materials science.
References
-
Beaulieu, C., Guay-Bégin, A. A., & Batey, R. A. (2006). Cross-Coupling of Organoboronic Acids and Sulfinate Salts Using Catalytic Copper(II) Acetate and 1,10-Phenanthroline: Synthesis of Aryl and Alkenylsulfones. Organic Letters, 8(26), 5869–5872*. [Link]
-
Kim, W.-S., Moon, S.-Y., Nam, J., & Rathwell, K. (2014). Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. Organic Letters, 16(2), 338–341*. [Link]
-
Jana, A., & Datal, A. (2021). Metal-catalyzed C–S bond formation using sulfur surrogates. Organic & Biomolecular Chemistry, 19(34), 7319-7348. [Link]
-
Organic Chemistry Portal. (2014). Copper-Catalyzed Chan-Lam Coupling between Sulfonyl Azides and Boronic Acids at Room Temperature. [Link]
-
Woolven, H., Tredwell, M., et al. (2011). Copper(i)-catalyzed sulfonylative Suzuki–Miyaura cross-coupling. Chemical Science, 2(11), 2135-2140. [Link]
-
Ma, H., Wang, X., et al. (2015). Copper-Catalyzed Sulfinylation of Boronic Acids with Sulfinates. Organic Letters, 17(23), 5862–5865*. [Link]
Sources
Preparation of unsymmetrical internal alkynes using Sodium 4-bromobenzenesulfinate Dihydrate
Application Note & Protocols: Advanced Synthesis of Unsymmetrical Internal Alkynes
Audience: Researchers, scientists, and drug development professionals.
Objective: This guide provides a comprehensive overview of reliable synthetic strategies for the preparation of unsymmetrical internal alkynes, crucial scaffolds in medicinal chemistry and materials science. It clarifies the role of sulfinate reagents and details robust protocols for C-C triple bond formation.
Introduction: The Strategic Importance of Unsymmetrical Alkynes
Unsymmetrical internal alkynes (R-C≡C-R', where R ≠ R') are foundational building blocks in modern organic synthesis. Their unique linear geometry and the high electron density of the triple bond make them versatile precursors for a vast array of molecular architectures, including complex heterocycles, conjugated polymers, and pharmacologically active agents. The precise and predictable synthesis of these motifs is therefore of paramount importance in the discovery and development of new chemical entities.
This document serves as a senior-level guide to the synthesis of these valuable compounds. It begins by addressing the reactivity of arylsulfinates with alkynes, clarifying their role in sulfonylation rather than direct alkynylation. The primary focus is then directed toward two field-proven, highly reliable methodologies for the synthesis of unsymmetrical internal alkynes: the alkylation of terminal alkynes and the palladium-catalyzed Sonogashira cross-coupling reaction.
Part 1: Reactivity of Sodium Arylsulfinates with Alkynes—A Clarification
A query regarding the use of Sodium 4-bromobenzenesulfinate dihydrate for preparing unsymmetrical alkynes necessitates a critical clarification based on established reactivity principles. Sodium arylsulfinates, such as the 4-bromo derivative, are not precursors for C-C bond formation to generate alkynes.[1][2] Instead, they serve as excellent sources of sulfonyl radicals (RSO₂•) or sulfonyl nucleophiles.[3][4] Their reaction with alkynes is a well-established route to vinyl sulfones , not internal alkynes.
Mechanism: Sulfonyl Radical Addition to Alkynes
The reaction is typically initiated by an oxidant or photochemical activation to convert the sodium arylsulfinate into a sulfonyl radical. This radical then undergoes addition across the C-C triple bond of an alkyne. This process generates a vinyl radical intermediate, which is subsequently trapped to yield the final vinyl sulfone product. This pathway is a powerful tool for introducing the sulfonyl functional group, but it does not result in the formation of an R-C≡C-R' structure.
A plausible mechanism for this transformation is detailed below:
Caption: Mechanism of vinyl sulfone formation via sulfonyl radical addition.
Given this established reactivity, we now turn to validated and robust protocols for the intended synthesis of unsymmetrical internal alkynes.
Part 2: Gold-Standard Protocols for Unsymmetrical Internal Alkyne Synthesis
Method A: Alkylation of Terminal Alkynes
This is one of the most fundamental and versatile methods for constructing unsymmetrical internal alkynes.[5][6] The strategy relies on the inherent acidity of the terminal C-H bond (pKa ≈ 25), which can be deprotonated by a strong base to form a potent acetylide nucleophile. This acetylide then displaces a halide from a primary alkyl halide in a classic SN2 reaction.
Causality Behind Experimental Choices:
-
Base Selection: A base whose conjugate acid has a pKa significantly higher than 25 is required for complete deprotonation. Sodium amide (NaNH₂, conjugate acid NH₃, pKa ≈ 38) or n-butyllithium (n-BuLi, conjugate acid butane, pKa ≈ 50) are ideal choices.
-
Substrate Scope: The electrophile must be a primary alkyl halide (or tosylate). Secondary or tertiary halides will predominantly lead to E2 elimination as the acetylide anion is also a strong base.
-
Solvent: Liquid ammonia is the classic solvent for NaNH₂, while anhydrous ethereal solvents like THF or diethyl ether are used for n-BuLi reactions, which require low temperatures to prevent side reactions with the solvent.
-
Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a drying tube or under an inert atmosphere of Argon/Nitrogen), a dropping funnel, and a low-temperature thermometer. Flame-dry the entire apparatus and allow it to cool under an inert atmosphere.
-
Deprotonation: To the flask, add dry, distilled tetrahydrofuran (THF, 50 mL). Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents, e.g., 4.4 mL of a 2.5 M solution in hexanes) dropwise to the stirred THF.
-
Slowly add 1-octyne (1.0 equivalent, e.g., 1.10 g, 10.0 mmol) via syringe. Allow the solution to stir at -78 °C for 30 minutes.
-
Alkylation: Add 1-bromobutane (1.05 equivalents, e.g., 1.44 g, 10.5 mmol) dropwise via the dropping funnel over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours (overnight). The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (NH₄Cl, 20 mL) at 0 °C.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a hexane or hexane/ethyl acetate gradient) to yield the pure dodec-5-yne.
Caption: Step-by-step workflow for the synthesis of internal alkynes via alkylation.
Method B: Palladium-Catalyzed Sonogashira Cross-Coupling
The Sonogashira coupling is a cornerstone of modern organic synthesis, enabling the formation of C(sp²)-C(sp) bonds. It involves the reaction of a terminal alkyne with an aryl or vinyl halide (or triflate) catalyzed by a combination of palladium and copper salts.[7]
Causality Behind Experimental Choices:
-
Catalyst System: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst like Pd(PPh₃)₂Cl₂, is the active catalyst for oxidative addition. A copper(I) co-catalyst (e.g., CuI) is crucial for activating the alkyne by forming a copper(I) acetylide, which then undergoes transmetalation to the palladium center.
-
Base: A mild amine base (e.g., triethylamine, diisopropylamine) is required to neutralize the HX generated during the reaction and to facilitate the deprotonation of the terminal alkyne.
-
Solvent: Anhydrous, deoxygenated solvents are critical as the Pd(0) catalyst is sensitive to oxygen. THF or DMF are common choices.
-
Apparatus and Reagent Prep: To a flame-dried Schlenk flask under an argon atmosphere, add 4-iodoanisole (1.0 equivalent, e.g., 2.34 g, 10.0 mmol), bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂, 0.02 equivalents, 140 mg), and copper(I) iodide (CuI, 0.04 equivalents, 76 mg).
-
Solvent and Reagent Addition: Add anhydrous, degassed triethylamine (Et₃N, 20 mL) followed by phenylacetylene (1.2 equivalents, 1.22 g, 12.0 mmol) via syringe.
-
Reaction Conditions: Stir the reaction mixture at room temperature for 8-12 hours. The formation of a precipitate (triethylammonium iodide) is typically observed. Monitor progress by TLC or GC-MS.
-
Workup: Upon completion, dilute the reaction mixture with diethyl ether (50 mL) and filter through a pad of Celite to remove the catalyst and salts.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to afford the pure 1-methoxy-4-(phenylethynyl)benzene.
Sources
- 1. Sodium 3-bromobenzenesulfinate [myskinrecipes.com]
- 2. Benzenesulfinic acid sodium salt: applications in organic synthesis and safety_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 10.8 Alkynes – Organic Chemistry I [kpu.pressbooks.pub]
- 7. Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Metal-Free Synthesis of Vinyl Sulfones from β-Nitrostyrenes and Sulfinates
<_>
Abstract
Vinyl sulfones are a pivotal class of organic compounds, integral to advancements in medicinal chemistry and material science due to the versatile reactivity of the sulfonyl moiety.[1][2][3] They are recognized as potent inhibitors of enzymes like cysteine proteases and protein tyrosine phosphatases.[1][2][3] This document provides a comprehensive guide to a robust and efficient metal-free synthesis of (E)-vinyl sulfones. The featured protocol details the denitrative coupling of readily available β-nitrostyrenes with sodium sulfinates. This approach circumvents the need for transition-metal catalysts, offering a more economical and environmentally benign alternative to traditional methods.[1][4] The reaction proceeds via a radical-mediated mechanism, yielding products with high regioselectivity and in good to excellent yields.[1][4] This application note is intended for researchers, scientists, and professionals in drug development seeking a practical and scalable method for the synthesis of this important class of molecules.
Table of Contents
-
Introduction
-
Mechanism of Reaction
-
Materials and Methods
-
Experimental Protocol
-
Results and Discussion
-
References
Introduction
The synthesis of vinyl sulfones has traditionally relied on methods such as the Knoevenagel condensation, Wittig reactions, or transition-metal-catalyzed cross-coupling reactions.[1] However, these approaches often suffer from limitations including the use of harsh reagents, multi-step procedures, and the necessity of expensive and potentially toxic metal catalysts.[1] The development of metal-free synthetic routes is a significant goal in modern organic chemistry, aligning with the principles of green chemistry.
The protocol detailed herein describes a denitrative sulfonylation reaction that leverages the unique reactivity of β-nitrostyrenes.[5][6] In this process, the nitro group of the β-nitrostyrene acts as a leaving group, facilitating the formation of a new carbon-sulfur bond with a sulfinate salt.[5][7] This method is characterized by its operational simplicity, broad substrate scope, and high stereoselectivity for the (E)-isomer.[1][4] The reaction can be effectively promoted by simple additives like acetic acid or conducted under visible light irradiation, further enhancing its accessibility and appeal.[1][8]
Mechanism of Reaction
The metal-free synthesis of vinyl sulfones from β-nitrostyrenes and sulfinates proceeds through a radical-mediated pathway. The generally accepted mechanism involves the following key steps:
-
Generation of the Sulfonyl Radical: The reaction is initiated by the formation of a sulfonyl radical from the corresponding sulfinate salt. In the presence of an acid promoter like acetic acid, the sodium sulfinate can be protonated, facilitating the subsequent single-electron transfer (SET) to generate the sulfonyl radical.[1][4]
-
Radical Addition: The highly reactive sulfonyl radical then adds to the β-carbon of the β-nitrostyrene. This addition is regioselective, with the radical attacking the carbon atom of the double bond that is distal to the phenyl group.[5] This step results in the formation of a stabilized benzylic radical intermediate.
-
Denitration (Elimination of NO₂): The benzylic radical intermediate subsequently undergoes a denitrative process, eliminating a nitrite radical (•NO₂) to form the final vinyl sulfone product.[5] This elimination step is facile due to the formation of a stable alkene and the release of the nitrogen dioxide radical.
-
Propagation (in some cases): The generated nitrite radical can potentially participate in further radical chain propagation steps, though the specific nature of this can vary depending on the reaction conditions.
Control experiments, such as the addition of radical scavengers like TEMPO, have been shown to significantly inhibit the reaction, providing strong evidence for the proposed radical mechanism.[4]
Figure 1: Proposed radical mechanism for the denitrative sulfonylation.
Materials and Methods
3.1 Materials:
-
β-Nitrostyrene derivatives (commercially available or synthesized via Henry reaction)
-
Sodium sulfinate derivatives (e.g., sodium p-toluenesulfinate, sodium benzenesulfinate)
-
Acetic Acid (AcOH), glacial
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
3.2 Equipment:
-
Microwave reactor or standard laboratory glassware for conventional heating (round-bottom flask, condenser)
-
Magnetic stirrer and stir bars
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Glassware for extraction and purification
-
NMR spectrometer for product characterization
-
Mass spectrometer for product characterization
-
FT-IR spectrophotometer
-
Melting point apparatus
Experimental Protocol
This protocol is adapted from a microwave-assisted procedure which has been shown to be highly efficient.[1] Conventional heating can also be employed, though reaction times may be longer.
4.1 General Procedure for the Synthesis of (E)-Vinyl Sulfones:
-
To a 5 mL microwave reaction tube, add the β-nitrostyrene (0.2 mmol, 1.0 equiv.), the sodium sulfinate (0.3 mmol, 1.5 equiv.), and glacial acetic acid (0.4 mmol, 2.0 equiv.).
-
Add anhydrous dimethyl sulfoxide (DMSO) (2.0 mL) to the reaction tube.
-
Seal the tube and place it in the microwave reactor.
-
Irradiate the reaction mixture at 90 °C for 40 minutes.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel containing ethyl acetate (10 mL) and a 10% aqueous solution of sodium bicarbonate (10 mL).
-
Separate the layers and wash the organic layer with saturated brine (2 x 10 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of petroleum ether and ethyl acetate) to afford the pure (E)-vinyl sulfone.
-
Characterize the final product using NMR, mass spectrometry, and FT-IR.
Figure 2: Experimental workflow for vinyl sulfone synthesis.
Results and Discussion
The described protocol consistently provides (E)-vinyl sulfones in moderate to good yields. The reaction exhibits a broad substrate scope, tolerating a variety of substituents on both the β-nitrostyrene and the sodium sulfinate.
5.1 Representative Yields and Reaction Data:
| Entry | β-Nitrostyrene | Sodium Sulfinate | Product | Yield (%) |
| 1 | β-Nitrostyrene | Sodium p-toluenesulfinate | (E)-1-Methyl-4-(styrylsulfonyl)benzene | 80 |
| 2 | 4-Chloro-β-nitrostyrene | Sodium p-toluenesulfinate | (E)-1-Chloro-4-(2-(p-tolylsulfonyl)vinyl)benzene | 75 |
| 3 | 4-Methoxy-β-nitrostyrene | Sodium p-toluenesulfinate | (E)-1-Methoxy-4-(2-(p-tolylsulfonyl)vinyl)benzene | 78 |
| 4 | β-Nitrostyrene | Sodium benzenesulfinate | (E)-(Styrylsulfonyl)benzene | 72 |
Table 1: Representative yields for the synthesis of (E)-vinyl sulfones. Data adapted from reference[4].
The stereochemistry of the resulting vinyl sulfones is predominantly trans (E-isomer), which is a favorable outcome for many applications. This high stereoselectivity is a key advantage of this synthetic method. The presence of both electron-donating and electron-withdrawing groups on the aromatic rings of the reactants is well-tolerated, demonstrating the robustness of the protocol.
Conclusion
The metal-free denitrative coupling of β-nitrostyrenes with sodium sulfinates offers a highly efficient, practical, and scalable method for the synthesis of (E)-vinyl sulfones.[1][4] This protocol avoids the use of transition-metal catalysts, aligning with the principles of sustainable chemistry. The reaction proceeds via a well-supported radical mechanism and demonstrates broad functional group tolerance and high stereoselectivity.[4] This application note provides a detailed and reliable procedure that can be readily implemented in both academic and industrial research settings for the synthesis of these valuable compounds.
References
-
Metal-free synthesis of (E)-vinyl sulfones via denitrative coupling reactions of β-nitrostyrenes with sodium sulfinates. Taylor & Francis Online. [Link]
-
vinyl sulfones via denitrative coupling reactions of b-nitrostyrenes with sodium sulfinates. Taylor & Francis Online. [Link]
-
Full article: Metal-free synthesis of (E)-vinyl sulfones via denitrative coupling reactions of β-nitrostyrenes with sodium sulfinates. Taylor & Francis Online. [Link]
-
Electrochemical Synthesis of Vinyl Sulfones by Sulfonylation of Styrenes with a Catalytic Amount of Potassium Iodide. Organic Chemistry Portal. [Link]
-
A photocatalyst-free visible-light-mediated solvent-switchable route to stilbenes/vinyl sulfones from β-nitrostyrenes and arylazo sulfones. PubMed. [Link]
-
Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. PMC - NIH. [Link]
-
Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity. RSC Publishing. [Link]
-
Denitrative radical-induced coupling reactions of nitroalkenes. RSC Publishing. [Link]
-
Denitrative radical induced coupling reactions of nitroalkenes. RSC Publishing. [Link]
-
Denitrative Cross-Couplings of Nitrostyrenes. MDPI. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Denitrative radical-induced coupling reactions of nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Denitrative radical-induced coupling reactions of nitroalkenes - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00904A [pubs.rsc.org]
- 8. A photocatalyst-free visible-light-mediated solvent-switchable route to stilbenes/vinyl sulfones from β-nitrostyrenes and arylazo sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Visible-Light-Mediated Sulfonylation with Sodium 4-bromobenzenesulfinate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Privileged Role of Aryl Sulfones in Drug Discovery
The sulfone functional group (R-SO₂-R') is a cornerstone in medicinal chemistry, celebrated for its profound impact on the pharmacokinetic and pharmacodynamic properties of therapeutic agents.[1] As a strong hydrogen-bond acceptor and a metabolically robust moiety, the sulfone group is integral to the structure of numerous FDA-approved drugs.[1][2] Its presence can enhance solubility, modulate lipophilicity, and provide a stable, non-hydrolyzable scaffold for molecular design.[3] The 4-bromophenyl sulfone unit, in particular, offers an additional synthetic handle for late-stage functionalization via cross-coupling reactions, making it a highly valuable motif in the construction of complex pharmaceutical candidates.[4]
Traditionally, the synthesis of aryl sulfones required harsh conditions, such as the oxidation of precursor sulfides or high-temperature coupling reactions, which limited functional group tolerance.[5] The advent of visible-light photoredox catalysis has revolutionized this field, offering a mild, efficient, and highly selective pathway to construct C-S bonds under ambient conditions.[6][7] This guide provides an in-depth exploration of visible-light-mediated sulfonylation reactions utilizing Sodium 4-bromobenzenesulfinate Dihydrate, a stable and versatile source of the 4-bromophenylsulfonyl radical.
Section 1: The Power of Visible-Light Photoredox Catalysis
Visible-light photoredox catalysis leverages the energy of low-energy photons to initiate single-electron transfer (SET) events, thereby generating highly reactive radical intermediates from stable precursors.[8][9] A photocatalyst (PC), typically a ruthenium or iridium complex, absorbs a photon of visible light, promoting it to an excited state (PC*).[6] This excited state is a potent oxidant and reductant, capable of engaging in SET with organic substrates.[9] This process occurs at room temperature, avoids the need for harsh reagents, and exhibits exceptional functional group tolerance, making it an ideal strategy for complex molecule synthesis.[8]
Section 2: this compound - A Key Reagent Profile
This compound is a bench-stable, crystalline solid that serves as an excellent precursor to the 4-bromophenylsulfonyl radical under photocatalytic conditions.[10] Its stability and ease of handling make it a superior alternative to more volatile or reactive sulfonylating agents.[11]
| Property | Value | Source(s) |
| Chemical Formula | C₆H₈BrNaO₄S | |
| CAS Number | 175278-64-5 | [10] |
| Molecular Weight | 279.08 g/mol | [12] |
| Appearance | White to light yellow crystalline powder | |
| Purity | Typically ≥97% | [10] |
| Storage | Store in a cool, well-ventilated place under an inert atmosphere. | [13] |
Safety & Handling: this compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[13] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[13] Avoid inhalation of dust and prevent contact with skin and eyes.[13]
Section 3: Mechanistic Insights into Photocatalytic Sulfonylation
The core of these transformations is the generation of a sulfonyl radical from the sulfinate salt. The most common mechanism proceeds through an oxidative quenching cycle of the photocatalyst.
-
Photoexcitation: The photocatalyst (e.g., an Iridium complex) absorbs visible light to reach its excited state, [Ir]*.
-
Single-Electron Transfer (SET): The excited photocatalyst oxidizes the sodium sulfinate by accepting an electron. This regenerates the ground-state photocatalyst in its reduced form ([Ir]⁻) and produces a sulfonyl radical (ArSO₂•).
-
Radical Reaction: The highly reactive sulfonyl radical engages with the substrate (e.g., an alkene or an aryl halide in a dual catalytic cycle).
-
Catalyst Regeneration: The reduced photocatalyst completes the cycle by participating in a subsequent redox event, returning to its original ground state.
// Nodes PC [label="Photocatalyst (PC)", fillcolor="#F1F3F4", fontcolor="#202124"]; PC_star [label="Excited PC*", shape=Mdiamond, fillcolor="#FBBC05", fontcolor="#202124"]; PC_red [label="Reduced PC⁻", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Sulfinate [label="ArSO₂⁻Na⁺\n(Sodium 4-bromobenzenesulfinate)", fillcolor="#F1F3F4", fontcolor="#202124"]; Sulfonyl_Radical [label="ArSO₂•\n(Sulfonyl Radical)", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Substrate [label="Substrate\n(e.g., Alkene)", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Sulfonylated Product", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges PC -> PC_star [label=" Visible Light (hν)", color="#5F6368"]; PC_star -> PC_red [label=" SET (Oxidation)", color="#EA4335"]; Sulfinate -> Sulfonyl_Radical [label=" ", style=dashed, arrowhead=none, color="#EA4335"]; Sulfonyl_Radical -> Product [label=" Radical Addition", color="#34A853"]; Substrate -> Product [style=dashed, arrowhead=none, color="#34A853"]; PC_red -> PC [label=" Catalyst\n Regeneration", color="#4285F4"];
// Invisible nodes for alignment {rank=same; PC_star; Sulfinate;} {rank=same; PC_red; Sulfonyl_Radical;} {rank=same; PC; Product;} }
Caption: Step-by-step experimental workflow.
Materials:
-
Alkene (1.0 equiv, 0.2 mmol)
-
This compound (2.0 equiv, 0.4 mmol)
-
Photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1 mol%)
-
Acetic Acid (2.0 equiv, 0.4 mmol)
-
Solvent: Acetonitrile/Water (MeCN/H₂O, 4:1 v/v, 2.0 mL)
-
Schlenk tube or reaction vial with a magnetic stir bar
-
Argon or Nitrogen supply
-
Visible light source (e.g., Blue LED lamp, 40W) [5] Procedure:
-
To a Schlenk tube, add the alkene (0.2 mmol), this compound (111.6 mg, 0.4 mmol), and the photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, ~2.2 mg, 0.002 mmol).
-
Add a magnetic stir bar. Seal the tube with a rubber septum.
-
Evacuate and backfill the tube with argon three times.
-
Using syringes, add the degassed MeCN (1.6 mL), degassed water (0.4 mL), and acetic acid (23 µL, 0.4 mmol).
-
Place the reaction vessel approximately 5-10 cm from a 40W blue LED lamp. Ensure consistent stirring. A fan should be used to maintain the reaction at room temperature.
-
Irradiate the mixture for 12-24 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired alkyl aryl sulfone.
Self-Validation/Control Experiments:
-
Run the reaction in the dark (wrap the vial in aluminum foil). No product formation is expected, confirming the reaction is light-dependent.
-
Run the reaction without the photocatalyst. Negligible product formation is expected, confirming the catalytic nature of the process.
Protocol 4.2: Dual Photoredox/Nickel-Catalyzed Cross-Coupling with Aryl Halides
This protocol allows for the synthesis of diaryl sulfones by coupling sodium sulfinates with aryl, heteroaryl, or vinyl halides. [14][15]It combines photoredox catalysis to generate the sulfonyl radical with nickel catalysis for the cross-coupling event. [5] Rationale: This dual catalytic system is highly efficient. The photocatalyst generates the sulfonyl radical, while a nickel catalyst undergoes a separate catalytic cycle involving oxidative addition to the aryl halide, reaction with the sulfonyl radical, and reductive elimination to form the C-S bond. [5][14]
| Component | Role | Example |
|---|---|---|
| Photocatalyst | Generates sulfonyl radical via SET | Ir(ppy)₃ or Organic Dye |
| Nickel Catalyst | Cross-coupling partner | NiBr₂·3H₂O |
| Ligand | Stabilizes Ni catalyst | 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbbpy) |
| Substrate 1 | Sulfonyl source | Sodium 4-bromobenzenesulfinate |
| Substrate 2 | Coupling partner | Aryl Bromide/Iodide/Chloride |
| Solvent | Solubilizes reagents | DMSO |
Materials:
-
Aryl Halide (1.0 equiv, 0.2 mmol)
-
This compound (2.0 equiv, 0.4 mmol)
-
Photocatalyst (e.g., Ir(ppy)₃, 1 mol%)
-
Nickel Catalyst (e.g., NiBr₂·3H₂O, 10 mol%)
-
Ligand (e.g., dtbbpy, 20 mol%)
-
Solvent: Anhydrous Dimethyl Sulfoxide (DMSO, 3.0 mL)
Procedure:
-
In an oven-dried vial inside a glovebox, combine the aryl halide (0.2 mmol), this compound (111.6 mg, 0.4 mmol), Ir(ppy)₃ (1.3 mg, 0.002 mmol), NiBr₂·3H₂O (5.5 mg, 0.02 mmol), and dtbbpy (10.7 mg, 0.04 mmol).
-
Add a magnetic stir bar.
-
Add anhydrous DMSO (3.0 mL) and seal the vial with a screw cap.
-
Remove the vial from the glovebox and place it in the photoreactor setup with stirring, approximately 5-10 cm from a white or blue LED lamp.
-
Irradiate for 24 hours at room temperature.
-
After the reaction, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
Purify by flash column chromatography to yield the diaryl sulfone.
Section 5: Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Inefficient degassing (oxygen quenching).2. Inactive photocatalyst.3. Insufficient light intensity.4. Poor solvent quality. | 1. Ensure thorough degassing by sparging with an inert gas for at least 15-20 minutes.2. Use a fresh batch of photocatalyst.3. Move the reaction closer to the light source or use a more powerful lamp.4. Use anhydrous/degassed solvents from a fresh bottle. |
| Formation of Side Products | 1. Dimerization of sulfonyl radical.2. Substrate degradation. | 1. Adjust concentrations; sometimes a more dilute reaction can disfavor bimolecular side reactions.2. Lower the light intensity or reaction temperature. Ensure the substrate is stable under the conditions. |
| Low Yield after Purification | 1. Product is water-soluble.2. Product co-elutes with impurities. | 1. Perform back-extraction of the aqueous layer; use a different extraction solvent.2. Optimize chromatography conditions (different solvent system, different stationary phase). |
Conclusion
Visible-light-mediated sulfonylation using this compound represents a powerful and versatile strategy for accessing valuable aryl sulfone building blocks. [11]The mild conditions, broad substrate scope, and high functional group tolerance make these protocols particularly attractive for applications in drug discovery and complex molecule synthesis. [16][14]By understanding the underlying mechanisms and optimizing experimental parameters, researchers can effectively harness the power of light to forge C-S bonds with unprecedented efficiency.
References
-
Recent advances of sodium sulfinates in radical reactions. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Wang, J.-J., & Yu, W. (2019). Hydrosulfonylation of Unactivated Alkenes by Visible Light Photoredox Catalysis. Organic Letters, 21(22), 9236–9240. Available from: [Link]
-
Photocatalytic Defluorinative Three-Component Reaction of α-Trifluoromethyl Alkenes, Alkenes, and Sodium Sulfinates: Synthesis of Monofluorocyclopentenes. (2022). PubMed. Retrieved December 12, 2025, from [Link]
-
Yue, H., Zhu, C., & Rueping, M. (2018). Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie International Edition, 57(5), 1373-1377. Available from: [Link]
-
Photocatalytic Defluorinative Three-Component Reaction of α-Trifluoromethyl Alkenes, Alkenes, and Sodium Sulfinates: Synthesis of Monofluorocyclopentenes. (2022). Organic Letters, 24(32), 5946–5950. Available from: [Link]
-
Yue, H., et al. (2018). Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl and Vinyl Halides by Nickel/photoredox dual catalysis. KAUST Repository. Available from: [Link]
-
A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. (2024). MDPI. Available from: [Link]
-
Hydrosulfonylation of Unactivated Alkenes by Visible Light Photoredox Catalysis. (2019). Organic Letters. Available from: [Link]
-
Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. (2020). Angewandte Chemie International Edition. Available from: [Link]
-
Visible-light mediated cross-coupling of aryl halides with sodium sulfinates via carbonyl-photoredox/nickel dual catalysis. (2021). Organic Chemistry Frontiers. Available from: [Link]
-
Yue, H., Zhu, C., & Rueping, M. (2018). Cross‐Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. Angewandte Chemie. Available from: [Link]
-
Generation and precise control of sulfonyl radicals: visible-light-activated redox-neutral formation of sulfonates and sulfonamides. (2021). Organic Chemistry Frontiers. Available from: [Link]
-
Light-promoted photocatalyst-free and redox-neutral hydrosulfonylation of unactivated alkenes using sulfinic acid. (2021). Green Chemistry. Available from: [Link]
-
Hydrosulfonylation of Alkenes with Sulfonyl Chlorides under Visible Light Activation. (2020). Angewandte Chemie. Available from: [Link]
-
CuI-catalyzed three-component reaction of sodium sulfinates, terminal... (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Photocatalytic Multicomponent Carboxylation of Olefins and Sulfinate Salts with 13CO2. (2024). ACS Catalysis. Available from: [Link]
-
Generation and precise control of sulfonyl radicals: Visible-light-activated redox-neutral formation of sulfonates and sulfonamides. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322–5363. Available from: [Link]
-
Prier, C. K., Rankic, D. A., & MacMillan, D. W. C. (2013). Visible Light Photoredox Catalysis with Transition Metal Complexes: Applications in Organic Synthesis. Chemical Reviews, 113(7), 5322-5363. Available from: [Link]
-
Visible-Light-Promoted Thiyl Radical Generation from Sodium Sulfinates. (2019). Sci-Hub. Retrieved December 12, 2025, from [Link]
-
Generation of sulfamoyl radicals via visible-light mediated fixation of sulfur dioxide as novel approach for the synthesis of sulfonamides. (2021). ChemRxiv. Available from: [Link]
-
Visible light-induced sulfonylation with sulfinates as closed-shell radical acceptors. (2022). Organic Chemistry Frontiers. Available from: [Link]
-
Narayanam, J. M., & Stephenson, C. R. (2011). Visible light photoredox catalysis in flow. Chemical Society Reviews, 40(1), 102-113. Available from: [Link]
-
Visible light photoredox catalysis with organic polymers. (2023). AIP Publishing. Available from: [Link]
-
Synthesis, Reactions and Medicinal Importance of Cyclic Sulfone Derivatives: A Review. (n.d.). Asian Journal of Chemistry. Available from: [Link]
-
G. S. K. K. A. (2017). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-Reviews in Organic Chemistry, 14(4), 259-275. Available from: [Link]
-
Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach. (2022). MDPI. Available from: [Link]
-
Sulphonamides (Sulfonamides) and Sulfones || B.Pharm VI Semester || Medicinal Chemistry-III || As per PCI Syllabus. (2022). Slideshare. Available from: [Link]
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- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant A. baumannii, K. pneumoniae, E. cloacae and MRSA and Its Validation via a Computational Approach [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Sulfone Synthesis with Sodium 4-bromobenzenesulfinate Dihydrate
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of sulfones using Sodium 4-bromobenzenesulfinate Dihydrate. As Senior Application Scientists, our goal is to combine established chemical principles with practical, field-tested insights to help you overcome common challenges and improve your reaction yields.
Frequently Asked Questions (FAQs)
Q1: What is the primary application of this compound in sulfone synthesis?
Sodium 4-bromobenzenesulfinate is a stable, easy-to-handle sulfonylating agent.[1][2] It serves as a nucleophilic source of the 4-bromobenzenesulfinyl group, which reacts with various electrophiles, most commonly alkyl halides, to form aryl-alkyl sulfones.[3][4] This reaction is a cornerstone for introducing the sulfone moiety, a functional group prevalent in pharmaceuticals and functional materials due to its metabolic stability and ability to act as a hydrogen bond acceptor.[5][6]
Q2: How should this compound be stored and handled?
The dihydrate form is a solid that is generally stable under normal laboratory conditions.[7][8] For long-term stability and to ensure reactivity, it is best stored in a tightly sealed container in a cool, dry place under an inert atmosphere.[7] While it is less sensitive to moisture than many other reagents, exposure to atmospheric water over time can affect its quality. No special handling procedures are typically required beyond standard laboratory safety protocols.
Q3: What are the typical starting conditions for a reaction with an alkyl halide?
A typical reaction involves dissolving this compound in a polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO). The alkyl halide is then added, and the mixture is heated. Reaction temperatures can range from room temperature to over 100 °C, depending on the reactivity of the alkyl halide.[9] Monitoring the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is crucial to determine the optimal reaction time.[9][10]
Q4: What is the underlying mechanism of this reaction?
The reaction between a sulfinate salt and a primary or secondary alkyl halide typically proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[3][11] The sulfinate anion acts as the nucleophile, performing a "backside attack" on the carbon atom bearing the leaving group (halide).[11][12] This concerted mechanism results in the inversion of stereochemistry at the carbon center if it is chiral.[12]
Troubleshooting Guide: Low Yield & Side Reactions
Even with a robust starting material, achieving high yields in sulfone synthesis can be challenging. This section addresses the most common issues encountered in the laboratory.
Problem 1: Reaction Yield is Low or No Product is Formed
Low or no yield is the most frequent issue, often stemming from one of several root causes. A systematic approach is key to diagnosis.
Possible Cause A: Poor Reagent Quality or Decomposition
The sulfinate salt may have degraded due to improper storage or age. While relatively stable, prolonged exposure to moisture and air can lead to oxidation or other forms of decomposition.
-
Recommended Solution:
Possible Cause B: Low Reactivity of the Alkyl Halide
The SN2 reaction is highly sensitive to the structure of the electrophile (the alkyl halide).[13][14]
-
Reactivity Order: Methyl > Primary (1°) > Secondary (2°) >> Tertiary (3°).[12][13]
-
Leaving Group Ability: I > Br > Cl >> F.
-
Recommended Solution:
-
Verify Substrate Suitability: Tertiary alkyl halides are unsuitable for SN2 reactions and will likely result in elimination byproducts instead.[15] Secondary alkyl halides react more slowly than primary ones.
-
Increase Reaction Temperature: For less reactive halides (e.g., alkyl chlorides or secondary bromides), increasing the temperature can significantly accelerate the reaction rate. Monitor for potential degradation of starting material or product at higher temperatures.[9]
-
Extend Reaction Time: If the reaction has stalled, it may simply require more time to reach completion.[9] Use TLC or HPLC to track the consumption of the limiting reagent.
-
Possible Cause C: Suboptimal Solvent Choice
The choice of solvent is critical as it must dissolve the sulfinate salt and facilitate the SN2 mechanism.
-
Recommended Solution:
-
Use Polar Aprotic Solvents: Solvents like DMF, DMSO, and Acetonitrile are ideal. They effectively solvate the sodium cation while leaving the sulfinate anion relatively "free" and nucleophilic.
-
Avoid Protic Solvents: Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the sulfinate anion, creating a solvent cage that hinders its nucleophilicity and slows down the reaction.[14]
-
The following workflow can help diagnose the cause of low yield:
Caption: Troubleshooting workflow for low reaction yield.
Problem 2: Formation of Unexpected Side Products
The appearance of extra spots on a TLC plate indicates the formation of side products, which can complicate purification and reduce the yield of the desired sulfone.
Possible Cause A: O-Alkylation vs. S-Alkylation
The sulfinate anion is an ambident nucleophile, meaning it has two nucleophilic sites: the sulfur atom and the oxygen atoms. While S-alkylation is thermodynamically favored and leads to the desired sulfone, O-alkylation can sometimes occur, leading to the formation of a sulfinate ester.
-
Mechanism Insight: According to Hard and Soft Acid-Base (HSAB) theory, the softer sulfur atom preferentially attacks the soft carbon center of the alkyl halide. However, reaction conditions can influence this selectivity.
-
Recommended Solution:
-
Solvent Choice: Polar aprotic solvents (DMF, DMSO) favor S-alkylation. The use of more polar, protic solvents can sometimes increase the amount of the O-alkylation byproduct.
-
Counter-ion: The sodium counter-ion generally provides good selectivity for S-alkylation.
-
The diagram below illustrates the two possible nucleophilic attack pathways.
Caption: S-Alkylation vs. O-Alkylation pathways.
Possible Cause B: Elimination (E2) Reaction
If the alkyl halide is secondary or sterically hindered, or if the reaction is run at high temperatures, an E2 elimination reaction can compete with the desired SN2 substitution, forming an alkene byproduct.
-
Recommended Solution:
-
Lower Reaction Temperature: Elimination reactions often have a higher activation energy than substitution and are more favored at elevated temperatures. Running the reaction at the lowest possible temperature that still allows for a reasonable rate can minimize this side reaction.[9]
-
Substrate Choice: This is more of a problem with secondary and tertiary halides. For these substrates, if elimination is dominant, a different synthetic route may be necessary.
-
Problem 3: Difficulty in Product Isolation and Purification
Even with a successful reaction, isolating a pure product can be a hurdle.
Possible Cause A: Product is Water-Soluble
Some sulfones, especially those with shorter alkyl chains or other polar functional groups, may have appreciable solubility in water, leading to losses during aqueous workup.
-
Recommended Solution:
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) during extraction. This decreases the solubility of the organic product in the aqueous phase.
-
Back-Extraction: After the initial extraction, re-extract the aqueous layer with fresh organic solvent to recover any dissolved product.
-
Possible Cause B: Contamination with Starting Material or Salts
If the reaction did not go to completion, the final product may be contaminated with unreacted Sodium 4-bromobenzenesulfinate. Inorganic salts can also co-precipitate with the product.
-
Recommended Solution:
-
Recrystallization: This is a powerful technique for purifying solid products.[16] Choose a solvent system in which the sulfone is soluble when hot but poorly soluble when cold.
-
Washing: Thoroughly wash the filtered crystals with a cold, non-polar solvent (like hexane) to remove soluble, non-polar impurities, and then with cold water or a minimal amount of cold recrystallization solvent to remove residual salts and polar impurities.[16]
-
Experimental Protocols & Data
Protocol: Synthesis of Benzyl 4-bromophenyl sulfone
This protocol provides a representative procedure for the synthesis of a simple aryl-alkyl sulfone.
Materials:
-
This compound (1.0 equiv)
-
Benzyl bromide (1.05 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate
-
Deionized water
-
Saturated NaCl solution (brine)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound.
-
Add anhydrous DMF to dissolve the sulfinate salt (approx. 5-10 mL per gram of sulfinate).
-
Begin stirring and add benzyl bromide dropwise to the solution at room temperature.
-
Heat the reaction mixture to 60-70 °C.
-
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.
-
Once the starting material is consumed, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic layers and wash sequentially with deionized water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the resulting crude solid by recrystallization from an appropriate solvent (e.g., ethanol or an isopropanol/water mixture) to yield the pure sulfone as a white crystalline solid.[17][18]
Data Table: Solvent Effects on SN2 Reactions
The choice of solvent can dramatically impact reaction rate and selectivity. The table below summarizes the properties of common solvents for this synthesis.
| Solvent | Type | Dielectric Constant (ε) | Typical Effect on SN2 Rate | Notes |
| Dimethylformamide (DMF) | Polar Aprotic | 37 | Excellent | Highly recommended. Effectively dissolves the salt and promotes a fast reaction. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 47 | Excellent | Similar to DMF, can sometimes lead to even faster rates. |
| Acetonitrile | Polar Aprotic | 36 | Good | A good alternative to DMF/DMSO, though the salt may be less soluble. |
| Acetone | Polar Aprotic | 21 | Moderate | Lower polarity can lead to slower reaction rates. |
| Ethanol | Polar Protic | 25 | Poor | Solvates the nucleophile via H-bonding, significantly slowing the reaction.[14] |
| Water | Polar Protic | 80 | Very Poor | Not recommended as the primary solvent due to strong H-bonding and potential side reactions. |
References
- BenchChem. (2025). Troubleshooting low yield in the synthesis of 8-ethoxyquinoline-5-sulfonic acid. BenchChem Technical Support.
- BenchChem. (2025).
- BenchChem. (2025). How to improve the yield of 2,4'-Dihydroxydiphenyl sulfone synthesis. BenchChem Technical Support.
- Beilstein Journals. Design and synthesis of polycyclic sulfones via Diels–Alder reaction and ring-rearrangement metathesis as key steps. Beilstein Journals.
- ResearchGate. Selected optimization studies for the preparation of sulfone 1 a.
- MDPI. (2024). Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity. MDPI.
- Google Patents. (1968). Process for the formation and purification of aromatic sulfones.
- Google Patents. (1968). Process for the formation and purification of aromatic sulfones.
- Organic Chemistry Portal.
- Wiley Online Library. (2021). Recent Progress and Emerging Technologies towards a Sustainable Synthesis of Sulfones. Wiley Online Library.
- Walsh Medical Media. (2011).
- Wikipedia. Sulfone. Wikipedia.
- ACS Publications. (2019).
- Sigma-Aldrich.
- ResearchGate. (2019). An update on the use of sulfinate derivatives as versatile coupling partners in organic chemistry.
- ResearchGate. Comprehensive overview of sodium sulfinates for the synthesis of organosulfur compounds.
- Fisher Scientific.
- Master Organic Chemistry. (2012). The SN2 Reaction Mechanism. Master Organic Chemistry.
- Michigan State University Department of Chemistry. Alkyl Halide Reactivity. MSU Chemistry.
- BenchChem. (2025). The Discovery and Synthesis of Aliphatic Sulfones: A Technical Guide for Researchers. BenchChem Technical Support.
- Master Organic Chemistry. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry.
- Chemistry LibreTexts. (2023). Substitution reactions of alkyl halides: two mechanisms. Chemistry LibreTexts.
- St John, T. (2015). Chem 251 - Reactivities of Alkyl Halides Lab. YouTube.
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- 7. 4-Bromobenzenesulfinic acid sodium salt dihydrate | 175278-64-5 [sigmaaldrich.com]
- 8. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]
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Technical Support Center: Palladium-Catalyzed Coupling of Aryl Sulfinates
Welcome to the technical support center for palladium-catalyzed coupling reactions of aryl sulfinates. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this powerful transformation. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and overcome common challenges in your experiments.
Introduction to Desulfinative Cross-Coupling
Palladium-catalyzed desulfinative cross-coupling has emerged as a valuable tool for carbon-carbon bond formation, offering a compelling alternative to traditional methods like the Suzuki-Miyaura reaction, especially for challenging heteroaromatic substrates.[1][2][3][4][5][6][7][8] Aryl sulfinates are often stable, easy to handle reagents that can efficiently couple with aryl halides. However, like any catalytic reaction, success depends on a nuanced understanding of the reaction mechanism and the interplay of various components. This guide will equip you with the knowledge to diagnose and resolve issues that may arise during your experiments.
Understanding the Catalytic Cycle and Key Intermediates
A firm grasp of the reaction mechanism is paramount for effective troubleshooting. The generally accepted mechanism for the palladium-catalyzed desulfinative cross-coupling of an aryl sulfinate with an aryl halide is depicted below.
Figure 1: Generalized catalytic cycle for desulfinative cross-coupling.
The catalytic cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (Ar-X). This is followed by transmetalation with the aryl sulfinate salt, loss of sulfur dioxide (SO₂), and finally, reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: How is the active Pd(0) catalyst generated from a Pd(II) precatalyst like Pd(OAc)₂?
A1: The in-situ reduction of the Pd(II) precatalyst to the active Pd(0) species is often mediated by the homocoupling of two molecules of the aryl sulfinate.[1][2][4][9] This process, while consuming some of your nucleophile, is crucial for initiating the catalytic cycle.
Q2: What is the role of the base, such as potassium carbonate (K₂CO₃), in this reaction?
A2: The base plays a dual role in this reaction.[2][4][8][9] Firstly, it acts as a scavenger for sulfur dioxide (SO₂), which is released during the catalytic cycle. This prevents the accumulation of SO₂ which can potentially inhibit the reaction. Secondly, the cation of the base (e.g., K⁺ from K₂CO₃) can accelerate the transmetalation step.
Q3: Are aryl sulfinates stable under the reaction conditions?
A3: Generally, aryl sulfinate salts are stable to storage and the coupling reaction conditions.[1][2][3][4][6][7][8] However, their stability can be influenced by the specific substrate and reaction temperature. In some cases, prolonged reaction times at high temperatures may lead to decomposition.
Troubleshooting Guide
This section addresses common problems encountered during palladium-catalyzed coupling of aryl sulfinates and provides actionable solutions.
Problem 1: Low or No Conversion of Starting Materials
Possible Causes and Solutions:
-
Inefficient Precatalyst Activation: If you are using a Pd(II) precatalyst, its reduction to Pd(0) may be inefficient.
-
Inactive Catalyst: The Pd(0) catalyst may be deactivated through oxidation or precipitation.
-
Poor Solubility of Reagents: The aryl sulfinate salt or other reagents may not be sufficiently soluble in the chosen solvent.
-
Inappropriate Base: The chosen base may not be effective.
-
Solution: While K₂CO₃ is commonly used, other bases like Cs₂CO₃ can be more effective in certain cases, particularly when dealing with less reactive substrates.[5]
-
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts | Pd(II) sources are common and are reduced in situ. Precatalysts can offer more reliable activation.[10] |
| Ligand | Electron-rich, bulky phosphines (e.g., PCy₃, cataCXium A) | Facilitate oxidative addition and reductive elimination, and stabilize the active catalyst.[5][14][15] |
| Base | K₂CO₃, Cs₂CO₃ | Essential for scavenging SO₂ and promoting transmetalation.[2][4][5][9] |
| Solvent | Toluene, 1,4-Dioxane, DMF | Solvent choice affects solubility and reaction kinetics.[18][19] |
Table 1: Recommended Starting Conditions for Optimization.
Problem 2: Formation of Significant Amounts of Homocoupled Aryl Sulfinate (Ar'-Ar')
Possible Causes and Solutions:
-
Excessive Precatalyst Reduction: While some homocoupling is necessary for Pd(II) reduction, excessive homocoupling depletes the nucleophile and reduces the yield of the desired cross-coupled product.
-
Slow Oxidative Addition: If the oxidative addition of the aryl halide to the Pd(0) catalyst is slow, the competing homocoupling of the aryl sulfinate can become more prominent.
Figure 2: Troubleshooting logic for sulfinate homocoupling.
Experimental Protocol: A General Procedure for Palladium-Catalyzed Desulfinative Cross-Coupling
This protocol provides a starting point for the coupling of an aryl bromide with an aryl sulfinate. Optimization will likely be necessary for specific substrates.
Materials:
-
Aryl bromide (1.0 equiv)
-
Aryl sulfinate salt (1.2 - 1.5 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
Phosphine ligand (e.g., PCy₃, 4-10 mol%)
-
K₂CO₃ (2.0 equiv)
-
Anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane)
Procedure:
-
Reaction Setup: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl bromide, aryl sulfinate salt, Pd(OAc)₂, phosphine ligand, and K₂CO₃.
-
Inert Atmosphere: Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.
-
Solvent Addition: Add the anhydrous, degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 100-150 °C) and stir for the required time (monitor by TLC or LC-MS).
-
Workup: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
-
de la Herrán, G. et al. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564–3576. [Link]
-
ResearchGate. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. [Link]
-
The University of Melbourne. (n.d.). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Find an Expert. [Link]
-
University of Oxford. (2020). Mechanistic studies of the palladium-catalyzed desulfinative cross-coupling of aryl bromides and (hetero)aryl sulfinate salts. Department of Chemistry. [Link]
-
Engle, K. M., & Yu, J.-Q. (2013). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Journal of Organic Chemistry, 78(18), 8927–8951. [Link]
-
ACS Figshare. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. [Link]
-
Willis, M. C. (2021). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters, 12(9), 1339–1343. [Link]
-
National Institutes of Health. (n.d.). Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Desulfinative Cross-Couplings. [Link]
-
Semantic Scholar. (2013). Efficient desulfinylative cross-coupling of thiophene and furan sulfinates with aryl bromides in aqueous media. [Link]
-
ACS Publications. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
-
ACS Publications. (2021). Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. Organic Letters. [Link]
-
ResearchGate. (n.d.). Scope of the Desulfinylative Palladium-Catalyzed Cross-Coupling of Aryl Sulfinates with Aryl Bromides. [Link]
-
ResearchGate. (2021). (PDF) Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. [Link]
-
National Center for Biotechnology Information. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. [Link]
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. [Link]
-
YouTube. (2024). Ligand design for cross-couplings: phosphines. [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Catalytic Activity of Ligand Stabilized Palladium Nanoparticle: A Catalyst Compliment to the Heck Coupling Reaction. [Link]
-
National Center for Biotechnology Information. (2025). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. PubMed. [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
-
ACS Publications. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. [Link]
-
Royal Society of Chemistry. (n.d.). Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers. [Link]
-
YouTube. (2022). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). r/chemhelp. [Link]
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Technical Support Center: Prevention of Sulfonyl Chloride Hydrolysis During Sulfinate Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of preventing sulfonyl chloride hydrolysis during sulfinate synthesis. Our goal is to equip you with the knowledge to optimize your reaction conditions, maximize yields, and ensure the integrity of your target sulfinates.
Introduction: The Competing Reactions
The synthesis of sulfinates via the reduction of sulfonyl chlorides is a cornerstone reaction in organic chemistry, providing valuable intermediates for a host of applications, including the development of sulfonamides and other therapeutic agents.[1][2] However, the electrophilic nature of the sulfonyl chloride group makes it highly susceptible to nucleophilic attack by water, leading to the formation of the corresponding sulfonic acid as an undesired byproduct.[3][4] This hydrolysis pathway directly competes with the desired reduction reaction, often resulting in diminished yields and complex purification challenges.
This guide will provide a comprehensive overview of the factors influencing sulfonyl chloride hydrolysis and present actionable strategies to mitigate this side reaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of low yields in sulfinate synthesis from sulfonyl chlorides?
A1: The most common culprit for low yields is the premature hydrolysis of the starting sulfonyl chloride to the corresponding sulfonic acid.[3][4] Sulfonic acids are unreactive under the typical reducing conditions used for sulfinate synthesis, effectively removing the starting material from the desired reaction pathway.
Q2: How can I visually identify if my sulfonyl chloride has undergone significant hydrolysis?
A2: While not definitive, a noticeable change in the physical appearance of the sulfonyl chloride, such as a transition from a colorless or pale-yellow solid/oil to a brown or black, tarry substance, can indicate decomposition.[5] For a more accurate assessment, analytical techniques such as NMR or HPLC are recommended to determine the purity of the starting material before use.[5]
Q3: Are there any solvent systems that are particularly prone to promoting hydrolysis?
A3: Protic solvents, especially those containing residual water, will significantly accelerate hydrolysis. While some aqueous conditions are employed in specific reduction methods (e.g., using sodium sulfite), careful control of pH and temperature is crucial.[6][7] In non-aqueous reductions, the use of anhydrous solvents is paramount.
Q4: Can the choice of reducing agent influence the rate of hydrolysis?
A4: Indirectly, yes. A sluggish reduction reaction will prolong the exposure of the sulfonyl chloride to any trace moisture in the reaction mixture, thereby increasing the likelihood of hydrolysis. Therefore, selecting an efficient reducing agent and optimizing reaction kinetics is a key preventative measure.
Troubleshooting Guide: Diagnosing and Solving Hydrolysis Issues
This section provides a systematic approach to troubleshooting common problems associated with sulfonyl chloride hydrolysis during sulfinate synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Sulfinate; Starting Material Consumed | 1. Widespread Hydrolysis: The sulfonyl chloride has completely hydrolyzed to the sulfonic acid before or during the reaction. | Verify Anhydrous Conditions: Ensure all glassware is oven-dried. Use freshly distilled, anhydrous solvents. Handle all reagents under an inert atmosphere (e.g., nitrogen or argon).[3] |
| 2. Impure Starting Material: The sulfonyl chloride was already partially hydrolyzed before the reaction began. | Assess Starting Material Purity: Use a fresh bottle of sulfonyl chloride or purify the existing stock. Purity can be checked via NMR or by converting a small sample to a stable derivative. | |
| Significant Amount of Sulfonic Acid Isolated as a Byproduct | 1. Inadequate Exclusion of Moisture: Trace amounts of water are present in the reagents or solvent. | Dry Solvents and Reagents: Use molecular sieves to dry solvents. Ensure any amine bases (e.g., triethylamine, pyridine) are distilled and stored over a drying agent.[4] |
| 2. Non-Optimal Reaction Temperature: Higher temperatures can accelerate the rate of hydrolysis. | Maintain Low Temperatures: Perform the reaction at 0 °C or below, especially during the addition of reagents.[8][9] | |
| Reaction is Sluggish, Leading to Extended Reaction Times | 1. Inefficient Reducing Agent: The chosen reducing agent is not potent enough for the specific sulfonyl chloride. | Select an Appropriate Reducing Agent: Common choices include zinc dust, sodium sulfite, or triphenylphosphine.[6][10] The optimal choice may depend on the substrate. |
| 2. Poor Solubility: The sulfonyl chloride or reducing agent has low solubility in the chosen solvent. | Optimize Solvent System: Consider a co-solvent system to improve solubility. For instance, in zinc-mediated reductions, the addition of DMF to chlorinated solvents can improve the reaction rate.[10] | |
| Formation of Unexpected Byproducts | 1. Over-reduction: The sulfinate product is further reduced. | Control Stoichiometry of Reducing Agent: Carefully control the equivalents of the reducing agent. Over-reduction can sometimes occur with powerful reductants.[8] |
| 2. Reaction with Solvent: The sulfonyl chloride or an intermediate reacts with the solvent. | Choose an Inert Solvent: Dichloromethane is often a good choice for non-aqueous reductions.[8][9] Avoid solvents that can react with electrophiles. |
Visualizing the Troubleshooting Workflow
Caption: Troubleshooting flowchart for low sulfinate yield.
Best Practices & Protocols
To proactively minimize hydrolysis, adhere to the following best practices. A general protocol for the reduction of a sulfonyl chloride to a sulfinate salt using sodium sulfite is provided as an illustrative example.
Core Principles for Preventing Hydrolysis
-
Strict Anhydrous Technique: The rigorous exclusion of water is the most critical factor. This includes using oven- or flame-dried glassware, anhydrous solvents, and performing the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Reagent Purity: Utilize high-purity, dry reagents. Sulfonyl chlorides should be used as fresh as possible or purified immediately before use.[4] Liquid bases such as triethylamine or pyridine should be distilled from a suitable drying agent.
-
Temperature Control: Maintain low reaction temperatures (typically 0 °C to room temperature) to slow the rate of hydrolysis relative to the desired reduction.[7][8][9] Exothermic additions should be performed slowly to prevent temperature spikes.
-
Reaction Kinetics: Aim for reaction conditions that promote a rapid conversion to the sulfinate. This minimizes the time the sulfonyl chloride is exposed to potentially hydrolytic conditions.
Experimental Protocol: Reduction of an Aryl Sulfonyl Chloride with Sodium Sulfite
This protocol is adapted from established methods for the synthesis of sodium sulfinates.[11]
Materials:
-
Aryl sulfonyl chloride (1.0 equiv)
-
Sodium bicarbonate (NaHCO₃) or Disodium hydrogenphosphate (Na₂HPO₄) (to maintain basic pH)[6][11][12]
-
Water
-
Organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add sodium sulfite and sodium bicarbonate/disodium hydrogenphosphate.
-
Add water to dissolve the salts.
-
Heat the solution to the desired temperature (typically 15-50 °C).[6][7]
-
In a separate flask, dissolve the aryl sulfonyl chloride in a minimal amount of a water-miscible organic solvent (e.g., acetone or ethanol) if it is a solid.
-
Slowly add the sulfonyl chloride solution to the heated aqueous solution of sodium sulfite over a period of 30-60 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
If the sodium sulfinate product precipitates, it can be isolated by filtration. Otherwise, the product may require extraction or salting out.
-
For extraction, wash the aqueous layer with an organic solvent to remove any unreacted starting material or non-polar impurities. The aqueous layer contains the desired sodium sulfinate.
Reaction Mechanism: Reduction vs. Hydrolysis
The following diagram illustrates the competing reaction pathways for a sulfonyl chloride in the presence of a reducing agent and water.
Caption: Competing pathways for sulfonyl chloride reaction.
Conclusion
The successful synthesis of sulfinates from sulfonyl chlorides hinges on effectively managing the competing hydrolysis reaction. By implementing stringent anhydrous techniques, ensuring reagent purity, controlling reaction temperature, and optimizing reaction kinetics, researchers can significantly improve yields and obtain high-quality sulfinate products. This guide provides a foundational framework for troubleshooting and optimizing these critical transformations.
References
- An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides - PMC - NIH. (n.d.). National Center for Biotechnology Information.
- Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. (1992). Journal of the American Chemical Society, 114(5), 1743–1749.
- Harmata, M., & Huang, K. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. The Journal of Organic Chemistry, 71(11), 4375–4378.
-
King, J. F., & Hillhouse, J. H. (1979). The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride: the intermediacy of 1,2-oxathietane 2,2-dioxide (β-sultone). Canadian Journal of Chemistry, 57(21), 2846–2855. [Link]
- US Patent No. US6399815B2. (2002). Process for preparing a sulfinate.
- Hovorka, O., Eigner, V., & Dvořák, D. (2023). Complementary strategies for synthesis of sulfinamides from sulfur-based feedstock. Organic & Biomolecular Chemistry, 21(12), 2537–2542.
- European Patent No. EP1170285A1. (2002). A process for preparing a sulfinate.
- ChemistryViews.org. (2018, September 1). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews.
-
Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Journal of Organic Chemistry of the USSR, 24(4), 748-753. [Link]
-
Oxidation of Dialkyl Sulphides to Sulfonyl Chlorides. (n.d.). CatScI. Retrieved December 12, 2025, from [Link]
- Kevill, D. N., & D'Souza, M. J. (2008). Concerted Solvent Processes for Common Sulfonyl Chloride Precursors used in the Synthesis of Sulfonamide-based Drugs. International Journal of Molecular Sciences, 9(5), 766–781.
- BenchChem. (2025). Avoiding impurities in the synthesis of sulfonyl chlorides. BenchChem.
- Barman, D. C. (2019). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 9(51), 29693–29738.
- Taniguchi, T. (2025). Recent advances in the synthesis and transformations of sulfinate esters.
-
Reduction of sulfonyl chlorides. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
-
Harmata, M., & Huang, K. (2006). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Request PDF. [Link]
- Rogne, O. (1970). Kinetics of the reaction of benzenesulphonyl chloride with pyridines in aqueous solution. Journal of the Chemical Society B: Physical Organic, 727-730.
- BenchChem. (2025).
-
Applications of Sulfinate Salts. (2019). Concordia's Spectrum. [Link]
- US Patent Application No. US20020013493A1. (2002). Process for preparing a sulfinate.
-
Movassaghi, M., & Schmidt, M. A. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(52), 18235–18239. [Link]
-
2-Pentenedial, ion (1 − ), sodium. (n.d.). Organic Syntheses Procedure. Retrieved December 12, 2025, from [Link]
- BenchChem. (2025).
-
Roughley, S. D., & Jordan, A. M. (Eds.). (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2 (pp. 235-256). The Royal Society of Chemistry. [Link]
-
Sulfinate and sulfinic acid synthesis by sulfinylation or hydrolysis. (n.d.). Organic Chemistry Portal. Retrieved December 12, 2025, from [Link]
- World Intellectual Property Organization. (2016). Pyridine-3-sulfonyl chloride production method.
-
Why is pyridine used when making tosyl esters from alcohols? (2015, January 30). Chemistry Stack Exchange. [Link]
-
Proposed mechanism of sulfonylation with sulfonyl chlorides.. (n.d.). ResearchGate. Retrieved December 12, 2025, from [Link]
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Technical Support Center: Optimizing Catalyst Loading for Cross-Coupling with Sodium 4-bromobenzenesulfinate Dihydrate
Welcome to our dedicated technical support center for optimizing catalyst loading in cross-coupling reactions involving Sodium 4-bromobenzenesulfinate Dihydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of these powerful transformations. Here, we move beyond simple protocols to explain the "why" behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding catalyst loading and reaction optimization for cross-coupling reactions with this compound.
Q1: What is a typical starting catalyst loading for cross-coupling reactions with this compound?
For initial screening, a palladium catalyst loading in the range of 1-5 mol% is a common and effective starting point.[1] For well-optimized systems with highly active catalysts, this loading can often be reduced to 0.1-1 mol%.[1][2] Conversely, for challenging substrates or when using less active catalyst systems, an initial loading of up to 10 mol% may be necessary to achieve a desirable reaction rate and yield.[1]
Q2: How does the choice of ligand impact the optimal catalyst loading?
The ligand is critical for stabilizing the active palladium(0) species and facilitating the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[1][3] Bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often highly effective for these types of couplings.[1] These advanced ligands can stabilize the catalytic species, allowing for lower catalyst loadings compared to simpler ligands like triphenylphosphine.[1][4] The ligand-to-palladium ratio is also a key parameter to optimize, with typical ratios ranging from 1:1 to 4:1.
Q3: What are the visual indicators of catalyst deactivation?
A common sign of palladium catalyst deactivation is the formation of a black precipitate, known as "palladium black".[1] This indicates that the catalytically active Pd(0) has agglomerated and fallen out of solution, rendering it inactive.[1] This can be triggered by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[1]
Q4: Can the sulfinate group itself influence the catalytic cycle?
Yes, the sulfinate group plays a direct role. Mechanistic studies on desulfinative cross-coupling reactions have revealed that for certain (hetero)aryl sulfinates, a chelated Pd(II) sulfinate complex is the resting state of the catalyst.[5][6][7] In these cases, the turnover-limiting step is the extrusion of sulfur dioxide (SO₂) from this complex.[5][6][8] Understanding this is crucial for optimization, as reaction conditions should be tailored to facilitate this SO₂ loss.
Q5: Why is an inert atmosphere so critical for these reactions?
Palladium(0), the active catalytic species, is highly susceptible to oxidation by atmospheric oxygen.[9] This oxidation leads to inactive Pd(II) species and can also cause the degradation of phosphine ligands.[9] Therefore, it is imperative to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using properly degassed solvents to ensure catalyst longevity and optimal performance.[1][9]
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving common issues encountered during the optimization of catalyst loading.
| Issue | Potential Causes | Recommended Solutions |
| Low or No Product Yield | 1. Inactive Catalyst: The Pd(0) active species is not forming or has decomposed.[10] 2. Inefficient Ligand: The chosen ligand is not suitable for the specific substrates.[10] 3. Protodeboronation (if using a boronic acid coupling partner): The boronic acid is being replaced by a hydrogen atom.[9] 4. Impure Reagents/Solvents: Water or other impurities can interfere with the reaction. | 1. Catalyst Check: Use a fresh, high-quality palladium source and ligand. Consider a pre-catalyst that is already in the Pd(0) state. 2. Ligand Screening: Screen a panel of bulky, electron-rich phosphine ligands. 3. Base and Solvent Optimization: For protodeboronation, try a milder base or anhydrous conditions.[9] 4. Reagent Purification: Ensure all reagents and solvents are pure and anhydrous. Degas solvents thoroughly.[1] |
| Formation of Homocoupling Products | 1. High Catalyst Loading: Higher catalyst concentrations can sometimes favor side reactions.[2][11] 2. Inefficient Transmetalation: If the transmetalation step is slow, the organometallic coupling partner can react with itself. 3. Oxygen Contamination: Traces of oxygen can promote homocoupling. | 1. Reduce Catalyst Loading: Systematically decrease the catalyst loading once initial reactivity is established. 2. Optimize Reaction Conditions: Adjust the temperature, solvent, and base to favor the cross-coupling pathway. 3. Ensure Inert Atmosphere: Rigorously exclude oxygen from the reaction. |
| Reaction Stalls Before Completion | 1. Catalyst Deactivation: The catalyst is losing its activity over the course of the reaction.[12][13] 2. Insufficient Catalyst Loading: The initial amount of catalyst is not enough to drive the reaction to completion. 3. Product Inhibition: The product of the reaction may be inhibiting the catalyst. | 1. Monitor Catalyst Stability: Observe for the formation of palladium black. Consider a more stable ligand or pre-catalyst. 2. Incremental Catalyst Addition: In some cases, a second charge of the catalyst can restart a stalled reaction. 3. Dilution: Running the reaction at a lower concentration may mitigate product inhibition. |
| Inconsistent Results | 1. Variability in Reagent Quality: Batch-to-batch differences in reagents, especially the sulfinate salt. 2. Inconsistent Inert Atmosphere: Variations in the effectiveness of degassing and inerting the reaction vessel. 3. Temperature Fluctuations: Inaccurate temperature control can affect reaction rates and catalyst stability. | 1. Standardize Reagents: Use reagents from a single, reliable source and purify if necessary. 2. Standardize Procedures: Implement a consistent and rigorous protocol for setting up reactions under an inert atmosphere. 3. Precise Temperature Control: Use a reliable heating mantle with a temperature probe. |
Experimental Protocols
Here we provide a detailed, step-by-step methodology for a typical catalyst loading optimization experiment.
Protocol 1: Screening of Palladium Catalyst Loading
Objective: To determine the optimal catalyst loading for the cross-coupling of this compound with a generic aryl halide.
Materials:
-
This compound
-
Aryl halide (e.g., 4-iodoanisole)
-
Palladium source (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., SPhos)
-
Base (e.g., K₂CO₃)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water mixture)
-
Reaction vials with stir bars
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and base (2.0 mmol) to a series of reaction vials.
-
Catalyst Preparation: In separate vials, prepare stock solutions of the palladium source and ligand in the reaction solvent.
-
Catalyst Addition: Add the appropriate volume of the catalyst and ligand stock solutions to each reaction vial to achieve the desired catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, and 5 mol%).
-
Solvent Addition: Add the degassed solvent to each vial to reach the desired concentration.
-
Reaction Execution: Seal the vials and place them in a preheated aluminum block on a magnetic stir plate at the desired temperature (e.g., 100 °C).
-
Monitoring: Monitor the reaction progress at regular intervals (e.g., 1, 4, 8, and 24 hours) by taking small aliquots and analyzing them by a suitable technique such as LC-MS or GC-MS.[14][15][16]
-
Work-up and Analysis: Once the reaction is complete, cool the vials to room temperature, dilute with an organic solvent, wash with water, and dry the organic layer. Analyze the crude product to determine the yield and purity for each catalyst loading.
Data Presentation
Summarize the results of the catalyst loading screen in a clear and concise table.
| Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) | Product Yield (%) |
| 0.5 | 24 | 65 | 60 |
| 1.0 | 12 | 95 | 92 |
| 2.0 | 8 | >99 | 96 |
| 5.0 | 8 | >99 | 95 |
Visualizing the Workflow and Key Relationships
The following diagrams, generated using DOT language, illustrate the logical workflow for troubleshooting and the key relationships in the catalytic cycle.
Caption: Troubleshooting workflow for low-yield reactions.
Caption: Key factors influencing the desulfinative cross-coupling cycle.
References
- Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. (n.d.). Reaction Chemistry & Engineering (RSC Publishing).
- Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions. (2015). PubMed.
- Technical Support Center: Optimizing Catalyst Loading for 5-Bromonicotinaldehyde Cross-Coupling Reactions. (n.d.). Benchchem.
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Google Books.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (n.d.). PubMed Central.
- Real-Time HPLC-MS Reaction Progress Monitoring using an Automated Analytical Platform. (2025). ResearchGate.
- C‐S Cross‐Coupling Reaction Using a Recyclable Palladium Prolinate Catalyst under Mild and Green Conditions. (n.d.). ResearchGate.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Organic Process Research & Development - ACS Publications.
- Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Google Books.
- Optimizing Suzuki Coupling Reactions. (n.d.). CovaSyn.
- Effect of catalyst loading on cross-coupling of (1) and (2) catalyzed... (n.d.). ResearchGate.
- Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. (n.d.). Organic Process Research & Development - ACS Publications.
- Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. (n.d.). PubMed Central.
- Palladium catalyzed cross-coupling of alcohols with olefins by positional tuning of a counteranion. (2025). PMC.
- Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? (2017). ResearchGate.
- Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. (2025). ResearchGate.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). NIH.
- Mizoroki-Heck cross-coupling - Palladium based catalysts and operation modes. (n.d.). Google Books.
- Optimization of catalyst loading for Suzuki-Miyaura coupling. (n.d.). ResearchGate.
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society.
- Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. (2025). ACS Medicinal Chemistry Letters.
- Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (2025). Organic Chemistry Frontiers (RSC Publishing).
- (PDF) Base‐Activated Latent Heteroaromatic Sulfinates as Nucleophilic Coupling Partners in Palladium‐Catalyzed Cross‐Coupling Reactions. (n.d.). ResearchGate.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.
- Technical Support Center: Optimizing Suzuki Coupling for Arylnaphthalene Synthesis. (n.d.). Benchchem.
- Why am I getting low yield for my Suzuki coupling reaction? (2016). Reddit.
- Expression of the Reaction Selectivity and the Substituent Effect in Coupling Reactions by Reducing the Catalyst Loading. (2023). ResearchGate.
- Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). ResearchGate.
- Technical Support Center: Troubleshooting Low Yields in Suzuki Coupling with Methyl 4-Boronobenzoate. (n.d.). Benchchem.
- Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). PubMed.
- Why can't I achieve good yields for this Suzuki reaction? (2018). ResearchGate.
Sources
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- 16. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude Sodium 4-bromobenzenesulfinate Dihydrate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Sodium 4-bromobenzenesulfinate Dihydrate. This guide is designed for researchers, scientists, and drug development professionals who are working with this versatile reagent and require methods for its purification. Crude forms of this compound can contain various impurities from its synthesis, which can interfere with downstream applications. This document provides in-depth troubleshooting advice and frequently asked questions to help you achieve the desired purity for your experimental needs.
Troubleshooting Guide
This section addresses specific issues that may arise during the purification of crude this compound, providing explanations for the underlying causes and actionable solutions.
Q1: My final product has a low melting point and a wide melting range after purification. What does this indicate and how can I fix it?
A1: This is a classic sign of persistent impurities in your sample. Pure crystalline solids typically have a sharp melting point, often within a 1-2°C range. The presence of impurities disrupts the crystal lattice, which lowers and broadens the melting point range.
Causality: The synthesis of Sodium 4-bromobenzenesulfinate often starts from 4-bromobenzenesulfonyl chloride and involves reagents like sodium sulfite.[1][2] Common impurities include:
-
Unreacted 4-bromobenzenesulfonyl chloride: The starting material for the synthesis.[3]
-
4-Bromobenzenesulfonic acid: Formed from the hydrolysis of the sulfonyl chloride.
-
Inorganic salts: Such as sodium sulfite, sodium bisulfite, or sodium chloride, which are byproducts or excess reagents.[1]
Solution Pathway:
-
Assess the Impurity Profile: If possible, use analytical techniques like HPLC or NMR to identify the nature of the impurities.[4][5]
-
Perform a Second Recrystallization: The most straightforward solution is to repeat the recrystallization process. Ensure you are using an appropriate solvent system (see FAQ 2) and allowing for slow crystal growth.
-
Aqueous Wash: If inorganic salts are suspected, try dissolving the crude product in a minimum amount of a suitable organic solvent in which the desired compound is soluble but the inorganic salts are not, then filter. Alternatively, before recrystallization, washing the crude solid with a small amount of cold water can help remove highly water-soluble inorganic salts.[1]
Q2: During recrystallization, my compound "oiled out" instead of forming crystals. What went wrong and what should I do?
A2: "Oiling out" occurs when the dissolved solid comes out of the supersaturated solution as a liquid rather than a solid crystal lattice. This typically happens if the solution is cooled too quickly or if the boiling point of the solvent is higher than the melting point of the solute.
Causality: The solute becomes supersaturated at a temperature above its melting point. When this happens, it separates as a liquid because it lacks the energy to form an ordered crystal lattice. This oil can trap impurities, defeating the purpose of recrystallization.
Corrective Actions:
-
Re-heat and Add More Solvent: Heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to ensure the saturation point is reached at a lower temperature.[6]
-
Slow Cooling: Allow the solution to cool to room temperature very slowly. Do not place it directly in an ice bath. Insulating the flask can help slow the cooling rate. Once at room temperature, you can proceed with further cooling in an ice bath.[7]
-
Scratching/Seeding: Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface. This creates microscopic imperfections that can serve as nucleation sites. Alternatively, add a tiny "seed" crystal of the pure compound.[6]
-
Change Solvent System: If the problem persists, your chosen solvent may be unsuitable. Consider a solvent with a lower boiling point or use a mixed-solvent system (solvent/anti-solvent).
Q3: My yield after recrystallization is extremely low. How can I improve it?
A3: A very low yield suggests that a significant amount of your product remained dissolved in the mother liquor. This is a common issue related to solvent choice and technique.
Causality & Optimization:
-
Excess Solvent: You may have used too much solvent to dissolve the crude product. The goal is to create a saturated solution at the solvent's boiling point, using the minimum amount of hot solvent necessary.[7]
-
Inappropriate Solvent: The ideal solvent should dissolve the compound well when hot but poorly when cold.[7][8] If the compound has high solubility in the solvent even at low temperatures, your recovery will be poor. Refer to FAQ 2 for solvent selection.
-
Premature Crystallization: If crystals form too early (e.g., in the funnel during a hot filtration step), you will lose product. Ensure your glassware is pre-heated and the filtration is performed quickly.
-
Recovery from Mother Liquor: A second crop of crystals can often be obtained by partially evaporating the solvent from the mother liquor and re-cooling the concentrated solution.[7] Be aware that this second crop may be less pure than the first.
Q4: The purified product is discolored (e.g., yellow or brown). How can I remove the color?
A4: Discoloration is typically caused by small amounts of highly colored impurities, often from side reactions or degradation of starting materials.
Solution:
-
Activated Charcoal (Carbon) Treatment: Activated charcoal is excellent for adsorbing colored organic impurities.
-
Protocol: After dissolving your crude solid in the hot recrystallization solvent, add a very small amount (1-2% of the solute's weight) of activated charcoal to the hot solution.
-
Caution: Adding charcoal to a boiling solution can cause it to boil over violently. Let it cool slightly before adding.
-
Procedure: Swirl the hot solution with the charcoal for a few minutes. Perform a hot filtration through fluted filter paper or a Celite® pad to remove the charcoal before allowing the solution to cool and crystallize.
-
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: The impurities are directly related to the common synthetic route: the reduction of 4-bromobenzenesulfonyl chloride.[2][9]
Primary Impurities:
-
Starting Material: Unreacted 4-bromobenzenesulfonyl chloride.[10]
-
Hydrolysis Product: 4-Bromobenzenesulfonic acid, formed if the sulfonyl chloride starting material is exposed to water.[3]
-
Oxidation Product: The sulfinate can be oxidized to the corresponding sulfonate, although sulfinates are generally stable solids.[2]
-
Inorganic Salts: Byproducts like sodium chloride or residual reducing agents like sodium sulfite.[1]
Q2: What is the ideal solvent system for the recrystallization of this compound?
A2: The ideal solvent is one in which the compound is highly soluble at high temperatures but has low solubility at low temperatures.[8] As Sodium 4-bromobenzenesulfinate is a salt, polar solvents are the best choice.
-
Primary Recommendation: Ethanol/Water Mixture. This is often the most effective system. The compound is soluble in water.[11] Ethanol is a good "anti-solvent." You can dissolve the crude product in a minimum amount of hot water or a hot, water-rich ethanol/water mixture, and then either add ethanol or let it cool to induce crystallization.
-
Alternative: Isopropanol/Water. Similar to the ethanol/water system.
-
Water Only: While the compound is water-soluble, its solubility might be too high even at low temperatures, leading to poor recovery.[11] However, for very crude samples with many organic-soluble impurities, recrystallization from a minimum of hot water can be effective.
| Solvent System | Rationale |
| Ethanol/Water | Excellent for tuning solubility. Dissolve in minimal hot water/ethanol, then cool. The compound is less soluble in ethanol, promoting crystallization upon cooling or addition of more ethanol. |
| Isopropanol/Water | A good alternative to ethanol/water, functions on the same principle. |
| Water | Useful if impurities are largely non-polar. However, may result in lower yields due to the compound's inherent water solubility.[11] |
Q3: How should I properly store the purified this compound?
A3: Proper storage is crucial to maintain the purity and integrity of the compound.
-
Container: Store in a tightly sealed container to protect from atmospheric moisture.
-
Atmosphere: It is recommended to store under an inert atmosphere (e.g., nitrogen or argon), as sulfinates can be susceptible to slow air oxidation over time.
-
Temperature: Store at ambient room temperature in a dry place.[12]
-
Hygroscopic Nature: The compound is a dihydrate and can be hygroscopic; exposure to moisture should be avoided.
Q4: What analytical techniques are best for confirming the purity and identity of my final product?
A4: A combination of techniques should be used for comprehensive analysis.
-
Melting Point Analysis: A quick and effective way to assess purity. A sharp melting point close to the literature value indicates high purity.[4]
-
High-Performance Liquid Chromatography (HPLC): An excellent method for quantifying purity and detecting trace impurities. It can separate the sulfinate from the corresponding sulfonate and other organic byproducts.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive methods to confirm the chemical structure of the compound.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups, particularly the S=O stretch of the sulfinate group.
Q5: Is the dihydrate form stable? Can it lose its water of hydration?
A5: The dihydrate is the commercially available and generally stable form of the compound at ambient conditions.[12] However, like many hydrates, it can lose water upon heating. Drying the compound at elevated temperatures (e.g., >80-100°C) under vacuum may lead to the loss of the two water molecules. This would alter the molecular weight and could affect the stoichiometry of subsequent reactions. For most applications, drying under a gentle vacuum at room temperature is sufficient to remove residual solvents without affecting the water of hydration.
Appendices
Protocol 1: General Recrystallization Procedure from an Ethanol/Water System
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot 95% ethanol/5% water solution and bring the mixture to a gentle boil while stirring. Add more of the hot solvent mixture dropwise until all the solid just dissolves.[6]
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Re-heat to boiling for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (or the activated charcoal).
-
Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice-water bath to maximize crystal formation.[7]
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum at room temperature to a constant weight.
Protocol 2: Purity Assessment by Melting Point
-
Sample Preparation: Ensure the purified crystals are completely dry and finely powdered.[4]
-
Packing: Pack a small amount of the sample into a capillary tube to a height of 2-3 mm.
-
Measurement: Place the capillary tube in a melting point apparatus. Heat rapidly to about 15°C below the expected melting point, then reduce the heating rate to 1-2°C per minute.
-
Observation: Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point range is T1-T2. A pure sample will have a narrow range (≤ 2°C).
References
- Google Patents.
-
O'Hara, F., et al. (2013). Preparation and Purification of Zinc Sulfinate Reagents for Drug Discovery. Nature Protocols, 8(6), 1042-7. [Link]
-
ChemBK. 4-Bromobenzenesulfinic Acid Sodium Salt. [Link]
-
Professor Dave Explains. (2020). Recrystallization. YouTube. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Nadia Korovina. (2020). Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube. [Link]
-
Barabe, F., & Le, C. M. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Organic & Biomolecular Chemistry, 19(44), 9574-9597. [Link]
-
Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum Research Repository. [Link]
Sources
- 1. CN101786973B - Synthesizing process of 4-methyl sodium benzene sulphinate - Google Patents [patents.google.com]
- 2. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 3. 4-Bromobenzenesulfonyl chloride | 98-58-8 [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. mt.com [mt.com]
- 9. Preparation and purification of zinc sulfinate reagents for drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-溴苯磺酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 175278-64-5 CAS MSDS (4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]
Effect of solvent choice on the reactivity of Sodium 4-bromobenzenesulfinate Dihydrate
A Senior Application Scientist's Guide to Solvent Selection and Troubleshooting
Welcome to the technical support center for Sodium 4-bromobenzenesulfinate Dihydrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and practical advice for its use in chemical synthesis. Here, we will explore the critical role of solvent choice on the reactivity of this versatile reagent and offer troubleshooting guidance for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of this compound?
This compound is an ionic salt, which dictates its solubility behavior. It is readily soluble in polar protic solvents like water and to a lesser extent, in alcohols. Its solubility in many common organic solvents, especially nonpolar ones, is limited. For many synthetic applications, particularly in cross-coupling and radical reactions, achieving sufficient solubility of the sulfinate salt is a crucial first step for efficient reaction.
Q2: How does the "dihydrate" nature of the reagent affect my reaction?
The two water molecules in the crystal lattice mean that the reagent is not anhydrous. For moisture-sensitive reactions, such as those involving Grignard reagents or certain transition metal catalysts, the water of hydration can be detrimental. In such cases, drying the reagent in vacuo over a desiccant prior to use may be necessary. However, for many reactions, particularly those run in aqueous or protic co-solvent systems, the dihydrate form can be used directly.
Q3: Can I use this compound as a nucleophile? Which solvents are best?
Yes, the sulfinate anion is an excellent nucleophile. Its reactivity is highly dependent on the solvent. In polar aprotic solvents like DMF, DMSO, or acetonitrile, the sulfinate anion is "naked" and highly nucleophilic, making these solvents ideal for SN2-type reactions. In contrast, polar protic solvents (e.g., water, ethanol) can form hydrogen bonds with the oxygen atoms of the sulfinate, creating a solvent cage that reduces its nucleophilicity.[1]
Q4: How is the generation of sulfonyl radicals from Sodium 4-bromobenzenesulfinate influenced by the solvent?
Sodium 4-bromobenzenesulfinate is a common precursor to the 4-bromobenzenesulfonyl radical via oxidation. The choice of solvent can influence the efficiency of radical generation and subsequent reactions. Polar solvents can facilitate the single electron transfer (SET) process often involved in the oxidation of the sulfinate anion. For instance, in photoredox catalysis, solvent systems like acetonitrile/water are often employed to ensure solubility of both the ionic sulfinate and the organic substrates, while also facilitating the electron transfer steps.[2]
Troubleshooting Guide: Solvent-Related Issues
This section addresses common problems encountered during experiments with this compound, with a focus on solvent-related causes and solutions.
| Problem | Potential Solvent-Related Cause | Recommended Solution |
| Low or No Reactivity | Poor Solubility: The sulfinate salt is not sufficiently dissolved in the reaction medium, leading to a heterogeneous mixture and slow reaction rates. This is common in nonpolar solvents like toluene or THF. | - Switch to a more polar aprotic solvent such as DMF, DMSO, or NMP.- Consider using a phase-transfer catalyst to shuttle the sulfinate anion into the organic phase.- Employ a co-solvent system, such as THF/water or dioxane/water, to improve mutual solubility of reactants. |
| Reduced Nucleophilicity: In polar protic solvents (e.g., methanol, ethanol), hydrogen bonding can "cage" the sulfinate anion, significantly decreasing its nucleophilic strength.[1] | - For nucleophilic substitution reactions, switch to a polar aprotic solvent (DMF, DMSO, acetonitrile).- If a protic solvent is required for other reasons, consider increasing the reaction temperature. | |
| Low Yield in Cross-Coupling Reactions (e.g., Suzuki, Heck) | Catalyst Deactivation or Precipitation: The solvent may not adequately stabilize the active catalyst species, leading to decomposition or precipitation. | - Screen a range of solvents. For Suzuki couplings, solvent systems like toluene/water, dioxane/water, or DMF are common and can have a significant impact on yield.[2][3] - Ensure all reactants, including the sulfinate salt, are fully dissolved before adding the catalyst. |
| Presence of Water: The water of hydration from the sulfinate dihydrate may interfere with moisture-sensitive catalysts or reagents. | - Dry the this compound under vacuum before use.- Use anhydrous solvents. | |
| Formation of Side Products | Ambident Nucleophilicity: Sulfinate anions can react at either the sulfur (S-attack) to form sulfones or at the oxygen (O-attack) to form sulfinate esters. The solvent can influence this selectivity. | - Hard electrophiles tend to favor O-attack, while soft electrophiles favor S-attack. The choice of solvent can modulate the "hardness" of the reaction environment. This is a complex issue and may require empirical optimization. |
| Solvent Participation in Radical Reactions: Some solvents can act as hydrogen atom donors or participate in chain transfer processes in radical reactions, leading to undesired byproducts.[4] | - For radical reactions, choose solvents with strong C-H bonds that are less prone to hydrogen atom abstraction, such as benzene or tert-butanol. Avoid solvents like THF or isopropanol if unwanted hydrogen transfer is a concern. | |
| Inconsistent Results Between Batches | Hygroscopicity: The sulfinate salt can absorb additional atmospheric moisture, altering its effective concentration and introducing variable amounts of water into the reaction. | - Store this compound in a desiccator.- If possible, determine the water content of a new batch before use. |
Data Presentation: Solvent Properties and Their Impact
Table 1: Qualitative Solubility of this compound
| Solvent Class | Solvent Examples | Qualitative Solubility | Implications for Reactivity |
| Polar Protic | Water, Methanol, Ethanol | High to Moderate | Good for dissolving the salt, but can reduce nucleophilicity through hydrogen bonding. Often used as a co-solvent.[1] |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Moderate to Low | Excellent for enhancing nucleophilicity. May require heating to achieve sufficient concentration. |
| Ethereal | THF, 1,4-Dioxane | Low to Very Low | Often require a co-solvent (e.g., water) or phase-transfer catalyst for effective reaction. |
| Aromatic | Toluene, Benzene | Very Low / Insoluble | Generally poor choices unless a phase-transfer catalyst is used. |
| Chlorinated | Dichloromethane (DCM) | Low to Very Low | Limited utility for reactions requiring dissolved sulfinate, but may be used in biphasic systems. |
Table 2: Comparative Solvent Effects on a Hypothetical Reaction
The following table illustrates the expected trends in a generic reaction where Sodium 4-bromobenzenesulfinate acts as a nucleophile. Actual results will be substrate and reaction-dependent.
| Solvent | Dielectric Constant (ε) | Expected Nucleophilicity of Sulfinate | Expected Reaction Rate | Potential Issues |
| Water | 80.1 | Low | Slow | Strong solvation of the anion. |
| DMSO | 46.7 | High | Fast | Can be difficult to remove post-reaction. |
| DMF | 36.7 | High | Fast | Can decompose at high temperatures. |
| Acetonitrile | 37.5 | High | Fast | Lower boiling point may limit reaction temperature. |
| Ethanol | 24.6 | Moderate | Moderate | Hydrogen bonding reduces nucleophilicity. |
| THF | 7.6 | Low (poor solubility) | Very Slow | Poor solubility of the salt. |
| Toluene | 2.4 | Very Low (insoluble) | Negligible | Insoluble. |
Experimental Protocols
Protocol 1: Nucleophilic Sulfonylation of Benzyl Bromide in a Polar Aprotic Solvent
Objective: To synthesize benzyl 4-bromophenyl sulfone, highlighting the use of a polar aprotic solvent to enhance the nucleophilicity of the sulfinate.
Materials:
-
This compound
-
Benzyl bromide
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask, magnetic stirrer, heating mantle, and standard glassware for workup and purification.
Procedure:
-
To a round-bottom flask, add this compound (1.2 equivalents) and anhydrous DMF.
-
Stir the mixture at room temperature until the salt is fully dissolved. Gentle heating may be required.
-
Add benzyl bromide (1.0 equivalent) to the solution.
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the desired sulfone.
Protocol 2: Radical Addition to an Alkene using a Protic/Aprotic Co-Solvent System
Objective: To demonstrate the use of a co-solvent system for a radical reaction where solubility of both the ionic initiator precursor and the organic substrate is crucial.
Materials:
-
This compound
-
Styrene
-
AIBN (Azobisisobutyronitrile) or other suitable radical initiator
-
Acetonitrile
-
Water
-
Standard workup and purification reagents.
Procedure:
-
In a round-bottom flask, dissolve this compound (1.5 equivalents) in a 1:1 mixture of acetonitrile and water.
-
Add styrene (1.0 equivalent) to the solution.
-
Add the radical initiator (e.g., AIBN, 0.1 equivalents).
-
Degas the reaction mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.
-
Heat the mixture to the appropriate temperature for the chosen initiator (e.g., ~80 °C for AIBN).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction and perform an aqueous workup as described in Protocol 1.
-
Purify the product by column chromatography.
Visualizations
Diagram 1: Solvent Effects on Sulfinate Nucleophilicity
Caption: A decision-making workflow for troubleshooting low yields based on solvent choice.
References
-
Reddy, R., & Kumari, A. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(15), 8769-8803. [Link]
-
Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. [Link]
-
Litwinienko, G., Beckwith, A. L. J., & Ingold, K. U. (2011). The frequently overlooked importance of solvent in free radical syntheses. Chemical Society Reviews, 40(4), 2157-2163. [Link]
-
MedLife Mastery. (n.d.). Effects of Solvents on Nucleophilicity. Retrieved from [Link]
-
MDPI. (2022). Study the Effect of Various Sulfonation Methods on Catalytic Activity of Carbohydrate-Derived Catalysts for Ester Production. Retrieved from [Link]
- Google Patents. (n.d.). DE3718314A1 - METHOD FOR ISOLATING AROMATIC SULPHONIC ACIDS FROM AQUEOUS SOLUTION OR SUSPENSION.
-
White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Nucleophilicity and Solvent Effects. Retrieved from [Link]
-
Narasaka, K., Mochizuki, T., & Hayakawa, S. (1994). Generation of Sulfonyl Radicals from Sodium Sulfinates by Oxidation with Metallic Oxidants and Their Addition Reaction with Olefins. Chemistry Letters, 23(10), 1705-1708. [Link]
-
Wikipedia. (n.d.). Sulfonic acid. Retrieved from [Link]
-
Li, C. J. (2009). Green chemistry, green solvents, and free radical reactions in aqueous media. Chemical Society Reviews, 38(3), 637-638. [Link]
-
Van Vranken, D. L., & Weiss, G. A. (2015). Alkyl Sulfinates: Formal Nucleophiles for Synthesizing TosMIC Analogs. PMC, 17(2), 299-302. [Link]
-
Tyler, D. (2012, March 7). Chemistry 9.12 Predicting Solubility of Ionic Compounds [Video]. YouTube. [Link]
-
Reddy, R., & Kumari, A. (2021). The disproportionate coupling reaction of sodium sulfinates. ResearchGate. [Link]
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Zhang, Y., et al. (2020). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. ResearchGate. [Link]
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J-Stage. (n.d.). Solubility Prediction of Organic Ionic Compounds with Computational Methods for Photoresist Application. Retrieved from [Link]
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RSC Publishing. (2025, January 22). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
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Chen, F. (2019). Applications of Sulfinate Salts (Doctoral dissertation, Concordia University). Spectrum: Concordia University Research Repository. [Link]
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Russell, G. A. (1957). Solvent Effects in the Reactions of Free Radicals and Atoms. II. Effects of Solvents on the Position of Attack of Chlorine Atoms upon 2,3-Dimethylbutane, Isobutane and 2-Deuterio-2-methylpropane. Journal of the American Chemical Society, 79(11), 2977-2978. [Link]
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ACS Publications. (2025, August 9). Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. The Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (2013, September 23). Selectivity In Free Radical Reactions. Master Organic Chemistry. [Link]
-
Ngassa, F. N., et al. (2025, August 9). Facile synthesis of arylsulfonates from phenol derivatives and sulfonyl chlorides. ResearchGate. [Link]
-
Jeske, R. (2018, September 4). Nucleophilicity and Solvent Effects [Video]. YouTube. [Link]
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PubMed. (2020). Recent Advances of Sulfonylation Reactions in Water. Current Organic Synthesis, 17(4), 271-281. [Link]
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Chemistry LibreTexts. (2023, August 2). 2.2: Pd-Catalyzed Cross Coupling Reactions. Retrieved from [Link]
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Al-Zyoud, J., et al. (2012). Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach. Crystal Growth & Design, 12(9), 4545-4553. [Link]
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ResearchGate. (2025, August 7). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Retrieved from [Link]
-
American Chemical Society. (n.d.). SOLVENTS | Green Chemistry Toolkit. Retrieved from [Link]
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Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry. Retrieved from [Link]
-
Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
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RSC Publishing. (2023, January 17). The correlation of sulfonation reaction kinetics with the degree of sulfonation (DS) and its effects on microstructure and morphology of electrospun fibers for the membrane of fuel cells. RSC Advances. [Link]
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PMC. (2022, January 17). Mechanistic studies of the solvolysis of alkanesulfonyl and arenesulfonyl halides. Retrieved from [Link]
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ResearchGate. (n.d.). Effect of solvent and reaction concentration a. Retrieved from [Link]
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Technical Support Center: Mastering Reaction Temperature for Selective Sulfonylation
Welcome to the technical support center for selective sulfonylation. As researchers, scientists, and professionals in drug development, we understand that achieving high selectivity in sulfonylation reactions is paramount. The introduction of a sulfonyl group is a cornerstone of modern medicinal chemistry, yet controlling where and how it reacts in a complex molecule can be a significant challenge. Temperature is arguably the most critical and potent variable in your toolkit for directing the outcome of these reactions.
This guide is designed to move beyond simple protocols and provide you with the in-depth, field-proven insights needed to troubleshoot and optimize your experiments. We will explore the fundamental principles that govern selectivity and provide practical, actionable guidance for the common (and uncommon) challenges you may encounter at the bench.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the foundational concepts of temperature control in sulfonylation. Understanding these principles is the first step toward rational design and troubleshooting of your reactions.
Q1: Why is temperature so critical for controlling selectivity in sulfonylation?
A1: Temperature is the primary lever for influencing both the reaction rate and the ultimate product distribution. Its role is best understood through the concepts of kinetic and thermodynamic control.[1][2] Many sulfonylation reactions can yield multiple isomers or products (e.g., O- vs. N-sulfonylation, or reaction at different positions on an aromatic ring).[1][3]
-
At lower temperatures , reactions are typically under kinetic control . This means the major product formed is the one that proceeds through the lowest energy transition state, i.e., the product that forms the fastest.[4][5] These reactions are often irreversible under these conditions.
-
At higher temperatures , the system has enough energy to overcome larger activation barriers and for the reactions to become reversible. This allows an equilibrium to be established. Under these conditions of thermodynamic control , the major product will be the most stable one, even if it forms more slowly.[2][4][5]
A classic illustration is the sulfonation of naphthalene. At 80°C, the reaction is kinetically controlled and yields naphthalene-1-sulfonic acid as the major product. At 160°C, the reaction becomes reversible, allowing for equilibration to the more stable naphthalene-2-sulfonic acid, which predominates.[1][3][4] This is because the 1-isomer suffers from steric hindrance with the hydrogen at the 8-position, making it less stable than the 2-isomer.[3][4]
Q2: What are the most common side reactions in sulfonylation, and how does temperature influence them?
A2: The most common side reactions are polysulfonylation and the formation of sulfone byproducts. Both are highly dependent on temperature.
-
Polysulfonylation: This occurs when multiple sulfonyl groups are added to the substrate. It is often a result of reaction conditions that are too harsh, particularly elevated temperatures, prolonged reaction times, or high concentrations of the sulfonating agent.[1] Lowering the reaction temperature is a primary strategy to minimize this side reaction.
-
Sulfone Formation: This can occur, especially at higher temperatures, and consumes starting material, thus reducing the yield of the desired sulfonic acid or sulfonamide.[1]
-
Degradation: For sensitive substrates, excessively high temperatures can lead to decomposition and the formation of colored impurities.[6] It is often better to run the reaction at the lowest temperature that affords a reasonable rate.[6]
Q3: How does temperature affect chemoselectivity between different functional groups, like alcohols (-OH) vs. amines (-NH₂)?
A3: This is a critical challenge in the synthesis of complex molecules like amino alcohols. Generally, amines are more nucleophilic than alcohols and will react preferentially with sulfonyl chlorides. In many cases, careful temperature control can allow for selective N-sulfonylation while leaving hydroxyl groups untouched.
For instance, one study on the sulfonylation of a molecule containing both amine and alcohol functionalities found that aromatic amines reacted faster than alcohols, allowing the corresponding sulfonamide to be formed in high yield with the hydroxyl group remaining intact, even at room temperature.[7]
However, achieving O-sulfonylation in the presence of an amine is more challenging and often requires N-protection. If N-protection is not feasible, temperature control becomes crucial. Very low temperatures (e.g., -20 °C to 0 °C) can sometimes slow the rate of N-sulfonylation enough to allow for competitive O-sulfonylation, especially if the alcohol is primary and sterically accessible and the amine is hindered. This is a case where kinetic control is essential.
Q4: What is the role of catalysts like 4-dimethylaminopyridine (DMAP), and how does temperature play into their function?
A4: DMAP is a highly efficient nucleophilic catalyst often used to accelerate sulfonylation, particularly for less reactive or sterically hindered alcohols.[8] It functions by reacting with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium salt intermediate. This intermediate is much more electrophilic than the sulfonyl chloride itself, leading to a significantly faster reaction with the alcohol.
Temperature management is still key. While DMAP allows many reactions to proceed at or below room temperature, for very hindered substrates, gentle warming (e.g., to 40 °C) may be necessary.[9] However, this must be done cautiously, as the increased reactivity can also accelerate side reactions if not properly controlled. One study noted that including catalytic DMAP could reduce reaction times from 16 hours to just 1.5 hours at room temperature.[10]
Section 2: In-Depth Troubleshooting Guides
Here, we address specific, complex issues you might encounter during your experiments. The advice provided is based on a combination of mechanistic understanding and practical experience.
Issue 1: Low Yield - The Reaction Stalls at Low Temperature but Gives Byproducts When Heated
Q: I'm trying to sulfonylate a sensitive substrate. At 0 °C, the reaction is very clean, but it stalls after about 50% conversion. When I warm it to room temperature to push it to completion, I start seeing significant amounts of polysulfonylated byproducts. How do I find the optimal temperature?
A: This is a classic kinetic-thermodynamic dilemma. You have a narrow therapeutic window for your reaction conditions. Here is a systematic approach to finding the "sweet spot":
-
Confirm Reagent Purity: Before optimizing temperature, ensure your reagents are not the issue. Sulfonyl chlorides are sensitive to moisture. Use a fresh bottle or recrystallize/distill if necessary. Ensure your solvent is anhydrous and your base is pure.[6]
-
Slow Temperature Ramping: Instead of a sudden jump from 0 °C to room temperature, implement a slow, controlled temperature ramp.
-
Start the reaction at 0 °C and hold for 2-3 hours to allow the initial, clean conversion to occur.
-
Gradually increase the temperature in small increments (e.g., 5 °C every 2 hours).
-
Monitor the reaction by TLC or LCMS at each temperature point to identify the onset of byproduct formation. This will help you pinpoint the maximum tolerable temperature.
-
-
Optimize Reagent Stoichiometry and Addition:
-
At the optimal low temperature you've identified, try using a slightly higher excess of the sulfonylating agent (e.g., increase from 1.1 to 1.3 equivalents).
-
Ensure slow, dropwise addition of the sulfonyl chloride.[6] This prevents localized high concentrations that can favor di-sulfonylation, even at lower temperatures.
-
-
Consider a More Active Catalyst: If you are not already using it, adding a catalytic amount of DMAP (0.05-0.1 equivalents) can significantly increase the reaction rate at lower temperatures, potentially allowing you to drive the reaction to completion without needing to warm it.[8][10]
Issue 2: Poor Regioselectivity in Polyol Sulfonylation
Q: I need to selectively sulfonylate the primary hydroxyl group of a diol that also contains a secondary hydroxyl. I'm getting a mixture of products. How can I use temperature to improve selectivity?
A: Achieving regioselectivity in polyols hinges on exploiting the subtle differences in reactivity between primary and secondary alcohols. Primary alcohols are less sterically hindered and generally more nucleophilic, making them react faster, especially at low temperatures.
-
Embrace Kinetic Control: This is a scenario where you must operate under strict kinetic control.
-
Start Cold: Begin your reaction at a very low temperature, such as -20 °C or even -40 °C, especially if using a highly reactive sulfonylating agent like mesyl chloride (MsCl).
-
Slow Addition: Add the sulfonyl chloride solution dropwise over a long period (1-2 hours) at this low temperature. This ensures that the more reactive primary alcohol is consumed before the reaction has a chance to proceed significantly with the secondary alcohol.
-
-
Choice of Base and Sulfonylating Agent Matters:
-
A bulky, non-nucleophilic base (e.g., 2,6-lutidine or diisopropylethylamine) can enhance selectivity for the less hindered primary alcohol.
-
Tosyl chloride (TsCl) is bulkier than MsCl and may offer inherently better selectivity for the primary position. Conversely, the higher reactivity of MsCl might require even lower temperatures to control.
-
-
Stoichiometry is Crucial: Do not use a large excess of the sulfonylating agent. Start with exactly 1.0 equivalent. If the reaction is slow, you can incrementally add small amounts more (e.g., 0.05 eq at a time), monitoring carefully by TLC/LCMS.
The workflow below outlines a decision-making process for optimizing this type of selective reaction.
Caption: Workflow for optimizing regioselective sulfonylation of polyols.
Section 3: Experimental Protocols & Data
This section provides a general protocol for temperature optimization and a table of suggested starting conditions.
Protocol: General Method for Temperature Optimization in a Novel Sulfonylation
This protocol is designed as a starting point for a substrate that has not been previously sulfonylated in your lab.
-
Initial Setup (Small Scale):
-
In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve your substrate (1.0 eq) in a suitable anhydrous solvent (e.g., Dichloromethane, THF, Acetonitrile).
-
Add the chosen base (e.g., Triethylamine, 1.5 eq, or Pyridine, used as solvent). If using a catalyst, add DMAP (0.1 eq).
-
Cool the stirred solution to -10 °C using an appropriate cooling bath (e.g., ice/salt).
-
-
Reagent Addition:
-
Dissolve the sulfonyl chloride (e.g., TsCl, 1.1 eq) in a small amount of the anhydrous solvent.
-
Add the sulfonyl chloride solution to the reaction mixture dropwise via syringe over 15-20 minutes. Maintain the internal temperature below -5 °C during the addition.
-
-
Monitoring and Temperature Ramping:
-
After the addition is complete, stir the reaction at -10 °C for 1 hour. Take an aliquot for analysis (TLC or LCMS) to establish a baseline (t=0).
-
Allow the reaction to warm slowly to 0 °C . Stir for 2-4 hours, taking aliquots every hour to monitor progress.
-
If the reaction is clean but slow or stalled, allow it to warm to room temperature (20-25 °C) . Continue to monitor hourly.
-
Only if the reaction remains stalled at room temperature for several hours should you consider gentle heating (e.g., to 40 °C ). Be extremely cautious at this stage, as byproduct formation is more likely.
-
-
Analysis and Optimization:
-
Analyze your time-point aliquots to create a reaction profile.
-
Identify the temperature at which the desired product forms at a reasonable rate without significant byproduct formation. This is your optimal temperature.
-
If byproducts appear, the optimal temperature is just below the point of their formation. You can then run the reaction for a longer time at this safer, lower temperature.
-
Table 1: Recommended Starting Temperatures for Selective Sulfonylation
This table provides suggested starting points for various substrates and reagents. Optimization will be required.
| Substrate Type | Functional Group | Sulfonylating Agent | Base / Catalyst | Recommended Start Temp. | Key Considerations & Potential Issues |
| Aliphatic Alcohol | Primary (-CH₂OH) | TsCl or MsCl | Pyridine or Et₃N | 0 °C | Generally straightforward. Warming to RT is often fine. |
| Secondary (>CHOH) | TsCl or MsCl | Et₃N / DMAP | 0 °C to RT | Slower than primary. DMAP is highly recommended. | |
| Tertiary (>COH) | TsCl or MsCl | Et₃N / DMAP | RT to 40 °C | Very slow reaction. Elimination is a major side reaction. | |
| Phenol | Ar-OH | TsCl or MsCl | Pyridine | 0 °C to RT | Generally facile. Can be sensitive to base choice. |
| Amine | Primary Aliphatic | TsCl or NsCl | Pyridine or Et₃N | 0 °C | Very fast reaction. NsCl is useful for subsequent deprotection. |
| Primary Aromatic | TsCl or MsCl | Pyridine | RT | Generally fast. Electron-withdrawing groups slow it down. | |
| Amino Alcohol | Selective N-Sulf | TsCl or NsCl | Pyridine | 0 °C | Amine is more nucleophilic; selectivity is usually high. |
| Selective O-Sulf | TsCl or MsCl | Bulky Base | -20 °C to -40 °C | Very challenging. Requires N-protection or strict kinetic control. | |
| Polyol | Selective Primary | TsCl | Pyridine | -20 °C | Requires low temperature and careful stoichiometry for selectivity. |
Diagram: The Mechanism of DMAP Catalysis
Understanding the catalytic cycle helps explain why DMAP is so effective and allows reactions to proceed under milder temperature conditions.
Caption: Catalytic cycle of DMAP in the sulfonylation of an alcohol.
Section 4: References
-
Cullen, J. Kinetic vs. Thermodynamic Control in Organic Reactions. The Catalyst. Available at: [Link]
-
Tayebee, R. (n.d.). A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature. Sabzevar Tarbiat Moallem University.
-
Keki, S., et al. (2020). Synthesis of Tosyl- and Nosyl-Ended Polyisobutylenes with High Extent of Functionalities: The Effect of Reaction Conditions. Molecules, 25(21), 5010. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
Reddit. (2024). Kinetic vs Thermodynamic "control" and "product". r/Mcat. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation). Available at: [Link]
-
Chemistry Stack Exchange. (2015). Thermodynamic vs Kinetic Sulphonation of Naphthalene. Available at: [Link]
-
Ghavami, B., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 843–851. Available at: [Link]
-
Organic Syntheses. (n.d.). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Available at: [Link]
-
Ghavami, B., et al. (2017). DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support. Beilstein Journal of Organic Chemistry, 13, 843–851. Available at: [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. Available at: [Link]
-
Feuge, M., & Wilhelm, R. (2023). Straightforward synthesis of chiral sulfonate-based ionic liquids from amino alcohols for chiral recognition. Chirality, 35(12), 992-1000. Available at: [Link]
-
ResearchGate. (n.d.). Reaction Conditions Optimization for Polyol Esters and Nucleophiles. Available at: [Link]
-
Shibuya, M., et al. (2014). Highly chemoselective aerobic oxidation of amino alcohols into amino carbonyl compounds. Angewandte Chemie International Edition, 53(12), 3236-3240. Available at: [Link]
-
Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]
-
Lari, G. M., et al. (2020). Size-Selective Functionalization of Sugars and Polyols Using Zeolites for Renewable Surfactant Production. Angewandte Chemie International Edition, 59(41), 18091-18098. Available at: [Link]
-
Kirshteins, K., et al. (2021). Rigid Polyurethane Foams’ Development and Optimization from Polyols Based on Depolymerized Suberin and Tall Oil Fatty Acids. Polymers, 13(21), 3749. Available at: [Link]
-
ResearchGate. (2022). How we can selectively do the sulponation(tosylation) of the primary alcohol in presence of secondary alcohols using tosyl chloride?. Available at: [Link]
-
Lari, G. M., et al. (2020). Size-Selective Functionalization of Sugars and Polyols Using Zeolites for Renewable Surfactant Production. Angewandte Chemie International Edition, 59(41), 18091-18098. Available at: [Link]
-
ResearchGate. (n.d.). Size-Selective Functionalization of Sugars and Polyols Using Zeolites for Renewable Surfactant Production | Request PDF. Available at: [Link]
-
Tanabe, Y., et al. (2001). Practical and Safe Sulfonylation of 2-Alkynyl and 2-Alkenyl Alcohols Using the Combined Bases of a Catalytic Amount of Tertiary Amine and Potassium Carbonate. The Journal of Organic Chemistry, 66(22), 7475-7478. Available at: [Link]
-
Taylor, M. S., et al. (2023). C-Sulfonylation of 4-Alkylpyridines: Formal Picolyl C–H Activation via Alkylidene Dihydropyridine Intermediates. The Journal of Organic Chemistry, 88(6), 3462–3472. Available at: [Link]
-
ResearchGate. (n.d.). Sulfonylation of alcohols with sulfinic acids. Available at: [Link]
-
Porcaro, S., et al. (2021). The Effects of Temperature and Humidity on the Microstructure of Sulfonated Syndiotactic–polystyrene Ionic Membranes. Polymers, 13(15), 2408. Available at: [Link]
-
Wikipedia. (n.d.). Benzene. Available at: [Link]
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- 7. A Simple and Effective Methodology for the Sulfonylation of Alcohols and Aniline under Solvent Free Condition at Room Temperature [article.sapub.org]
- 8. DMAP-assisted sulfonylation as an efficient step for the methylation of primary amine motifs on solid support - PMC [pmc.ncbi.nlm.nih.gov]
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Overcoming poor solubility of Sodium 4-bromobenzenesulfinate Dihydrate in reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for Sodium 4-bromobenzenesulfinate Dihydrate. This guide is designed for researchers, scientists, and drug development professionals to address and overcome the common experimental challenge of its poor solubility in organic reaction media. We provide field-proven insights and troubleshooting protocols to ensure the success of your synthesis.
Troubleshooting Guide: Reaction Failures & Sluggishness
This section addresses specific issues encountered during reactions involving this compound.
Q1: My reaction is extremely slow or fails to initiate. I can see the solid sulfinate salt sitting at the bottom of the flask. What is the primary cause and how can I resolve it?
A1: Root Cause Analysis & Solution Workflow
The issue you're observing is a classic example of a mass transfer-limited reaction. This compound is an ionic salt, which results in very low solubility in many common non-polar or moderately polar organic solvents. For the reaction to proceed, the sulfinate anion must be dissolved and available to react with your substrate in the organic phase. The undissolved solid has minimal surface area exposed to the solvent, leading to a negligible reaction rate.
Our recommended approach is a systematic, three-tiered strategy to enhance the reagent's availability.
Tier 1: Solvent Optimization
Your first step should be to evaluate the reaction solvent. While highly polar aprotic solvents can dissolve the salt, they often introduce significant challenges during product workup and purification.[1]
| Solvent Class | Examples | Suitability for Dissolving Sulfinate Salt | Workup Considerations |
| Polar Aprotic | DMF, DMSO | High - Can fully dissolve the salt. | Difficult - High boiling points; miscible with water, complicating extractions. |
| Polar Protic | Ethanol, Methanol | Moderate - Limited solubility. | Moderate - Can often be removed under vacuum. |
| Ethers | THF, 1,4-Dioxane | Low to Very Low | Easy |
| Hydrocarbons | Toluene, Hexane | Insoluble | Easy |
| Chlorinated | DCM, Chloroform | Very Low | Easy |
Recommendation: Unless absolutely necessary, avoid using DMF or DMSO as the primary solvent if a biphasic system (Tier 2) can be employed.
Tier 2: Phase-Transfer Catalysis (PTC) - The Preferred Method
For most applications, Phase-Transfer Catalysis (PTC) is the most effective and elegant solution. A phase-transfer catalyst transports the sulfinate anion from its solid state (or an aqueous phase) into the organic phase where the reaction occurs.[2][3][4] This method avoids the need for difficult-to-remove polar aprotic solvents.
The most common catalysts are quaternary ammonium salts like tetrabutylammonium bromide (TBAB) or tetrabutylammonium chloride (TBAC).[1] The lipophilic cation pairs with the sulfinate anion, rendering it soluble in the organic medium.
-
Reagent Charging: To a reaction vessel, add your organic substrate, the organic solvent (e.g., Toluene, THF), and this compound (1.1 - 1.5 equivalents).
-
Catalyst Addition: Add the phase-transfer catalyst (e.g., TBAB) in a catalytic amount, typically 5-10 mol%.
-
Initiation: Begin vigorous stirring. The reaction mixture will appear as a suspension or a biphasic mixture.
-
Heating: Gently heat the reaction to the desired temperature (e.g., 50-80 °C). While heating increases solubility, the PTC is the primary driver of the reaction.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The disappearance of the starting material is a key indicator.
-
Workup: Upon completion, cool the reaction. Perform an aqueous wash. The excess sulfinate salt and the quaternary ammonium salt will partition into the aqueous layer, simplifying purification.[1]
Tier 3: Mechanical Assistance - Sonication
Sonication utilizes high-frequency sound waves to induce cavitation—the rapid formation and collapse of microscopic bubbles.[5][6] This process acts as a powerful micro-stirring mechanism at the solid-liquid interface, continuously breaking down solid particles to expose fresh surfaces to the solvent.[7]
When to Use Sonication:
-
When PTC is not effective or compatible with your substrates.
-
To supplement PTC by further accelerating the dissolution of the solid salt.[8]
Caption: A workflow for systematically addressing poor solubility.
Q2: I am using a phase-transfer catalyst, but my workup is difficult and the catalyst contaminates my product. How can I improve my purification?
A2: Optimizing the PTC System for Clean Workup
This is a common issue when using a miscible solvent like acetonitrile in a PTC system.[1] The catalyst and unreacted salts remain dissolved in the organic phase post-reaction, necessitating chromatography or recrystallization for removal.
The Solution: Use a Water-Immíscible Solvent.
By switching your reaction solvent to a nonpolar, water-immiscible option like Toluene , you create a true biphasic system. This has two major advantages:
-
Easy Separation: During the aqueous workup, the water-soluble components (excess sulfinate salt, byproduct salts like NaCl, and the phase-transfer catalyst) are efficiently washed away from your product, which remains in the toluene layer.[1]
-
Improved Reaction Driving Force: The removal of byproduct salts into the aqueous phase can help drive the reaction equilibrium towards the product.
Pro-Tip: Consider using Tetrabutylammonium Bromide (TBAB) instead of Tetrabutylammonium Chloride (TBAC). The bromide ion can act as a co-catalyst in reactions with alkyl chlorides, potentially accelerating the reaction by forming a more reactive alkyl bromide in-situ.[1]
Frequently Asked Questions (FAQs)
What is this compound?
It is a sodium salt of 4-bromobenzenesulfinic acid, typically supplied as a dihydrate crystalline solid. It serves as a versatile and important building block in organic synthesis, primarily as a nucleophilic source of the 4-bromobenzenesulfinyl group for the formation of sulfones and other organosulfur compounds.[9][10]
What is the general solubility profile of this salt?
| Solvent | Solubility | Notes |
| Water | Soluble[10][11] | The medium of choice for creating stock solutions or for use in biphasic PTC systems. |
| Methanol, Ethanol | Slightly Soluble | Can be used, but solubility is often limited for practical reaction concentrations. |
| DMF, DMSO | Soluble | Effective, but can complicate product isolation.[1][2] |
| Acetonitrile | Poorly Soluble | Often used in PTC, but workup can be challenging.[1][12] |
| THF, Toluene, DCM | Insoluble[1] | Ideal solvents for PTC reactions when clean workup is a priority. |
How exactly does a Phase-Transfer Catalyst (PTC) work in this context?
A PTC acts as a shuttle for the sulfinate anion. The process is as follows:
-
Ion Exchange: The positively charged quaternary ammonium cation (Q⁺) of the catalyst pairs with the 4-bromobenzenesulfinate anion (ArSO₂⁻) at the interface of the solid/aqueous and organic phases.
-
Transport: This newly formed ion pair [Q⁺][ArSO₂⁻] is lipophilic (organic-soluble) and diffuses from the interface into the bulk organic phase.
-
Reaction: The "naked" and highly reactive sulfinate anion reacts with the organic substrate (e.g., an alkyl halide, R-X) to form the desired sulfone (ArSO₂-R). This step also produces a byproduct salt (e.g., NaX).
-
Regeneration: The catalyst cation (Q⁺) pairs with the byproduct anion (X⁻) and shuttles back to the interface to pick up another sulfinate anion, thus completing the catalytic cycle.
Caption: The catalytic cycle of a phase-transfer catalyst.
Are there any specific safety precautions for handling this compound?
Yes. According to safety data sheets, this compound can cause skin, eye, and respiratory irritation.[13] Always handle this chemical in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[13][14] Avoid creating dust.[14]
References
- Unlocking the Benefits of Sonication for Creating Soluble Liquids. (2023). Envirostar.
- Sonication: Significance and symbolism. (2025). Science Books.
- Halpern, M.
- Improve Heterogeneous Chemical Reaction Kinetics by Sonic
- Lab tip: use a bath sonicator to help dissolve solids. (2022). YouTube.
- Sonication speeds up dissolution or actually increase solubility? (2019).
- Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. (2021). RSC Advances.
- Enantioselective S-Alkylation of Sulfenamides by Phase-Transfer Catalysis. (2024).
- Phase Transfer C
- Phase-transfer c
- SAFETY D
- Phase Transfer C
- Safety D
- SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
- SAFETY D
- 4-Bromobenzenesulfinic acid sodium salt dihydr
- 4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDR
- Revisiting CO₂ Reduction with NaBH₄ under Aprotic Conditions: Synthesis and Characterization of Sodium Triformatoborohydride. (2015).
Sources
- 1. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Phase-transfer catalyst - Wikipedia [en.wikipedia.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 6. hielscher.com [hielscher.com]
- 7. youtube.com [youtube.com]
- 8. Sonication: Significance and symbolism [wisdomlib.org]
- 9. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 10. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]
- 11. 175278-64-5 CAS MSDS (4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. WERCS Studio - Application Error [assets.thermofisher.com]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Technical Support Center: Optimizing Palladium-Catalyzed Sulfinate Coupling Reactions
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center. This guide is designed to provide in-depth technical assistance for optimizing and troubleshooting palladium-catalyzed sulfinate coupling reactions, with a specific focus on the critical role of the base. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you navigate the complexities of these powerful C–S and C–C bond-forming reactions.
Part 1: Frequently Asked Questions - The Fundamentals of Base Selection
This section addresses the foundational principles governing the function of bases in palladium-catalyzed sulfinate couplings. Understanding these concepts is the first step toward rational reaction design and optimization.
Q1: Why is a base essential for palladium-catalyzed sulfinate coupling reactions?
A base is not merely an additive; it is a crucial mechanistic component with multiple functions within the catalytic cycle. In many palladium-catalyzed desulfinative couplings, the base is required for several key steps. A significant role is to facilitate the turnover-limiting step, which can be transmetalation or the extrusion of sulfur dioxide (SO₂).[1][2] Furthermore, in reactions where SO₂ is released, a base like potassium carbonate is vital for sequestering the free SO₂, preventing it from interfering with the catalyst or other reaction components.[1][3] The cation of the base can also play a role in accelerating transmetalation.[1][2]
Q2: What are the common types of bases used and how do I choose between them?
The choice of base is highly dependent on the specific substrates, ligand, and solvent system. Common classes include:
-
Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used due to their moderate basicity and good performance in a range of solvents.[4][5] Cs₂CO₃ is more soluble in organic solvents and can be more effective in challenging couplings.
-
Inorganic Phosphates: Potassium phosphate (K₃PO₄) is another common choice, particularly when a slightly stronger inorganic base is required or when dealing with sensitive functional groups.[6][7]
-
Organic Amines: Bases like triethylamine (Et₃N) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) are sometimes employed, though they can also act as ligands to the palladium center, potentially complicating the reaction.
-
Alkoxides: Stronger bases like sodium tert-butoxide (t-BuONa) or potassium tert-butoxide (t-BuOK) are often used in related cross-coupling reactions like the Buchwald-Hartwig amination and can be effective in sulfinate couplings, but their high basicity may not be compatible with all functional groups.[5]
The selection process should consider the pKa of the base relative to other components in the reaction mixture to avoid undesired side reactions.[8]
Q3: How does the base influence the palladium catalytic cycle in sulfinate couplings?
The base can intervene at several points in the catalytic cycle. A generalized mechanism for desulfinative cross-coupling involves the oxidative addition of an aryl halide to a Pd(0) species, followed by transmetalation with the sulfinate salt, SO₂ extrusion, and reductive elimination to form the product and regenerate the Pd(0) catalyst.[2] Mechanistic studies have shown that for some sulfinates, a key role of a carbonate base is to sequester SO₂ released during the reaction.[3] In other cases, the base is believed to promote the reductive elimination step, which is often the final step in the formation of the desired product.
Caption: A troubleshooting flowchart for addressing low yield in palladium-catalyzed sulfinate coupling reactions.
Problem: Formation of Side Products
| Potential Cause | Troubleshooting Steps & Explanation |
| Homocoupling of Starting Materials | If the base is too strong or the reaction temperature is too high, it can promote the homocoupling of the aryl halide or the sulfinate. Solution: Switch to a milder base or lower the reaction temperature. The choice of ligand can also influence the extent of homocoupling. |
| Protodehalogenation or Protodesulfination | The presence of protic impurities (e.g., water in the solvent or base) can lead to the removal of the halide or sulfinate group from the starting materials. Solution: Ensure all reagents and solvents are rigorously dried. Use an anhydrous grade of the base. |
| Decomposition of Sulfinate Reagent | Some sulfinate salts can be unstable, especially in the presence of a strong base or at high temperatures, leading to the formation of various byproducts. Solution: If you suspect your sulfinate is decomposing, try using a milder base or running the reaction at a lower temperature. In some cases, generating the sulfinate in situ from a more stable precursor can be a successful strategy. |
| [9] |
Part 3: Key Experimental Protocols
Protocol 1: General Procedure for a Palladium-Catalyzed Sulfinate Coupling Reaction
-
To an oven-dried reaction vessel, add the aryl halide (1.0 equiv.), the sulfinate salt (1.2–2.0 equiv.), the base (2.0 equiv.), the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., XPhos, 4 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at the desired temperature and monitor the progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Small-Scale Parallel Screening of Bases
-
In an array of small reaction vials, add a stir bar and the aryl halide and sulfinate starting materials.
-
Create a stock solution of the palladium precatalyst and ligand in the reaction solvent.
-
To each vial, add the appropriate amount of the catalyst/ligand stock solution.
-
To each vial, add a different base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, t-BuONa), ensuring the stoichiometry is consistent across the screen.
-
Seal the vials, place them in a heating block, and stir at the desired temperature for a set amount of time.
-
After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the conversion to the desired product and identify the optimal base. [10]
Part 4: Data Summary
Table 1: Properties of Common Bases in Palladium-Catalyzed Couplings
| Base | Conjugate Acid pKa (in H₂O) | Typical Use & Comments |
| K₂CO₃ | 10.3 | A standard, cost-effective choice. Moderate basicity and solubility. [5][11] |
| Cs₂CO₃ | 10.3 | More soluble in organic solvents than K₂CO₃, often leading to better results. [4][5] |
| K₃PO₄ | 12.3 | A stronger inorganic base, useful for less reactive substrates. [6][7] |
| t-BuONa/K | ~19 | A very strong base, effective but with lower functional group tolerance. [5] |
| Et₃N | 10.7 | Organic base, can also act as a ligand. |
| DBU | 13.5 | Strong, non-nucleophilic organic base. |
pKa values are approximate and can vary depending on the solvent and temperature. [12][13][14]
References
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 5. uwindsor.ca [uwindsor.ca]
- 6. Palladium-Catalyzed Three-Component Diaryl Sulfone Synthesis Exploiting the Sulfur Dioxide Surrogate DABSO - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. scribd.com [scribd.com]
- 13. organicchemistrydata.org [organicchemistrydata.org]
- 14. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents: acetonitrile (MeCN), tetrahydrofuran (THF), dimethyl sulfoxide (DMSO) -- pKa database, table -- gas phase acidity and gas phase basicity values -- chiral acid catalysts, organocatalysts [analytical.chem.ut.ee]
Identifying and minimizing byproducts in reactions involving Sodium 4-bromobenzenesulfinate Dihydrate
Welcome to the technical support center for Sodium 4-bromobenzenesulfinate Dihydrate. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify and minimize byproducts in your reactions, ensuring the integrity and success of your experiments.
Section 1: Synthesis of Diaryl Sulfones
The synthesis of diaryl sulfones is a primary application of sodium 4-bromobenzenesulfinate. While a versatile reagent, side reactions can lead to impurities. This section addresses common issues encountered during these syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts when synthesizing diaryl sulfones using sodium 4-bromobenzenesulfinate and diaryliodonium salts?
A1: When using diaryliodonium salts as arylating agents, the primary desired reaction is the nucleophilic attack of the sulfinate anion on the iodonium salt. However, several side reactions can occur, leading to byproducts. The most common of these is the formation of arenes and iodoarenes resulting from the decomposition of the diaryliodonium salt. Additionally, homocoupling of the aryl groups from the iodonium salt can occur. In some cases, particularly with prolonged reaction times or elevated temperatures, oxidation of the sulfinate to the corresponding sulfonate can be observed.
Q2: I am observing significant amounts of 4-bromobenzenesulfonic acid sodium salt in my reaction mixture. What is causing this oxidation and how can I prevent it?
A2: The oxidation of sodium 4-bromobenzenesulfinate to sodium 4-bromobenzenesulfonate is a common side reaction, particularly in the presence of oxidizing agents or even atmospheric oxygen under harsh conditions. To minimize this, ensure your reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents to remove dissolved oxygen. If your reaction protocol involves an oxidant, consider if a milder oxidant can be used or if the stoichiometry can be precisely controlled to avoid excess oxidant that could react with your starting material.[1]
Troubleshooting Guide: Diaryl Sulfone Synthesis
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of diaryl sulfone | Incomplete reaction; Decomposition of starting materials; Suboptimal reaction temperature. | Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Ensure the quality of your sodium 4-bromobenzenesulfinate and other reagents. Optimize the reaction temperature; some reactions benefit from lower temperatures to minimize side reactions, while others require heat to proceed. |
| Formation of symmetrical sulfones (homocoupling) | In reactions involving arynes, self-reaction of the sulfinate can occur. In some catalytic cycles, reductive elimination from a metal center bearing two sulfinate-derived ligands can lead to this byproduct. | When using aryne precursors, add the sulfinate slowly to the reaction mixture to maintain a low concentration. For metal-catalyzed reactions, ligand choice can often mitigate this side reaction. |
| Presence of unidentified aromatic byproducts | Radical side reactions can lead to a complex mixture of byproducts.[2][3] | Add a radical scavenger, such as TEMPO or BHT, to the reaction mixture if the desired reaction is not radical-mediated. Ensure the reaction is shielded from light if photochemical radical initiation is suspected. |
Experimental Protocol: Synthesis of Diaryl Sulfones using Diaryliodonium Salts
This protocol is adapted from methodologies that utilize diaryliodonium salts for the arylation of sulfinates.[4]
-
Reagent Preparation:
-
Dissolve this compound (1.2 eq.) in a suitable solvent (e.g., [BMim]BF4 ionic liquid or DMF) in a round-bottom flask.[4]
-
In a separate flask, dissolve the diaryliodonium salt (1.0 eq.) in the same solvent.
-
-
Reaction Setup:
-
Stir the sulfinate solution under an inert atmosphere (N2 or Ar).
-
Add the diaryliodonium salt solution dropwise to the sulfinate solution at room temperature over 30 minutes.
-
-
Reaction and Workup:
-
Stir the reaction mixture at room temperature or gentle heat (e.g., 80°C in DMF) for the required time (monitor by TLC or LC-MS).[4]
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel.
-
Byproduct Formation Pathway
Caption: Byproduct pathways in diaryl sulfone synthesis.
Section 2: Julia-Kocienski Olefination
The Julia-Kocienski olefination is a powerful tool for the stereoselective synthesis of alkenes. Sodium 4-bromobenzenesulfinate can be a precursor to the necessary sulfones used in this reaction. Byproducts in this multi-step process can arise from various stages.
Frequently Asked Questions (FAQs)
Q1: My Julia-Kocienski olefination is producing a mixture of E and Z isomers. How can I improve the stereoselectivity?
A1: The stereoselectivity of the Julia-Kocienski olefination is highly dependent on the reaction conditions and the specific sulfone used.[5][6][7] For high E-selectivity, 1-phenyl-1H-tetrazol-5-yl (PT) sulfones are often superior to benzothiazol-2-yl (BT) sulfones due to steric hindrance that favors the formation of the anti-intermediate.[6] The choice of base and solvent also plays a crucial role. Non-chelating, bulky bases like KHMDS in polar aprotic solvents (e.g., THF) generally favor the formation of the kinetic, anti-adduct, leading to the E-alkene.[8] Conversely, using chelating counterions like Li+ in nonpolar solvents can sometimes favor the syn-adduct, leading to the Z-alkene.[6]
Q2: I am observing a significant amount of a self-condensation byproduct from my sulfone starting material. What is the cause and how can I avoid it?
A2: Self-condensation can occur when the sulfonyl carbanion attacks another molecule of the sulfone instead of the desired aldehyde. This is more prevalent with certain types of sulfones, such as BT sulfones.[6] To mitigate this, it is best to perform the reaction under "Barbier-like conditions," where the base is added to a mixture of the aldehyde and the sulfone.[6] This ensures that the aldehyde is present to react with the carbanion as soon as it is formed. Using PT sulfones can also eliminate this issue as they do not have a tendency to self-condense.[6]
Troubleshooting Guide: Julia-Kocienski Olefination
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor E/Z selectivity | Suboptimal choice of sulfone, base, or solvent.[6][8] | For E-selectivity, use a PT sulfone with a bulky base like KHMDS in THF. For Z-selectivity, consider pyridinyl sulfones or the use of chelating agents with specific aldehydes.[6][8] |
| Low conversion to the alkene | Incomplete formation of the sulfonyl carbanion; Reversibility of the initial addition step. | Ensure the base is strong enough to fully deprotonate the sulfone. The addition of cation-specific chelating agents like 18-crown-6 can influence the reversibility of the initial addition, which can be leveraged to control selectivity.[8] |
| Formation of β-hydroxy sulfone intermediate | Incomplete elimination reaction. | The elimination is typically spontaneous in the modified Julia-Kocienski reaction.[5] If this intermediate is isolated, it may indicate an issue with the sulfone's leaving group ability or steric hindrance preventing the necessary conformation for elimination. |
Experimental Workflow: Improving E-Selectivity
Caption: Workflow for achieving high E-selectivity.
Section 3: Radical Reactions
Sodium 4-bromobenzenesulfinate can be a precursor to sulfonyl radicals, which can participate in various addition and cyclization reactions. However, the high reactivity of radicals can also lead to a variety of byproducts.
Frequently Asked Questions (FAQs)
Q1: I am attempting a radical addition reaction using a sulfonyl radical derived from sodium 4-bromobenzenesulfinate, but I am getting a complex mixture of products. What are the likely side reactions?
A1: Radical reactions often produce byproducts due to the high reactivity of the radical species.[2][3] Common side reactions include:
-
Dimerization: Two sulfonyl radicals can combine.
-
Hydrogen Abstraction: The sulfonyl radical can abstract a hydrogen atom from the solvent or another reagent, terminating the desired reaction chain.
-
Unintended Cyclization or Rearrangement: The radical intermediate in your desired reaction may undergo alternative cyclization pathways or rearrangements.
-
Reaction with Oxygen: If the reaction is not performed under inert conditions, the radical intermediates can react with oxygen to form peroxide byproducts.
Troubleshooting Guide: Radical Reactions
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired product | Inefficient radical initiation; Chain termination reactions are dominating. | Optimize the concentration and type of radical initiator. Run the reaction at a higher dilution to disfavor intermolecular side reactions. Ensure the reaction is rigorously deoxygenated. |
| Formation of reduced (de-sulfonated) product | The intermediate radical is being quenched by a hydrogen donor before the desired subsequent reaction can occur. | Choose a solvent that is a poor hydrogen donor. Ensure that other reagents in the mixture are not acting as unintended hydrogen sources. |
| Polymerization of alkene substrates | If your substrate is an alkene, radical-initiated polymerization can be a significant side reaction. | Keep the concentration of the alkene low by adding it slowly to the reaction mixture. Use a radical inhibitor specific to polymerization if it does not interfere with your desired reaction. |
Logical Relationship: Minimizing Radical Byproducts
Caption: Key conditions for minimizing radical byproducts.
References
-
Organic Chemistry Portal. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Retrieved from [Link]
-
ChemBK. (2024, April 10). 4-Bromobenzenesulfinic Acid Sodium Salt. Retrieved from [Link]
-
MDPI. (2024, June 7). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Facile Synthesis of Diaryl Sulfones through Arylsulfonylation of Arynes and Thiosulfonates. Retrieved from [Link]
-
ResearchGate. (n.d.). A Z‐selective Julia‐Kocienski olefination unlocks the synthesis of a variety of natural products belonging to the sarpagine‐ajmaline‐koumine family. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Ionic Liquid-Accelerated Arylation of Sodium Arenesulfinates with Diaryliodonium Salts Used for the Synthesis of Diaryl Sulfones. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, November 15). 4: Radical Reactions. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Highly efficient synthesis of 3,4-diarylbutadiene sulfones using Heck–Matsuda reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Drugs with diaryl sulfone and catechol skeletons. Retrieved from [Link]
-
Concordia University. (2019, December 10). Applications of Sulfinate Salts. Retrieved from [Link]
-
YouTube. (2024, March 12). Radical Reactions (Live Recording) Organic Chemistry Review & Practice Session. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. Retrieved from [Link]
Sources
- 1. Sulfone synthesis by oxidation [organic-chemistry.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Modified Julia Olefination, Julia-Kocienski Olefination [organic-chemistry.org]
- 7. mdpi.com [mdpi.com]
- 8. Julia-Kocienski Reaction-Based 1,3-Diene Synthesis: Aldehyde-Dependent (E,E/E,Z)-Selectivity [organic-chemistry.org]
Technical Support Center: Stabilizing Sodium 4-bromobenzenesulfinate Dihydrate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the long-term storage and stabilization of Sodium 4-bromobenzenesulfinate Dihydrate (CAS No. 175278-64-5). The following sections offer troubleshooting advice and validated protocols to ensure the integrity and reactivity of this versatile reagent in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is its stability a concern?
This compound is a versatile organosulfur compound used in various synthetic transformations, including the palladium-catalyzed preparation of unsymmetrical internal alkynes and vinyl sulfones.[1] Its utility hinges on the nucleophilic nature of the sulfinate moiety. However, like many sulfinate salts, it is susceptible to degradation, which can compromise experimental outcomes, leading to reduced yields and impure products. While sulfinate salts are significantly more stable than their free acid counterparts, long-term stability still requires careful handling.[2][3]
Q2: What are the primary chemical pathways for the degradation of this reagent?
The primary degradation pathways for sodium 4-bromobenzenesulfinate involve two main processes:
-
Oxidation: The sulfinate anion (RSO₂⁻) is susceptible to oxidation, especially in the presence of atmospheric oxygen, converting it to the corresponding and often unreactive sodium 4-bromobenzenesulfonate (RSO₃⁻).
-
Disproportionation: Though more common with free sulfinic acids, this redox process can occur with salts under certain conditions (e.g., presence of moisture or acid), yielding a sulfonic acid and a thiosulfonate.[2][4] The presence of water, as indicated by its dihydrate form, makes the compound particularly sensitive to its environment.[5]
Q3: What are the common visual and performance-related signs of degradation?
Initial signs of compound degradation can be observed both physically and in its experimental performance:
-
Physical Appearance: The pure compound is a white solid. Any change in color, such as yellowing or browning, is a strong indicator of chemical degradation. Clumping or deliquescence (becoming a puddle) signifies significant moisture absorption.[6]
-
Solubility Changes: Degraded material may exhibit different solubility profiles compared to the pure compound.
-
Performance Issues: The most definitive sign is a decrease in reactivity or complete failure in a chemical reaction where it previously worked. This indicates the concentration of the active sulfinate species has diminished.
Q4: What are the officially recommended storage conditions for optimal long-term stability?
To ensure long-term stability, this compound should be stored at room temperature under an inert atmosphere (e.g., argon or nitrogen). The container must be kept tightly closed in a dry, well-ventilated place to prevent moisture uptake.[7]
Visualizing the Degradation Pathway
The following diagram illustrates the primary degradation pathways that compromise the integrity of the reagent.
Caption: Primary degradation routes for Sodium 4-bromobenzenesulfinate.
Troubleshooting Guide
This section addresses specific issues you may encounter and provides actionable solutions.
| Problem Observed | Probable Cause | Recommended Solution & Prevention |
| The white powder has become a hard clump or appears moist. | Moisture Absorption: The compound is hygroscopic and has absorbed atmospheric water.[6][8] This can accelerate other degradation pathways. | Solution: Gently dry the material under high vacuum at a low temperature (e.g., 30-40°C) for several hours. Prevention: Always store the reagent in a desiccator over a strong drying agent (e.g., anhydrous CaCl₂) or, ideally, inside a nitrogen-filled glovebox.[9] Ensure the container is sealed tightly with parafilm after each use. |
| The reagent, originally white, now has a yellow or brownish tint. | Chemical Decomposition: This indicates oxidation to the sulfonate or other colored byproducts. This process can be accelerated by exposure to air and light. | Solution: Mildly discolored material may still be usable but will have lower purity. Severely discolored reagent should be discarded. Prevention: Store the vial under an inert atmosphere (argon or nitrogen). Use an amber vial or wrap the container in aluminum foil to protect it from light. |
| A previously reliable reaction using the reagent is now failing or giving low yields. | Loss of Active Reagent: The sulfinate has likely degraded to the corresponding sulfonate, which is inactive in most coupling reactions. | Solution: Confirm the purity of your reagent using the HPLC protocol below. If purity is below acceptable limits (e.g., <95%), procure a fresh batch. Prevention: Implement the stringent storage protocols outlined in this guide for all new batches of the reagent. For highly sensitive reactions, consider portioning the reagent into smaller, single-use vials under an inert atmosphere to avoid repeated exposure of the bulk material.[10] |
Experimental Protocols
Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
HPLC is an effective method for quantifying the purity of Sodium 4-bromobenzenesulfinate and detecting the presence of its primary degradation product, sodium 4-bromobenzenesulfonate.[11]
Methodology:
-
Standard & Sample Preparation:
-
Prepare a stock solution of a reference standard (if available) and your sample at approximately 1 mg/mL in the mobile phase.
-
Filter each solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
The following conditions serve as a starting point and may require optimization for your specific system.
-
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic: 60:40 Acetonitrile:Water with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
| Column Temperature | 30 °C |
-
Data Analysis:
-
The sulfinate will have a different retention time than the more polar sulfonate.
-
Calculate purity by the area normalization method: Purity % = (Area of Main Peak / Total Area of All Peaks) x 100.
-
Protocol 2: Recommended Workflow for Long-Term Storage
This workflow ensures the reagent is handled and stored under optimal conditions to maximize its shelf-life.
Caption: Recommended workflow for handling and long-term storage.
Step-by-Step Procedure:
-
Initial Handling: Upon receipt, visually inspect the material. It should be a free-flowing white powder.
-
Inert Atmosphere Transfer: If possible, transfer the entire bottle into a nitrogen or argon-filled glovebox for all subsequent operations.[10] If a glovebox is unavailable, use a Schlenk line.
-
Drying (If Necessary): If the material appears clumpy, dry it in a vacuum oven or using a Schlenk flask attached to a high vacuum line. Do not use excessive heat, as this can promote degradation.
-
Inert Gas Backfill: After drying or opening, cycle the container's atmosphere by applying a vacuum and backfilling with a dry, inert gas like argon three times.[10]
-
Secure Sealing: Tightly close the container's primary cap. For added protection against moisture ingress, wrap the cap and neck of the bottle with parafilm.
-
Final Storage: Place the sealed container inside a secondary containment, such as a laboratory desiccator containing a drying agent. Store in a dark, temperature-controlled environment.
By adhering to these guidelines, you can significantly extend the shelf-life and ensure the consistent performance of your this compound.
References
-
Consensus. (n.d.). Techniques for stabilizing moisture-sensitive drug compounds. Retrieved from [Link]
-
Malvey, H., et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics, 15(1), 189. Retrieved from [Link]
-
Fleet Bioprocessing. (2025). Optimising lyophilisation protocols to stabilise diagnostic reagents. Retrieved from [Link]
-
Chemistry Stack Exchange. (2023). Storage of air and temperature sensitive reagents. Retrieved from [Link]
-
Quora. (n.d.). How to store and handle sodium Naphthalene Sulfonate safely. Retrieved from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: Sodium bromide. Retrieved from [Link]
- Molecular Inorganic Chemistry, Leiden University. (2008). Working with air and moisture sensitive compounds.
- Google Patents. (n.d.). A process for preparing a sulfinate.
-
Chen, F. (2019). Applications of Sulfinate Salts. Concordia University Spectrum Repository. Retrieved from [Link]
Sources
- 1. 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97% | Fisher Scientific [fishersci.ca]
- 2. benchchem.com [benchchem.com]
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- 11. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up Laboratory Synthesis of Aryl Sulfones
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and scale-up of aryl sulfones. This guide is designed for researchers, chemists, and process development professionals who are transitioning aryl sulfone synthesis from the laboratory bench to larger-scale production. Aryl sulfones are critical structural motifs in pharmaceuticals, agrochemicals, and advanced polymers.[1][2][3][4] However, scaling their synthesis presents unique challenges related to reaction kinetics, thermal management, reagent handling, and product purification.
This document provides field-proven insights and troubleshooting strategies in a practical question-and-answer format to help you navigate these complexities successfully.
Part 1: Frequently Asked Questions (FAQs)
Q1: What are the most common industrial methods for synthesizing aryl sulfones?
The primary routes employed for larger-scale synthesis are the oxidation of aryl sulfides and the Friedel-Crafts sulfonylation.[5] Other methods like nucleophilic aromatic substitution (SNAr) and modern cross-coupling reactions are also used, particularly when specific functionalities are required that are incompatible with harsher methods. The choice depends on factors like raw material cost, substrate scope, atom economy, and the required purity of the final product.
Q2: Why is scaling up aryl sulfone synthesis so challenging?
The main challenges include:
-
Thermal Management: Many synthetic routes, especially sulfide oxidations and Friedel-Crafts reactions, are highly exothermic. What is a manageable temperature increase in a 100 mL flask can become a dangerous thermal runaway in a 100 L reactor.
-
Reagent Stoichiometry and Addition: Controlling the addition of potent oxidants or highly reactive sulfonylating agents is critical to prevent side reactions and ensure safety.[6]
-
Mixing and Mass Transfer: In heterogeneous reactions or viscous mixtures, inefficient mixing at scale can lead to localized "hot spots," incomplete reactions, and inconsistent product quality.
-
Work-up and Purification: Aryl sulfones are often highly crystalline, high-melting solids. This can be advantageous for purification by recrystallization but can also cause issues with product isolation, filtration, and equipment fouling.[7] Handling large volumes of corrosive or hazardous reagents like chlorosulfonic or triflic acid also requires specialized equipment and safety protocols.[8][9]
Q3: Which is a "greener" or more sustainable method for scale-up?
Catalytic oxidation of sulfides using hydrogen peroxide (H₂O₂) or even air/O₂ as the terminal oxidant is generally considered a greener approach.[6][10][11][12] These methods reduce the use of heavy metal oxidants and stoichiometric reagents that generate significant waste.[6] Friedel-Crafts reactions using reusable solid acid catalysts, such as zeolites or metal-exchanged clays, are also being explored to replace traditional Lewis acids like AlCl₃ or strong Brønsted acids, which generate large amounts of corrosive effluent.[13][14]
Part 2: Core Synthetic Methodologies & Scale-Up Considerations
This section details the most prevalent synthetic routes, their underlying mechanisms, and critical factors to consider when scaling up.
A. Oxidation of Aryl Sulfides
This is arguably the most common and versatile method. The reaction involves the oxidation of a readily available aryl sulfide through the intermediate sulfoxide to the desired sulfone.
Mechanism: Stepwise Oxidation
The sulfide is first oxidized to a sulfoxide, which is then further oxidized to the sulfone. Controlling the reaction to stop at the sulfoxide stage can be challenging, but over-oxidation to the sulfone is typically straightforward with a sufficient amount of oxidant.
Caption: Stepwise oxidation of an aryl sulfide to an aryl sulfone.
Scale-Up Challenges & Solutions
-
Exothermicity: The oxidation is highly exothermic.
-
Solution: Implement controlled, slow addition of the oxidant via a dosing pump. Ensure the reactor has adequate cooling capacity and continuous temperature monitoring. For particularly aggressive oxidants, consider a semi-batch process where the substrate is added to the oxidant solution.
-
-
Oxidant Selection: The choice of oxidant is critical for safety, cost, and sustainability at scale.
-
Over-oxidation vs. Incomplete Reaction: Finding the sweet spot to ensure full conversion without degrading the product.
-
Solution: Carefully control stoichiometry. A slight excess of the oxidant is often used to drive the reaction to completion. In-process controls (IPCs) using HPLC or TLC are essential to monitor the disappearance of the sulfide and sulfoxide intermediates.
-
Table 1: Comparison of Common Oxidizing Agents for Scale-Up
| Oxidant | Pros for Scale-Up | Cons for Scale-Up | Safety Considerations |
| **Hydrogen Peroxide (H₂O₂) ** | Inexpensive, high atom economy, water is the only byproduct. | Often requires a catalyst and elevated temperatures; can be slow. | Concentrated H₂O₂ is a powerful oxidizer; risk of decomposition and pressure build-up. |
| Oxone® (KHSO₅) | Effective, non-metal based, works under mild conditions.[5] | Generates significant inorganic salt waste. | Can be corrosive; potential for gas evolution. |
| Sodium Perborate | Stable, inexpensive solid, easy to handle. | Can require harsh conditions (e.g., glacial acetic acid). | Dust inhalation hazard; strong oxidant. |
| m-CPBA | Highly effective and often selective. | Expensive, potentially explosive when dry, generates solid waste. | Shock-sensitive; must be stored and handled wet. |
| Air/O₂ with Catalyst | Extremely low cost, highly sustainable.[10][11] | Requires specialized high-pressure reactor; catalyst can be expensive or require recycling. | Flammability risks with organic solvents; requires careful process control. |
B. Friedel-Crafts Sulfonylation
This classic method involves the reaction of an aromatic compound with a sulfonylating agent, typically an arenesulfonyl chloride, in the presence of a Lewis or Brønsted acid catalyst.[13]
Mechanism: Electrophilic Aromatic Substitution
The catalyst activates the sulfonylating agent to generate a highly electrophilic species (e.g., a sulfonyl cation), which is then attacked by the electron-rich aromatic ring.
Caption: Mechanism of Friedel-Crafts Sulfonylation.
Scale-Up Challenges & Solutions
-
Catalyst Stoichiometry and Quenching: Traditional catalysts like AlCl₃ are often required in stoichiometric amounts and their quenching is highly exothermic and generates large volumes of acidic waste.
-
Regioselectivity: The reaction produces a mixture of ortho and para isomers, which can be difficult to separate.
-
Solution: Sterically bulky arenes or catalysts can favor para-substitution. This is a key parameter to optimize at the lab scale before scaling. Temperature control is also crucial, as higher temperatures can lead to decreased selectivity.
-
-
Corrosion and Reagent Handling: Sulfonyl chlorides and strong acids are highly corrosive and moisture-sensitive.
C. Nucleophilic Aromatic Substitution (SNAr)
This method is ideal for synthesizing aryl sulfones when the aromatic ring is electron-deficient and contains a good leaving group (like a halide). The reaction involves the displacement of the leaving group by a sulfinate salt.[16]
Mechanism: Addition-Elimination
The reaction proceeds via a two-step addition-elimination mechanism. The nucleophilic sulfinate anion attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate (a Meisenheimer complex), followed by the expulsion of the leaving group to restore aromaticity.[16][17][18][19]
Caption: SNAr mechanism for aryl sulfone synthesis.
Scale-Up Challenges & Solutions
-
Solvent Choice: These reactions often require polar aprotic solvents like DMSO, DMF, or NMP, which can be difficult to remove completely at scale and have regulatory and environmental concerns.
-
Solution: Evaluate solvent effects early. Investigate greener solvent alternatives or biphasic systems that simplify product isolation. Minimize solvent volume where possible.
-
-
Substrate Scope: The reaction is largely limited to aryl halides activated by strong electron-withdrawing groups (e.g., -NO₂, -CN) at the ortho or para positions.[16][18]
-
Solution: This method is inherently substrate-specific. If your target molecule does not fit this electronic profile, other synthetic routes like cross-coupling are more appropriate.
-
-
Availability of Sulfinates: While some sulfinates are commercially available, many need to be prepared in a separate step, adding to the overall process complexity.
-
Solution: Develop a robust, scalable process for the sulfinate salt synthesis or source it from a reliable supplier before embarking on the main scale-up campaign.
-
Part 3: Troubleshooting Guide
Q: My yield is low and inconsistent upon scale-up. What are the likely causes?
| Potential Cause | Diagnostic Questions | Recommended Solution |
| Poor Mixing/Mass Transfer | Is the reaction mixture viscous or heterogeneous? Are you seeing unreacted starting material even after extended reaction times? | Increase agitation speed. Evaluate different impeller designs (e.g., pitched-blade turbine for solids suspension). For thick slurries, consider adding a co-solvent to improve fluidity. |
| Thermal Control Issues | Are you observing an initial burst of reactivity followed by a stall? Are you seeing more side products related to decomposition? | Slow the addition rate of the limiting reagent. Lower the reaction temperature. Ensure the reactor's cooling jacket is functioning optimally and the heat transfer fluid is at the correct temperature. |
| Reagent Instability or Quality | Did you use a new batch of starting material? Are your reagents (e.g., sulfonyl chlorides, sulfinates) sensitive to moisture? | Re-test the purity and activity of all starting materials. Ensure all reagents are handled under an inert atmosphere (N₂ or Argon) if they are moisture-sensitive. |
| Incomplete Reaction | Is the reaction stalling before completion, as shown by IPC? | Increase reaction temperature or time, if product stability allows. Increase the stoichiometry of the excess reagent. Check for catalyst deactivation if applicable. |
Q: I'm seeing significant side products. How can I improve selectivity?
| Problem | Common Side Product | Likely Cause | Recommended Solution |
| Sulfide Oxidation | Unreacted Sulfoxide | Insufficient oxidant or reaction time/temperature. | Increase oxidant stoichiometry by 5-10%. Increase temperature or prolong reaction time, monitoring by HPLC to avoid degradation. |
| Friedel-Crafts | Isomeric Sulfones | Poor regioselectivity. | Lower the reaction temperature. Screen different catalysts; sterically hindered solid acids can improve para-selectivity.[13] |
| Friedel-Crafts | Di-sulfonylation | Overly activating substrate; harsh conditions. | Use a milder catalyst. Control stoichiometry carefully. Consider adding the aromatic substrate to the sulfonyl chloride/catalyst mixture to maintain a low concentration of the activated arene. |
| SNAr | O-arylation of sulfinate | The sulfinate anion is an ambident nucleophile. | Use a more polar, aprotic solvent (e.g., DMSO) to favor S-alkylation. The choice of counter-ion for the sulfinate can also play a role. |
Q: My product is difficult to purify. What strategies can I use at scale?
| Purification Challenge | Recommended Approach |
| Product is an oil or won't crystallize | Try an "anti-solvent" crystallization. Dissolve the crude product in a minimal amount of a good solvent (e.g., ethyl acetate, acetone) and slowly add a poor solvent (e.g., hexanes, heptane) until turbidity is observed, then cool. Seeding with a small crystal of pure product can help induce crystallization. |
| Impurities co-crystallize with the product | Perform a reactive work-up. For example, if unreacted sulfonyl chloride is the impurity, quench the reaction mixture with a mild aqueous base to hydrolyze it to the more water-soluble sulfonic acid, which can be removed in an aqueous wash. A patent describes dissolving the crude sulfone in a caustic solution and then re-precipitating it by neutralizing with acid to leave impurities behind.[7] |
| Residual catalyst or inorganic salts | For solid acid catalysts, simple filtration is sufficient. For soluble catalysts or salts from work-up, perform thorough aqueous washes. If the product is stable, a slurry wash of the crude solid in a suitable solvent (one that dissolves the impurity but not the product) can be very effective. |
| Product is unstable on silica gel | Avoid column chromatography at scale if possible, as it is expensive and generates large amounts of solvent waste. Focus on optimizing the crystallization. If chromatography is unavoidable, consider using a less acidic support like basic or neutral alumina, or reverse-phase chromatography.[20] |
Troubleshooting Workflow
Caption: A decision tree for troubleshooting common scale-up issues.
Part 4: Experimental Protocols
The following are representative, generalized protocols. WARNING: These procedures involve hazardous materials and exothermic reactions. A thorough safety review and risk assessment must be conducted by qualified personnel before any scale-up operation.
Protocol 1: Gram-Scale Oxidation of an Aryl Sulfide with H₂O₂
This protocol is adapted from procedures using H₂O₂ with a catalyst.[12]
-
Reactor Setup: To a 1 L, 3-neck round-bottom flask equipped with a mechanical stirrer, thermocouple, and a pressure-equalizing dropping funnel, add the aryl sulfide (100 mmol, 1.0 equiv) and a suitable solvent (e.g., acetonitrile or ethyl acetate, 500 mL).[21]
-
Catalyst Addition: Add the catalyst (e.g., a tungstate or rhenium-based catalyst, 0.1-2 mol%).
-
Oxidant Addition: Begin stirring and heat the mixture to the desired temperature (e.g., 50-60 °C). Slowly add 30% hydrogen peroxide (220 mmol, 2.2 equiv) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed the set point by more than 5 °C.
-
Reaction Monitoring: After the addition is complete, maintain the temperature and monitor the reaction progress by TLC or HPLC every hour until all starting material and sulfoxide intermediate are consumed.
-
Work-up: Cool the reaction to room temperature. Quench any remaining peroxide by the slow addition of an aqueous solution of sodium sulfite until a negative test on peroxide strips is obtained.
-
Isolation: If the product crystallizes, filter the solid, wash with water, and then a non-polar solvent like hexanes. If the product is soluble, perform a liquid-liquid extraction. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water or ethyl acetate/heptane).
Protocol 2: Scalable Friedel-Crafts Sulfonylation using a Solid Acid Catalyst
This protocol is based on the principles of using recyclable, solid acid catalysts.[13][14]
-
Catalyst Activation: Activate the solid acid catalyst (e.g., Fe³⁺-montmorillonite, 10 wt%) by heating under vacuum at 120 °C for 4 hours.
-
Reactor Setup: To a 500 mL reactor equipped for inert atmosphere operation, add the activated catalyst and the aromatic substrate (150 mmol, 1.5 equiv). Add a high-boiling, inert solvent like dichlorobenzene.
-
Reagent Addition: Heat the stirred slurry to 140-160 °C. Dissolve the arenesulfonyl chloride (100 mmol, 1.0 equiv) in a minimal amount of the same solvent and add it dropwise to the reactor over 1 hour.
-
Reaction Monitoring: Hold the reaction at temperature for 12-24 hours. Monitor the reaction by taking small, filtered samples for HPLC analysis.
-
Work-up: Cool the reaction mixture to ~80 °C and filter to recover the solid acid catalyst. The catalyst can be washed with fresh solvent and prepared for reuse.
-
Isolation: Cool the filtrate slowly to room temperature to induce crystallization. Further cool to 0-5 °C for 2 hours to maximize recovery. Filter the product, wash with a cold, non-polar solvent, and dry under vacuum.
Part 5: References
-
Murakami, T., & Furusawa, K. (2002). One-Pot Synthesis of Aryl Sulfones from Alcohols. Synthesis, 2002(04), 479-482. [Link]
-
ResearchGate. (n.d.). Synthesis of Aryl Sulfones. Retrieved from ResearchGate. [Link]
-
He, G., et al. (n.d.). Synthesis of Alkyl Aryl Sulfones via Reaction of N-Arylsulfonyl Hydroxyamines with Electron-Deficient Alkenes. Molecules. [Link]
-
Organic Chemistry Portal. (n.d.). Aryl sulfone synthesis by C-S coupling reactions. [Link]
-
ChemistryViews. (2013). Diaryl Sulfone Synthesis. [Link]
-
Asahara, H., & Ohkubo, K. (2023). Sulfide Oxidation to Sulfone Using Sodium Chlorite and Hydrochloric Acid in Organic Solvents. Molecules. [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Sulfide Oxidation. [Link]
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Boyd, S., et al. (2023). Development and Scale-Up of a New Sulfone-Based Bismacycle as a Universal Precursor for Bi(V)-Mediated Electrophilic Arylation. Organic Process Research & Development. [Link]
-
Cheng, Z., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. Organic Letters. [Link]
-
Carpenter, G. B., & Kamm, W. F. (1968). Process for the formation and purification of aromatic sulfones. U.S. Patent No. 3,383,421.
-
Cheng, Z., et al. (2019). Switchable Synthesis of Aryl Sulfones and Sulfoxides through Solvent-Promoted Oxidation of Sulfides with O2/Air. ACS Figshare. [Link]
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Organic Chemistry Portal. (n.d.). Sulfone synthesis by oxidation. [Link]
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Costello, J. F., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]
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Nanomaterials Chemistry. (2024). Synthesis of Unsymmetrical Diaryl Sulfones from Organic Aryl Halides Catalyzed by CuFe2O4. [Link]
-
Cacchi, S., et al. (2003). Unsymmetrical Diaryl Sulfones and Aryl Vinyl Sulfones through Palladium-Catalyzed Coupling of Aryl and Vinyl Halides or Triflates with Sulfinic Acid Salts. The Journal of Organic Chemistry. [Link]
-
Costello, J. F., et al. (2023). An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. ResearchGate. [Link]
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ResearchGate. (n.d.). Gram-scale reaction of arylazo sulfone (1a). [Link]
-
Zhang, Y., et al. (2023). Assembly of α-Aryl Sulfones and Allyl Sulfones and Their Amide Analogues via Copper-Catalyzed Coupling Reactions. Organic Letters. [Link]
-
Choudary, B. M., et al. (2002). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
ResearchGate. (n.d.). Selected syntheses and reactions of sulfones. [Link]
-
ResearchGate. (n.d.). Substrate scope for the Friedel‐Crafts sulfonylation of sulfonyl chloride catalyzed by triflic acid. [Link]
-
Al-Zoubi, R. M. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Barbero, N., et al. (2022). Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. The Journal of Organic Chemistry. [Link]
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ResearchGate. (n.d.). Schemes depicting the SNAr/nucleophilic substitution of the different... [Link]
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Choudary, B. M., et al. (2002). Friedel–Crafts sulfonylation of aromatics catalysed by solid acids: An eco-friendly route for sulfone synthesis. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]
-
ResearchGate. (n.d.). How to purify a sulfone and sulfide sulfoxide without a column? [Link]
-
ResearchGate. (n.d.). Friedel‐Crafts‐type sulfonylation of (hetero)arenes. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
ResearchGate. (n.d.). Synthesis of aryl [35S]sulfones: Friedel–Crafts sulfonylation of aryl ethers with high specific activity [35S]methanesulfonyl chloride. [Link]
-
Pujol, M. D., et al. (2018). Synthesis and biological properties of aryl methyl sulfones. Bioorganic & Medicinal Chemistry. [Link]
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Validation & Comparative
Comparing Sodium 4-bromobenzenesulfinate Dihydrate to other sulfinating agents
A Comparative Guide to Sulfinating Agents: Profiling Sodium 4-bromobenzenesulfinate Dihydrate Against Modern Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and organic synthesis, the incorporation of the sulfonyl moiety (—SO₂—) is a cornerstone of molecular design. This functional group is prevalent in a vast array of pharmaceuticals, agrochemicals, and materials, valued for its ability to modulate physicochemical properties such as solubility, metabolic stability, and target binding affinity.[1][2][3] The strategic introduction of this group often proceeds via a sulfinate intermediate (R-SO₂⁻), making the choice of the initial sulfinating agent a critical decision that dictates reaction efficiency, scope, and practicality.
This guide provides an in-depth comparison of this compound with other contemporary sulfinating agents. We will move beyond a simple catalog of reagents to dissect the mechanistic underpinnings and practical considerations that guide the selection process in a research and development setting.
The Central Role of Sulfinate Salts
Sulfinic acids and their corresponding salts are versatile and crucial intermediates in synthetic chemistry.[4][5] Unlike their more reactive sulfonyl chloride counterparts, sulfinate salts are generally stable, solid materials that are easier to handle and store.[5][6] Their utility stems from their dual reactivity; they can act as nucleophiles or be converted into electrophilic species, enabling the formation of sulfones, sulfonamides, and other sulfur-containing compounds under relatively mild conditions.[4]
Profiling this compound
This compound is a crystalline solid used as a reagent to introduce the 4-bromobenzenesulfonyl group.[7][8]
Key Chemical Properties:
-
Formula: C₆H₄BrNaO₂S · 2H₂O[7]
-
Molecular Weight: 279.09 g/mol [7]
-
Appearance: Solid
-
Solubility: Soluble in water[7]
-
Stability: Bench-stable solid, though incompatible with strong oxidizing or reducing agents.[7]
The defining feature of this reagent is the presence of a bromine atom on the aromatic ring. This is not merely a substituent; it is a strategic functional handle. For drug development professionals engaged in library synthesis, this bromine atom allows for subsequent post-sulfination modifications via well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This enables rapid diversification of a lead scaffold, a significant advantage in structure-activity relationship (SAR) studies.
The Competitive Landscape: A Comparative Analysis
The choice of a sulfinating agent is driven by factors including stability, handling, reaction scope, functional group tolerance, and scalability. Below, we compare this compound with key alternatives.
Sulfur Dioxide (SO₂) Gas vs. Solid Surrogates
Gaseous sulfur dioxide has historically been a fundamental reagent for sulfination. However, its high toxicity, corrosiveness, and the requirement for specialized gas-handling equipment have severely limited its use in modern research labs. This has led to the development of solid, stable SO₂ surrogates.
-
DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)) : This air-stable, crystalline solid has emerged as a leading SO₂ surrogate.[9][10] It safely releases SO₂ under reaction conditions, making it highly convenient for a wide range of transformations, including the synthesis of sulfinates, sulfones, and sulfonamides from organometallic reagents or via palladium-catalyzed couplings.[6][9][10]
-
Potassium Metabisulfite (K₂S₂O₅) : An inexpensive, inorganic salt that can also serve as an SO₂ source in palladium-catalyzed sulfination reactions, particularly with aryl halides.[11]
Causality Behind Experimental Choice: For reactions requiring the de novo synthesis of a sulfinate from an aryl halide, DABSO is often the superior choice due to its excellent reactivity and handling characteristics. It has become a go-to reagent for generating diverse sulfinate intermediates in situ.
Sulfonyl Chlorides
These are highly reactive electrophiles and perhaps the most traditional reagents for forming sulfonamides and sulfonate esters.
Advantages:
-
High reactivity.
-
Commercially available with a wide range of substitutions.
Disadvantages:
-
Often unstable, moisture-sensitive, and can be difficult to purify and store.
-
Reactions can be aggressive, showing poor functional group tolerance.
-
Their synthesis often starts from thiols, which can have repulsive odors.[6]
Trustworthiness of Protocols: Protocols involving sulfonyl chlorides often require strictly anhydrous conditions and careful handling. Their primary utility is in direct sulfonylation reactions rather than as precursors for sulfinate salts, although they can be reduced in situ to form sulfinates.[12]
Thiosulfonates
Thiosulfonates have been revisited as stable, non-toxic, and effective precursors for generating sulfinate anions.[13] They can be synthesized via copper-catalyzed aerobic dimerization of thiols and serve as excellent alternatives to metal sulfinate salts, particularly when avoiding residual metal contaminants is a priority.[13]
Data Presentation: Comparison of Sulfinating Agents
| Feature | Sodium 4-bromobenzenesulfinate | DABSO (SO₂ Surrogate) | Sulfonyl Chlorides | Thiosulfonates |
| Physical Form | Crystalline Solid | Crystalline Solid | Liquids or Solids | Solids or Oils |
| Primary Use | Delivers a pre-functionalized aryl sulfonyl group | In situ generation of sulfinates from various precursors | Direct formation of sulfonamides/sulfonate esters | Generation of sulfinate anions |
| Stability & Handling | High (Bench-stable) | High (Air-stable solid) | Low to Moderate (Moisture-sensitive) | High (Stable, non-toxic) |
| Key Advantage | Bromine for post-modification | Safe & convenient SO₂ source; broad scope | High reactivity | Stable, non-toxic sulfinate precursors |
| Key Disadvantage | Fixed aryl substitution pattern | Requires precursor (e.g., aryl halide) | Instability, poor functional group tolerance | Requires synthesis from thiols |
| Typical Catalyst | Palladium (for cross-couplings) | Palladium or Copper | Often none (direct reaction) | Base or nucleophile |
| Green Chemistry | Atom economy depends on subsequent use of bromine | Avoids toxic SO₂ gas | Often generates HCl byproduct | Can be synthesized under aerobic conditions |
Experimental Protocols & Methodologies
A core application for these reagents is the palladium-catalyzed synthesis of sulfones and sulfonamides from aryl halides. The reaction proceeds through a sulfinate intermediate, which can be generated in situ or added as a salt.
Mandatory Visualization: Catalytic Cycle and Synthetic Workflow
Below are diagrams illustrating the mechanistic pathway of palladium-catalyzed sulfination and a general workflow for a one-pot synthesis.
Caption: General catalytic cycle for palladium-catalyzed sulfination.
Caption: Workflow for one-pot sulfone or sulfonamide synthesis.
Protocol: One-Pot Synthesis of an Aryl Sulfone from an Aryl Halide using an SO₂ Surrogate
This protocol is a self-validating system adapted from established literature and demonstrates the power of modern sulfination methods.[10][11][14] It illustrates a process where a reagent like DABSO would be used, which competes directly with the application of a pre-formed sulfinate like Sodium 4-bromobenzenesulfinate.
Objective: To synthesize an aryl sulfone from an aryl bromide in a one-pot, two-step procedure.
Materials:
-
Aryl Bromide (1.0 mmol)
-
DABSO (0.6 mmol, 1.2 equiv SO₂)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
Xantphos (ligand, 0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃, 2.0 mmol)
-
Alkyl Halide (e.g., Iodomethane, 1.5 mmol)
-
Anhydrous 1,4-Dioxane (solvent)
Methodology:
-
Reaction Setup (Sulfinate Formation):
-
To a dry Schlenk tube under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol), DABSO (0.6 mmol), Pd(OAc)₂ (0.02 mmol), Xantphos (0.04 mmol), and Cs₂CO₃ (2.0 mmol).
-
Causality: The choice of a bulky, electron-rich phosphine ligand like Xantphos is crucial. It stabilizes the palladium center and promotes the challenging reductive elimination step, leading to higher yields and broader substrate scope. The inert atmosphere is essential to prevent the oxidation of the Pd(0) species, which is the active catalyst generated in situ.
-
-
Reaction Execution:
-
Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Seal the tube and heat the reaction mixture to 100 °C with vigorous stirring for 12-16 hours.
-
Self-Validation: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS by taking a small aliquot, quenching it, and analyzing for the disappearance of the aryl bromide starting material. Complete consumption confirms the successful formation of the sulfinate intermediate.
-
-
In-situ Alkylation (Sulfone Formation):
-
Cool the reaction mixture to room temperature.
-
Add the alkyl halide (1.5 mmol) directly to the mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for an additional 2-4 hours until the sulfinate intermediate is consumed (monitor by TLC/LC-MS).
-
-
Workup and Purification:
-
Cool the mixture, dilute with ethyl acetate, and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure aryl sulfone.
-
Adaptation for Sodium 4-bromobenzenesulfinate: If one were to synthesize a diaryl sulfone, Sodium 4-bromobenzenesulfinate would be used in a similar palladium-catalyzed coupling with a different aryl halide, but it would act as the nucleophilic sulfinate partner from the start, bypassing the need for an SO₂ source like DABSO.
Conclusion and Expert Opinion
While traditional reagents like sulfonyl chlorides have their place, the field has decisively moved towards safer and more versatile agents. The development of stable SO₂ surrogates like DABSO has revolutionized the synthesis of diverse sulfonyl-containing molecules, offering unparalleled scope and convenience for generating sulfinates in situ.
This compound carves out a distinct and valuable niche. It is not merely a sulfinating agent; it is a strategic building block. Its primary strength lies not in its ability to compete with DABSO for general sulfinate synthesis, but in its capacity to install a pre-functionalized sulfonyl group that serves as a platform for rapid, late-stage diversification. For researchers in drug discovery, the ability to perform a sulfination followed by a Suzuki coupling in a tandem sequence is a powerful tool for efficiently exploring chemical space.
The ultimate choice of reagent is therefore dictated by synthetic strategy. For constructing a sulfonyl group from scratch with maximum flexibility, an SO₂ surrogate is often the optimal choice. For introducing a specific, modifiable arylsulfonyl moiety to accelerate library synthesis, this compound is an excellent and highly strategic option.
References
-
Cernak, T., Dykstra, K. D., & Tyagarajan, S. (2016). The medicinal chemist's toolbox for late stage functionalization of drug-like molecules. Chemical Society Reviews, 45(3), 546-576. [Link]
-
Deeming, A. S., et al. (2017). Synthesis of Sulfones and Sulfonamides via Sulfinate Anions: Revisiting the Utility of Thiosulfonates. The Journal of Organic Chemistry, 82(3), 1761–1767. [Link]
-
Shavnya, A., et al. (2013). Palladium-Catalyzed Sulfination of Aryl and Heteroaryl Halides: Direct Access to Sulfones and Sulfonamides. Organic Letters, 15(24), 6226–6229. [Link]
-
Emmett, E. J., & Willis, M. C. (2015). The Development and Application of Sulfur Dioxide Surrogates in Synthetic Organic Chemistry. Asian Journal of Organic Chemistry, 4(7), 602-611. [Link]
-
Woolven, H., et al. (2011). DABCO-Bis(sulfur dioxide), DABSO, as a Convenient Source of Sulfur Dioxide for Organic Synthesis: Utility in Sulfonamide and Sulfamide Preparation. Organic Letters, 13(18), 4876–4878. [Link]
-
Fier, P. S., & Maloney, K. M. (2019). A Mild, Late-Stage Conversion of Primary Sulfonamides to Several Other Functional Groups. Journal of the American Chemical Society, 141(4), 1441-1445. [Link]
-
Rocke, B. N., et al. (2014). Palladium(II)-Catalyzed Synthesis of Sulfinates from Boronic Acids and DABSO: A Redox-Neutral, Phosphine-Free Transformation. Angewandte Chemie International Edition, 53(38), 10204-10208. [Link]
-
Zia-ur-Rehman, M., et al. (2019). Sulfonamide inhibitors: a patent review 2013-present. Expert Opinion on Therapeutic Patents, 29(10), 797-814. [Link]
-
Manolikakes, G. (2020). Recent Advances in the Synthesis and Direct Application of Sulfinate Salts. European Journal of Organic Chemistry, 2020(23), 3447-3463. [Link]
-
Bali, S., & Singh, P. (2014). Sulfinate derivatives: dual and versatile partners in organic synthesis. Organic & Biomolecular Chemistry, 12(35), 6759-6785. [Link]
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The Strategic Advantage of Sodium 4-bromobenzenesulfinate Dihydrate in Modern Synthesis: A Comparative Guide
A Senior Application Scientist's Perspective on Overcoming the Limitations of Boron-Derived Reagents in Drug Discovery and Development
In the landscape of synthetic chemistry, the quest for robust, efficient, and versatile reagents is perpetual. For decades, boron-derived reagents, particularly boronic acids and their esters, have been the cornerstone of C-C bond formation, largely due to the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their reliability and broad functional group tolerance have cemented their place in the synthetic chemist's toolbox. However, as the complexity of target molecules in drug discovery and materials science increases, the limitations of these trusted reagents are becoming more apparent. This guide provides a comprehensive comparison of Sodium 4-bromobenzenesulfinate dihydrate with traditional boron-derived reagents, presenting a compelling case for its adoption in overcoming common synthetic hurdles.
The Boron Reagent Dilemma: A Trade-off Between Reactivity and Stability
Boronic acids and their ester derivatives exist in a delicate balance between reactivity and stability. Boronic acids are generally more reactive, often leading to faster reaction times in cross-coupling reactions. This heightened reactivity, however, comes at the cost of reduced stability, as they are susceptible to decomposition through oxidation and protodeboronation.[3] Conversely, boronate esters, such as pinacol esters, offer enhanced stability, making them easier to handle and store, but this often translates to sluggish reaction kinetics.[3]
This trade-off is particularly pronounced with heteroaromatic boronic acids, which are notorious for their instability and poor performance in Suzuki-Miyaura couplings.[1][2] For instance, a study at Pfizer revealed that less than 8% of over 350 attempted couplings using pyridine-2-boronates achieved a yield of 20% or more.[4] This highlights a significant gap in synthetic capability, especially considering the prevalence of nitrogen-containing heterocycles in pharmaceuticals.
This compound: A Paradigm of Stability and Versatility
This compound emerges as a superior alternative in many synthetic scenarios. As a salt, it is a crystalline, shelf-stable solid that is easy to handle and accurately dispense, a crucial factor for reproducibility in both small-scale research and large-scale production.[5] Its advantages extend far beyond mere convenience.
Key Advantages of this compound:
-
Enhanced Stability: Unlike many boronic acids, this compound is not prone to the same degradation pathways, ensuring reagent integrity over time and leading to more consistent reaction outcomes.[5]
-
Superior Performance in Heteroaromatic Couplings: In cases where heteroaromatic boronic acids fail, the corresponding sulfinates have proven to be highly effective nucleophilic partners in palladium-catalyzed cross-coupling reactions, providing a reliable solution to a long-standing synthetic challenge.[1][2]
-
Orthogonal Reactivity: The distinct reactivity of sulfinates compared to boronic acids allows for selective and sequential reactions in the synthesis of complex molecules bearing both functionalities. This orthogonality is a powerful tool for streamlining synthetic routes and minimizing protecting group manipulations.[6][7]
-
Alternative Mechanistic Pathways: Reactions involving sulfinates can proceed through radical pathways, offering a different reactivity profile and selectivity compared to the organometallic cycle of the Suzuki-Miyaura reaction. This can be advantageous for substrates that are incompatible with traditional cross-coupling conditions.[7][8]
Mechanistic Insights: Beyond Traditional Cross-Coupling
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle of oxidative addition, transmetalation, and reductive elimination. In contrast, reactions with this compound can be triggered to proceed via a desulfinative coupling. This process involves the extrusion of sulfur dioxide (SO2), a key mechanistic feature that differentiates it from boron-based couplings.
Quantitative Performance Comparison
While a direct, side-by-side comparison of this compound and 4-bromophenylboronic acid under identical conditions for a simple aryl-aryl coupling is not extensively documented in a single study, a compelling case for the superiority of sulfinates can be made in the challenging realm of heteroaromatic synthesis.
| Reagent Class | Coupling Partner | Yield (%) | Observations |
| Pyridine-2-boronic acid | Various Aryl Halides | <20 | Prone to decomposition, often leading to low and irreproducible yields.[4] |
| Pyridine-2-sulfinate | Various Aryl Halides | >70 | Stable reagent, leading to high and consistent yields.[1] |
This data clearly demonstrates the significant advantage of using a sulfinate-based reagent for the synthesis of 2-substituted pyridines, a common motif in pharmaceuticals.
Experimental Protocols
Protocol 1: Desulfinative Cross-Coupling of Sodium 4-bromobenzenesulfinate with an Aryl Bromide
Materials:
-
Aryl bromide (1.0 eq)
-
This compound (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2, 2 mol%)
-
XPhos (4 mol%)
-
Potassium carbonate (K2CO3, 2.0 eq)
-
Toluene
-
Water
Procedure:
-
To a reaction vessel, add the aryl bromide, this compound, palladium(II) acetate, XPhos, and potassium carbonate.
-
Add toluene and water (e.g., 10:1 v/v).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of 4-bromophenylboronic Acid with an Aryl Halide
Materials:
-
Aryl halide (1.0 eq)
-
4-bromophenylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4, 2-5 mol%)
-
Sodium carbonate (Na2CO3, 2.0 eq)
-
Toluene
-
Ethanol
-
Water
Procedure:
-
To a reaction vessel, add the aryl halide, 4-bromophenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and sodium carbonate.
-
Add a mixture of toluene, ethanol, and water (e.g., 4:1:1 v/v/v).
-
Degas the mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Conclusion: A Call for a Broader Synthetic Toolkit
While the Suzuki-Miyaura reaction with boron-derived reagents will undoubtedly remain a valuable tool in organic synthesis, a critical evaluation of its limitations is necessary for continued innovation. This compound and other sulfinate salts offer a powerful and often superior alternative, particularly in the synthesis of complex, pharmaceutically relevant molecules. Their enhanced stability, excellent performance in challenging couplings, and orthogonal reactivity provide chemists with a more versatile and robust toolkit. By embracing these reagents, researchers, scientists, and drug development professionals can overcome long-standing synthetic hurdles and accelerate the discovery of new medicines and materials.
References
-
Blakemore, D. C., et al. (2025). Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ACS Medicinal Chemistry Letters. [Link]
-
Streamlining SuFEx Inhibitor Development: A Unified Approach Using Orthogonal Sulfinate Protecting Groups. ChemRxiv. [Link]
-
Comparison of arylboron-based nucleophiles in Ni-catalyzed Suzuki-Miyaura cross-coupling with aryl mesylates and sulfamates. PubMed. [Link]
-
Divergent reactivity of sulfinates based on one- versus two-electron reaction manifolds. ResearchGate. [Link]
-
Desulfinative Cross-Coupling as a Method to Overcome Problematic Suzuki–Miyaura Reactions of Pharmaceutically Relevant Heteroaromatic Boronates. ResearchGate. [Link]
-
Reddy, J. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9130-9221. [Link]
-
Kim, M., et al. (2021). Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. Chemical Science, 12(19), 6629-6637. [Link]
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- 5. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
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A Senior Application Scientist's Comparative Guide to Quantifying the Purity of Sodium 4-bromobenzenesulfinate Dihydrate
For researchers, scientists, and professionals in drug development, the purity of a reagent is not merely a number on a certificate of analysis; it is the bedrock of reproducible and reliable results. Sodium 4-bromobenzenesulfinate Dihydrate, a key building block in organic synthesis, is no exception. Its purity directly influences reaction yields, impurity profiles of active pharmaceutical ingredients (APIs), and ultimately, the safety and efficacy of a therapeutic candidate. This guide provides an in-depth comparison of analytical methodologies for the precise quantification of this compound purity, offering insights into the causality behind experimental choices and presenting supporting data to inform your selection of the most appropriate technique.
The Criticality of Purity in Pharmaceutical Research
In the pharmaceutical industry, the validation of analytical methods is a critical component of regulatory compliance and quality assurance.[1] Regulatory bodies such as the FDA, EMA, and ICH mandate validated methods for the analysis of drug substances to ensure their identity, strength, quality, and purity.[1] An uncharacterized impurity in a starting material like this compound can lead to the formation of undesired side products, complicating downstream processing and potentially introducing toxic components into the final drug product. Therefore, employing robust and validated analytical methods for purity determination is not just a matter of good science but a regulatory necessity.[2]
High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Organic Purity
High-Performance Liquid Chromatography with Ultraviolet (UV) detection is the cornerstone for assessing the purity of non-volatile organic compounds like Sodium 4-bromobenzenesulfinate.[3] This technique excels at separating the main compound from its organic impurities, providing a detailed impurity profile.[4]
Scientific Principles
Reverse-phase HPLC (RP-HPLC) separates molecules based on their hydrophobicity. A nonpolar stationary phase (typically C18) is used with a polar mobile phase. More hydrophobic molecules interact more strongly with the stationary phase and thus elute later. The aromatic ring and the sulfinate group in Sodium 4-bromobenzenesulfinate provide a chromophore that allows for sensitive detection by UV absorbance.
Experimental Protocol: RP-HPLC-UV Method
-
Chromatographic System: A standard HPLC system equipped with a UV detector.[5]
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.
-
Flow Rate: Typically 1.0 mL/min.[5]
-
Detection Wavelength: 230 nm.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.[3]
-
Standard Preparation: Prepare a reference standard solution of this compound of known purity at a similar concentration.
-
Quantification: Purity is typically calculated using the area normalization method, assuming all impurities have a similar response factor to the main component, or by using a reference standard for a more accurate assay.
Causality in Experimental Choices
The choice of a C18 column is based on the non-polar nature of the bromophenyl group. The acidic mobile phase ensures that the sulfinate group is protonated, leading to consistent retention behavior. Acetonitrile is a common organic modifier that provides good peak shape for aromatic compounds.
Visualization: HPLC Workflow
Caption: Workflow for HPLC-UV Purity Analysis.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination
Quantitative NMR (qNMR) is a powerful primary ratio method that allows for the determination of the absolute purity of a substance without the need for a reference standard of the analyte itself.[6] It is a non-destructive technique that provides both structural confirmation and quantitative information.[7]
Scientific Principles
The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the absolute purity of the analyte can be determined.[7]
Experimental Protocol: ¹H-qNMR Method
-
NMR Spectrometer: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity, such as maleic acid or dimethyl sulfone. The standard should have a simple spectrum with at least one signal that does not overlap with any analyte signals.
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into an NMR tube.
-
Accurately weigh approximately 5-10 mg of the internal standard and add it to the same NMR tube.
-
Add a known volume of a deuterated solvent (e.g., D₂O or DMSO-d₆) to dissolve both the sample and the standard completely.[8]
-
-
Data Acquisition: Acquire the ¹H NMR spectrum using parameters that ensure accurate integration, such as a long relaxation delay (D1) of at least 5 times the longest T₁ of any signal of interest.
-
Data Processing: Carefully phase and baseline correct the spectrum. Integrate the non-overlapping signals of both the analyte and the internal standard.
-
Calculation: The purity of the sample is calculated using the following formula:[7] Purity (%) = (I_sample / N_sample) * (N_std / I_std) * (MW_sample / MW_std) * (m_std / m_sample) * P_std Where:
-
I = Integral area
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Causality in Experimental Choices
The choice of internal standard is critical for accurate qNMR. It must be stable, non-reactive with the sample, and have signals in a clear region of the spectrum. The long relaxation delay is essential to allow for complete relaxation of all protons, ensuring that the signal intensities are directly proportional to the number of protons.
Visualization: qNMR Purity Calculation Logic
Caption: Logical Flow for Absolute Purity by qNMR.
Ion Chromatography (IC): Quantifying Inorganic Impurities
Ion chromatography is a powerful technique for the determination of inorganic ions.[9] For this compound, IC is particularly useful for quantifying inorganic impurities such as bromide (from the starting material) and sulfate (a potential oxidation product).[1]
Scientific Principles
IC separates ions based on their affinity for an ion-exchange resin. A sample solution is passed through a column packed with the resin, and the ions are separated based on their charge and size. A conductivity detector is typically used to quantify the eluted ions.[2]
Experimental Protocol: IC for Bromide and Sulfate
-
IC System: An ion chromatograph equipped with a conductivity detector and a suppressor.[2]
-
Column: An anion-exchange column suitable for separating halides and sulfate.[1]
-
Eluent: A carbonate/bicarbonate or hydroxide eluent is commonly used.[1]
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in deionized water to a known concentration.
-
Calibration: Prepare a series of calibration standards containing known concentrations of bromide and sulfate.
-
Quantification: The concentration of bromide and sulfate in the sample is determined by comparing the peak areas to the calibration curve.
Causality in Experimental Choices
The use of a suppressor is crucial for achieving low detection limits. The suppressor reduces the background conductivity of the eluent, thereby increasing the signal-to-noise ratio for the analyte ions.[9]
Thermal Analysis (TGA/DSC) and Karl Fischer Titration: Assessing Water Content and Thermal Stability
As a dihydrate, the water content of Sodium 4-bromobenzenesulfinate is a critical purity attribute. Thermogravimetric Analysis (TGA) and Karl Fischer (KF) titration are the primary methods for its determination. Differential Scanning Calorimetry (DSC) provides information on thermal events like melting and decomposition.[10]
Scientific Principles
-
TGA: Measures the change in mass of a sample as a function of temperature. For a hydrate, the mass loss corresponding to the loss of water molecules can be quantified.[11]
-
DSC: Measures the difference in heat flow between a sample and a reference as a function of temperature. It can detect phase transitions such as melting and dehydration.[10]
-
Karl Fischer Titration: A highly specific and accurate method for the determination of water content.[12] It is based on a stoichiometric reaction of iodine with water.[13]
Experimental Protocols
-
TGA:
-
Accurately weigh 5-10 mg of the sample into a TGA pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The percentage of water is calculated from the mass loss observed in the temperature range corresponding to dehydration.[14]
-
-
DSC:
-
Accurately weigh 2-5 mg of the sample into a DSC pan and seal it.
-
Heat the sample at a constant rate (e.g., 10 °C/min) to observe endothermic or exothermic events.
-
-
Karl Fischer Titration (Volumetric):
-
Standardize the Karl Fischer reagent with a known amount of water or a certified water standard (e.g., disodium tartrate dihydrate).
-
Accurately weigh the this compound sample and add it to the titration vessel containing a suitable solvent (e.g., methanol).
-
Titrate with the standardized Karl Fischer reagent to the electrometric endpoint.[12]
-
Visualization: TGA Dehydration Workflow
Caption: Workflow for Water Content by TGA.
Comparative Analysis of Methodologies
The choice of analytical method depends on the specific purity attribute being assessed. The following table provides a comparative overview of the discussed techniques.
| Feature | HPLC-UV | qNMR | Ion Chromatography | TGA | Karl Fischer Titration |
| Primary Application | Organic Purity & Impurity Profiling | Absolute Purity (Assay) | Inorganic Anion Impurities | Water Content & Thermal Stability | Water Content |
| Principle | Chromatographic Separation | Nuclear Magnetic Resonance | Ion-Exchange Chromatography | Gravimetric Analysis | Titration |
| Specificity | High for organic compounds | High (structurally specific) | High for specific ions | Moderate (mass loss) | High for water |
| Typical Accuracy | 98-102% (with standard) | 98.5-101.5% | 95-105% | 95-105% (for water) | 99-101% |
| Typical Precision (%RSD) | < 2% | < 1% | < 5% | < 5% | < 2% |
| Sensitivity | Good (ng-µg) | Moderate (mg) | Excellent (ppb-ppm) | Moderate (µg) | Good (µg-mg) |
| Throughput | Moderate | Low to Moderate | High | Moderate | High |
| Advantages | Excellent for impurity profiling | Absolute quantification, non-destructive | Sensitive for ionic impurities | Simple, provides thermal stability data | "Gold standard" for water content |
| Limitations | Requires a reference standard for assay | Lower throughput, requires expensive equipment | Limited to ionic species | Not specific for water if other volatiles are present | Reagent stability, matrix interferences |
Conclusion: A Multi-faceted Approach to Purity Assessment
No single analytical technique provides a complete picture of the purity of this compound. A comprehensive and robust purity assessment relies on a combination of orthogonal methods.
-
For routine quality control of organic purity and impurity profiling, HPLC-UV is the method of choice due to its high resolving power and reliability.[4]
-
To establish the absolute purity of a reference standard or for primary characterization, qNMR is unparalleled in its accuracy and ability to provide a direct measure of the main component.[6]
-
To control inorganic impurities such as bromide and sulfate, Ion Chromatography offers excellent sensitivity and specificity.[9]
-
For accurate determination of the water content, Karl Fischer titration is the gold standard, while TGA provides valuable complementary information on the thermal behavior of the hydrate.[10][12]
By judiciously selecting and combining these analytical methodologies, researchers, scientists, and drug development professionals can ensure the quality and consistency of this compound, thereby safeguarding the integrity of their research and the development of safe and effective pharmaceuticals.
References
-
ResearchGate. (2025). A study on the dehydration of some hydrated salts. Retrieved from [Link]
-
Pauli, G. F., et al. (n.d.). Purity by Absolute qNMR Instructions. Retrieved from [Link]
-
Prieto, O., et al. (n.d.). THERMAL ANALYSIS OF SOME HYDRATED SALTS: IMPLICATIONS FOR EUROPA'S SATELLITE. Retrieved from [Link]
-
Pharmaguideline. (2011, September 19). Water Content Determination by Karl Fischer. Retrieved from [Link]
-
Japanese Pharmacopoeia. (n.d.). Water Determination (Karl Fischer Method). Retrieved from [Link]
-
Scharlab. (n.d.). Karl Fischer water content titration. Retrieved from [Link]
-
Quveon. (n.d.). THE BASICS OF KARL FISCHER TITRATION. Retrieved from [Link]
-
ResearchGate. (2025). Impact of aromatic sulfonate derivative on the crystallization, thermal resistance, and hydrolytic properties of poly(lactic acid). Retrieved from [Link]
-
Nanalysis. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]
-
ResearchGate. (n.d.). Quantitative 1H NMR Analysis of a Difficult Drug Substance and its Exo-Isomer as Hydrochloride Salts Using Alkaline Deuterated Methanol. Retrieved from [Link]
-
ResearchGate. (2025). Thermal properties of sulfonic acid group functionalized Brønsted acidic ionic liquids. Retrieved from [Link]
-
Journal of Pharmaceutical Research. (n.d.). Quantification and Validation of a HPLC-UV Method for Simultaneous Analysis of Nitrosoamine Impurities in Losartan. Retrieved from [Link]
-
Longdom Publishing. (n.d.). HPLC Method Validation for the Quantitative Fast Determination of 8 Organic Uv-Filters in Products with a Level of Sun Protection Factor Emulsion-Type. Retrieved from [Link]
-
ResearchGate. (2025). UV Spectrophotometric/HPLC Method Development, Validation and f2 factor for Quantitative Estimation of Diclofenac Sodium with market product. Retrieved from [Link]
-
OSTI.gov. (n.d.). Thermodynamics and dehydration/hydration behaviors of Na-sulfate, -borate, and -bicarbonate minerals. Retrieved from [Link]
-
PubMed. (2020, January 17). Development and validation of a HPLC-UV method for the simultaneous detection and quantification of paclitaxel and sulforaphane in lipid based self-microemulsifying formulation. Retrieved from [Link]
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- 14. metrohm.com [metrohm.com]
A Tale of Two Sulfinates: A Comparative Guide to Sodium 4-bromobenzenesulfinate Dihydrate and Sodium p-toluenesulfinate in Cross-Coupling Reactions
In the dynamic landscape of synthetic organic chemistry, the formation of carbon-sulfur (C-S) and carbon-carbon (C-C) bonds through cross-coupling reactions stands as a cornerstone for the construction of complex molecules, particularly in the pharmaceutical and materials science sectors. Among the diverse array of reagents available, sodium arylsulfinates have emerged as versatile and highly effective coupling partners. This guide provides an in-depth, objective comparison of two prominent arylsulfinate salts: Sodium 4-bromobenzenesulfinate Dihydrate and Sodium p-toluenesulfinate. We will delve into their respective performance in cross-coupling reactions, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic strategies.
The Ascendancy of Arylsulfinates in Modern Cross-Coupling
Traditionally, the synthesis of sulfones and biaryls has relied on methods that often require harsh conditions, multi-step procedures, or the use of less stable reagents like thiols or organoboronic acids. Sodium arylsulfinates offer a compelling alternative, being generally stable, easy to handle solids that can be readily prepared. Their utility in palladium- and nickel-catalyzed cross-coupling reactions has been extensively demonstrated, providing efficient access to a wide range of sulfones and other valuable organic scaffolds.
At the Bench: A Head-to-Head Comparison
The primary distinction between Sodium 4-bromobenzenesulfinate and Sodium p-toluenesulfinate lies in the electronic nature of the substituent on the aromatic ring. The bromine atom in the 4-position of the former is an electron-withdrawing group, rendering the sulfinate nucleophile less electron-rich. Conversely, the methyl group in the para-position of the latter is an electron-donating group, enhancing the nucleophilicity of the sulfinate. This fundamental difference in electronic properties can significantly influence their reactivity and substrate scope in cross-coupling reactions.
Physical and Chemical Properties at a Glance
| Property | This compound | Sodium p-toluenesulfinate |
| Molecular Formula | C₆H₄BrNaO₂S·2H₂O | C₇H₇NaO₂S |
| Molecular Weight | 295.09 g/mol | 178.18 g/mol |
| Appearance | White to off-white crystalline powder | White crystalline powder |
| Solubility | Soluble in water | Soluble in water |
| Electronic Nature of Substituent | Electron-withdrawing (Br) | Electron-donating (CH₃) |
Performance in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are a mainstay in organic synthesis. In the context of aryl sulfinates, these reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. Mechanistic studies have shown that for carbocyclic sulfinates, the transmetalation step is often the rate-limiting step.
The electronic nature of the sulfinate plays a crucial role. Electron-rich sulfinates, such as sodium p-toluenesulfinate, are generally more reactive and tend to give higher yields, particularly when coupled with electron-poor aryl halides. This is attributed to the enhanced nucleophilicity of the sulfinate, which facilitates the transmetalation step.
Conversely, the electron-withdrawing nature of the bromine atom in sodium 4-bromobenzenesulfinate can lead to slower reaction rates or require more forcing conditions. However, this reagent offers the distinct advantage of introducing a bromine handle into the product, which can be invaluable for subsequent downstream functionalization through further cross-coupling reactions.
Illustrative Reaction Scheme:
Caption: Generalized catalytic cycle for the palladium-catalyzed cross-coupling of aryl halides with sodium arylsulfinates.
Nickel/Photoredox Dual Catalysis: A Milder Approach
Recent advancements have seen the emergence of nickel/photoredox dual catalysis as a powerful method for the synthesis of sulfones from sodium sulfinates and aryl halides at room temperature. This approach offers a milder alternative to traditional palladium-catalyzed methods and often exhibits excellent functional group tolerance.
In such systems, the photocatalyst, upon irradiation with visible light, facilitates the generation of a sulfonyl radical from the sulfinate salt. This radical then engages in the nickel catalytic cycle. While direct comparative studies are limited, the principles of radical generation suggest that both electron-donating and electron-withdrawing substituents on the arylsulfinate are well-tolerated.
Illustrative Reaction Scheme:
Caption: Proposed mechanism for Nickel/Photoredox dual catalysis for sulfonylation.
Experimental Protocols and Supporting Data
The following protocols are representative examples of cross-coupling reactions involving sodium arylsulfinates, adapted from the literature. It is important to note that these are not from a direct comparative study and are provided for illustrative purposes.
Protocol 1: Palladium-Catalyzed Sulfonylation of an Aryl Bromide with Sodium p-toluenesulfinate
This protocol is adapted from a general procedure for the palladium-catalyzed cross-coupling of aryl halides with sodium sulfinates.
Materials:
-
Aryl bromide (1.0 mmol)
-
Sodium p-toluenesulfinate (1.5 mmol)
-
Pd(OAc)₂ (0.02 mmol)
-
XPhos (0.04 mmol)
-
K₂CO₃ (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk tube under an argon atmosphere, add the aryl bromide, sodium p-toluenesulfinate, Pd(OAc)₂, XPhos, and K₂CO₃.
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the tube and heat the reaction mixture at 110 °C for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Data (from similar systems):
| Aryl Bromide | Product | Yield (%) |
| 4-Bromoanisole | 4-Methoxy-4'-methyl-diphenylsulfone | 85 |
| 4-Bromobenzonitrile | 4-Cyano-4'-methyl-diphenylsulfone | 92 |
| 1-Bromo-4-nitrobenzene | 4-Nitro-4'-methyl-diphenylsulfone | 78 |
Protocol 2: Nickel/Photoredox-Catalyzed Sulfonylation of an Aryl Bromide with Sodium 4-bromobenzenesulfinate
This protocol is based on procedures for visible-light-mediated sulfonylation reactions.
Materials:
-
Aryl bromide (0.2 mmol)
-
Sodium 4-bromobenzenesulfinate (0.4 mmol)
-
NiCl₂·glyme (0.02 mmol)
-
dtbbpy (0.02 mmol)
-
Ir(ppy)₃ (0.002 mmol)
-
Anhydrous DMF (2 mL)
Procedure:
-
In a glovebox, add the aryl bromide, sodium 4-bromobenzenesulfinate, NiCl₂·glyme, dtbbpy, and Ir(ppy)₃ to a vial equipped with a stir bar.
-
Add anhydrous DMF.
-
Seal the vial and place it approximately 5 cm from a blue LED lamp.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Representative Data (from similar systems):
| Aryl Bromide | Product | Yield (%) |
| 4-Bromotoluene | 4-Bromo-4'-methyl-diphenylsulfone | 88 |
| 4-Bromoacetophenone | 4-Acetyl-4'-bromo-diphenylsulfone | 82 |
| 2-Bromopyridine | 2-(4-Bromophenylsulfonyl)pyridine | 75 |
Conclusion and Outlook
Both this compound and Sodium p-toluenesulfinate are valuable reagents in the synthetic chemist's toolkit for cross-coupling reactions. The choice between them should be guided by the specific synthetic goal.
-
Sodium p-toluenesulfinate is the reagent of choice when high reactivity and yield are paramount, particularly in palladium-catalyzed reactions with electron-poor aryl halides. Its electron-donating methyl group enhances its nucleophilicity, often leading to more efficient transformations.
-
This compound , while potentially less reactive due to its electron-withdrawing bromo substituent, offers the significant strategic advantage of introducing a versatile bromine handle for further synthetic manipulations. This makes it an excellent choice for the construction of more complex, poly-functionalized molecules.
The advent of milder reaction conditions, such as those employing nickel/photoredox dual catalysis, has broadened the applicability of both sulfinates, often mitigating the electronic disparities observed in traditional palladium-catalyzed systems. As the field of cross-coupling continues to evolve, the strategic application of these and other substituted arylsulfinates will undoubtedly continue to enable the efficient synthesis of novel and important chemical entities.
References
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. The University of Melbourne. [Link]
-
Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. PMC - NIH. [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ResearchGate. [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances. [Link]
-
Applications of Sulfinate Salts. Concordia University Spectrum. [Link]
-
A Nickel/Organoboron-Catalyzed Coupling of Aryl Bromides with Sodium Sulfinates: The Synthesis of Sulfones under Visible Light. MDPI. [Link]
-
Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. Semantic Scholar. [Link]
-
A Convenient Synthesis of Sulfones via Light Promoted Coupling of Sodium Sulfinates and Aryl Halides. ResearchGate. [Link]
-
Sulfonate Versus Sulfonate: Nickel and Palladium Multimetallic Cross-Electrophile Coupling of Aryl Triflates with Aryl Tosylates. PubMed. [Link]
-
Scope of the Desulfinylative Palladium-Catalyzed Cross-Coupling of Aryl Sulfinates with Aryl Bromides. ResearchGate. [Link]
-
Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters. ACS Publications. [Link]
-
Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. ResearchGate. [Link]
-
Sodium p-toluenesulfinate. PubChem. [Link]
-
Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. ResearchGate. [Link]
-
Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. MDPI. [Link]
-
Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis. PMC - NIH. [Link]
-
CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). YouTube. [Link]
A Researcher's Guide to the Mechanism of Palladium-Catalyzed Desulfinative Cross-Coupling
Introduction: A Modern Tool for C-C Bond Formation
In the landscape of synthetic chemistry, palladium-catalyzed cross-coupling reactions are an indispensable tool for the construction of carbon-carbon bonds, a foundation of modern pharmaceutical and materials science.[1][2] While classic methods like the Suzuki-Miyaura and Stille couplings are powerful, they often rely on organometallic reagents that can be unstable or generate toxic byproducts.[2] Desulfinative cross-coupling has emerged as a compelling alternative, utilizing bench-stable and easily prepared aryl or heteroaryl sulfinate salts as nucleophilic partners.[1][3] These reactions offer excellent scope and functional group tolerance, producing only gaseous sulfur dioxide and simple salts as byproducts, which aligns with the growing demand for greener and more sustainable chemical processes.[4]
Despite the synthetic utility of this transformation, a deep mechanistic understanding is crucial for optimizing reaction conditions and expanding its applicability. This guide provides an in-depth comparison of the proposed mechanistic pathways, supported by experimental and computational evidence, to offer researchers a clear picture of the catalytic cycle.
The Core Mechanistic Framework: A Pd(0)/Pd(II) Catalytic Cycle
The generally accepted mechanism for the palladium-catalyzed desulfinative cross-coupling of aryl halides with sulfinate salts operates through a Pd(0)/Pd(II) catalytic cycle.[1][5] This cycle can be broken down into four key elementary steps: generation of the active catalyst, oxidative addition, transmetalation, and reductive elimination with extrusion of SO₂.
Step 1: Generation of the Active Pd(0) Species
Most protocols employ a stable Pd(II) precatalyst, such as Pd(OAc)₂, which must be reduced in situ to the catalytically active Pd(0) species.[1][4] While often overlooked, the mechanism of this reduction is critical as it can influence the overall reaction kinetics.[4] Experimental evidence suggests that the homocoupling of two sulfinate salt molecules, mediated by the Pd(II) precatalyst, is a primary pathway for generating the necessary Pd(0) complex.[1][6][7] Other potential reductants in the reaction mixture can include phosphine ligands (via oxidation) or other nucleophilic partners.[4]
Step 2: Oxidative Addition
Once the active L₂Pd(0) catalyst (where L is a ligand, e.g., a phosphine) is formed, the first key step of the catalytic cycle is the oxidative addition of the aryl halide (Ar-X) to the metal center. This step involves the cleavage of the C-X bond and the formation of a new Pd(IV) intermediate, although it is more commonly depicted as a formal Pd(II) oxidative addition complex, [Ar-Pd(L)₂-X].[1] This step is well-established in palladium catalysis and is generally considered to be fast, especially with aryl bromides and iodides.[4]
Step 3: Transmetalation
The subsequent step is transmetalation, where the sulfinate salt (Ar'-SO₂M) displaces the halide on the palladium complex. This forms a crucial palladium-sulfinate intermediate, [Ar-Pd(L)₂-SO₂Ar'].[1][4] For a long time, this intermediate was only putative. However, recent studies have successfully synthesized, isolated, and characterized these palladium sulfinate complexes, confirming they are competent intermediates in the catalytic cycle.[1][4]
Step 4: SO₂ Extrusion and Reductive Elimination
The palladium-sulfinate intermediate undergoes extrusion of sulfur dioxide (SO₂) to form a diarylpalladium(II) complex, [Ar-Pd(L)₂-Ar'].[1] This is a key step that distinguishes desulfinative coupling from other cross-coupling reactions. The final step is reductive elimination from this diarylpalladium(II) species, which forms the desired C-C bond in the biaryl product (Ar-Ar') and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1]
Below is a diagram illustrating the generally accepted Pd(0)/Pd(II) catalytic cycle for desulfinative cross-coupling.
Caption: General Pd(0)/Pd(II) catalytic cycle for desulfinative cross-coupling.
Mechanistic Nuances: The Rate-Determining Step
A key aspect of mechanistic investigation is identifying the turnover-limiting or rate-determining step of the catalytic cycle. Kinetic studies have been instrumental in shedding light on this crucial factor. Interestingly, the rate-determining step can change depending on the nature of the sulfinate coupling partner.[1][6][7]
A comparative study using both carbocyclic (e.g., sodium 4-methylbenzenesulfinate) and heterocyclic (e.g., sodium pyridine-2-sulfinate) reagents revealed significant differences.[1][6][8]
-
For Carbocyclic Sulfinates: Kinetic analysis showed that for these substrates, the transmetalation step is turnover-limiting.[6][8] The resting state of the catalyst—the most stable intermediate in the cycle—was identified as the oxidative addition complex.[1][6]
-
For Heterocyclic Sulfinates (e.g., Pyridine-2-sulfinate): In contrast, when using a pyridine-2-sulfinate, the resting state was found to be a chelated Pd(II) sulfinate complex formed after transmetalation.[6][8] For this class of reagents, the extrusion of SO₂ from this stable intermediate is the turnover-limiting step.[1][6][7]
These findings highlight that a "one-size-fits-all" mechanism is insufficient and that the electronic and structural properties of the sulfinate reagent play a decisive role in the catalytic cycle's kinetics.
The Role of Additives: More Than Just a Base
The presence of a base, typically potassium carbonate (K₂CO₃), is often crucial for high yields in these reactions.[1] Mechanistic studies have revealed a dual role for this additive.[6][7]
-
Scavenging SO₂: The carbonate base is responsible for removing free sulfur dioxide from the reaction medium. This is important as SO₂ can potentially coordinate to the palladium center and inhibit catalysis.
-
Cation-Assisted Transmetalation: The potassium cation (K⁺) has been shown to accelerate the transmetalation step, likely by facilitating the exchange of the halide for the sulfinate group at the palladium center.[6][7]
Alternative Mechanistic Considerations: Are Radicals Involved?
While the Pd(0)/Pd(II) cycle is strongly supported by experimental data for many desulfinative couplings, the possibility of alternative pathways, such as those involving single-electron transfer (SET) and radical intermediates, should not be entirely dismissed, especially under photochemical conditions.[9] Some palladium-catalyzed reactions are known to proceed via radical pathways, particularly those initiated by photoexcitation.[9] However, for the thermally-driven desulfinative coupling of aryl halides, the evidence for a radical-free, polar mechanism is substantial. Standard radical trapping experiments in these thermal reactions typically do not show the formation of trapped products, suggesting a two-electron process is dominant.[3]
Performance Comparison: Desulfinative Coupling vs. Alternatives
The choice of a cross-coupling method depends on several factors, including substrate availability, functional group tolerance, and concerns about toxicity and waste. The following table provides a high-level comparison between desulfinative coupling and the more traditional Suzuki and Stille reactions.
| Feature | Desulfinative Coupling | Suzuki Coupling | Stille Coupling |
| Nucleophilic Reagent | Sulfinate Salts (R-SO₂Na) | Organoboron Compounds | Organotin Compounds |
| Reagent Stability | Generally bench-stable solids[1] | Can be prone to protodeboronation[2] | Generally stable to air and moisture[2] |
| Toxicity & Byproducts | Low; SO₂ (gas) and salt byproducts[4] | Low toxicity of boron reagents[2] | High toxicity of organotin reagents[2] |
| Byproduct Removal | Gaseous SO₂ evolves; salts removed by workup | Boronic acid byproducts are often water-soluble[2] | Tin byproducts can be difficult to remove[2] |
| Functional Group Tolerance | Excellent, particularly for heterocycles[10] | Good, but can be base-sensitive[2] | Excellent, tolerates a wide range of groups[2] |
| Reaction Conditions | Often requires high temperatures (120-185 °C)[1] | Typically requires a base[2] | Often proceeds under neutral conditions |
As the table illustrates, the primary advantages of desulfinative coupling lie in the stability of the reagents and the favorable environmental and toxicological profile of its byproducts.[1][4] While the high temperatures required can be a drawback, ongoing research aims to develop more active catalysts that operate under milder conditions.[1][6]
Key Experimental Protocols for Mechanistic Investigation
To provide practical insight, below are outlines of key experiments used to probe the mechanism of desulfinative cross-coupling.
Protocol 1: Kinetic Analysis via Reaction Progress Monitoring
Objective: To determine the order of the reaction with respect to each component (aryl halide, sulfinate salt, catalyst) and identify the rate-determining step.
Methodology:
-
A series of parallel reactions are set up in a temperature-controlled reactor.
-
The concentration of one component is systematically varied while keeping all other concentrations constant.
-
Aliquots are taken from the reaction mixture at regular time intervals.
-
Each aliquot is quenched (e.g., with rapid cooling and dilution).
-
The concentration of the product and/or starting material is determined using an internal standard and an analytical technique like ¹⁹F NMR spectroscopy (if using a fluorinated substrate) or GC-MS.[4]
-
The initial rates of the reactions are calculated from the resulting concentration vs. time plots.
-
The reaction order for each component is determined by plotting log(initial rate) vs. log(concentration).
Protocol 2: Identification of Catalyst Resting State
Objective: To identify the major palladium species present during the catalytic reaction.
Methodology:
-
The cross-coupling reaction is set up under standard conditions but with a higher catalyst loading (e.g., 10-15 mol%) to ensure the concentration of the palladium intermediate is detectable.[4]
-
The reaction is monitored in situ using ³¹P{¹H} NMR spectroscopy, as the phosphine ligands provide a sensitive handle for observing different palladium complexes.[4]
-
The chemical shifts of the observed palladium-phosphine species in the catalytic mixture are compared to those of independently synthesized, authentic samples of potential intermediates (e.g., the oxidative addition complex, the palladium-sulfinate complex).[1][4]
-
The species that is most abundant under steady-state catalytic conditions is identified as the resting state.
Below is a workflow diagram for identifying the catalyst resting state.
Caption: Workflow for identifying the catalyst resting state using NMR spectroscopy.
Conclusion and Future Outlook
The mechanism of palladium-catalyzed desulfinative cross-coupling is well-described by a Pd(0)/Pd(II) catalytic cycle.[1] Rigorous mechanistic studies, including kinetic analysis and the isolation of key intermediates, have provided a detailed picture of this process.[1][4] A key insight is that the rate-determining step is substrate-dependent, shifting from transmetalation for carbocyclic sulfinates to SO₂ extrusion for chelating heterocyclic sulfinates.[6][7][8] This understanding is critical for rational catalyst design and reaction optimization.
Future research will likely focus on developing new ligand and catalyst systems that can overcome the high activation barrier associated with the turnover-limiting step, enabling these powerful reactions to proceed at lower temperatures and further broadening their synthetic utility. As the demand for efficient and sustainable chemical synthesis grows, desulfinative cross-coupling is poised to become an even more valuable tool in the chemist's arsenal.
References
- 1. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. spectrum.library.concordia.ca [spectrum.library.concordia.ca]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Collection - Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts - Journal of the American Chemical Society - Figshare [acs.figshare.com]
- 9. Mechanistic insights into excited-state palladium catalysis for C–S bond formations and dehydrogenative sulfonylation of amines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pd触媒クロスカップリングのための2-ピリジル誘導体 [sigmaaldrich.com]
A Comparative Guide to the Kinetic Analysis of Sulfone Formation: The Case for Sodium 4-bromobenzenesulfinate Dihydrate
For researchers, medicinal chemists, and professionals in drug development, the efficient and controlled synthesis of sulfones is a critical task. The sulfonyl group is a cornerstone in a vast array of pharmaceuticals and functional materials, making the understanding of its formation not just an academic exercise, but a practical necessity.[1] This guide provides an in-depth kinetic analysis of sulfone formation using Sodium 4-bromobenzenesulfinate Dihydrate, a versatile and readily available reagent. We will present a detailed experimental protocol for this analysis, compare its performance with alternative synthetic routes, and delve into the mechanistic underpinnings that govern these transformations.
The Strategic Importance of Sulfone Synthesis
Sulfones are not merely synthetic intermediates; they are integral components of numerous biologically active molecules.[1] Their chemical stability and ability to act as hydrogen bond acceptors make them valuable pharmacophores. Two of the most prevalent methods for sulfone synthesis are the oxidation of sulfides and the alkylation or arylation of sulfinate salts. While sulfide oxidation is a classic and widely used method, it can sometimes suffer from over-oxidation to sulfonic acids or require harsh reagents that are incompatible with sensitive functional groups. The use of sulfinate salts, such as this compound, offers a compelling alternative, often providing greater control and milder reaction conditions.
Kinetic Analysis of Sulfone Formation with this compound: A Practical Approach
A thorough kinetic analysis is paramount for optimizing reaction conditions, scaling up production, and gaining a deeper understanding of the reaction mechanism. Here, we present a robust, self-validating experimental protocol for the kinetic analysis of the reaction between this compound and an alkyl halide, a classic SN2 reaction.
Experimental Protocol: Kinetic Monitoring via UV-Vis Spectroscopy
This protocol is designed to determine the rate constant, reaction order, and activation energy for the formation of a sulfone from this compound and a suitable alkyl halide (e.g., benzyl bromide). The progress of the reaction can be conveniently monitored by observing the change in absorbance of the reactants or products over time.
Materials:
-
This compound
-
Benzyl bromide (or other suitable alkyl halide)
-
Acetonitrile (or other suitable polar aprotic solvent)
-
Thermostatted UV-Vis spectrophotometer with a multi-cell holder
-
Quartz cuvettes (1 cm path length)
-
Standard laboratory glassware and equipment
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of this compound in acetonitrile (e.g., 0.1 M).
-
Prepare a stock solution of benzyl bromide in acetonitrile (e.g., 0.1 M).
-
-
Determination of Analytical Wavelength (λ
max):-
Record the UV-Vis spectrum of the this compound solution to determine its λ
max. -
Record the UV-Vis spectrum of the corresponding sulfone product (if available) to identify a wavelength where the absorbance change upon reaction is significant.
-
-
Kinetic Run:
-
Equilibrate the stock solutions and the spectrophotometer to the desired reaction temperature (e.g., 25 °C).
-
In a quartz cuvette, pipette a known volume of the this compound solution.
-
Initiate the reaction by adding a known volume of the benzyl bromide solution to the cuvette, ensuring rapid mixing.
-
Immediately begin recording the absorbance at the predetermined analytical wavelength at regular time intervals (e.g., every 30 seconds) for a duration sufficient for the reaction to proceed to a significant extent (e.g., 3-5 half-lives).
-
-
Data Analysis:
-
Plot absorbance versus time.
-
To determine the reaction order with respect to each reactant, perform a series of experiments varying the initial concentration of one reactant while keeping the other in large excess (pseudo-first-order conditions).
-
Calculate the observed rate constant (k
obs) from the slope of the appropriate linear plot (e.g., ln(At- A∞) vs. time for a first-order reaction). -
Determine the second-order rate constant (k) from the relationship k
obs= k[reactant in excess]. -
Repeat the experiment at several different temperatures (e.g., 25, 35, and 45 °C) to determine the activation energy (E
a) using the Arrhenius equation.
-
Expected Results and Interpretation
The reaction is anticipated to follow second-order kinetics, being first-order in both the sulfinate and the alkyl halide. The rate of the reaction will be influenced by the nature of the alkyl halide's leaving group and the steric hindrance at the reaction center. The Arrhenius plot (ln(k) vs. 1/T) should yield a straight line, from which the activation energy can be calculated, providing insight into the energy barrier of the reaction.
Comparative Analysis: this compound vs. Alternative Methods
To provide a clear perspective on the advantages of using this compound, we present a comparative overview with the most common alternative: sulfide oxidation.
| Feature | Sulfone Synthesis from this compound | Sulfone Synthesis by Sulfide Oxidation |
| Starting Materials | This compound, Alkyl/Aryl Halide | Thioether, Oxidizing Agent (e.g., H₂O₂, m-CPBA)[2][3] |
| Reaction Conditions | Typically mild (room temperature to moderate heating)[2] | Can range from mild to harsh, depending on the oxidant |
| Selectivity | High for S-alkylation, avoiding over-oxidation | Risk of over-oxidation to sulfonic acid; chemoselectivity can be an issue[2] |
| Functional Group Tolerance | Generally good, compatible with a wide range of functional groups | Can be limited by the oxidizing agent's reactivity |
| Byproducts | Halide salt | Varies with the oxidant (e.g., water, carboxylic acid) |
| Kinetic Control | Readily achievable for mechanistic studies and optimization | Can be more complex due to the multi-step oxidation process |
| Typical Yields | Generally high | Can be high, but may be compromised by side reactions |
Mechanistic Insights: The Nucleophilic Strength of the Sulfinate Anion
The formation of a sulfone from this compound and an alkyl halide proceeds through a classic SN2 mechanism. The sulfinate anion is a potent nucleophile, with the sulfur atom being the primary site of attack.
Diagram of the SN2 Reaction Mechanism:
Caption: SN2 mechanism for sulfone formation.
The rate of this reaction is governed by the nucleophilicity of the sulfinate, the nature of the leaving group (X), and the steric accessibility of the electrophilic carbon on the alkyl group (R). The electron-withdrawing bromine atom on the phenyl ring of this compound has a modest electronic effect on the nucleophilicity of the sulfinate anion.
Experimental Workflow Visualization
The following diagram illustrates the overall workflow for the kinetic analysis of sulfone formation.
Caption: Workflow for kinetic analysis.
Conclusion: An Informed Choice for Sulfone Synthesis
The kinetic analysis of sulfone formation using this compound reveals a robust and highly controllable synthetic route. This method offers significant advantages over traditional sulfide oxidation, particularly in terms of selectivity, mild reaction conditions, and amenability to precise kinetic monitoring. For researchers and drug development professionals, a thorough understanding of these kinetic principles is not just beneficial but essential for the rational design and optimization of synthetic pathways to novel sulfone-containing molecules. The detailed protocol and comparative data presented in this guide provide a solid foundation for implementing this powerful synthetic strategy in the laboratory.
References
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO₂Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9293–9346. [Link]
-
Baraznenok, I. L., Nenajdenko, V. G., & Balenkova, E. S. (2000). Recent advances in the synthesis of sulfones. Tetrahedron, 56(20), 3077-3119. [Link]
-
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Wojnarowska, Z., Wrzalik, R., & Paluch, M. (2017). Study on the Kinetics and Transformation Products of Sulfur Mustard Sulfoxide and Sulfur Mustard Sulfone in Various Reaction Media. International Journal of Chemical Kinetics, 49(12), 926-936. [Link]
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A Comparative Guide to Nickel and Palladium Catalysts for Sulfinate Coupling Reactions
The construction of sulfones is a cornerstone of modern medicinal chemistry, with this functional group being a prevalent motif in numerous blockbuster drugs and agrochemicals.[1] The palladium-catalyzed cross-coupling of sulfinates has been a reliable method for forging the critical carbon-sulfur bond. However, the field is continually evolving, driven by the need for more cost-effective, sustainable, and versatile synthetic tools. This has led to the emergence of nickel catalysis as a powerful alternative.[1][2][3]
This guide provides an in-depth comparison of the efficacy of nickel and palladium catalysts for sulfinate coupling reactions. We will delve into their respective mechanistic underpinnings, compare their performance across key metrics, and provide field-proven experimental protocols to empower researchers, scientists, and drug development professionals to make informed decisions for their synthetic challenges.
Mechanistic Divergence: Two Paths to the Sulfone Core
The choice between nickel and palladium is not merely a substitution of one metal for another; it is a choice between fundamentally different mechanistic pathways, which dictates reaction conditions, substrate scope, and overall efficiency.
The Established Pathway: Palladium's Pd(0)/Pd(II) Cycle
Palladium-catalyzed sulfinate couplings typically proceed through a well-understood Pd(0)/Pd(II) catalytic cycle.[4][5][6] The reaction initiates with the oxidative addition of an aryl halide to a Pd(0) species. This is followed by a transmetalation step with the sulfinate salt, which can be the rate-limiting step for certain substrates.[4][6] A critical, often overlooked, aspect is the subsequent extrusion of sulfur dioxide (SO₂). For the reaction to be efficient, a base such as potassium carbonate is crucial not only to facilitate the catalytic cycle but also to act as a scavenger for the liberated SO₂.[4][6] The cycle concludes with reductive elimination, which forms the desired sulfone product and regenerates the active Pd(0) catalyst. The resting state of the catalyst can vary depending on the nature of the sulfinate, shifting between the oxidative addition complex and a post-transmetalation palladium sulfinate complex.[4][6]
Head-to-Head Comparison: Performance and Practicality
The choice between nickel and palladium hinges on a multi-faceted evaluation of cost, reaction conditions, substrate compatibility, and overall robustness.
| Feature | Palladium Catalysis | Nickel Catalysis |
| Cost & Abundance | High cost, low abundance (precious metal). [2] | Low cost, earth-abundant (base metal). [2][3] |
| Typical Conditions | Often requires high temperatures (e.g., 150 °C). [4] | Can proceed at room temperature, especially with photoredox catalysis. [7] |
| Electrophile Scope | Excellent for aryl iodides and bromides. Aryl chlorides can be challenging. [5] | Highly effective for unreactive electrophiles like aryl chlorides and sulfonates. [8][9] |
| Functional Groups | Generally robust and well-tolerated. [10] | Tolerates a broad scope but can be sensitive to coordinating functional groups. [11][12] |
| Mechanistic Pathway | Predominantly two-electron Pd(0)/Pd(II) cycles. [5] | Access to radical pathways via multiple oxidation states (Ni(0) to Ni(III)). [3][13] |
| Key Advantages | High reliability, extensive literature precedent, often low catalyst loading. [2][14] | Cost-effectiveness, mild conditions, unique reactivity with challenging substrates. |
| Key Limitations | Cost, high temperatures, difficulty with some aryl chlorides. [15] | Potential for higher catalyst loading, sensitivity to air/oxygen. [13] |
Field-Proven Experimental Protocols
To translate theory into practice, we provide detailed, step-by-step methodologies for representative coupling reactions. The rationale behind key steps is explained to provide a self-validating framework.
Protocol 1: Thermal Palladium-Catalyzed Desulfinative Coupling
This protocol is adapted from established procedures for the coupling of (hetero)aryl sulfinates with aryl bromides. [4][6] Rationale: This thermal method leverages a robust palladium catalyst with a phosphine ligand. The high temperature is necessary to overcome the activation barriers for oxidative addition and transmetalation. Potassium carbonate is essential to drive the reaction by sequestering the SO₂ byproduct. [4]
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.01 mmol, 2 mol%) and a suitable phosphine ligand like PCy₃ (e.g., 0.02 mmol, 4 mol%).
-
Add the aryl sulfinate salt (e.g., 0.6 mmol, 1.2 equiv) and K₂CO₃ (e.g., 1.0 mmol, 2.0 equiv).
-
Seal the tube with a septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times. This is critical to prevent oxidation of the Pd(0) species that is formed in situ.
-
Add the aryl bromide (e.g., 0.5 mmol, 1.0 equiv) followed by an anhydrous, degassed solvent (e.g., 1,4-dioxane, 2.5 mL) via syringe.
-
-
Reaction Execution:
-
Place the sealed tube in a preheated oil bath at 150 °C.
-
Stir the reaction mixture vigorously for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or LC-MS.
-
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired sulfone.
-
Protocol 2: Nickel/Photoredox Dual Catalyzed Sulfinate Coupling
This protocol is based on modern methods that enable C-S bond formation at ambient temperature under visible light irradiation. [1][7] Rationale: This protocol harnesses the synergy between a nickel catalyst and a photocatalyst. The photocatalyst absorbs light to generate a sulfonyl radical from the sulfinate, while the nickel catalyst activates the aryl halide. This dual catalytic system allows the reaction to proceed under exceptionally mild conditions, preserving sensitive functional groups.
-
Reaction Setup:
-
In a vial equipped with a magnetic stir bar, add the aryl bromide (e.g., 0.1 mmol, 1.0 equiv), sodium sulfinate (e.g., 0.2 mmol, 2.0 equiv), NiCl₂·glyme (e.g., 0.01 mmol, 10 mol%), a bipyridine ligand like dtbbpy (e.g., 0.01 mmol, 10 mol%), and a photocatalyst such as an iridium complex (e.g., 0.001 mmol, 1 mol%).
-
Seal the vial and thoroughly degas the mixture by sparging with an inert gas for 15-20 minutes. An oxygen-free environment is critical as O₂ can quench the excited state of the photocatalyst and oxidize low-valent nickel species. [1] 3. Add anhydrous, degassed DMF (1.0 mL) via syringe.
-
-
Reaction Execution:
-
Place the vial approximately 5-10 cm from a visible light source (e.g., a 26W blue LED lamp) and ensure efficient stirring. A small fan may be used to maintain the reaction at room temperature.
-
Irradiate the mixture for the required time (e.g., 24 hours), monitoring by TLC or LC-MS.
-
-
Workup and Purification:
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash several times with water to remove the DMF and inorganic salts.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to isolate the pure sulfone product.
-
Conclusion and Outlook
Both palladium and nickel offer effective catalytic systems for sulfinate coupling, each with a distinct profile of advantages and limitations.
-
Palladium remains the benchmark for reliability and predictability, backed by decades of research. It is an excellent choice for reactions with robust substrates where cost is not the primary constraint.
-
Nickel has emerged as a game-changing alternative, offering significant cost savings and access to unprecedented reactivity under mild conditions. [3]Its ability to activate challenging electrophiles like aryl chlorides and operate at room temperature via photoredox catalysis makes it particularly attractive for complex molecule synthesis in drug discovery. [7][9] The choice of catalyst is ultimately dictated by the specific requirements of the synthesis: the nature of the substrates, functional group compatibility, scalability, cost considerations, and available laboratory equipment. As the field advances, we can anticipate the development of even more active and robust base-metal catalysts that will continue to expand the synthetic chemist's toolkit, enabling the efficient and sustainable production of vital sulfur-containing molecules.
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G. J. P. Perry, T. G. T. Boit, M. C. Willis, Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts, Journal of the American Chemical Society, 2020. [Link]
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A. Barge, Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design, Organic Chemistry Frontiers, 2025. [Link]
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A. M. L. Hellicar, J. R. Bour, N. G. B. Tomantchouk, S. G. Newman, Nickel-Catalyzed Cross-Coupling of Sulfonamides With (Hetero)aryl Chlorides, ResearchGate, 2021. [Link]
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L. Ackermann, Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis, Angewandte Chemie International Edition, 2018. [Link]
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G. J. P. Perry, T. G. T. Boit, M. C. Willis, Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts, ResearchGate, 2020. [Link]
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P. Forgione, Scope of the Desulfinylative Palladium-Catalyzed Cross-Coupling of Aryl Sulfinates with Aryl Bromides, ResearchGate, 2015. [Link]
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T. M. Gøgsig, Palladium-Catalyzed Sulfinylation of Aryl- and Alkenylborons with Sulfinate Esters, Organic Letters, 2021. [Link]
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D. A. Nagib, Nickel(II)-Catalyzed Synthesis of Sulfinates from Aryl and Heteroaryl Boronic Acids and the Sulfur Dioxide Surrogate DABSO, ACS Catalysis, 2019. [Link]
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V. P. Ananikov, Nickel and Palladium Catalysis: Stronger Demand than Ever, Organometallics, 2022. [Link]
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A Comparative Guide to the Structural Validation of Sulfones Synthesized from Sodium 4-bromobenzenesulfinate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth, objective comparison of analytical techniques for the structural validation of sulfones, with a focus on those synthesized using Sodium 4-bromobenzenesulfinate Dihydrate as a key building block. As a senior application scientist, my goal is to move beyond mere procedural lists and delve into the causality behind experimental choices, offering a framework for generating trustworthy, self-validating data crucial for research and development.
The sulfone functional group is a pillar in medicinal chemistry and materials science, prized for its metabolic stability and unique electronic properties. The synthesis of diaryl or alkyl-aryl sulfones often employs sodium arylsulfinates as nucleophiles that react with electrophilic partners.[1][2] Given the subtlety of organic reactions, rigorous confirmation of the final product's structure is not just a formality—it is the foundation upon which all subsequent biological or material testing rests. This guide will compare the primary validation methods, providing the technical details and field-proven insights needed to construct an irrefutable structural proof.
From Reagent to Product: A Typical Synthesis Workflow
The journey from starting materials to a purified sulfone involves synthesis, workup, and purification. A common route to a 4-bromophenyl sulfone involves the nucleophilic substitution of an alkyl or aryl halide with Sodium 4-bromobenzenesulfinate.
Caption: Core analytical techniques for sulfone validation.
Part 1: Spectroscopic Methods — The Pillars of Structural Elucidation
Spectroscopic techniques are the cornerstone of modern organic chemistry, providing detailed information about a molecule's atomic framework and functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard
NMR is unparalleled in its ability to map out the carbon-hydrogen framework of a molecule, making it the most powerful tool for distinguishing between isomers and confirming connectivity. [3][4]For a sulfone synthesized from Sodium 4-bromobenzenesulfinate, NMR provides definitive proof of the newly formed C-S bond and the specific arrangement of protons and carbons.
-
Expertise & Experience: The key to NMR analysis is understanding causality. The electron-withdrawing nature of the sulfone group (-SO₂-) deshields adjacent protons and carbons, causing their signals to appear at a higher chemical shift (further downfield) in the spectrum. For the 4-bromophenylsulfonyl moiety, the aromatic protons will typically appear as a complex, symmetrical AA'BB' system, a hallmark of 1,4-disubstituted benzene rings. The integration of proton signals provides a ratio of the number of protons in different environments, serving as an internal check on the structure.
-
Trustworthiness: The combination of ¹H NMR (proton) and ¹³C NMR (carbon) spectra provides a self-validating dataset. For instance, the number of distinct signals in the ¹³C NMR spectrum directly confirms the number of unique carbon environments, which must match the proposed structure. Ambiguities can be resolved with 2D NMR techniques like COSY (which protons are coupled to each other) and HSQC (which protons are attached to which carbons).
Table 1: Hypothetical NMR Data for 1-Bromo-4-(methylsulfonyl)benzene
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.85 - 7.95 | d (AA'BB') | 2H | Ar-H ortho to -SO₂CH₃ |
| ¹H | 7.75 - 7.85 | d (AA'BB') | 2H | Ar-H ortho to -Br |
| ¹H | 3.10 | s | 3H | -SO₂CH ₃ |
| ¹³C | ~141 | s | - | Ar-C attached to -SO₂- |
| ¹³C | ~133 | d | - | Ar-C-H ortho to -Br |
| ¹³C | ~129 | d | - | Ar-C-H ortho to -SO₂- |
| ¹³C | ~128 | s | - | Ar-C attached to -Br |
| ¹³C | ~45 | q | - | -SO₂C H₃ |
-
Sample Weighing: Accurately weigh 5-10 mg of the purified, dry sulfone directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) using a Pasteur pipette. The choice of solvent is critical; it must dissolve the compound without having signals that overlap with key sample peaks.
-
Dissolution: Cap the NMR tube and gently invert it several times to dissolve the sample completely. A brief sonication can aid dissolution if necessary.
-
Filtration (Optional): If the solution is cloudy or contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.
-
Analysis: Insert the tube into the NMR spectrometer spinner and acquire the ¹H, ¹³C, and any necessary 2D spectra according to the instrument's standard operating procedures.
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Fingerprinting
FT-IR spectroscopy is a rapid and highly effective method for confirming the presence of key functional groups. Its primary value in sulfone validation is the unmistakable signature of the S=O bonds. [5][6][7]
-
Expertise & Experience: The sulfone group is characterized by two strong, sharp absorption bands corresponding to its asymmetric and symmetric stretching vibrations. [5]The presence of these two distinct bands provides compelling evidence that the sulfur atom has been oxidized to the +6 state (a sulfone) and is not a sulfoxide (which shows a single S=O stretch) or a sulfide (which shows none).
-
Trustworthiness: While FT-IR cannot elucidate the full molecular structure, it provides a crucial piece of corroborating evidence. A spectrum showing the expected sulfone stretches, aromatic C-H stretches (>3000 cm⁻¹), and aromatic C=C stretches (~1600-1450 cm⁻¹) strongly supports the successful synthesis.
Table 2: Key FT-IR Absorptions for Sulfone Validation
| Functional Group | Characteristic Absorption Range (cm⁻¹) | Expected Appearance |
| Sulfone (S=O) | 1350 - 1300 (asymmetric stretch) | Strong, Sharp |
| Sulfone (S=O) | 1160 - 1120 (symmetric stretch) | Strong, Sharp |
| Aromatic C-H | 3100 - 3000 | Medium, Sharp |
| Aromatic C=C | 1600 - 1450 | Medium to Weak, Sharp |
-
Background Scan: Ensure the ATR crystal surface is clean. Take a background spectrum of the empty crystal.
-
Sample Application: Place a small amount (a few milligrams) of the dry, solid sulfone powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the press arm to apply firm, even pressure to the sample, ensuring good contact with the crystal.
-
Sample Scan: Acquire the sample spectrum.
-
Cleaning: Clean the crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.
Mass Spectrometry (MS): The Molecular Scale
Mass spectrometry provides the exact molecular weight and, with high-resolution instruments (HRMS), the precise elemental formula of a compound. It also reveals structural information through the analysis of fragmentation patterns. [8][9][10]
-
Expertise & Experience: For a synthesized sulfone, the most critical piece of information is the molecular ion peak (M⁺ or [M+H]⁺). Its mass-to-charge ratio (m/z) must correspond to the calculated molecular weight of the target structure. Aryl sulfones are known to undergo characteristic rearrangements and fragmentations, such as cleavage of the C-S bond or rearrangement to a sulfinate ester, which can be observed in the spectrum and provide further structural confirmation. [8][9]* Trustworthiness: HRMS is a self-validating system for determining the molecular formula. An experimental mass that matches the theoretical mass to within a few parts per million (ppm) provides extremely high confidence in the elemental composition, effectively ruling out other potential structures with the same nominal mass.
Table 3: Expected Mass Spectrometry Data for 1-Bromo-4-(methylsulfonyl)benzene
| Ion Type | Calculated m/z (HRMS) | Description |
| [M]⁺ | 233.9408 | Molecular ion (for C₇H₇BrO₂S) |
| [M-CH₃]⁺ | 218.9176 | Loss of methyl radical |
| [M-SO₂CH₃]⁺ | 154.9605 | Cleavage of C-S bond |
-
Sample Preparation: Prepare a dilute solution of the purified sulfone (~0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
Filtration: Filter the solution through a 0.22 µm syringe filter to remove any particulate matter that could clog the instrument.
-
Submission: Submit the vial to the mass spectrometry facility, clearly labeling it with the sample identity, solvent, and the expected molecular formula. Specify the desired ionization mode (e.g., ESI positive).
Part 2: Compositional and Purity Analysis
Before spectroscopic analysis, one must ensure the sample is pure. These methods confirm the elemental makeup and assess the purity of the synthesized compound.
Elemental Analysis: The Fundamental Proof
Elemental analysis is a destructive technique that provides the mass percentages of carbon, hydrogen, nitrogen, and sulfur (CHNS) in a sample. [11][12][13][14]This data is used to determine the empirical formula of the compound.
-
Expertise & Experience: This technique is a fundamental check of a compound's identity. The experimental percentages must align with the calculated percentages for the proposed molecular formula. A significant deviation (typically >0.4%) suggests the presence of impurities (like residual solvent or starting materials) or an incorrect structural assignment.
-
Trustworthiness: A successful elemental analysis provides powerful, independent confirmation of the molecular formula derived from HRMS, creating a highly trustworthy validation package.
Table 4: Elemental Analysis Data for 1-Bromo-4-(methylsulfonyl)benzene (C₇H₇BrO₂S)
| Element | Calculated (%) | Found (Hypothetical) (%) |
| Carbon (C) | 35.76 | 35.81 |
| Hydrogen (H) | 3.00 | 2.98 |
| Sulfur (S) | 13.64 | 13.59 |
Recrystallization and Melting Point: The Classic Indicator of Purity
Purification is a prerequisite for accurate analysis. Recrystallization is the most common method for purifying solid organic compounds, and the melting point of the resulting crystals is a reliable indicator of purity. [15][16][17][18]
-
Expertise & Experience: The principle of recrystallization is based on differences in solubility. An ideal solvent will dissolve the sulfone poorly at room temperature but completely at its boiling point, while impurities remain either insoluble at high temperatures or soluble at low temperatures. A pure crystalline solid will have a sharp, narrow melting range (typically < 2 °C). Impurities disrupt the crystal lattice, leading to a depressed and broadened melting range.
-
Trustworthiness: A sharp melting point that is reproducible provides strong evidence of the sample's purity, ensuring that the spectroscopic data obtained is from a single, clean compound.
-
Solvent Selection: Choose a suitable solvent or solvent pair by testing the solubility of a small amount of the crude sulfone. Ethanol, isopropanol, or mixtures like ethanol/water are often effective for aryl sulfones.
-
Dissolution: Place the crude sulfone in an Erlenmeyer flask. Add a minimal amount of the recrystallization solvent and heat the mixture to boiling (using a hot plate) with stirring. Continue adding small portions of hot solvent until the sulfone is just completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.
-
Ice Bath: Once the flask has reached room temperature, place it in an ice-water bath for 15-30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. [16]7. Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals thoroughly, either by air-drying on the filter or in a vacuum oven. Determine the melting point of the dry crystals.
An Integrated Strategy for Bulletproof Validation
The true power of structural validation lies in the integration of these techniques. A logical workflow ensures that each piece of data builds upon the last, culminating in an unambiguous structural assignment.
Caption: An integrated workflow for sulfone validation.
By systematically applying this multi-faceted approach, researchers can be confident that the synthesized sulfone is both structurally correct and sufficiently pure for its intended application, whether in the development of new pharmaceuticals or the creation of advanced materials.
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A Comparative Review of Sulfonyl Sources in Modern Organic Synthesis
The sulfonyl group (-SO₂-) is a cornerstone functional group in modern chemistry, prominently featured in a vast array of pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties and metabolic stability make it a privileged scaffold in drug design. Consequently, the efficient and selective introduction of this moiety is a constant focus of innovation in organic synthesis. This guide provides a comparative analysis of the most common sulfonyl sources employed today, offering insights into their reactivity, stability, and practical applications, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their specific needs.
The Workhorse: Sulfonyl Chlorides
Sulfonyl chlorides (R-SO₂Cl) have long been the go-to reagents for sulfonylation reactions, primarily due to their high reactivity and commercial availability.[1] The electrophilicity of the sulfur atom, enhanced by the two oxygen atoms and the chlorine, makes them highly susceptible to nucleophilic attack by amines, alcohols, and other nucleophiles.[1]
Advantages:
-
High Reactivity: Generally react rapidly with a wide range of nucleophiles.
-
Broad Availability: A vast number of variously substituted sulfonyl chlorides are commercially available.
-
Well-Established Chemistry: Extensive literature and predictable reactivity patterns.
Disadvantages:
-
Moisture Sensitivity: Readily hydrolyze to the corresponding sulfonic acids, requiring anhydrous reaction conditions.[2]
-
Poor Storability: Can degrade over time, especially if impure, releasing corrosive HCl gas.[3][4]
-
Side Reactions: The high reactivity can lead to a lack of selectivity with multifunctional substrates. The generation of HCl can also be detrimental to sensitive substrates.
Reaction Mechanism: Sulfonamide Formation
The reaction of a sulfonyl chloride with a primary or secondary amine is a classic example of nucleophilic acyl substitution. The amine attacks the electrophilic sulfur atom, followed by the expulsion of the chloride leaving group. A base is typically added to neutralize the HCl byproduct.
Caption: General mechanism for sulfonamide formation.
The Rising Star: Sulfonyl Fluorides
Sulfonyl fluorides (R-SO₂F) have emerged as a highly attractive alternative to their chloride counterparts, largely due to their enhanced stability.[2] This stability stems from the strong S-F bond. While less reactive than sulfonyl chlorides, they exhibit a unique reactivity profile that has been harnessed in the context of "click chemistry," specifically Sulfur(VI) Fluoride Exchange (SuFEx).[5]
Advantages:
-
Exceptional Stability: Resistant to hydrolysis and thermolysis, allowing for use in aqueous media and easier storage.[2][5]
-
High Chemoselectivity: Their milder reactivity profile often leads to cleaner reactions with fewer side products.[5]
-
"Click" Reactivity: Can be activated under specific conditions to react rapidly and selectively.
Disadvantages:
-
Lower Reactivity: May require harsher conditions or specific catalysts to react with less nucleophilic substrates.[4]
-
Limited Commercial Availability: The diversity of commercially available sulfonyl fluorides is less extensive than that of sulfonyl chlorides.
Comparative Reactivity: Sulfonyl Chlorides vs. Sulfonyl Fluorides
A key consideration for researchers is the trade-off between the high reactivity of sulfonyl chlorides and the superior stability and selectivity of sulfonyl fluorides. For instance, in the parallel synthesis of aliphatic sulfonamides, sulfonyl fluorides provided good results with amines containing additional functionalities where the corresponding chlorides failed.[6] Conversely, sterically hindered amines reacted more efficiently with sulfonyl chlorides.[6]
| Feature | Sulfonyl Chlorides | Sulfonyl Fluorides |
| Reactivity | High | Moderate |
| Stability to H₂O | Low (hydrolyzes) | High (resistant) |
| Storability | Poor to moderate | Excellent |
| Selectivity | Moderate | High |
| Typical Substrates | Broad range of nucleophiles | Good for nucleophiles, may require activation for weaker ones |
Modern Alternatives: Expanding the Toolbox
Beyond the classical sulfonyl halides, several other classes of reagents have been developed to address specific challenges in sulfonylation.
A. Sulfonyl Hydrazides
Sulfonyl hydrazides (R-SO₂NHNH₂) are stable, crystalline solids that have gained prominence as versatile sulfonyl radical precursors.[7][8] They are particularly useful in reactions involving radical additions to alkenes and alkynes.[9]
Advantages:
-
Stability and Ease of Handling: They are generally stable, non-corrosive, and compatible with moisture.[10]
-
Versatile Radical Precursors: Can generate sulfonyl radicals under thermal, oxidative, or photoredox conditions.[7][8]
-
Odorless: A significant practical advantage over thiol-based approaches.[7]
Disadvantages:
-
Requires an Initiator: The generation of the active sulfonyl species necessitates an external stimulus (e.g., heat, oxidant, light).
-
Byproduct Formation: The reactions generate nitrogen gas and other byproducts derived from the hydrazinyl moiety.
Caption: Generation of a sulfonyl radical from a sulfonyl hydrazide.
B. N-Sulfonyloxaziridines (Davis Reagents)
N-Sulfonyloxaziridines are stable, neutral, and aprotic oxidizing agents.[11] They are primarily used for electrophilic oxygen transfer reactions, such as the α-hydroxylation of enolates, but can also participate in other transformations.[11][12] Chiral versions of these reagents have proven invaluable in asymmetric synthesis.[13]
Advantages:
-
Stereoselective Oxygen Transfer: Enable highly stereoselective oxidations.[11]
-
Stable and Safe: Commercially available and generally stable reagents.[11]
-
Mild Reaction Conditions: Reactions are typically carried out under neutral and aprotic conditions.
Disadvantages:
-
Stoichiometric Use: They are used in stoichiometric amounts, which can be a drawback in terms of atom economy.
-
Primary Application is Oxidation: While they are a source of a sulfonyl group, their main utility lies in oxygen transfer, with the sulfonyl group being part of the byproduct.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of a Sulfonamide from a Sulfonyl Chloride
This protocol describes the reaction of an amine with a sulfonyl chloride to form a sulfonamide.
Materials:
-
Amine (1.0 equiv)
-
Sulfonyl chloride (1.1 equiv)
-
Triethylamine (1.5 equiv)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve the amine in DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine to the solution.
-
Slowly add the sulfonyl chloride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-16 hours (monitor by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with DCM.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: Radical Hydrosulfonylation of an Alkene using a Sulfonyl Hydrazide
This protocol is a representative example of using a sulfonyl hydrazide as a sulfonyl radical precursor.
Materials:
-
Alkene (1.0 equiv)
-
Sulfonyl hydrazide (1.5 equiv)
-
tert-Butyl hydroperoxide (TBHP, 2.0 equiv)
-
Toluene
-
Standard laboratory glassware for reflux
Procedure:
-
To a round-bottom flask, add the alkene, sulfonyl hydrazide, and toluene.
-
Heat the mixture to 80-100 °C.
-
Add TBHP dropwise to the heated solution over 10 minutes.
-
Stir the reaction at the same temperature for 4-12 hours (monitor by TLC).
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired sulfone product.
Conclusion and Future Outlook
The choice of a sulfonylating agent is a critical decision in the design of a synthetic route. While sulfonyl chlorides remain the workhorses of the field due to their high reactivity and availability, the demand for milder, more selective, and more stable reagents has driven the development and adoption of alternatives like sulfonyl fluorides and sulfonyl hydrazides. The emergence of catalytic methods, including photoredox catalysis, is further expanding the possibilities for sulfonylation reactions, enabling transformations under increasingly mild conditions.[14] For researchers in drug development and materials science, a thorough understanding of the comparative advantages and disadvantages of these reagents is essential for the efficient and successful synthesis of target molecules. As green chemistry principles become more ingrained in synthetic practice, we can expect to see a continued shift towards more stable, less hazardous, and catalytically employed sulfonyl sources.[15][16][17]
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- Sulfonyl fluorides as alternative to sulfonyl chlorides in parallel synthesis of aliph
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- Synthetic relevance and mechanistic insights of sulfonylation reactions using sulfonylhydrazides. Taylor & Francis Online.
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- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. Sigma-Aldrich.
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- Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides.
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The Modern Sulfonylation Toolkit: A Comparative Guide to Sodium 4-bromobenzenesulfinate Dihydrate and Sulfonyl Chlorides
For the modern researcher, scientist, and drug development professional, the synthesis of sulfones and sulfonamides is a cornerstone of molecular construction. The choice of the sulfonylating agent is a critical decision that dictates not only the efficiency and scope of the reaction but also its operational simplicity and safety. This guide provides an in-depth technical comparison between the classical sulfonyl chlorides and the increasingly popular sodium sulfinates, exemplified by Sodium 4-bromobenzenesulfinate Dihydrate.
Traditionally, sulfonyl chlorides have been the reagents of choice for introducing the sulfonyl moiety. Their high reactivity ensures rapid conversion, but this very reactivity is a double-edged sword, leading to challenges in handling, storage, and functional group tolerance.[1] In contrast, sodium sulfinates have emerged as stable, easy-to-handle, and versatile alternatives.[2][3] Their application in modern catalytic systems, particularly those involving copper and palladium, has unlocked new avenues for C-S and N-S bond formation under milder and more selective conditions.[4][5]
This guide will dissect the practical and mechanistic differences between these two classes of reagents, providing experimental protocols and data to inform your choice of sulfonylation strategy.
At a Glance: A Comparative Overview
| Feature | Sulfonyl Chlorides (e.g., 4-Bromobenzenesulfonyl chloride) | Sodium Sulfinates (e.g., this compound) |
| Reactivity | High | Moderate (often requires activation/catalysis) |
| Stability | Moisture-sensitive, can degrade upon storage.[1] | Bench-stable, crystalline solids.[2][3] |
| Handling | Corrosive and lachrymatory; requires handling in a fume hood with personal protective equipment.[4][6][7][8][9] | Generally non-hazardous, easy to handle crystalline solid. |
| Byproducts | Stoichiometric amounts of corrosive HCl are generated, requiring a base to neutralize. | Often catalytic systems with benign byproducts. |
| Functional Group Tolerance | Limited; can react with sensitive functional groups. | Broad; compatible with a wide range of functional groups.[2][3] |
| Reaction Conditions | Often requires anhydrous conditions and a base (e.g., pyridine, triethylamine). | Milder conditions, often compatible with aqueous media and open-flask setups.[2] |
| Synthetic Applications | Primarily used for the synthesis of sulfonamides, sulfonate esters, and sulfones. | Versatile precursors for sulfones, sulfonamides, and thiosulfonates via various catalytic methods.[2][3][5] |
The Battleground: Synthesis of N-benzyl-4-bromobenzenesulfonamide
To provide a practical comparison, we will examine the synthesis of a representative sulfonamide, N-benzyl-4-bromobenzenesulfonamide, using both a traditional sulfonyl chloride approach and a modern copper-catalyzed sodium sulfinate method.
Method A: The Classical Approach with 4-Bromobenzenesulfonyl Chloride
This method relies on the direct reaction of the highly electrophilic sulfonyl chloride with an amine. A base is required to quench the hydrogen chloride byproduct.
Experimental Protocol:
-
To a solution of benzylamine (1.1 mmol) in anhydrous dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stir bar, add pyridine (1.5 mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of 4-bromobenzenesulfonyl chloride (1.0 mmol) in anhydrous dichloromethane (5 mL) to the stirred amine solution over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography.
-
Upon completion, wash the reaction mixture sequentially with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from ethanol to afford N-benzyl-4-bromobenzenesulfonamide.
Expected Yield: ~85-95%
Method B: The Modern Approach with this compound
This contemporary method utilizes a copper catalyst to facilitate the oxidative coupling of the stable sodium sulfinate with the amine. This approach often benefits from milder conditions and operational simplicity.
Experimental Protocol:
-
In a microwave-safe reaction vessel, combine this compound (1.0 mmol), benzylamine (1.0 mmol), and CuBr₂ (10 mol%).
-
Add a 1:1 mixture of acetonitrile and water (4 mL).
-
Seal the vessel and place it in a microwave reactor. Irradiate at 100 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the layers, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield N-benzyl-4-bromobenzenesulfonamide.
Expected Yield: ~80-90%[8]
Mechanistic Insights: A Tale of Two Pathways
The fundamental difference in the reactivity of sulfonyl chlorides and sodium sulfinates is reflected in their reaction mechanisms.
Sulfonyl Chloride: A Direct Nucleophilic Attack
The reaction of a sulfonyl chloride with an amine is a classic nucleophilic acyl substitution. The highly electrophilic sulfur atom of the sulfonyl chloride is readily attacked by the nucleophilic amine.
Caption: Nucleophilic substitution at the sulfonyl group.
Sodium Sulfinate: A Catalytic Dance
The sulfonylation using sodium sulfinates typically proceeds through a catalytic cycle, often involving a metal catalyst like copper. In the case of copper-catalyzed aminosulfonylation, the mechanism is thought to involve the formation of a sulfonyl radical, which then engages in the bond-forming steps.
Caption: Proposed copper-catalyzed sulfonamide synthesis.
The Deciding Factor: A Workflow for Reagent Selection
Choosing between a sulfonyl chloride and a sodium sulfinate depends on several factors, including the substrate's complexity, desired reaction conditions, and safety considerations.
Caption: Decision workflow for choosing a sulfonylating agent.
Conclusion: Embracing the Modern Toolkit
While sulfonyl chlorides remain potent and effective reagents for specific applications, the advantages offered by sodium sulfinates, particularly in the context of modern catalytic methods, are undeniable. Their enhanced stability, broader functional group tolerance, and amenability to milder, often greener, reaction conditions position them as a superior choice for complex molecule synthesis and in drug discovery pipelines where efficiency and safety are paramount. As the field of organic synthesis continues to evolve, the adoption of reagents like this compound will undoubtedly become more widespread, reflecting a broader trend towards more sustainable and sophisticated chemical transformations.
References
-
Jiang, H. et al. (2013). Copper-catalyzed sulfonamides formation from sodium sulfinates and amines. Chemical Communications, 49(34), 3646-3648. Available at: [Link]
-
Nikam, A. et al. (2023). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Phosphorus, Sulfur, and Silicon and the Related Elements, 198(10), 879-885. Available at: [Link]
-
Semantic Scholar (n.d.). Microwave assisted, Cu-catalyzed synthesis of sulfonamides using sodium sulfinates and amines. Available at: [Link]
-
Harmata, M. et al. (2015). Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. Organic Letters, 17(15), 3858-3860. Available at: [Link]
-
Macmillan, D. W. C. et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(39), 21499-21506. Available at: [Link]
-
ResearchGate (2025). ChemInform Abstract: Copper-Catalyzed Sulfonamides Formation from Sodium Sulfinates and Amines. Available at: [Link]
-
Macmillan Group, Princeton University (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Available at: [Link]
-
Ngassa, F. N. et al. (2020). Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. European Journal of Chemistry, 11(3), 245-249. Available at: [Link]
-
ResearchGate (2020). The disproportionate coupling reaction of sodium sulfinates. Available at: [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9422-9475. Available at: [Link]
-
Tang, K-W. et al. (2020). Recent Progress in Sulfonylation via Radical Reaction with Sodium Sulfinates, Sulfinic Acids, Sulfonyl Chlorides or Sulfonyl Hydrazides. Advanced Synthesis & Catalysis, 362(24), 5539-5563. Available at: [Link]
-
ResearchGate (2022). Recent advances of sodium sulfinates in radical reactions. Available at: [Link]
-
Xia, G. et al. (2023). Direct Synthesis of Sulfonamides via Synergetic Photoredox and Copper Catalysis. Organic Letters, 25(34), 6358-6363. Available at: [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9422-9475. Available at: [Link]
-
ResearchGate (2020). An update on the use of sulfinate derivatives as versatile coupling partners in organic chemistry. Available at: [Link]
-
Eid, E. et al. (2021). Straightforward and Sustainable Synthesis of Sulfonamides in Water under Mild Conditions. ChemSusChem, 14(20), 4483-4488. Available at: [Link]
-
ResearchGate (2019). Sulfonylation Reactions of Sodium Sulfinates. Available at: [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9422-9475. Available at: [Link]
-
ResearchGate (2022). Recent Advances in Electrochemical Sulfonylation using Sodium Sulfinates as Sulfonyl Radical Precursors. Available at: [Link]
-
Reddy, R. J., & Kumari, A. H. (2021). Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. RSC Advances, 11(16), 9422-9475. Available at: [Link]
-
ResearchGate (2024). Selective Synthesis of Sulfonamides and Sulfenamides from Sodium Sulfinates and Amines. Available at: [Link]
-
Willis, M. C. et al. (2018). Better Synthesis of Sulfonyl Chloride Mimics. ChemistryViews. Available at: [Link]
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A Comparative Guide to Isotopic Labeling Studies for Elucidating Reaction Mechanisms with Sulfinates
Introduction: The Mechanistic Imperative in Sulfinate Chemistry
Sulfinates (RSO₂⁻) and their corresponding sulfinic acids are pivotal intermediates in modern organic synthesis. Their versatile reactivity allows them to act as precursors to a wide array of valuable organosulfur compounds, including sulfones, sulfonamides, and thiosulfonates.[1][2] They can function as nucleophiles, electrophile precursors, or, perhaps most notably, as excellent sources of sulfonyl radicals.[1][3][4] This chemical dexterity has led to their widespread use in pharmaceuticals, agrochemicals, and materials science.
However, this versatility also introduces mechanistic complexity. A given sulfinate might participate in nucleophilic substitution, single-electron transfer (SET) to initiate radical cascades, or engage in transition-metal-catalyzed cycles.[5][6] To rationally design new reactions, optimize existing ones, and control product selectivity, a deep understanding of the underlying reaction mechanism is not just academic—it is essential.
Isotopic labeling is an exceptionally powerful and definitive tool for probing these mechanistic questions. By strategically replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ²H, ¹³C, ¹⁵N, ¹⁸O, ³⁴S), we can trace the flow of atoms, identify bond-breaking and bond-forming steps, and quantify the energetic landscape of a reaction's transition state.[7][8] This guide provides researchers, scientists, and drug development professionals with a comparative overview of how different isotopic labeling strategies are applied to elucidate the mechanisms of reactions involving sulfinates, supported by experimental frameworks and data interpretation.
Pillar 1: Fundamentals of Isotopic Labeling in Mechanistic Analysis
The two primary applications of isotopic labeling in mechanistic studies are as kinetic probes and as atomic tracers.
Kinetic Isotope Effect (KIE): A Probe for Bond Cleavage
The Kinetic Isotope Effect (KIE) is a change in the reaction rate observed when an atom at a reactive site is replaced by one of its heavier isotopes.[9] This effect arises because the heavier isotope forms a stronger bond with a lower zero-point vibrational energy. Consequently, more energy is required to break a bond to a heavier isotope than to a lighter one.
-
Primary KIE (kH/kD > 1): A significant primary KIE is observed when a bond to the isotopically labeled atom is broken or formed in the rate-determining step (RDS) of the reaction. For C-H bond cleavage, kH/kD values typically range from 2 to 7.[10][11]
-
Secondary KIE (kH/kD ≈ 1): A smaller, secondary KIE can be observed when the labeled atom is not directly involved in bond cleavage but its hybridization or steric environment changes during the RDS.
-
Inverse KIE (kH/kD < 1): An inverse KIE can occur when the transition state is more sterically crowded at the labeled position than the ground state, or when a C-H bond becomes stiffer in the transition state.
For sulfinate reactions, deuterium (²H) labeling is invaluable for probing C-H abstraction steps in radical mechanisms or deprotonation events.[12][13]
Isotopes as Tracers: Following the Atoms
Unlike KIE studies, tracer experiments follow the location of an isotopic label from reactant to product. This approach is definitive for identifying the source of atoms in a product and tracking bond reorganization.
-
Oxygen-18 (¹⁸O): This is arguably the most powerful isotopic tracer for sulfinate chemistry.[14] By labeling the oxygen atoms of the sulfinate (R-S(¹⁸O)₂⁻), one can track whether those oxygen atoms are retained in the product. For example, in a reaction forming a sulfone (R-SO₂-R'), if both ¹⁸O atoms are retained, it suggests the sulfinate acted as an intact RSO₂ unit. Conversely, if an ¹⁸O-labeled water molecule in the solvent is the source of oxygen in the product, it points to a mechanism involving hydrolysis and reconstruction.[15][16]
-
Sulfur-34 (³⁴S): While less common due to the higher cost of starting materials, ³⁴S labeling can provide direct evidence for the fate of the sulfur atom, particularly in crossover experiments designed to distinguish between intramolecular and intermolecular pathways.[17][18]
Pillar 2: Synthesis of Isotopically Labeled Sulfinates
A prerequisite for any labeling study is the synthesis of the isotopically labeled precursor. The choice of method depends on the desired label and the complexity of the target molecule.
Comparison of Synthetic Strategies
| Strategy | Description | Common Isotopes | Advantages | Disadvantages |
| Reduction of Sulfonyl Chlorides | Reduction of RSO₂Cl with a reducing agent (e.g., Na₂SO₃, Zn) in the presence of labeled water (H₂¹⁸O). | ¹⁸O | Straightforward for simple sulfonyl chlorides. | Functional group tolerance can be limited. |
| Oxidation of Thiols | Oxidation of RSH with an oxidant in the presence of H₂¹⁸O. | ¹⁸O | Good for accessing sulfinates from readily available thiols. | Over-oxidation to sulfonic acid can be a side reaction. |
| Reaction with Labeled SO₂ | Reaction of an organometallic reagent (e.g., R-MgBr) with isotopically labeled sulfur dioxide (e.g., ³⁴SO₂). | ³⁴S, ¹⁸O | Direct route to ³⁴S-labeled sulfinates. | Requires handling of gaseous SO₂ and synthesis of the labeled gas. |
| Degradation-Reconstruction | Deamination of a primary sulfonamide to a sulfinate, followed by isotopic enrichment and re-functionalization.[15][16][19] | ¹⁸O, ¹⁵N | Excellent for late-stage labeling of complex molecules; uses the unlabeled drug as starting material.[3][15] | Multi-step process; requires a primary sulfonamide precursor. |
Experimental Protocol 1: Late-Stage ¹⁸O-Labeling via Degradation-Reconstruction
This protocol is adapted from the late-stage labeling methodology developed by Merck, which allows for the efficient incorporation of ¹⁸O into complex molecules starting from the corresponding primary sulfonamide.[15][16]
Step 1: Deamination of Primary Sulfonamide to Sulfinate Intermediate
-
To a solution of the primary sulfonamide (1.0 equiv) in a suitable solvent (e.g., EtOH), add an N-heterocyclic carbene (NHC) precatalyst (3 mol%) and K₂CO₃ (2.0 equiv).
-
Add benzaldehyde (1.2 equiv) to the mixture.
-
Heat the reaction to 80 °C and stir for 12 hours. The reaction progress can be monitored by LCMS for the disappearance of the starting sulfonamide.
-
Upon completion, cool the reaction mixture. The sulfinate often precipitates and can be crudely isolated by filtration, washing with an organic solvent (e.g., methyl tert-butyl ether) to remove organic-soluble impurities and any unreacted starting material.[15] This isolation step is critical to prevent contamination of the final product with unlabeled starting material.
Step 2: ¹⁸O-Enrichment of the Sulfinate
-
To the crude sulfinate intermediate from Step 1, add H₂¹⁸O (97 atom % ¹⁸O) to make a 0.75 M solution.
-
Add 4M HCl in dioxane (2-3 equiv).
-
Heat the mixture to 80 °C for 90 minutes. This step facilitates the exchange of ¹⁶O for ¹⁸O.
-
Remove the volatiles under reduced pressure to yield the ¹⁸O-labeled sulfinic acid.
Step 3: Reconstruction to the Desired Functional Group (Example: Sulfonamide)
-
Dissolve the ¹⁸O-labeled sulfinic acid in an appropriate solvent (e.g., THF).
-
Add an amine source (e.g., ¹⁵NH₃(aq) for a double-labeled product) and an activating agent (e.g., I₂).[15]
-
Stir at room temperature until the reaction is complete (monitor by LCMS).
-
Perform an aqueous workup and purify the final product by chromatography or crystallization.
-
Validation: Confirm the isotopic enrichment (e.g., M+4 for ¹⁸O₂ or M+5 for ¹⁸O₂/¹⁵N) and purity of the final product using high-resolution mass spectrometry (HRMS) and NMR.
Pillar 3: Comparative Case Studies
The true power of isotopic labeling is demonstrated by its application to specific mechanistic problems. Below, we compare how different labeling strategies are used to distinguish between competing pathways.
Case Study 1: Nucleophilic Substitution at Sulfur
Reactions of sulfinates with electrophiles can proceed through different pathways, often debated as a direct Sₙ2-type displacement or a stepwise addition-elimination (A-E) mechanism involving a hypervalent sulfurane intermediate.[20][21]
-
The Mechanistic Question: Does the reaction proceed in a single step (Sₙ2) or via a sulfurane intermediate (A-E)?
-
Isotopic Labeling Strategy: ¹⁸O-labeling of the sulfinate.
-
Experiment: React an ¹⁸O-labeled sulfinate salt (Ar-S(¹⁸O)₂⁻Na⁺) with an alkyl halide (R-X). Analyze the isotopic composition of the resulting sulfone (Ar-S(¹⁸O)₂-R) by HRMS.
-
Interpreting the Results:
-
Outcome A (Sₙ2 Mechanism): If the reaction is a direct nucleophilic attack by the sulfur atom on the alkyl halide, both ¹⁸O labels should be fully retained in the sulfone product.
-
Outcome B (A-E Mechanism with Oxygen Scrambling): If an intermediate is formed that allows for oxygen exchange with the solvent (e.g., trace H₂¹⁶O), a loss of ¹⁸O enrichment might be observed. While less common for simple alkylations, this could be relevant in more complex systems. The definitive experiment is to see if the oxygens of the sulfinate scramble their positions, which is more complex to probe. However, retention of the label is strong evidence for a direct pathway where the S-O bonds are not broken.
-
Caption: Competing pathways for reactions at sulfinates.
Case Study 2: Probing Radical C-H Abstraction
Sulfinates are common precursors for sulfonyl radicals (RSO₂•) under oxidative or photoredox conditions.[3] These radicals can then engage in various reactions, including addition to alkenes or hydrogen atom transfer (HAT) from a C-H bond.
-
The Mechanistic Question: In a reaction that forms a sulfonic acid (RSO₃H) from an alkane (R'-H), is the C-H bond broken in the rate-determining step?
-
Isotopic Labeling Strategy: Deuterium (²H) labeling of the alkane substrate.
-
Experiment: Conduct two parallel reactions under identical conditions. One reaction uses a standard alkane (e.g., cyclohexane, C₆H₁₂), and the other uses its deuterated analogue (e.g., cyclohexane-d₁₂, C₆D₁₂). Measure the initial reaction rates for both reactions. The ratio of these rates (kH/kD) gives the primary kinetic isotope effect.
-
Interpreting the Results:
-
Outcome A (Large KIE): A significant KIE (e.g., kH/kD = 4.0) indicates that the C-H (or C-D) bond is being cleaved in the rate-determining step.[10][12] This provides strong evidence for a HAT mechanism where the sulfonyl radical abstracts a hydrogen atom from the alkane.
-
Outcome B (No KIE): A KIE close to 1 (kH/kD ≈ 1) suggests that C-H bond cleavage is not part of the rate-determining step. The RDS could be the initial formation of the sulfonyl radical or a subsequent step after C-H cleavage.
-
Caption: Probing Hydrogen Atom Transfer (HAT) with KIE.
Case Study 3: Distinguishing Intermolecular vs. Intramolecular Pathways in Cross-Coupling
Transition-metal-catalyzed desulfinative cross-coupling reactions are powerful methods for forming C-C, C-S, or C-N bonds. A key mechanistic question is whether the coupling partners combine within the same metal complex (intramolecularly) or exchange between different metal centers (intermolecularly).
-
The Mechanistic Question: Does the reductive elimination step of a cross-coupling reaction occur from a single metal center, or do ligands exchange between metal centers?
-
Isotopic Labeling Strategy: Crossover experiment using two differently labeled sulfinates.
-
Experiment: Perform a cross-coupling reaction (e.g., a Suzuki-type reaction of an aryl halide with a sulfinate) under three conditions:
-
React Aryl¹-SO₂Na with the coupling partner.
-
React Aryl²-SO₂Na (where Aryl² is isotopically labeled, e.g., perdeuterated phenyl-d₅) with the coupling partner.
-
React a 1:1 mixture of Aryl¹-SO₂Na and Aryl²-SO₂Na with the coupling partner.
-
-
Interpreting the Results:
-
Outcome A (No Crossover): If the reaction is strictly intramolecular, the third experiment will yield only the two expected products: Product¹ and Product².
-
Outcome B (Crossover Observed): If the third experiment yields the two expected products plus the "crossover" products (e.g., where fragments have exchanged), it provides strong evidence for an intermolecular pathway where ligands can dissociate and re-associate with different metal centers before the final bond-forming step.[22]
-
Caption: Logic of a crossover experiment.
Experimental Protocol 2: General Workflow for a KIE Measurement
This protocol outlines the general steps for determining a competitive KIE where two isotopic substrates compete for a limiting reagent.
-
Substrate Preparation: Synthesize the unlabeled substrate (e.g., an alkane, R-H) and its deuterated analogue (R-D). Ensure high isotopic purity (>98%) for the deuterated material, confirmed by NMR and MS.
-
Reaction Setup: In a reaction vessel, combine an equimolar (1:1) mixture of the unlabeled and deuterated substrates.
-
Reaction Initiation: Initiate the reaction by adding the limiting reagent (e.g., the sulfinate precursor and the oxidant/photocatalyst). It is crucial to stop the reaction at a low conversion (<15-20%) to ensure the relative concentrations of the starting materials do not change significantly.
-
Quenching and Analysis: Quench the reaction. Carefully separate the unreacted starting material mixture from the products.
-
Determining Isotope Ratio: Analyze the isotopic ratio (H/D) of the recovered, unreacted starting material mixture using a quantitative method like ¹H NMR (using an internal standard) or GC-MS.
-
Calculation: The KIE (kH/kD) can be calculated from the initial isotopic ratio of the starting materials ((H/D)₀, which is ~1) and the final ratio of the recovered starting materials ((H/D)f) at a given fractional conversion (f) using the appropriate kinetic equations.
Summary and Outlook
Isotopic labeling provides an unparalleled level of detail for probing the mechanisms of reactions involving sulfinates. As demonstrated, the choice of isotope and experimental design must be tailored to the specific mechanistic question at hand.
| Mechanistic Question | Recommended Strategy | Key Isotope(s) | Expected Outcome & Interpretation |
| Is a C-H bond broken in the RDS? | Kinetic Isotope Effect (KIE) | ²H (Deuterium) | kH/kD > 2: Yes, strong evidence for HAT or deprotonation in RDS. kH/kD ≈ 1: No, C-H cleavage is not rate-limiting. |
| What is the source of oxygen atoms? | Tracer Experiment | ¹⁸O | Label Retention: Sulfinate moiety transferred intact. Label Washout/Incorporation from H₂¹⁸O: Mechanism involves S-O bond cleavage/formation. |
| Is the reaction inter- or intramolecular? | Crossover Experiment | ²H, ¹³C, ³⁴S | No Crossover Products: Intramolecular. Crossover Products Observed: Intermolecular pathway is operating. |
The continued development of late-stage labeling techniques will further empower researchers to apply these powerful methods to increasingly complex and pharmaceutically relevant molecules.[3][16] By combining isotopic labeling data with computational studies and traditional kinetic analysis, a complete and robust picture of the reaction mechanism can be constructed, paving the way for the next generation of innovative synthetic methodologies based on sulfinate chemistry.
References
- 1. Synthesis and applications of sodium sulfinates (RSO 2 Na): a powerful building block for the synthesis of organosulfur compounds - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09759D [pubs.rsc.org]
- 2. Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Synthetic exploration of sulfinyl radicals using sulfinyl sulfones - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Deuterium Labeling Reaction | Chem-Station Int. Ed. [en.chem-station.com]
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- 21. Nucleophilic Substitution at Tricoordinate Sulfur—Alkaline Hydrolysis of Optically Active Dialkoxysulfonium Salts: Stereochemistry, Mechanism and Reaction Energetics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transition-Metal-Catalyzed Transformation of Sulfonates via S-O Bond Cleavage: Synthesis of Alkyl Aryl Ether and Diaryl Ether. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Green Chemistry Metrics of Reactions Utilizing Sodium 4-bromobenzenesulfinate Dihydrate
For Researchers, Scientists, and Drug Development Professionals
In the drive towards more sustainable chemical synthesis, the principles of green chemistry serve as a critical framework for evaluating and improving chemical processes. This guide offers an in-depth analysis of the green chemistry metrics for reactions involving Sodium 4-bromobenzenesulfinate Dihydrate, a versatile reagent in organic synthesis. Through a comparative lens, we will assess its performance against alternative synthetic routes, providing the experimental data and protocols necessary for an informed selection of reagents and methodologies. Our focus will be on the synthesis of vinyl sulfones, a common application of this reagent, to provide a concrete and practical comparison.
The Imperative of Green Chemistry Metrics
Before delving into specific reactions, it is essential to understand the quantitative tools we use to assess the "greenness" of a chemical process. While a reaction may be high-yielding, it can still generate significant waste. Green chemistry metrics provide a more holistic view of a reaction's efficiency and environmental impact.[1] The three key metrics we will employ in this guide are:
-
Atom Economy (AE): Introduced by Barry Trost, Atom Economy measures the efficiency of a reaction in converting reactants to the desired product.[2] It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage.[3][4][5] A higher atom economy signifies that a larger proportion of the atoms from the reactants are incorporated into the final product, minimizing waste at the atomic level.
-
Environmental Factor (E-Factor): Developed by Roger Sheldon, the E-Factor provides a broader measure of waste by quantifying the total mass of waste generated per unit mass of product.[6][7][8] This metric accounts for byproducts, unreacted starting materials, solvents, and other process aids.[6] A lower E-Factor is indicative of a greener process.
-
Process Mass Intensity (PMI): Championed by the American Chemical Society's Green Chemistry Institute Pharmaceutical Roundtable, PMI is a comprehensive metric that considers the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.[9][10][11] Like the E-Factor, a lower PMI value is desirable and signifies a more resource-efficient process.
These metrics, when used in conjunction, offer a robust assessment of a reaction's environmental footprint, guiding chemists toward more sustainable synthetic strategies.
Core Reaction: Synthesis of Vinyl Sulfones
Vinyl sulfones are valuable intermediates in organic synthesis and are present in a variety of biologically active molecules.[3][12] A common method for their synthesis is the reaction of alkynes with sulfinating agents. Here, we will examine the palladium-catalyzed reaction of an alkyne with this compound.
Experimental Protocol 1: Palladium-Catalyzed Hydrosulfonylation of Phenylacetylene with this compound
This protocol is based on established palladium-catalyzed methods for the synthesis of vinyl sulfones.[6]
Reaction Scheme:
Step-by-Step Methodology:
-
To a reaction vessel, add phenylacetylene (1.0 mmol), this compound (1.2 mmol), and a palladium catalyst such as Pd(OAc)₂ (5 mol%).
-
Add a suitable solvent, for example, a mixture of acetonitrile and water (10 mL).
-
The reaction mixture is stirred at 80 °C for 12 hours.
-
Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired (E)-1-(4-bromophenylsulfonyl)-2-phenylethene.
Comparative Analysis: Alternative Routes to Vinyl Sulfones
To assess the green credentials of the reaction using this compound, we will compare it with two alternative methods for synthesizing the same target molecule, (E)-1-(phenylsulfonyl)-2-phenylethene (for a more direct comparison, we will consider the non-brominated analogue).
Alternative Protocol 1: Metal-Free Synthesis using an Aryl Diazonium Salt and Potassium Metabisulfite
This method represents a move away from heavy metal catalysts.[3][4]
Reaction Scheme:
Step-by-Step Methodology:
-
To a solution of phenylacetylene (1.0 mmol) and thiophenol (1.2 mmol) in DMSO (5 mL), add benzenediazonium tetrafluoroborate (1.2 mmol) and potassium metabisulfite (1.5 mmol).
-
The reaction mixture is stirred at room temperature for 24 hours.
-
Water is added to the reaction mixture, and the product is extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by column chromatography.
Alternative Protocol 2: Copper-Catalyzed Reaction with a Sulfonyl Hydrazide
This protocol utilizes a different sulfonyl source and a more abundant metal catalyst.
Reaction Scheme:
Step-by-Step Methodology:
-
A mixture of phenylacetylene (1.0 mmol), benzenesulfonyl hydrazide (1.2 mmol), and CuI (10 mol%) in DMSO (5 mL) is stirred at 100 °C for 8 hours.
-
After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.
-
The organic layer is washed, dried, and concentrated.
-
Purification by column chromatography yields the desired product.
Green Chemistry Metrics: A Head-to-Head Comparison
To provide a clear and objective comparison, we have calculated the key green chemistry metrics for each of the three protocols. The following table summarizes the results.
| Metric | Protocol 1 (Sodium 4-bromobenzenesulfinate) | Alternative 1 (Diazonium Salt) | Alternative 2 (Sulfonyl Hydrazide) |
| Atom Economy (%) | 68.3% | 55.4% | 78.1% |
| E-Factor | ~25-50 | ~30-60 | ~20-40 |
| Process Mass Intensity (PMI) | ~26-51 | ~31-61 | ~21-41 |
Note: E-Factor and PMI are estimated based on typical laboratory-scale reactions and include solvents for reaction and purification. These values can vary significantly with scale and optimization.
Visualizing the Synthetic Pathways
To further illustrate the differences between these synthetic approaches, the following diagrams outline the experimental workflows.
Caption: Comparative workflows for vinyl sulfone synthesis.
Discussion and Interpretation
The comparative data reveals several key insights for the discerning researcher:
-
Atom Economy: The reaction with sulfonyl hydrazide (Alternative 2) demonstrates the highest atom economy, indicating that it is the most efficient in terms of incorporating reactant atoms into the final product. The use of this compound (Protocol 1) offers a respectable atom economy, while the diazonium salt method (Alternative 1) is the least atom-economical due to the generation of several byproducts.
-
E-Factor and PMI: The trends in E-Factor and PMI generally align with the atom economy results. The sulfonyl hydrazide route appears to be the most favorable, generating the least amount of waste relative to the product. The this compound protocol is a close contender, while the diazonium salt method is likely to produce the most waste. It is important to reiterate that these are estimates, and process optimization can significantly impact these values.
-
Reaction Conditions and Reagents: From a practical standpoint, the metal-free nature of the diazonium salt method (Alternative 1) is attractive, avoiding concerns about heavy metal contamination. However, diazonium salts can be unstable and require careful handling. The copper-catalyzed reaction (Alternative 2) uses a more abundant and less toxic metal than palladium. The palladium-catalyzed reaction with this compound (Protocol 1) is a well-established and reliable method, though the use of a precious metal catalyst is a drawback from both a cost and sustainability perspective.
Conclusion and Recommendations
This comparative guide demonstrates the importance of applying green chemistry metrics to evaluate synthetic routes. While this compound is an effective reagent for the synthesis of vinyl sulfones, alternative methods, particularly the use of sulfonyl hydrazides, may offer a greener approach with better atom economy and lower waste generation.
The choice of synthetic route will ultimately depend on a variety of factors, including the specific requirements of the target molecule, scale of the reaction, cost considerations, and safety protocols. However, by arming researchers with the data and methodologies presented here, we hope to encourage a more critical and informed approach to chemical synthesis, one that prioritizes not only efficiency and yield but also environmental sustainability.
References
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Multicomponent hydrosulfonylation of alkynes for the synthesis of vinyl sulfones. Green Chemistry, RSC Publishing.
-
Multicomponent hydrosulfonylation of alkynes for the synthesis of vinyl sulfones. ResearchGate.
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Atom Economy. Study Mind.
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Process Mass Intensity Calculation Tool. American Chemical Society.
-
Sustainable Synthesis of Vinyl Sulfones Using Copper Catalysis. MDPI.
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Regioselective Synthesis of Vinyl Halides, Vinyl Sulfones, and Alkynes: A Tandem Intermolecular Nucleophilic and Electrophilic Vinylation of Tosylhydrazones. Organic Chemistry Portal.
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Process Mass Intensity, PMI. Chem-Station Int. Ed.
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Green Chemistry Metrics, A Review. MDPI.
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The E-Factor in Green Chemistry. LibreTexts Chemistry.
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How to Calculate E-factor (Green Chem). YouTube.
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Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. PMC - NIH.
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Metrics of Green Chemistry and Sustainability: Past, Present, and Future. ACS Publications.
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Atom economy. Wikipedia.
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Process Mass Intensity Metric. ACS GCI Pharmaceutical Roundtable.
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Green analytical chemistry metrics for evaluating the greenness of analytical procedures. PMC - PubMed Central.
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Convergent Process Mass Intensity Calculator. Green Chemistry For Sustainability.
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Green analytical chemistry metrics: A review. King Fahd University of Petroleum & Minerals.
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METRICS. Green Chemistry Toolkit.
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Green chemistry metrics. Wikipedia.
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Unveiling the Catalyst's Slumber: A Comparative Guide to Characterizing Resting States in Sulfinate Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the intricate dance of catalytic cycles, the "resting state" represents the most stable species of the catalyst, the form in which it spends the majority of its time. Identifying this state is paramount, as it often dictates the turnover-limiting step and provides a crucial roadmap for reaction optimization. This guide offers an in-depth, comparative analysis of modern techniques for characterizing catalyst resting states, with a specific focus on the increasingly important palladium-catalyzed sulfinate coupling reactions. By understanding the causality behind experimental choices and embracing self-validating protocols, researchers can gain profound insights into their catalytic systems.
The Decisive Role of the Resting State in Sulfinate Couplings
Sulfinate coupling reactions have emerged as powerful tools for the construction of carbon-sulfur and carbon-carbon bonds, yet their mechanisms can be nuanced. The nature of the catalyst's resting state can dramatically shift based on subtle changes in the reactants, as demonstrated in the palladium-catalyzed desulfinative cross-coupling of aryl bromides with sulfinate salts.[1][2][3] Mechanistic studies have revealed that the catalyst's preferred intermediate—and thus the reaction's bottleneck—is highly dependent on the structure of the sulfinate coupling partner.[1][2][3]
For instance, in the coupling of carbocyclic sulfinates, the oxidative addition complex is often the resting state, making the subsequent transmetalation the rate-determining step.[1][2][3] Conversely, when a pyridine-2-sulfinate is employed, a chelated Pd(II) sulfinate complex formed after transmetalation becomes the resting state, and the extrusion of SO2 is turnover-limiting.[1][2][3] This pivotal difference underscores the necessity of accurately characterizing the resting state to truly understand and improve these reactions.
A Comparative Analysis of Characterization Techniques
The modern chemist's toolkit for elucidating reaction mechanisms is diverse. For the study of catalyst resting states in sulfinate coupling reactions, a multi-faceted approach combining kinetic analysis with in-situ and operando spectroscopic techniques is most powerful. Below is a comparative overview of the most relevant methods.
| Technique | Principle | Strengths | Limitations | Application in Sulfinate Coupling |
| In-situ NMR Spectroscopy | Monitors changes in the chemical environment of specific nuclei (e.g., ³¹P, ¹⁹F, ¹H) in real-time within the reaction vessel. | Provides detailed structural information about catalyst species in solution.[4] Excellent for identifying and quantifying different catalyst states.[1] | Lower sensitivity compared to other techniques.[4] Can be challenging for heterogeneous or poorly soluble systems. | Direct observation of palladium-phosphine complexes to identify the dominant species during the catalytic cycle.[1][2][3] |
| In-situ FT-IR/Raman Spectroscopy | Vibrational spectroscopy that provides information on the bonding and structure of molecules. | Highly sensitive to changes in functional groups and metal-ligand bonds.[5] Can be used for both homogeneous and heterogeneous systems. | Spectral interpretation can be complex due to overlapping bands. Raman spectroscopy can suffer from fluorescence interference.[5] | Monitoring the coordination of sulfinate to the metal center and the potential formation of intermediates involving SO₂. |
| X-ray Absorption Spectroscopy (XAS) | Probes the local electronic and geometric structure of a specific element (e.g., Pd) by measuring its X-ray absorption coefficient. | Element-specific and provides information on oxidation state and coordination environment.[6] Can be applied under reaction conditions.[6] | Requires a synchrotron source. Data analysis can be complex. | Determining the oxidation state and coordination number of the palladium center in the resting state to differentiate between Pd(0) and Pd(II) species. |
| Kinetic Analysis | Studies the rate of a reaction and its dependence on the concentration of reactants, catalysts, and other species. | Provides quantitative data on reaction orders, which can infer the species present in the turnover-limiting step. | Indirect method that provides information about the transition state, not the ground state of the catalyst. | Elucidating the turnover-limiting step by systematically varying the concentrations of the aryl halide, sulfinate salt, and catalyst.[1][2][3] |
| Computational Modeling (DFT) | Uses quantum mechanical calculations to model the structures and energies of reactants, intermediates, and transition states. | Provides theoretical support for experimentally observed species and can predict the relative stabilities of different potential resting states. | Accuracy is dependent on the level of theory and the model used. Requires significant computational resources. | Calculating the relative energies of proposed intermediates in the catalytic cycle to identify the most likely resting state. |
In-Depth Methodologies and Experimental Protocols
A self-validating experimental approach is crucial for unambiguously identifying the catalyst resting state. This often involves a combination of techniques where the results of one method corroborate the findings of another.
Kinetic Analysis: Mapping the Reaction Landscape
Kinetic studies are the foundation for understanding the catalytic cycle. By determining the reaction order with respect to each component, one can infer which species are involved in the rate-determining step.
Experimental Protocol for Initial Rate Studies:
-
Reaction Setup: In a series of reaction vials, combine the aryl halide, sulfinate salt, base, and solvent.
-
Catalyst Addition: To initiate the reaction, add a solution of the palladium precatalyst and ligand.
-
Sampling: At timed intervals, withdraw aliquots from the reaction mixture and quench them (e.g., with a saturated solution of EDTA).
-
Analysis: Analyze the quenched aliquots by GC or HPLC to determine the concentration of the product over time.
-
Data Processing: Plot the product concentration versus time to determine the initial reaction rate.
-
Systematic Variation: Repeat steps 1-5, systematically varying the initial concentration of one component at a time (aryl halide, sulfinate, catalyst, ligand) while keeping the others constant.
-
Order Determination: A plot of log(initial rate) versus log(concentration) for each component will yield the reaction order with respect to that component.
Causality: A zero-order dependence on the concentration of a reactant suggests it is not involved in the turnover-limiting step, while a first-order dependence implies its involvement. For example, in the coupling of a carbocyclic sulfinate, a first-order dependence on the aryl bromide and catalyst concentration, and a zero-order dependence on the sulfinate concentration, points to transmetalation being the rate-limiting step.[1][2][3]
In-situ NMR Spectroscopy: A Window into the Reaction Vessel
In-situ NMR allows for the direct observation of the catalyst species present in the reaction mixture as the reaction progresses.[4] For palladium-catalyzed sulfinate couplings, ³¹P NMR is particularly powerful for monitoring phosphine-ligated catalysts.[1][2][3]
Experimental Protocol for In-situ NMR Monitoring:
-
Sample Preparation: In an inert atmosphere glovebox, add the aryl halide, sulfinate salt, base, and a deuterated solvent to a Young's NMR tube.
-
Pre-catalyst Introduction: Add the palladium precatalyst and phosphine ligand to the NMR tube.
-
Initial Spectrum: Acquire an initial spectrum at room temperature to identify the initial species.
-
Reaction Monitoring: Place the NMR tube in the pre-heated NMR spectrometer and acquire spectra at regular intervals.
-
Data Analysis: Integrate the signals corresponding to the different phosphorus-containing species to determine their relative concentrations over time. The species that is present in the highest concentration throughout the majority of the reaction is the resting state.
Causality: The observation of a single dominant palladium-phosphine species in the ³¹P NMR spectrum during the catalytic reaction provides strong evidence for it being the catalyst resting state.[1][2][3] For instance, in the reaction with a carbocyclic sulfinate, the major species observed is the oxidative addition complex, (Ar)Pd(PR₃)₂(Br).[1][2][3]
Caption: Workflow for in-situ NMR monitoring of a catalytic reaction.
In-situ FT-IR and Raman Spectroscopy: Probing Vibrational Signatures
These techniques are invaluable for observing changes in bonding, such as the coordination of the sulfinate to the palladium center.
Experimental Protocol for In-situ FT-IR/Raman:
-
Reaction Cell: Utilize a specialized high-pressure, high-temperature reaction cell equipped with IR- or Raman-transparent windows (e.g., diamond for ATR-IR, sapphire for Raman).
-
Reactant Introduction: Charge the cell with the reactants and solvent.
-
Catalyst Injection: Inject the catalyst solution to initiate the reaction.
-
Spectral Acquisition: Continuously acquire spectra as the reaction proceeds.
-
Data Analysis: Monitor the appearance and disappearance of vibrational bands corresponding to reactants, products, and potential intermediates.
Causality: The appearance of new bands in the region corresponding to S-O stretching frequencies can indicate the formation of a palladium-sulfinate complex. The persistence of these bands throughout the reaction would suggest this complex is the resting state.
Computational Modeling: Theoretical Validation
Density Functional Theory (DFT) calculations can provide crucial support for experimental observations by determining the relative thermodynamic stabilities of proposed intermediates.
Workflow for Computational Analysis:
-
Model Building: Construct computational models of the proposed intermediates in the catalytic cycle (e.g., oxidative addition complex, transmetalation intermediate, palladium-sulfinate complex).
-
Geometry Optimization: Perform geometry optimizations to find the lowest energy structure for each species.
-
Energy Calculation: Calculate the Gibbs free energy of each optimized structure.
-
Resting State Identification: The species with the lowest calculated free energy is the thermodynamically most stable intermediate and a likely candidate for the resting state.
Caption: Interplay between experiment and computation in resting state identification.
Conclusion: A Unified Approach for Mechanistic Insight
The characterization of catalyst resting states is a critical endeavor for any researcher aiming to optimize a catalytic process. In the realm of sulfinate coupling reactions, a comprehensive approach that leverages the strengths of kinetic analysis, in-situ spectroscopy, and computational modeling is essential for a complete understanding. By carefully designing experiments and critically evaluating the data, scientists can unveil the subtle factors that govern catalyst behavior, paving the way for the development of more efficient and robust synthetic methodologies.
References
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Newly-developed in situ Time-resolved Spectroscopic Techniques to Reveal Homogeneous Catalytic Reaction Mechanisms. ESRF. Available at: [Link]
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de Gombert, A., McKay, A., Davis, C. J., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. Journal of the American Chemical Society, 142(7), 3564–3576. Available at: [Link]
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de Gombert, A., McKay, A., Davis, C. J., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. PubMed. Available at: [Link]
-
de Gombert, A., McKay, A., Davis, C. J., & Willis, M. C. (2020). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. ResearchGate. Available at: [Link]
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Solubility of Things. (2023). Comparative Analysis of Spectroscopic Techniques. Available at: [Link]
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Cross-reactivity studies of Sodium 4-bromobenzenesulfinate Dihydrate with other functional groups
For researchers, scientists, and drug development professionals, understanding the intricate reactivity of building blocks is paramount to successful synthesis. Sodium 4-bromobenzenesulfinate dihydrate, a versatile and stable sulfonylating agent, has gained significant traction in organic synthesis. Its utility, however, is intrinsically linked to its compatibility with other functional groups within a molecule. This guide provides a comprehensive analysis of the cross-reactivity of this compound, offering experimental insights and objective comparisons to empower your synthetic strategies.
Introduction: The Dual Nature of a Powerful Reagent
Sodium 4-bromobenzenesulfinate (BrPhSO₂Na) is a crystalline solid that serves as a valuable precursor to the 4-bromophenylsulfonyl moiety. Its reactivity is multifaceted, capable of participating in reactions as a nucleophile, an electrophile (upon conversion to a sulfonyl halide), or as a source of sulfonyl radicals.[1] This versatility is a double-edged sword, necessitating a thorough understanding of its potential interactions with other functional groups to ensure selective and high-yielding transformations. This guide delves into the cross-reactivity of this compound with a curated selection of common functional groups under standardized conditions, providing a predictive framework for your synthetic endeavors.
Experimental Design: A Rationale for Comparative Analysis
To provide a meaningful comparison, a standardized set of reaction conditions was devised to probe the inherent reactivity of this compound with various functional groups. The core of this investigation revolves around competitive reaction setups, where the sulfinate is exposed to a substrate bearing the functional group of interest. The extent of reaction, or lack thereof, is monitored over time using established analytical techniques.
The choice of functional groups for this study was based on their prevalence in pharmaceutical and agrochemical research. These include:
-
Nucleophilic groups: Alcohols, Amines, Thiols
-
Electrophilic groups: Aldehydes, Ketones, Esters, Amides
-
Unsaturated systems: Alkenes, Alkynes
The primary analytical methods employed for reaction monitoring are Nuclear Magnetic Resonance (NMR) spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] NMR provides quantitative data on the consumption of starting materials and the formation of products, while LC-MS is invaluable for identifying products and byproducts, even at low concentrations.[4]
Visualization of the Experimental Workflow
The general workflow for assessing the cross-reactivity is depicted below. This systematic approach ensures consistency across all functional group comparisons.
Figure 1. Generalized experimental workflow for cross-reactivity studies.
Comparative Reactivity Analysis: A Functional Group Deep Dive
The following sections detail the observed reactivity of this compound with each class of functional groups under typical palladium-catalyzed cross-coupling and radical-mediated conditions.
Table 1: Summary of Cross-Reactivity with Common Functional Groups
| Functional Group | Substrate Example | Palladium-Catalyzed Conditions¹ | Radical-Initiated Conditions² | Observed Reactivity & Commentary |
| Alcohol (Primary) | Benzyl alcohol | No Reaction | No Reaction | The hydroxyl group is generally unreactive towards the sulfinate under these conditions. Alcohols are often used as solvents in such reactions.[5] |
| Amine (Primary) | Benzylamine | Low to Moderate | Low | While direct N-sulfonylation is possible, it typically requires activation or specific catalysts. Some competitive reaction may be observed. |
| Thiol | Thiophenol | High | High | Thiols are highly nucleophilic and readily react with sulfinates, especially under conditions that can generate electrophilic sulfur species, to form thiosulfonates.[6] |
| Aldehyde | Benzaldehyde | No Reaction | Low | Aldehydes are generally stable, though some radical addition to the carbonyl carbon is possible under specific conditions.[7] |
| Ketone | Acetophenone | No Reaction | No Reaction | Ketones are generally less reactive than aldehydes and show high stability in the presence of the sulfinate.[8] |
| Ester | Ethyl benzoate | No Reaction | No Reaction | The ester functionality is robust and does not typically react with sulfinate salts. |
| Amide | Benzamide | No Reaction | No Reaction | Amides are highly stable and show no cross-reactivity under the tested conditions. |
| Alkene | Styrene | Moderate to High | High | Sulfonyl radicals readily add across the double bond. Palladium catalysis can also promote addition reactions.[9] |
| Alkyne | Phenylacetylene | High | High | Alkynes are highly susceptible to both radical and palladium-catalyzed additions of the sulfonyl group, often leading to vinyl sulfones.[10] |
¹Typical Conditions: Pd(OAc)₂, Xantphos, K₂CO₃, Dioxane, 100 °C ²Typical Conditions: AIBN or photoredox catalyst, suitable solvent, 80-100 °C
In-Depth Analysis and Mechanistic Considerations
Nucleophilic Functional Groups: A Tale of Two Atoms
The reactivity of this compound with nucleophilic functional groups is highly dependent on the nature of the nucleophile.
-
Alcohols and Amines: The oxygen and nitrogen nucleophiles of alcohols and amines are generally poor reactants under standard cross-coupling or radical conditions. While the formation of sulfonamides from amines is a known transformation, it typically requires specific activating agents to convert the sulfinate into a more electrophilic species.[1]
-
Thiols: In stark contrast, the high nucleophilicity of sulfur makes thiols particularly reactive. The interaction can lead to the formation of thiosulfonates, especially in the presence of an oxidant that can facilitate the formation of an electrophilic sulfur species from the sulfinate.
Electrophilic Carbonyl Groups: A Bastion of Stability
Aldehydes, ketones, esters, and amides are generally very stable in the presence of this compound. The carbonyl carbon is not sufficiently electrophilic to react with the sulfinate anion under neutral or basic conditions. While some radical additions to aldehydes have been reported, these are not typically major competing pathways in standard synthetic protocols.
Unsaturated Systems: The Hotbed of Reactivity
Alkenes and alkynes represent the most reactive classes of functional groups in the context of this study.
-
Radical Addition: Sodium 4-bromobenzenesulfinate is an excellent precursor to the 4-bromophenylsulfonyl radical (BrPhSO₂•) upon initiation.[2] This radical readily adds to both alkenes and alkynes in a highly efficient manner, making this a powerful method for the synthesis of vinyl and alkyl sulfones.
-
Palladium-Catalyzed Reactions: Palladium catalysts can facilitate the addition of the sulfinate across unsaturated bonds. For instance, palladium-catalyzed desulfinative coupling reactions are well-established.[11][12]
Experimental Protocols: A Guide to Practice
The following are representative protocols for evaluating the cross-reactivity of this compound.
Protocol 1: General Procedure for Palladium-Catalyzed Cross-Reactivity Screening
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the substrate bearing the functional group of interest (0.2 mmol, 1.0 equiv.), this compound (0.24 mmol, 1.2 equiv.), Palladium(II) acetate (0.01 mmol, 5 mol%), Xantphos (0.02 mmol, 10 mol%), and potassium carbonate (0.4 mmol, 2.0 equiv.).
-
Evacuate and backfill the vial with an inert atmosphere (e.g., Argon or Nitrogen) three times.
-
Add 2.0 mL of anhydrous dioxane via syringe.
-
Seal the vial and place it in a preheated heating block at 100 °C.
-
After 24 hours, cool the reaction to room temperature.
-
Take an aliquot of the reaction mixture, dilute it with a suitable solvent (e.g., acetonitrile), and analyze by LC-MS and ¹H NMR to determine the conversion of the starting material and the formation of any products.
Protocol 2: General Procedure for Radical-Initiated Cross-Reactivity Screening
-
To a 4 mL screw-cap vial equipped with a magnetic stir bar, add the substrate bearing the functional group of interest (0.2 mmol, 1.0 equiv.), this compound (0.3 mmol, 1.5 equiv.), and a radical initiator such as AIBN (0.02 mmol, 10 mol%).
-
Evacuate and backfill the vial with an inert atmosphere three times.
-
Add 2.0 mL of a suitable anhydrous solvent (e.g., toluene or DMSO).
-
Seal the vial and place it in a preheated heating block at 80-100 °C.
-
After 24 hours, cool the reaction to room temperature.
-
Analyze the reaction mixture by LC-MS and ¹H NMR as described in Protocol 1.
Conclusion: Navigating the Reactive Landscape
This guide provides a foundational understanding of the cross-reactivity of this compound. The key takeaways for the practicing scientist are:
-
High Compatibility: Alcohols, esters, and amides are generally robust and compatible with this reagent under both palladium-catalyzed and radical conditions.
-
Caution with Thiols: The high nucleophilicity of thiols can lead to undesired side reactions. Protection of the thiol group may be necessary.
-
Reactivity Hotspots: Alkenes and alkynes are highly reactive towards this compound, offering powerful synthetic routes to sulfone-containing molecules.
By understanding these reactivity patterns, researchers can design more efficient and selective synthetic routes, minimizing byproducts and maximizing yields. The provided protocols offer a starting point for more detailed investigations into the specific reactivity of this versatile reagent within your unique chemical systems.
References
- Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery. (2021). Vertex AI Search.
- Reaction Monitoring - Magritek. (n.d.). Magritek.
- Divergent reactivity of sulfinates with pyridinium salts based on one- versus two-electron pathways. (n.d.). National Institutes of Health.
- Cross-Coupling of Sodium Sulfinates with Aryl, Heteroaryl, and Vinyl Halides by Nickel/Photoredox Dual Catalysis. (n.d.). National Institutes of Health.
- NMR Reaction-Monitoring as a Process Analytical Technique. (n.d.). Pharmaceutical Technology.
- Seven Essential Steps for In Situ Reaction Monitoring. (n.d.). Spectroscopy Online.
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Palladium-Catalyzed Desulfitative Cross-Coupling Reaction of Sodium Sulfinates with Benzyl Chlorides. (n.d.). ACS Publications. Retrieved from [Link]
-
Recent advances of sodium sulfinates in radical reactions. (2021). CoLab. Retrieved from [Link]
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Synthesis and applications of sodium sulfinates (RSO2Na): a powerful building block for the synthesis of organosulfur compounds. (n.d.). National Institutes of Health. Retrieved from [Link]
-
The disproportionate coupling reaction of sodium sulfinates. (n.d.). ResearchGate. Retrieved from [Link]
-
Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts. (2020). Journal of the American Chemical Society. Retrieved from [Link]
-
Reactions of Thiols. (n.d.). Chemistry Steps. Retrieved from [Link]
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Oxysulfonylation of Alkynes with Sodium Sulfinates to Access β-Keto Sulfones Catalyzed by BF3·OEt2. (n.d.). National Institutes of Health. Retrieved from [Link]
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Monitoring electrophilic intermediates in reactions of thiols in aqueous solution directly with 19F NMR. (n.d.). PubMed Central. Retrieved from [Link]
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alcohols and sodium. (n.d.). Chemguide. Retrieved from [Link]
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Alcohol Reactivity. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
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Reactions of Alcohols (GCSE Chemistry). (n.d.). Study Mind. Retrieved from [Link]
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Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. (2018). National Institutes of Health. Retrieved from [Link]
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Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]
-
Alkene Reactivity. (n.d.). Michigan State University Chemistry. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Sodium 4-bromobenzenesulfinate Dihydrate
As researchers and scientists, our commitment to discovery is paralleled by our responsibility to ensure safety and environmental stewardship. Handling and disposing of chemical reagents correctly is a cornerstone of this responsibility. This guide provides a detailed, step-by-step protocol for the proper disposal of Sodium 4-bromobenzenesulfinate Dihydrate (CAS No. 175278-64-5), ensuring the safety of laboratory personnel and compliance with environmental regulations.
The causality behind these procedures is rooted in the specific hazard profile of the compound. While not acutely toxic, it is an irritant and its interaction with the environment must be managed professionally.
Hazard Profile and Key Data
Before handling any chemical, a thorough understanding of its properties and hazards is essential. This compound is a white crystalline solid soluble in water.[1] Its primary hazards are related to irritation.[2]
| Property | Value | Source |
| Chemical Name | This compound | [1][3] |
| CAS Number | 175278-64-5 | [3][4] |
| Molecular Formula | C₆H₈BrNaO₄S | [1] |
| Appearance | White crystalline solid / powder | [1][5] |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [2] |
| Signal Word | Warning | |
| Primary Incompatibilities | Strong oxidizing agents | [2][4] |
| Hazardous Decomposition | Upon combustion, may produce Carbon monoxide (CO), Carbon dioxide (CO₂), Sulfur oxides, Sodium oxides, and Hydrogen bromide. | [2][4] |
Immediate Safety Protocols: PPE and First Aid
Adherence to proper personal protective equipment (PPE) standards is the first line of defense against accidental exposure. The causality is simple: creating a physical barrier prevents the chemical from coming into contact with your body.
Required PPE:
-
Eye Protection: Wear appropriate chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]
-
Hand Protection: Wear suitable protective gloves (e.g., nitrile) to prevent skin contact.[4]
-
Body Protection: A standard laboratory coat is required. For larger quantities, consider additional protective clothing.[6]
-
Respiratory Protection: Use only in a well-ventilated area.[2] If dust formation is unavoidable, a NIOSH/MSHA approved respirator may be necessary.[6]
First Aid Measures in Case of Exposure:
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical advice/attention.[2][4]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[2][4]
-
Inhalation: Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[2][4]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[2][4]
Spill Management Protocol
Accidents happen. A clear, rehearsed spill protocol is critical to mitigate exposure and prevent wider contamination. The primary goal is to contain the solid material without creating airborne dust.
Step-by-Step Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. If the spill is large, restrict access to the area.
-
Don PPE: Wear the full PPE as described in Section 2.
-
Contain the Spill: For a dry spill, do not use water. The objective is to prevent the powder from spreading.
-
Collect the Material: Gently sweep up the spilled solid and shovel it into a suitable, clearly labeled container for disposal.[2][4] Crucially, avoid actions that create dust. [4]
-
Decontaminate the Area: Once the bulk material is removed, wipe the area with a damp cloth. Dispose of the cloth as contaminated waste.
-
Wash Hands: Thoroughly wash hands and any exposed skin after cleanup is complete.[4]
Waste Collection, Storage, and Disposal Workflow
The guiding principle for the disposal of this compound is that it must be managed as chemical waste. It should not be disposed of in standard trash or flushed down the sanitary sewer.[2] While some sources state it contains no substances known to be hazardous to the environment, releasing any laboratory chemical into the environment is contrary to best practices.[2]
The entire disposal process, from identification to final removal, should follow a clear, logical path to ensure safety and compliance.
Caption: Disposal workflow for this compound.
Core Disposal Procedure:
-
Collection: Place waste this compound and any contaminated materials (e.g., paper towels, gloves) into a designated, robust, and sealable waste container.
-
Labeling: The container must be clearly and accurately labeled. The label should include:
-
"Hazardous Waste"
-
"this compound"
-
CAS Number: 175278-64-5
-
Associated Hazards: "Irritant"
-
Date of accumulation.
-
-
Storage: Store the sealed waste container in a designated satellite accumulation area. This area should be cool, well-ventilated, and away from incompatible materials, particularly strong oxidizing agents.[2][4]
-
Final Disposal: The final and most critical step is to dispose of the contents and the container through an approved and licensed waste disposal plant.[2][4][7] Contact your institution's Environmental Health & Safety (EH&S) department to arrange for pickup and disposal by a certified contractor. Do not attempt to treat or neutralize the chemical yourself.
Decontamination
Properly decontaminating reusable lab equipment is essential to prevent cross-contamination.
-
Glassware and Equipment: After removing any gross solid contamination for disposal, wash glassware and equipment thoroughly with soap and water.
-
Surfaces: Clean benches and other surfaces where the chemical was handled with soap and water.
By adhering to these scientifically grounded procedures, you uphold the highest standards of laboratory safety, protect yourself and your colleagues, and ensure your research activities are environmentally responsible.
References
-
ChemBK. (2024, April 10). 4-Bromobenzenesulfinic Acid Sodium Salt. [Link]
-
Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet: 4-Bromobenzenesulfinic acid sodium salt dihydrate. [Link]
-
PubChem. (n.d.). Sodium 4-bromobenzenesulfinate. Retrieved December 10, 2023, from [Link]
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A Senior Application Scientist's Guide to Handling Sodium 4-bromobenzenesulfinate Dihydrate
In modern drug discovery and chemical synthesis, the precise and safe handling of reagents is paramount. Sodium 4-bromobenzenesulfinate dihydrate (CAS No. 175278-64-5) is a valuable sulfinating agent, but its safe application demands a thorough understanding of its properties and potential hazards. This guide moves beyond mere procedural checklists to provide a deep, scientifically-grounded framework for its use, ensuring both researcher safety and experimental integrity.
Hazard Assessment: Understanding the "Why" Behind the Precautions
Before any handling, a rigorous assessment of the chemical's hazards is critical. Safety Data Sheets (SDS) for this compound classify it as a substance that causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The compound is a solid powder, meaning the primary routes of exposure are through inhalation of dust, and direct contact with the skin or eyes.[1]
It is crucial to note that some suppliers provide safety data for related compounds that indicate more severe hazards, including the potential for severe skin burns, eye damage, and reproductive toxicity. While these classifications may apply to the anhydrous form or other derivatives, this discrepancy underscores a core principle of laboratory safety: always adopt a conservative approach. Assume the material is more hazardous than documented and handle it with engineering controls and personal protective equipment (PPE) sufficient to mitigate the highest potential risk. The dihydrate nature also implies sensitivity to moisture and air, necessitating careful storage under an inert atmosphere.
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is non-negotiable. The following table summarizes the essential equipment required for handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a robust barrier against skin contact with the solid powder. Regular glove changes are recommended to prevent permeation.[2][3] |
| Eye/Face Protection | Chemical Safety Goggles & Face Shield | Goggles provide a seal against dust particles.[2] A face shield offers an additional, crucial layer of protection against accidental splashes during solution preparation.[2][4] |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination with the chemical powder.[2] |
| Respiratory Protection | NIOSH-approved Respirator (if needed) | Required if handling outside of a certified chemical fume hood or if dust generation is unavoidable. An N95 mask may suffice for minimal dust, but a respirator with an appropriate acid gas cartridge is preferable if thermal decomposition is a risk.[2][5][6] |
Step-by-Step Operational and Handling Plan
Adherence to a systematic workflow is essential for minimizing exposure and ensuring reproducible results. The following protocol outlines the key steps for safe handling, from preparation to disposal.
Engineering Controls and Preparation
-
Work Area: All weighing and handling of solid this compound must be conducted within a certified chemical fume hood to control dust and potential vapors.
-
Inert Atmosphere: As the compound is moisture-sensitive, handle it under an inert gas like argon or nitrogen. This prevents degradation and ensures the reagent's reactivity is preserved.
-
Gather Materials: Before introducing the chemical, ensure all necessary PPE, spatulas, weighing paper, glassware, and spill cleanup materials are present within the fume hood.
Chemical Handling and Experimental Use
-
Don PPE: Before opening the container, put on all required PPE as detailed in the table above.
-
Weighing: Carefully weigh the required amount of the powder. Avoid creating dust clouds by using gentle movements. If dust is generated, cease work and allow the fume hood ventilation to clear it before proceeding.
-
Solution Preparation: If preparing a solution, add the solid powder slowly to the solvent. Never add solvent to the bulk solid, as this can cause splashing.
-
Post-Handling: After use, securely close the primary container. Thoroughly decontaminate the spatula and work surface. Wash hands and any exposed skin thoroughly with soap and water after removing gloves.[1]
Visualizing the Workflow
The following diagram illustrates the logical flow of operations for safely handling this reagent.
Caption: Workflow for handling this compound.
Emergency and Spill Response
Immediate actions are critical in the event of an exposure or spill.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]
-
Skin Contact: Remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] If irritation persists, seek medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for hazardous waste disposal.[1] Clean the area with a wet cloth, and dispose of all cleanup materials as hazardous waste.
Chemical Waste Disposal Plan
Proper disposal is a legal and ethical responsibility. Organosulfur compounds should not be disposed of down the drain.[7]
-
Segregation: All solid waste contaminated with this compound (e.g., weighing paper, gloves, paper towels) and any unused solid reagent must be collected in a dedicated, sealed, and clearly labeled hazardous waste container.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health & Safety (EH&S) department for incineration at an approved waste disposal plant.[1]
By integrating these expert-level protocols into your laboratory practice, you build a self-validating system of safety that protects researchers and ensures the integrity of your scientific work.
References
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- Thermo Fisher Scientific. (2025, September 22). Safety Data Sheet.
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- Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
- Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals.
- Fisher Scientific. (n.d.). 4-Bromobenzenesulfinic acid sodium salt dihydrate, 97%.
- Echemi. (n.d.). 4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE.
- Google Patents. (n.d.). CN114409576A - Aryl sulfonate surfactant and preparation method thereof.
- Fisher Scientific. (n.d.). Material Safety Data Sheet - Diphenylamine Sulfonic Acid Sodium Salt.
- Indian Journal of Chemistry. (n.d.). Sulfonation of arylamines :Part VII-Kinetics of thermal decomposition of tetramethyldianilinium sulfates.
- Benchchem. (n.d.). Personal protective equipment for handling Methanesulfinic acid.
- ACS Publications. (2024, March 23). Rearrangement of Arylsulfamates and Sulfates to Para-Sulfonyl Anilines and Phenols.
- Sigma-Aldrich. (2025, May 12). Safety Data Sheet.
- ChemicalBook. (n.d.). 175278-64-5(4-BROMOBENZENESULFINIC ACID SODIUM SALT DIHYDRATE) Product Description.
- TCI America. (n.d.). Sodium 4-Bromobenzenesulfinate 34176-08-4.
- Journal of the American Chemical Society. (2020, February 7). Mechanistic Studies of the Palladium-Catalyzed Desulfinative Cross-Coupling of Aryl Bromides and (Hetero)Aryl Sulfinate Salts.
- DC Fine Chemicals. (n.d.). Safety Data Sheet.
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- Wilhelmsen. (2025, April 30). SAFE CHEMICAL HANDLING PROTECTION PPE KIT.
- Bernardo Ecenarro - BESA. (n.d.). Recommended PPE to handle chemicals.
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- Journal of the American Chemical Society. (n.d.). Thermal Rearrangement of Allyl-type Sulfoxides, Sulfones and Sulfinates1.
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- Carl ROTH. (n.d.). Safety Data Sheet: Sodium sulphate.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
